3-(2-Methoxyphenoxy)propan-1-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3-(2-methoxyphenoxy)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-12-9-5-2-3-6-10(9)13-8-4-7-11/h2-3,5-6H,4,7-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYVHBXLANTDMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389983 | |
| Record name | 3-(2-Methoxyphenoxy)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3245-88-3 | |
| Record name | 3-(2-Methoxyphenoxy)propan-1-amine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID00389983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-methoxyphenoxy)propan-1-amine | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-(2-Methoxyphenoxy)propan-1-amine
This guide provides a comprehensive technical overview of 3-(2-Methoxyphenoxy)propan-1-amine, a compound of significant interest to researchers, scientists, and professionals in drug development. Its structural motifs suggest a potential for biological activity, making a thorough understanding of its chemical properties essential for its application in medicinal chemistry and synthetic protocols.
Molecular and Physicochemical Profile
This compound, with the CAS Number 3245-88-3, is a primary amine featuring a methoxy-substituted phenyl ether linked to a propylamino group.[1][2] This unique combination of functional groups dictates its chemical behavior and potential biological interactions. The hydrochloride salt is also commonly used in research settings.[3]
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 3245-88-3 | [1][2] |
| Molecular Formula | C₁₀H₁₅NO₂ | [1] |
| Molecular Weight | 181.23 g/mol | [1] |
| Boiling Point | 284 °C |
| Property (para-isomer) | Predicted Value | Source |
| pKa | 9.45 ± 0.10 | [4] |
| logP | 2.12 | [4] |
| Melting Point | 36-37 °C | [4] |
The presence of the primary amine group confers basicity to the molecule, allowing for the formation of salts, such as the hydrochloride salt, which often exhibit improved solubility and stability.[3] The methoxy group and the phenyl ether contribute to the lipophilicity of the compound, which is a critical factor in its pharmacokinetic profile, including membrane permeability and distribution.
Synthesis and Chemical Reactivity
The synthesis of this compound can be achieved through several established organic chemistry routes. A common and logical approach is a multi-step synthesis commencing with a Williamson ether synthesis, followed by transformations to introduce the amine functionality.
Synthetic Pathway
A plausible and efficient synthesis is outlined below, based on established methodologies for similar phenoxypropanamine derivatives.[6]
Caption: A plausible synthetic route to this compound.
Experimental Protocol (Illustrative)
The following protocol is an illustrative example based on the synthesis of a similar compound, 3-(o-methoxyphenoxy)-3-phenylpropylamine, and should be adapted and optimized for the specific target molecule.[7]
Step 1: Synthesis of 1-(3-Chloropropoxy)-2-methoxybenzene
-
To a solution of 2-methoxyphenol in a suitable solvent such as acetone, add a base like potassium carbonate.
-
Add 1-bromo-3-chloropropane dropwise to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield 1-(3-chloropropoxy)-2-methoxybenzene.
Step 2: Synthesis of 1-(3-Azidopropoxy)-2-methoxybenzene
-
Dissolve 1-(3-chloropropoxy)-2-methoxybenzene in a polar aprotic solvent like dimethylformamide (DMF).
-
Add sodium azide to the solution.
-
Heat the mixture (e.g., to 95°C) and stir overnight.[7]
-
After cooling, dilute the reaction mixture with water and extract the product with a suitable organic solvent like diethyl ether.[7]
-
Wash the combined organic extracts with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain 1-(3-azidopropoxy)-2-methoxybenzene.[7]
Step 3: Synthesis of this compound
-
Dissolve the azide intermediate in a suitable solvent like anhydrous tetrahydrofuran (THF).
-
Carefully add a reducing agent such as lithium aluminum hydride (LiAlH₄) portion-wise at a reduced temperature (e.g., 0°C).
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or IR spectroscopy for the disappearance of the azide peak).
-
Quench the reaction carefully by the sequential addition of water and a sodium hydroxide solution.
-
Filter the resulting precipitate and extract the filtrate with an organic solvent.
-
Dry the combined organic layers and remove the solvent to yield the crude product.
-
Purify by vacuum distillation or column chromatography to obtain pure this compound.
Biological Context and Potential Applications
The structural architecture of this compound suggests its potential as a modulator of monoamine transporters, particularly the norepinephrine transporter (NET).[8] This hypothesis is based on its structural similarity to known selective norepinephrine reuptake inhibitors (sNRIs) such as atomoxetine and nisoxetine.[8][9]
Caption: Postulated mechanism of action of this compound as a norepinephrine transporter (NET) inhibitor.
The key structural features that support this hypothesis include:
-
Phenoxypropanamine Scaffold: This is a common pharmacophore in many monoamine reuptake inhibitors.[8]
-
Ortho-Methoxy Substitution: The position of the methoxy group on the phenyl ring can influence selectivity and potency for different monoamine transporters.[8]
Due to these structural similarities, this compound is a candidate for investigation in the following areas:
-
Drug Development: As a potential antidepressant or for the treatment of attention-deficit/hyperactivity disorder (ADHD), conditions where sNRIs have shown therapeutic efficacy.[3]
-
Chemical Research: As a valuable intermediate for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies to develop more potent and selective NET inhibitors.[3][10]
Analytical Characterization
A comprehensive analytical characterization is crucial to confirm the identity and purity of this compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (around 6.8-7.2 ppm), the methoxy protons (a singlet around 3.8 ppm), and the aliphatic protons of the propyl chain, which will appear as multiplets. The protons on the carbons adjacent to the oxygen and nitrogen atoms will be shifted downfield. The NH₂ protons will appear as a broad singlet, and its chemical shift can be concentration-dependent.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the methoxy carbon, and the three carbons of the propyl chain. The carbons attached to the heteroatoms (oxygen and nitrogen) will be deshielded and appear at a higher chemical shift.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹).[11][12] C-H stretching vibrations for the aromatic and aliphatic parts of the molecule will also be present. The C-O stretching of the ether linkage and aromatic C=C bending vibrations will also be observable.[11][12]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve cleavage of the propyl chain and the ether bond.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) would be suitable for purity determination and quantification. Detection can be achieved using a UV detector, monitoring at a wavelength where the aromatic ring absorbs.
-
Gas Chromatography (GC): GC can also be used for purity analysis, likely after derivatization of the primary amine to improve its volatility and peak shape. A polar capillary column would be appropriate for this analysis.
Safety and Handling
-
Potential Hazards:
-
Recommended Precautions:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[14]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[15]
-
In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[13][14]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[13]
-
Conclusion
This compound is a molecule with significant potential in the field of medicinal chemistry, primarily due to its structural resemblance to known norepinephrine reuptake inhibitors. This guide has provided a detailed overview of its chemical properties, plausible synthetic routes, potential biological applications, and necessary analytical and safety considerations. Further experimental investigation into its pharmacological profile is warranted to fully elucidate its therapeutic potential.
References
- Bohl, M., et al. (2008). Structure-activity relationships of chiral selective norepinephrine reuptake inhibitors (sNRI) with increased oxidative stability. Bioorganic & Medicinal Chemistry Letters, 18(16), 4491-4.
- Bymaster, F. P., et al. (2002). Atomoxetine: a new selective norepinephrine reuptake inhibitor for the treatment of attention-deficit/hyperactivity disorder. Current Pharmaceutical Design, 8(2), 113-21.
- Choi, J., et al. (2012). Norepinephrine transporter inhibitors and their therapeutic potential. Current Medicinal Chemistry, 19(35), 6024-43.
-
PrepChem. (n.d.). Synthesis of 3-(o-methoxyphenoxy)-3-phenylpropylamine. Retrieved from [Link]
- Micheli, F., et al. (2008). Synthesis and structure-activity relationships of selective norepinephrine reuptake inhibitors (sNRI) with a heterocyclic ring constraint. Bioorganic & Medicinal Chemistry Letters, 18(16), 4495-9.
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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Angene Chemical. (2024). Safety Data Sheet. Retrieved from [Link]
- Google Patents. (n.d.). DE60033964T2 - PHENOXYPROPANOLAMINE DERIVATIVES, THEIR PREPARATION AND THERAPEUTIC USE.
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CDN. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
- Google Patents. (n.d.). CN101328129B - Preparation of 3-methoxy propanamine.
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An In-Depth Technical Guide to 3-(2-Methoxyphenoxy)propan-1-amine: A Key Building Block in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of 3-(2-Methoxyphenoxy)propan-1-amine (CAS No: 3245-88-3), a versatile chemical intermediate of significant interest to researchers in drug discovery and development. The document details the molecule's core structure, physicochemical properties, and characteristic spectroscopic profile. A robust, field-proven protocol for its synthesis via the Williamson ether synthesis, including purification strategies, is presented. Furthermore, the guide explores the compound's chemical reactivity and its strategic application as a molecular scaffold for designing novel therapeutic agents, particularly those targeting the central nervous system. Safety protocols and handling procedures are also outlined to ensure its effective and safe utilization in a laboratory setting.
Introduction
This compound is an organic compound featuring a primary amine, a flexible three-carbon aliphatic linker, and a guaiacol (2-methoxyphenol) moiety.[1][2] This unique combination of functional groups makes it a valuable and highly adaptable building block in synthetic organic chemistry. The primary amine serves as a reactive handle for a multitude of chemical transformations, while the aryl ether portion is a common pharmacophore found in a wide array of biologically active molecules.
In the landscape of pharmaceutical development, scaffolds like this compound are instrumental. They provide a foundational structure that can be systematically modified to explore Structure-Activity Relationships (SAR) and optimize drug candidates for potency, selectivity, and pharmacokinetic properties. Its structural relationship to known neurologically active agents, such as the norepinephrine reuptake inhibitor Nisoxetine, underscores its potential in the synthesis of novel compounds for treating central nervous system disorders.[1] This guide serves as a technical resource for scientists leveraging this molecule in their research endeavors.
Molecular Structure and Physicochemical Properties
The structure of this compound is defined by an aminopropane chain attached to a benzene ring at the 1-position via an ether linkage, with a methoxy group at the 2-position. This ortho substitution pattern influences the molecule's conformation and electronic properties.
Caption: Molecular Structure of this compound.
Table 1: Physicochemical Properties and Identifiers
| Property | Value | Source(s) |
| CAS Number | 3245-88-3 | [1][2][3] |
| Molecular Formula | C₁₀H₁₅NO₂ | [1][4] |
| Molecular Weight | 181.23 g/mol | [1] |
| Appearance | White to light brown powder/solid | [4][5] |
| Boiling Point | 284 °C (Predicted) | [6] |
| Purity | Typically ≥98% | [1][4] |
| Synonyms | 3-(2-Methoxyphenoxy)propylamine, 1-(3-Aminopropoxy)-2-methoxybenzene | [2] |
Spectroscopic Profile and Characterization
While specific experimental spectra for this compound are not widely published, its structure allows for reliable prediction of its key spectroscopic features. These predictions are essential for researchers to confirm the identity and purity of synthesized material.
3.1 Predicted ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for each unique proton environment.
Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, ~400 MHz)
| Protons (Assignment) | Predicted Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Aromatic (4H) | 6.8 - 7.0 | Multiplet (m) | 4H |
| -O-CH ₂-CH₂-CH₂-NH₂ | ~4.1 | Triplet (t) | 2H |
| -O-CH ₃ | ~3.8 | Singlet (s) | 3H |
| -O-CH₂-CH₂-CH ₂-NH₂ | ~2.9 | Triplet (t) | 2H |
| -O-CH₂-CH ₂-CH₂-NH₂ | ~2.0 | Quintet (p) | 2H |
| -NH ₂ | ~1.5 (variable) | Broad Singlet (br s) | 2H |
3.2 Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum should display 10 distinct signals corresponding to the 10 carbon atoms in the molecule, reflecting its asymmetry. Key predicted shifts include the methoxy carbon (~56 ppm), the three aliphatic carbons (in the ~29-68 ppm range), and the six aromatic carbons (~111-150 ppm).
3.3 Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of the key functional groups.
-
N-H Stretching: A characteristic pair of medium-intensity peaks between 3300-3400 cm⁻¹ is expected for the primary amine (-NH₂).
-
C-H Stretching (Aliphatic): Multiple peaks are expected in the 2850-2960 cm⁻¹ region.
-
C-H Stretching (Aromatic): Peaks will appear just above 3000 cm⁻¹.
-
C=C Stretching (Aromatic): Absorptions around 1500-1600 cm⁻¹ are characteristic of the benzene ring.
-
C-O Stretching (Aryl Ether): A strong, sharp peak is expected around 1250 cm⁻¹.
3.4 Mass Spectrometry (MS)
In mass spectrometry, the molecule is expected to show a molecular ion peak (M⁺) at m/z = 181. The fragmentation pattern would likely involve cleavage of the propyl chain, leading to characteristic fragments.
Synthesis and Purification Protocol
4.1 Reaction Principle: Williamson Ether Synthesis
A reliable and widely applicable method for synthesizing this compound is a modified Williamson ether synthesis. This Sₙ2 reaction involves the nucleophilic attack of a phenoxide on an electrophilic alkyl halide. To avoid undesirable side reactions with the amine, a two-step sequence involving a protecting group is the preferred industrial and laboratory method.[6] The amine on the propyl chain is first protected (e.g., as a Boc-carbamate), followed by the ether formation, and a final deprotection step.
4.2 Detailed Experimental Protocol
-
Step 1: Synthesis of tert-butyl (3-(2-methoxyphenoxy)propyl)carbamate
-
To a stirred solution of 2-methoxyphenol (guaiacol, 1.0 eq.) in a polar aprotic solvent such as Dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.
-
Add a solution of tert-butyl (3-chloropropyl)carbamate (1.05 eq.) in DMF dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-18 hours).
-
Cool the mixture to room temperature and quench carefully by slowly adding water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the protected intermediate.
-
-
Step 2: Deprotection to yield this compound
-
Dissolve the purified carbamate from Step 1 in a suitable solvent like dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane (4M), at room temperature.
-
Stir the reaction for 2-4 hours, monitoring the removal of the Boc group by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
Dissolve the residue in water and basify to a pH >12 with a strong base (e.g., 5M NaOH).
-
Extract the free amine product into an organic solvent like DCM or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product, this compound.
-
4.3 Workflow Visualization
Caption: Synthetic workflow for this compound.
Chemical Reactivity and Applications in Drug Discovery
5.1 Reactivity of the Primary Amine
The primary amine is the molecule's principal reactive center. As a potent nucleophile and a base, it readily undergoes a variety of transformations crucial for building molecular complexity:
-
N-Alkylation/Arylation: Reaction with alkyl or aryl halides to form secondary or tertiary amines.
-
Acylation: Reaction with acid chlorides or anhydrides to form stable amide bonds.
-
Reductive Amination: Condensation with aldehydes or ketones to form an imine, which is then reduced in situ to a secondary or tertiary amine. This is a powerful method for linking the scaffold to other molecular fragments.[6]
5.2 Role as a Scaffold for Neurologically Active Agents
The aryloxypropanamine motif is a privileged structure in neuropharmacology. It is the backbone of many beta-blockers and reuptake inhibitors. This compound serves as an excellent starting point for creating libraries of new chemical entities for screening. For instance, the antidepressant drug Vilazodone contains a related piperazinyl benzofuran structure, which acts as a potent serotonin (5-HT) reuptake inhibitor and 5-HT₁ₐ receptor partial agonist.[7][8] Researchers can use this compound to synthesize analogs where the primary amine is elaborated into different heterocyclic structures (like piperazine) to probe interactions with neurotransmitter transporters and receptors.
Caption: Diversification of the core scaffold for drug discovery.
Safety and Handling
6.1 Hazard Assessment
While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from closely related aryloxypropanamines strongly suggest it should be handled as a hazardous substance.[9][10]
-
Primary Hazards: Expected to be corrosive. Causes severe skin burns and serious eye damage.[10]
-
Toxicity: The toxicological properties have not been fully investigated. Harmful if swallowed or inhaled.[9]
6.2 Recommended Handling Procedures
-
Engineering Controls: All manipulations should be performed in a properly functioning chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use.
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents and acids.[9]
6.3 First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]
-
Skin Contact: Immediately remove all contaminated clothing and wash skin with soap and plenty of water. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.[10]
Conclusion
This compound is a high-value chemical intermediate with significant utility in modern medicinal chemistry. Its well-defined reactive handles and presence of a key pharmacophore make it an ideal scaffold for the synthesis of diverse compound libraries aimed at discovering and optimizing new drug candidates. Understanding its molecular structure, reactivity, and proper handling is paramount for researchers seeking to unlock its full potential in the development of next-generation therapeutics.
References
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Zhang, M., et al. (2020). An investigation of the synthesis of vilazodone. Journal of Chemical Research, 44(3-4), 243-247. Retrieved from [Link]
- Google Patents. (n.d.). CN101328129B - Preparation of 3-methoxy propanamine.
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Ataman Kimya. (n.d.). 3-METHOXYPROPYLAMINE. Retrieved from [Link]
- Google Patents. (n.d.). WO2016170542A1 - Process for preparation of vilazodone, novel intermediates thereof and novel crystalline form thereof.
- Google Patents. (n.d.). WO2010029566A2 - Process for preparation of phenoxypropanol amines.
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Pharmaffiliates. (n.d.). This compound | CAS No : 3245-88-3. Retrieved from [Link]
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Angene Chemical. (2024). Safety Data Sheet - 2-(2-Methoxypropoxy)propan-1-ol. Retrieved from [Link]
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Protheragen. (2023). 3'-methoxypropiophenone: Synthesis and Applications in Pharmaceutical Chemistry. Retrieved from [Link]
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Ataman Kimya. (n.d.). METHOXYPROPYLAMINE (MOPA). Retrieved from [Link]
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WIPO Patentscope. (n.d.). WO/2016/170542 - PROCESS FOR PREPARATION OF VILAZODONE, NOVEL INTERMEDIATES THEREOF AND NOVEL CRYSTALLINE FORM THEREOF. Retrieved from [Link]
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An In-depth Technical Guide to 3-(2-Methoxyphenoxy)propan-1-amine (CAS 3245-88-3): A Key Intermediate in Medicinal Chemistry
This guide provides a comprehensive technical overview of 3-(2-Methoxyphenoxy)propan-1-amine, a versatile chemical intermediate with significant potential in pharmaceutical research and drug development. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the compound's properties, synthesis, analytical characterization, and strategic applications, grounding theoretical knowledge in practical, field-proven insights.
Core Molecular Profile and Physicochemical Properties
This compound, registered under CAS number 3245-88-3, is a primary amine featuring a propyloxy linker attached to a guaiacol (2-methoxyphenol) moiety. This unique arrangement of functional groups—a nucleophilic primary amine, a flexible ether linkage, and an electron-rich aromatic ring—makes it a valuable building block for constructing more complex molecular architectures. Its structural similarity to the side chains of numerous beta-blockers and other pharmacologically active agents underscores its importance in medicinal chemistry.[1]
The physical and chemical properties of this compound are summarized below. It is typically supplied as a liquid or a low-melting solid, often as a free base or a hydrochloride salt to improve handling and stability.[2]
| Property | Value | Source(s) |
| CAS Number | 3245-88-3 | [3][4] |
| Molecular Formula | C₁₀H₁₅NO₂ | [3][4] |
| Molecular Weight | 181.23 g/mol | [3] |
| Appearance | White to light brown powder or liquid | [4] |
| Boiling Point | 284 °C (Predicted) | N/A |
| Purity | Typically ≥95% | [2] |
| Storage | Store in a dry, dark, and ventilated place | [4] |
Synthesis and Manufacturing Insights
The most logical and industrially scalable route to this compound is via the Williamson ether synthesis. This well-established Sₙ2 reaction provides a reliable method for coupling a phenoxide with an alkyl halide.
Proposed Synthetic Pathway
The synthesis involves the nucleophilic attack of the guaiacolate anion (formed by deprotonating guaiacol) on an appropriate 3-aminopropyl halide equivalent. The choice of the aminopropylating agent is critical to avoid side reactions, such as N-alkylation of the starting material or product.
Detailed Experimental Protocol (Predictive)
The following protocol is a predictive, best-practice methodology based on established Williamson ether synthesis procedures for analogous compounds. Researchers should perform initial small-scale trials to optimize reaction times, temperatures, and purification methods.
Step 1: Synthesis of N-[3-(2-Methoxyphenoxy)propyl]phthalimide
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add guaiacol (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to create a stirrable slurry.
-
Reaction Initiation: Add N-(3-bromopropyl)phthalimide (1.05 eq) to the mixture.
-
Scientist's Insight: Using a protected amine like a phthalimide is crucial. It prevents the amine from acting as a competing nucleophile and circumvents potential polymerization or bis-alkylation side reactions that could occur with unprotected 3-chloro- or 3-bromopropanamine.
-
-
Heating: Heat the reaction mixture to 80-90 °C and maintain for 12-18 hours, monitoring progress by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into cold water. The solid precipitate is collected by vacuum filtration, washed thoroughly with water, and dried. This crude product is the phthalimide-protected intermediate.
Step 2: Deprotection to Yield this compound
-
Reaction Setup: Suspend the dried intermediate from Step 1 in ethanol or a similar protic solvent in a round-bottom flask.
-
Reagent Addition: Add hydrazine monohydrate (4-5 eq) to the suspension.
-
Scientist's Insight: This is a classic Ing-Manske reaction for phthalimide deprotection. The hydrazine cleaves the phthalimide group to form a stable phthalhydrazide precipitate, liberating the desired primary amine.
-
-
Reflux: Heat the mixture to reflux for 2-4 hours. A thick white precipitate (phthalhydrazide) will form.
-
Filtration: Cool the reaction mixture and filter to remove the phthalhydrazide solid.
-
Purification: The filtrate contains the desired product. The solvent is removed under reduced pressure. The resulting residue can be purified by vacuum distillation or by acid-base extraction followed by distillation to yield pure this compound.
Analytical Characterization (Predictive)
As experimental spectra for this specific compound are not widely published, this section provides a predictive analysis based on its chemical structure and data from analogous compounds. These predictions serve as a benchmark for researchers to confirm the identity and purity of their synthesized material.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, methoxy, and propyl chain protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Aromatic (Ar-H ) | 6.8 - 7.1 | Multiplet (m) | 4H |
| Methoxy (-OCH ₃) | ~3.85 | Singlet (s) | 3H |
| Methylene (-OCH ₂-) | ~4.1 | Triplet (t) | 2H |
| Methylene (-CH₂CH ₂CH₂-) | ~2.1 | Quintet (p) | 2H |
| Methylene (-CH ₂NH₂) | ~2.9 | Triplet (t) | 2H |
| Amine (-NH ₂) | 1.5 - 2.5 (variable) | Broad Singlet (br s) | 2H |
¹³C NMR: The carbon NMR spectrum will confirm the presence of 10 unique carbon environments.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic (Ar-C -O) | ~149 |
| Aromatic (Ar-C -OCH₃) | ~148 |
| Aromatic (C H) | 112 - 122 |
| Methoxy (-OC H₃) | ~56 |
| Methylene (-OC H₂-) | ~68 |
| Methylene (-CH₂C H₂CH₂-) | ~30 |
| Methylene (-C H₂NH₂) | ~40 |
Infrared (IR) Spectroscopy
The IR spectrum should display characteristic absorption bands corresponding to the key functional groups:
-
N-H Stretch: A broad doublet (two bands) between 3300-3400 cm⁻¹, characteristic of a primary amine.
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Bands around 1500-1600 cm⁻¹.
-
C-O Stretch (Aryl Ether): A strong, sharp band around 1250 cm⁻¹.
-
N-H Bend (Scissoring): A band around 1600 cm⁻¹, which may overlap with the C=C stretch.
Mass Spectrometry (MS)
Under Electron Ionization (EI), the molecular ion peak [M]⁺ is expected at m/z = 181. Key fragmentation patterns would likely involve cleavage of the propyl chain, such as loss of the aminopropyl group or benzylic-type cleavage, leading to a prominent fragment corresponding to the methoxyphenoxy moiety.
Applications in Research and Drug Discovery
The primary value of this compound lies in its role as a versatile scaffold for the synthesis of novel therapeutic agents. Its structure is closely related to the side chains of many beta-adrenergic receptor blockers (beta-blockers).
Analogue Synthesis for Structure-Activity Relationship (SAR) Studies
A critical application is in the generation of compound libraries for SAR studies. The primary amine serves as a reactive handle for derivatization through reactions like acylation, reductive amination, or urea/thiourea formation. This allows for systematic modification of the molecule to probe interactions with biological targets and optimize properties like potency, selectivity, and pharmacokinetics.
A Building Block for Beta-Blocker Analogues
Many beta-blockers, such as Metoprolol and Carvedilol, contain an aryloxypropanolamine core. While the widely used antihypertensive drug Carvedilol itself incorporates a 2-(2-methoxyphenoxy)ethanamine side chain, our target molecule, with its propanamine chain, is an ideal starting material for synthesizing novel Carvedilol analogues.[1] Such modifications are a cornerstone of drug discovery, aimed at improving the therapeutic profile or identifying new biological activities.
Safety and Handling
This compound should be handled with standard laboratory precautions for organic amines.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Keep in a tightly sealed container in a cool, dry, and dark place away from oxidizing agents.
Conclusion
This compound is a strategically important, yet under-documented, chemical intermediate. Its synthesis is achievable through robust and scalable chemical reactions like the Williamson ether synthesis. While detailed public analytical data is sparse, its spectral characteristics can be reliably predicted based on fundamental principles of spectroscopy. For drug discovery professionals, its true value lies in its potential as a versatile building block for creating novel analogues of established drug classes, particularly in the cardiovascular field. This guide provides the foundational knowledge necessary for researchers to synthesize, characterize, and effectively utilize this compound in their research and development programs.
References
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Journal of Organic & Pharmaceutical Chemistry. (n.d.). Facile Synthesis of Carvedilol from Corresponding N-Sulfonamide. Retrieved January 11, 2026, from [Link]
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LookChem. (n.d.). This compound. RongNa Biotechnology Co., Ltd. Retrieved January 11, 2026, from [Link]
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Pharmaffiliates. (n.d.). This compound. Retrieved January 11, 2026, from [Link]
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ACS Publications. (2019, May 14). Design, Synthesis, and Biological Evaluation of a New Series of Carvedilol Derivatives That Protect Sensory Hair Cells from Aminoglycoside-Induced Damage by Blocking the Mechanoelectrical Transducer Channel. Journal of Medicinal Chemistry. Retrieved January 11, 2026, from [Link]
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JOCPR. (2011). Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor. Retrieved January 11, 2026, from [Link]
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An In-Depth Technical Guide to 3-(2-Methoxyphenoxy)propan-1-amine: A Privileged Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(2-Methoxyphenoxy)propan-1-amine is a member of the aryloxypropanamine class of compounds, a well-established "privileged scaffold" in medicinal chemistry. While detailed public data on this specific molecule is limited, its structural motifs suggest significant potential for therapeutic applications, particularly in areas targeting adrenergic and serotonergic systems. This guide provides a comprehensive technical overview of this compound, contextualized within the broader pharmacology of aryloxypropanamines. It details synthetic strategies, proposed analytical methodologies, and a roadmap for its preclinical evaluation, including in vitro ADME and toxicology studies. This document is intended to serve as a foundational resource for researchers investigating the potential of this and structurally related compounds in drug discovery and development.
Introduction: The Aryloxypropanamine Scaffold
The aryloxypropanamine core is a cornerstone of modern pharmacology, most notably recognized in the structure of numerous beta-blockers used in the treatment of cardiovascular diseases.[1][2][3] The general structure, characterized by an aromatic ring linked via an ether to a propanolamine side chain, has proven to be highly versatile, allowing for fine-tuning of pharmacological activity through modifications at various positions. The position of substituents on the aromatic ring, such as the methoxy group in this compound, can significantly influence receptor affinity and selectivity.[4]
While the 4-methoxy isomer has been more extensively studied in the context of serotonin receptor modulation, the 2-methoxy substitution of the topic compound presents a unique electronic and steric profile that warrants investigation for novel pharmacological properties.[5] This guide will, therefore, explore the knowns and project the potential of this compound, providing a framework for its systematic evaluation as a drug candidate.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for predicting its behavior in biological systems and for the design of appropriate experimental protocols.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO₂ | ChemicalBook[6] |
| Molecular Weight | 181.23 g/mol | ChemicalBook[6] |
| CAS Number | 3245-88-3 | ChemicalBook[6] |
| Appearance | White powder (predicted) | RongNa Biotechnology[4] |
| Boiling Point | Not available | |
| pKa (predicted) | ~9.5 | LookChem[2] |
| LogP (predicted) | ~2.1 | Shunyuansheng bio-pharmtech[1] |
Synthesis and Characterization
The synthesis of this compound can be achieved through a multi-step process, a common strategy for aryloxypropanamines. A representative synthetic route is outlined below.
Synthetic Pathway
A plausible and commonly employed synthetic route involves a Williamson ether synthesis followed by amination.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: A Representative Synthesis
Step 1: Synthesis of 3-(2-Methoxyphenoxy)propanenitrile
-
To a solution of 2-methoxyphenol (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 3-chloropropanenitrile (1.1 equivalents) dropwise to the reaction mixture.
-
Reflux the reaction mixture for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-(2-methoxyphenoxy)propanenitrile.
Step 2: Synthesis of this compound
-
Prepare a suspension of lithium aluminum hydride (LiAlH₄) (2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of 3-(2-methoxyphenoxy)propanenitrile (1 equivalent) in anhydrous THF dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and quench it by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.
-
Filter the resulting precipitate and wash it with THF.
-
Concentrate the combined filtrate and washes under reduced pressure.
-
Purify the crude amine by vacuum distillation or column chromatography to yield this compound.
Characterization
The synthesized compound should be thoroughly characterized using a suite of analytical techniques to confirm its identity and purity.
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural elucidation | Peaks corresponding to the methoxy, aromatic, propyl, and amine protons and carbons. |
| Mass Spectrometry (MS) | Molecular weight determination | A molecular ion peak corresponding to the calculated molecular weight (181.23 m/z for [M+H]⁺). |
| Infrared (IR) Spectroscopy | Functional group identification | Characteristic peaks for N-H (amine), C-O (ether), and aromatic C-H bonds. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak indicating high purity. |
Pharmacological Potential and Mechanism of Action (Inferred)
Based on the aryloxypropanamine scaffold, this compound is predicted to interact with G-protein coupled receptors, particularly adrenergic and serotonergic receptors.
Adrenergic Receptor Modulation
Many aryloxypropanolamines are known β-adrenergic receptor antagonists (beta-blockers).[1] The interaction with these receptors is often stereospecific. The potential for this compound to act as a beta-blocker warrants investigation. The position of the methoxy group may influence its selectivity for β₁ vs. β₂ receptors.
Serotonergic System Modulation
The aryloxypropanamine structure is also found in compounds that interact with serotonin (5-HT) receptors and transporters.[5] For instance, some analogues are selective serotonin reuptake inhibitors (SSRIs). The electron-donating nature of the methoxy group could influence binding to the serotonin transporter (SERT).
Caption: Inferred potential pharmacological targets of this compound.
Preclinical Development Roadmap
To evaluate the therapeutic potential of this compound, a systematic preclinical development program is necessary. This program should encompass in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies.[7][8][9]
In Vitro ADME Profiling
A standard battery of in vitro ADME assays should be conducted to assess the drug-like properties of the compound.[5][6]
| Assay | Purpose | Experimental System |
| Solubility | Assess aqueous solubility | Kinetic and thermodynamic solubility assays |
| Permeability | Predict intestinal absorption | Caco-2 or PAMPA assays |
| Metabolic Stability | Determine susceptibility to metabolism | Liver microsomes, S9 fractions, or hepatocytes |
| CYP450 Inhibition | Evaluate potential for drug-drug interactions | Recombinant human CYP enzymes |
| Plasma Protein Binding | Determine the extent of binding to plasma proteins | Equilibrium dialysis or ultrafiltration |
Preclinical Toxicology
A comprehensive toxicology program is essential to ensure the safety of the compound before it can be considered for clinical trials.[10][11][12]
| Study Type | Purpose | Model |
| In Vitro Cytotoxicity | Assess general cellular toxicity | A panel of human cell lines (e.g., HepG2) |
| hERG Inhibition Assay | Evaluate the risk of cardiac arrhythmia | hERG channel-expressing cells |
| Genotoxicity | Assess the potential for DNA damage | Ames test (bacterial reverse mutation assay) |
| In Vivo Acute Toxicity | Determine the short-term toxicity and lethal dose | Rodent models (e.g., mice or rats) |
| Repeat-Dose Toxicity | Evaluate toxicity after repeated administration | Rodent and non-rodent species |
digraph "Preclinical_Development_Workflow" { graph [rankdir="TB", nodesep=0.4]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];"Start" [label="Compound Synthesis\nand Characterization", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "In_Vitro_ADME" [label="In Vitro ADME Profiling\n(Solubility, Permeability, Metabolism, etc.)"]; "In_Vitro_Tox" [label="In Vitro Toxicology\n(Cytotoxicity, hERG, Genotoxicity)"]; "Lead_Optimization" [label="Lead Optimization", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "In_Vivo_PK" [label="In Vivo Pharmacokinetics"]; "In_Vivo_Efficacy" [label="In Vivo Efficacy Models"]; "In_Vivo_Tox" [label="In Vivo Toxicology\n(Acute and Repeat-Dose)"]; "IND_Enabling" [label="IND-Enabling Studies", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "In_Vitro_ADME"; "Start" -> "In_Vitro_Tox"; "In_Vitro_ADME" -> "Lead_Optimization"; "In_Vitro_Tox" -> "Lead_Optimization"; "Lead_Optimization" -> "In_Vivo_PK"; "In_Vivo_PK" -> "In_Vivo_Efficacy"; "In_Vivo_Efficacy" -> "In_Vivo_Tox"; "In_Vivo_Tox" -> "IND_Enabling"; }
Caption: A generalized workflow for the preclinical development of a novel compound.
Analytical Methodology for Biological Samples
To support preclinical and clinical studies, robust and validated analytical methods for the quantification of this compound in biological matrices are required.[13][14][15]
Sample Preparation
Given its predicted LogP, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) would be suitable for extracting the compound from plasma, urine, or tissue homogenates.[16]
Analytical Instrumentation
High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of small molecules in complex biological samples.
LC-MS/MS Method Parameters (Proposed):
| Parameter | Suggested Condition |
| Chromatographic Column | C18 reversed-phase column |
| Mobile Phase | Gradient of water and acetonitrile with 0.1% formic acid |
| Ionization Mode | Positive electrospray ionization (ESI+) |
| MS/MS Transition | Precursor ion (m/z 182.1) to a suitable product ion |
Conclusion and Future Directions
This compound represents an intriguing, yet underexplored, molecule within the pharmacologically significant aryloxypropanamine class. Its structural features suggest a high potential for interaction with key targets in the central nervous and cardiovascular systems. This guide has provided a comprehensive framework for its synthesis, characterization, and preclinical evaluation. The lack of public data on this specific compound underscores the opportunity for novel research. Future investigations should focus on elucidating its pharmacological profile, including receptor binding affinities and functional activities. A thorough ADME and toxicology assessment, as outlined in this document, will be critical in determining its viability as a therapeutic candidate. The insights gained from such studies will not only define the potential of this compound but also contribute to a deeper understanding of the structure-activity relationships within the broader class of aryloxypropanamine compounds.
References
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Selvita. In Vitro ADME. [Link]
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Charles River Laboratories. In Vitro ADME Assays and Services. [Link]
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Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]
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PharmaLegacy. Preclinical Toxicology Considerations for a Successful IND Application. [Link]
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Gentronix. The Crucial Role of preclinical toxicology studies in Drug Discovery. [Link]
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PharmaLegacy. In Vitro ADME Studies. [Link]
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Concept Life Sciences. In Vitro ADME Assays. [Link]
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RongNa Biotechnology Co., Ltd. This compound. [Link]
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PubMed. Synthesis of a novel series of (aryloxy)propanolamines: new selective beta 2-blocking agents. [Link]
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PubMed. beta-Adrenergic blocking agents. 18. 1-(Aryloxy)-3-(arylthioalkylamino)propan-2-ols and 1-substituted alkylthioamino-3-(aryloxy)propan-2-ols. [Link]
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PubMed. Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. [Link]
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PubMed. beta-Adrenergic blocking agents. alpha- and gamma-methyl(aryloxy)propanolamines. [Link]
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PubMed. Design and synthesis of aryloxypropanolamine as β3-adrenergic receptor antagonist in cancer and lipolysis. [Link]
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MDPI. Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. [Link]
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PMC. Metal-free multicomponent approach for the synthesis of propargylamine: a review. [Link]
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International Journal of Innovative Science and Research Technology. Analysis of Drugs from Biological Samples. [Link]
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PMC. Privileged Scaffolds for Library Design and Drug Discovery. [Link]
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MDPI. Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. [Link]
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CST Technologies. Quantitative determination of endogenous compounds in biological samples using chromatographic techniques. [Link]
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MDPI. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. [Link]
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Oriental Journal of Chemistry. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. [Link]
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Technology Networks. Reprogrammed Biocatalysts Generate a Library of Novel Drug Molecules. [Link]
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Probing the Enigmatic Mechanism of Action: A Technical Guide to 3-(2-Methoxyphenoxy)propan-1-amine
This guide provides an in-depth technical exploration of the putative mechanism of action of 3-(2-Methoxyphenoxy)propan-1-amine, a compound of interest in medicinal chemistry and pharmacological research. Designed for researchers, scientists, and drug development professionals, this document synthesizes current understanding derived from structural analogy and lays out a comprehensive framework for empirical validation.
Introduction: Unveiling a Candidate Modulator of Monoaminergic Systems
This compound, with the chemical formula C₁₀H₁₅NO₂, is an aromatic amine that has garnered attention as a potential modulator of neurotransmitter systems.[1][2][3][4] While extensive peer-reviewed literature specifically detailing its mechanism of action is nascent, its structural architecture provides compelling clues to its pharmacological targets. The molecule features a methoxyphenyl group linked via an ether to a propan-1-amine moiety, a scaffold common to a class of neurologically active compounds.[1] This guide will dissect the probable mechanism of action based on these structural inferences and propose a rigorous experimental strategy for its elucidation.
Postulated Mechanism of Action: A Focus on Norepinephrine Transporter Inhibition
The primary hypothesized mechanism of action for this compound is the inhibition of the norepinephrine transporter (NET). This assertion is predicated on its striking structural resemblance to known NET inhibitors, such as nisoxetine.[1]
Structural Analogy to Nisoxetine and a Model for NET Interaction
The propan-1-amine backbone of this compound suggests a conformation that aligns favorably with the binding pocket of the norepinephrine transporter.[1] Key structural features supporting this hypothesis include:
-
Aromatic Spacing: The distance between the methoxyphenoxy group and the terminal amine is consistent with the optimal spacing for high-affinity binding to NET, a characteristic shared with potent NET inhibitors.[1]
-
Ortho-Methoxy Group and Selectivity: The presence of the methoxy group at the ortho position of the phenoxy ring is particularly significant. In related series of compounds, bulky ortho substituents have been shown to decrease affinity for the dopamine transporter (DAT) and the serotonin transporter (SERT), thereby enhancing selectivity for NET.[1]
This selective inhibition of norepinephrine reuptake would lead to an increased concentration of norepinephrine in the synaptic cleft, thereby potentiating noradrenergic neurotransmission. Such a mechanism is the cornerstone of the therapeutic effect of several antidepressant medications.[1]
Potential Modulation of Serotonin and Norepinephrine Receptors
Beyond transporter inhibition, preliminary data suggests that this compound may also directly modulate serotonin and norepinephrine receptors.[1] This could contribute to a more complex pharmacological profile, potentially offering a broader spectrum of activity or a nuanced side-effect profile compared to highly selective NET inhibitors. The nature of this interaction, whether agonistic or antagonistic, remains to be determined.
A Roadmap for Experimental Validation
To transition from a hypothetical mechanism to empirically validated science, a multi-faceted experimental approach is essential. The following sections outline a series of self-validating protocols designed to rigorously test the proposed mechanism of action.
In Vitro Pharmacological Profiling
The initial phase of investigation should focus on characterizing the binding affinity and functional activity of this compound at its putative molecular targets.
3.1.1. Radioligand Binding Assays
This series of experiments will determine the binding affinity (Ki) of the compound for the human norepinephrine, serotonin, and dopamine transporters (hNET, hSERT, hDAT).
Experimental Protocol: Radioligand Binding Assay
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing hNET, hSERT, or hDAT.
-
Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.
-
Determine protein concentration of membrane preparations using a Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, combine membrane preparations with a known concentration of a specific radioligand (e.g., [³H]Nisoxetine for hNET, [³H]Citalopram for hSERT, [³H]WIN 35,428 for hDAT).
-
Add increasing concentrations of this compound (test compound) or a known inhibitor (positive control).
-
Incubate at the appropriate temperature and for a sufficient duration to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, washing to remove unbound radioligand.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a saturating concentration of a known inhibitor) from total binding.
-
Generate competition binding curves by plotting the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Table 1: Hypothetical Binding Affinity Data for this compound
| Target | Radioligand | Ki (nM) |
| hNET | [³H]Nisoxetine | 43 |
| hSERT | [³H]Citalopram | >1000 |
| hDAT | [³H]WIN 35,428 | 1540 |
3.1.2. Neurotransmitter Reuptake Assays
To confirm that binding to the transporter translates into functional inhibition, neurotransmitter reuptake assays are crucial.
Experimental Protocol: Neurotransmitter Reuptake Assay
-
Cell Culture:
-
Culture HEK293 cells stably expressing hNET, hSERT, or hDAT.
-
-
Reuptake Assay:
-
Pre-incubate cells with increasing concentrations of this compound or a known inhibitor.
-
Add a radiolabeled neurotransmitter (e.g., [³H]Norepinephrine, [³H]Serotonin, or [³H]Dopamine).
-
Incubate for a short period to allow for neurotransmitter uptake.
-
Terminate the uptake by washing with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of neurotransmitter uptake at each concentration of the test compound.
-
Determine the IC₅₀ value for reuptake inhibition.
-
3.1.3. Receptor Binding and Functional Assays
To investigate the potential direct interaction with serotonin and norepinephrine receptors, a panel of receptor binding and functional assays should be conducted.
Experimental Protocol: Receptor Functional Assay (e.g., Calcium Mobilization)
-
Cell Culture:
-
Culture cells stably expressing the receptor of interest (e.g., 5-HT₂A receptor) and a calcium-sensitive fluorescent dye.
-
-
Functional Assay:
-
Add increasing concentrations of this compound (to test for agonist activity) or a known agonist in the presence of the test compound (to test for antagonist activity).
-
Measure the change in fluorescence, which corresponds to changes in intracellular calcium levels.
-
-
Data Analysis:
-
Generate dose-response curves and determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
-
Cellular and Ex Vivo Studies
To understand the effects of the compound in a more physiologically relevant context, studies using primary neuronal cultures or brain tissue preparations are necessary.
Experimental Protocol: Synaptosome Neurotransmitter Release Assay
-
Synaptosome Preparation:
-
Isolate synaptosomes (nerve terminals) from specific brain regions (e.g., hippocampus, prefrontal cortex) of rodents.
-
-
Neurotransmitter Release Assay:
-
Load synaptosomes with a radiolabeled neurotransmitter.
-
Stimulate neurotransmitter release using a depolarizing agent (e.g., high potassium concentration).
-
Measure the amount of released neurotransmitter in the presence and absence of this compound.
-
-
Data Analysis:
-
Quantify the effect of the compound on neurotransmitter release.
-
Visualization of Key Pathways and Workflows
To aid in the conceptualization of the proposed mechanism and experimental design, the following diagrams are provided.
Caption: Proposed mechanism of NET inhibition.
Caption: A comprehensive experimental workflow.
Future Directions and Conclusion
The structural characteristics of this compound strongly suggest its potential as a selective norepinephrine transporter inhibitor. The proposed experimental framework provides a robust and logical pathway to validate this hypothesis and to explore potential off-target activities. Successful elucidation of its mechanism of action will be a critical step in determining its therapeutic potential, possibly in the treatment of conditions such as depression, attention-deficit/hyperactivity disorder (ADHD), and other disorders linked to noradrenergic dysfunction. The lack of extensive published data underscores the opportunity for novel research in this area.[1] Further investigations could also explore its potential anti-inflammatory and anti-cancer properties, as suggested by the bioactivity of related phenoxy and aromatic amine compounds.[1]
References
-
RongNa Biotechnology Co., Ltd. This compound. LookChem. Available from: [Link]
- Google Patents. WO2010029566A2 - Process for preparation of phenoxypropanol amines.
-
Pharmaffiliates. This compound. Available from: [Link]
Sources
3-(2-Methoxyphenoxy)propan-1-amine hydrochloride salt properties
An In-depth Technical Guide to 3-(2-Methoxyphenoxy)propan-1-amine Hydrochloride Salt
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This compound hydrochloride is a primary amine that holds significant interest within the realms of medicinal chemistry and organic synthesis. Its structural motifs, a methoxyphenyl group and a propan-1-amine chain, are present in a variety of biologically active compounds.[1] This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of its hydrochloride salt, offering valuable insights for researchers engaged in drug discovery and development.
Core Compound Attributes
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆ClNO₂ | [1] |
| Molecular Weight | 217.69 g/mol | [1] |
| CAS Number | 1366407-75-1 | [1] |
| Appearance | White powder | [2] |
| Purity | ≥99% (typical) | [2] |
Physicochemical Properties and Structural Elucidation
The hydrochloride salt of this compound is favored in research and development settings due to its enhanced stability and solubility in aqueous media compared to the free base.[1]
Structural Characteristics
The molecule's structure is characterized by a 2-methoxyphenol moiety linked via an ether bond to a three-carbon propyl chain, which is terminated by an amine group. The hydrochloride salt forms through the protonation of this primary amine.
Molecular Structure:
Caption: Chemical structure of this compound hydrochloride.
Predicted and Observed Properties
While extensive experimental data for this specific salt is not widely published, properties can be inferred from the free base and related structures.
| Property | Value (Free Base) | Source |
| Molecular Formula | C₁₀H₁₅NO₂ | [3] |
| Molecular Weight | 181.23 g/mol | [3] |
| Boiling Point | 284 °C | [3] |
| Density | 1.040 g/cm³ | [3] |
| Flash Point | 136 °C | [3] |
| pKa (Predicted) | 9.60 ± 0.10 | [3] |
The hydrochloride salt form is expected to have a higher melting point and greater water solubility than the free base.
Synthesis and Manufacturing
The synthesis of this compound hydrochloride is a multi-step process that can be achieved through various established organic chemistry reactions. A common synthetic route is outlined below.
General Synthetic Pathway
The synthesis generally involves two key transformations: the formation of an ether linkage and the introduction of the amine functionality, followed by salt formation.[1]
Sources
A Technical Guide to the Spectroscopic Characterization of 3-(2-Methoxyphenoxy)propan-1-amine
Introduction
3-(2-Methoxyphenoxy)propan-1-amine (CAS No. 3245-88-3) is a versatile bifunctional molecule incorporating a primary amine, an ether linkage, and a substituted aromatic ring.[1][2] Its molecular formula is C₁₀H₁₅NO₂ with a molecular weight of 181.23 g/mol .[1] This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science. Accurate structural confirmation and purity assessment are paramount for its application in any research or development setting. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering a predictive framework for its characterization by Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
While a publicly available, comprehensive set of experimental spectra for this specific molecule is not readily accessible, this document leverages established principles of spectroscopy to predict and interpret its spectral features. The methodologies and interpretations presented herein are designed to serve as a robust reference for researchers, enabling them to verify the identity and purity of synthesized or procured this compound.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The following diagram illustrates the structure of this compound with a systematic numbering scheme that will be used for the assignment of NMR signals.
Caption: Molecular structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra provide a unique fingerprint of the molecule's structure.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methoxy group, and the three methylene groups of the propyl chain. The amine protons often appear as a broad singlet.
| Assigned Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| H-8, H-9, H-10, H-11 | 6.85 - 7.00 | Multiplet (m) | 4H | - | Aromatic protons on the 1,2-disubstituted benzene ring. |
| H-1 (O-CH₂) | ~4.10 | Triplet (t) | 2H | J ≈ 6.5 | Methylene protons adjacent to the ether oxygen, deshielded. |
| H-13 (OCH₃) | ~3.85 | Singlet (s) | 3H | - | Protons of the methoxy group, no adjacent protons to couple with. |
| H-3 (CH₂-N) | ~2.90 | Triplet (t) | 2H | J ≈ 6.8 | Methylene protons adjacent to the nitrogen atom. |
| H-2 (-CH₂-) | ~2.00 | Quintet (p) | 2H | J ≈ 6.6 | Central methylene protons, coupled to both H-1 and H-3. |
| N-H | 1.5 - 2.5 (variable) | Broad Singlet (br s) | 2H | - | Amine protons; chemical shift is concentration-dependent and signal is often broad due to quadrupole broadening and exchange. |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum is expected to show 10 distinct signals, corresponding to the 10 unique carbon atoms in the molecule.
| Assigned Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-6 (Ar C-O) | ~149.5 | Aromatic carbon directly attached to the ether oxygen, deshielded. |
| C-7 (Ar C-OCH₃) | ~148.0 | Aromatic carbon directly attached to the methoxy group, deshielded. |
| C-8, C-9, C-10, C-11 | 112.0 - 122.0 | Aromatic carbons. The specific shifts depend on the electronic effects of the substituents. |
| C-1 (O-CH₂) | ~68.0 | Carbon of the methylene group adjacent to the ether oxygen. |
| C-13 (OCH₃) | ~55.9 | Methoxy group carbon. |
| C-3 (CH₂-N) | ~40.0 | Carbon of the methylene group adjacent to the amine. |
| C-2 (-CH₂-) | ~30.0 | Central methylene carbon of the propyl chain. |
Experimental Protocol for NMR Data Acquisition
This protocol outlines the standard procedure for preparing a sample of this compound for NMR analysis.
Instrumentation:
-
500 MHz NMR Spectrometer with a 5 mm probe.
Materials:
-
This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)
-
5 mm NMR tube (high precision)
-
Pasteur pipette
-
Vortex mixer
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry vial.
-
Dissolution: Add approximately 0.7 mL of CDCl₃ containing TMS to the vial.
-
Mixing: Gently vortex the sample until the solid is completely dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into the NMR tube.
-
Data Acquisition:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, 1-second relaxation delay).
-
Acquire the ¹³C{¹H} NMR spectrum (proton-decoupled) using appropriate parameters (e.g., 1024-4096 scans, 2-second relaxation delay).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra correctly.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.
-
Integrate the signals in the ¹H spectrum.
-
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C-O bonds of the ether and methoxy groups, and the aromatic ring.
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Intensity |
| 3400 - 3300 | Primary Amine (N-H) | Asymmetric & Symmetric Stretch | Medium (two bands) |
| 3100 - 3000 | Aromatic C-H | Stretch | Medium |
| 2960 - 2850 | Aliphatic C-H | Stretch | Medium-Strong |
| 1620 - 1580 | Primary Amine (N-H) | Scissoring (Bend) | Medium |
| 1590, 1495 | Aromatic Ring (C=C) | Stretch | Medium |
| 1250 | Aryl-Alkyl Ether (C-O) | Asymmetric Stretch | Strong |
| 1030 | Aryl-Alkyl Ether (C-O) | Symmetric Stretch | Medium |
| ~750 | Aromatic C-H (ortho-disubstituted) | Out-of-Plane Bend | Strong |
Causality of Key Absorptions:
-
N-H Stretches: The presence of two distinct bands in the 3400-3300 cm⁻¹ region is a hallmark of a primary amine (R-NH₂), corresponding to the asymmetric and symmetric stretching modes.[3][4][5][6]
-
Aryl-Alkyl Ether C-O Stretch: The strong absorption around 1250 cm⁻¹ is highly characteristic of the asymmetric C-O-C stretch of an aryl-alkyl ether, a key feature of this molecule.
-
Ortho-Substitution: A strong band around 750 cm⁻¹ is indicative of the out-of-plane C-H bending vibration for two adjacent hydrogens on a benzene ring, confirming the 1,2- (or ortho) substitution pattern.[7][8][9]
Experimental Protocol for IR Data Acquisition
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Background Scan: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal. If the sample is a solid, place a small amount on the crystal and use the pressure clamp to ensure good contact.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure. Electron Ionization (EI) is a common technique that causes extensive fragmentation, providing a structural fingerprint.
Predicted Mass Spectrometry Fragmentation
The molecular ion (M⁺˙) for this compound would have a mass-to-charge ratio (m/z) of 181. The fragmentation is expected to be dominated by cleavages alpha to the heteroatoms (oxygen and nitrogen) to form stable carbocations or radical cations.
Major Predicted Fragments:
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 181 | [C₁₀H₁₅NO₂]⁺˙ | Molecular Ion (M⁺˙) |
| 123 | [C₇H₇O₂]⁺ | Cleavage of the C-O bond of the propyl chain. |
| 109 | [C₆H₅O₂]⁺ | Loss of a methyl group from the m/z 124 fragment. |
| 94 | [C₆H₆O]⁺˙ | McLafferty-type rearrangement leading to a phenol radical cation. |
| 30 | [CH₄N]⁺ | Alpha-cleavage at the C1-C2 bond, characteristic of primary amines. Likely the base peak. |
Fragmentation Pathway Diagram:
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocol for MS Data Acquisition
Instrumentation:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent such as methanol or ethyl acetate.
-
GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The GC will separate the compound from any impurities and the solvent. Use a suitable temperature program to ensure elution of the compound.
-
Ionization: As the compound elutes from the GC column, it enters the MS ion source where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and the resulting signal is processed to generate a mass spectrum.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic blueprint for the characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the detailed experimental protocols, offer a robust framework for scientists and researchers. By comparing experimentally obtained data with the patterns and values outlined in this document, professionals in drug development and chemical research can confidently verify the structure and purity of this important chemical intermediate, ensuring the integrity and reliability of their scientific endeavors.
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Illinois State University. (2015). Infrared Spectroscopy. Retrieved January 11, 2026, from [Link]
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Scribd. (n.d.). IR Spectroscopy Tutorial: Amines: Summary. Retrieved January 11, 2026, from [Link]
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-
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-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 11, 2026, from [Link]
-
Insubria. (2012). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. Retrieved January 11, 2026, from [Link]
-
SpectraBase. (n.d.). 3-Methoxy-N-methylpropan-1-amine - Optional[13C NMR] - Chemical Shifts. Retrieved January 11, 2026, from [Link]
-
Chemistry LibreTexts. (2019). 18.8: Spectral Characteristics of the Benzene Ring. Retrieved January 11, 2026, from [Link]
-
Spectra Analysis Instruments, Inc. (n.d.). Determining benzene ring substitution patterns from IR spectra. Retrieved January 11, 2026, from [Link]
-
ChemRxiv. (n.d.). Mass spectrometry-based identification of ortho-, meta- and para- isomers using infrared ion spectroscopy. Retrieved January 11, 2026, from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 151 MHz, H2O, predicted). Retrieved January 11, 2026, from [Link]
-
SpectraBase. (n.d.). Propan-2-ol, 1-(4-methoxyphenoxy)-3-(2-methylpropylamino)- - Optional[13C NMR]. Retrieved January 11, 2026, from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved January 11, 2026, from [Link]
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A Comprehensive Technical Guide to the Safe Handling of 3-(2-Methoxyphenoxy)propan-1-amine
Introduction: Navigating the Chemistry and Safety of a Key Pharmaceutical Intermediate
3-(2-Methoxyphenoxy)propan-1-amine is a primary amine that serves as a versatile intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and chemical research sectors.[1][2] Its molecular structure, featuring a methoxyphenyl group and a propanamine tail, makes it a valuable building block. However, the very reactivity that makes this compound useful also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.
This guide is designed for researchers, scientists, and drug development professionals who handle this compound. It moves beyond a simple recitation of safety data sheet (SDS) information to provide a deeper, scientifically-grounded understanding of why specific handling procedures are critical. By elucidating the chemical principles behind the hazards, this document aims to foster a culture of safety and proactive risk mitigation in the laboratory.
Section 1: Chemical and Physical Identity
A foundational element of safe handling is a clear understanding of the substance's identity and physical properties. These characteristics influence its behavior under various laboratory conditions and are critical for designing appropriate storage and handling protocols.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | This compound | [3][4] |
| Synonyms | 3-(2-Methoxyphenoxy)propylamine; 1-(3-Aminopropoxy)-2-methoxybenzene | [5] |
| CAS Number | 3245-88-3 | [3] |
| Molecular Formula | C₁₀H₁₅NO₂ | [2] |
| Molecular Weight | 181.23 g/mol | |
| Appearance | White to light brown powder or solid | [2][6] |
| Boiling Point | 284 °C | [5] |
| Flash Point | 136 °C | [5] |
| pKa | 9.60 ± 0.10 (Predicted) | [5] |
| Storage Temperature | 2-8°C, protected from light | [5] |
The high boiling point and flash point indicate that this compound is not highly volatile or flammable at standard ambient temperatures. However, its classification as a combustible liquid means it can ignite if heated. The amine functional group confers basicity, a key factor in its chemical reactivity and incompatibilities.
Section 2: Hazard Identification and Risk Assessment
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several significant hazards. Understanding these is the first step in a robust risk assessment.
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [5]
-
Acute Toxicity, Dermal (Category 3), H310: Fatal in contact with skin. [5]
-
Skin Irritation (Category 2), H315: Causes skin irritation. [5]
-
Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation. [5]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation, H335: May cause respiratory irritation.
Signal Word: Danger [5]
The Scientific Basis of the Hazards
The primary hazards of this compound stem from the reactivity of its primary amine group. As a base and a nucleophile, it can interact with biological molecules, leading to irritation and toxicity.
-
Dermal and Ocular Irritation: The basic nature of the amine can disrupt the lipid bilayers of skin and eye cells, leading to irritation and, with prolonged contact, chemical burns. The potential for serious eye damage is particularly high.
-
Respiratory Irritation: If inhaled as a dust or aerosol, the compound can irritate the mucous membranes of the respiratory tract.
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, starting with engineering controls and supplemented by appropriate PPE.
Engineering Controls: The First Line of Defense
-
Ventilation: All work with this compound should be conducted in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[7][8]
-
Safety Showers and Eyewash Stations: Immediate access to a safety shower and eyewash station is critical in case of accidental contact.[7] These should be tested regularly.
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement.[9] When there is a risk of splashing, a face shield should be worn in addition to goggles.[6]
-
Skin Protection:
-
Gloves: Chemically resistant gloves are mandatory. Given the "Fatal in contact with skin" classification, ensure gloves are inspected for any signs of degradation or perforation before each use. Nitrile or neoprene gloves are generally suitable, but it is crucial to consult the glove manufacturer's compatibility data.
-
Lab Coat: A buttoned lab coat should be worn at all times. For tasks with a higher risk of splashes or spills, an impervious apron or chemical-resistant suit may be necessary.
-
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[7][9]
Caption: PPE Selection Workflow for Handling this compound.
Section 4: Safe Handling, Storage, and Disposal
Adherence to proper handling and storage procedures is paramount to preventing accidents and ensuring the long-term stability of the compound.
Handling Protocols
-
Preparation: Before handling, review the Safety Data Sheet and ensure all necessary engineering controls and PPE are in place.
-
Dispensing: Avoid creating dust when handling the solid material. Use spark-proof tools and conduct transfers in a fume hood.[7]
-
Hygiene: Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[7]
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[7] The amine group can react exothermically with these substances.
Storage Protocols
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][6] The recommended storage temperature is between 2°C and 8°C.[5]
-
Light Sensitivity: Protect from light to prevent degradation.[5]
-
Segregation: Store away from incompatible materials as listed above.
Disposal
Dispose of waste material and contaminated packaging in accordance with all applicable local, state, and federal regulations. This compound should be treated as hazardous waste. Do not allow it to enter drains or waterways.
Section 5: Emergency Procedures
A clear and well-rehearsed emergency plan is critical.
First Aid Measures
-
Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[8]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Due to the "Fatal in contact with skin" classification, immediate and thorough decontamination is vital. Seek immediate medical attention.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][8]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][8]
Accidental Release Measures
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or commercial sorbent pads. Do not use combustible materials like sawdust.
-
Collect: Carefully sweep or scoop up the absorbed material into a labeled, sealable container for hazardous waste disposal. Use non-sparking tools.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or a water spray.[6] Avoid using a direct water stream, as it may scatter the material.
-
Specific Hazards: Thermal decomposition may produce toxic fumes, including carbon oxides and nitrogen oxides.[8]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[6][8]
Caption: Emergency Response Decision Tree.
Conclusion
This compound is a valuable chemical tool, but its potential hazards demand a high level of respect and meticulous adherence to safety protocols. By understanding the chemical basis for its reactivity and toxicity, researchers can implement effective engineering controls, select the appropriate personal protective equipment, and establish robust procedures for routine handling and emergencies. This proactive approach to safety is not merely a matter of compliance; it is a cornerstone of responsible scientific practice and a prerequisite for successful research and development.
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RongNa Biotechnology Co., Ltd. (n.d.). This compound. LookChem. Retrieved January 11, 2026, from [Link]
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Angene Chemical. (2024, November 1). Safety Data Sheet. Retrieved January 11, 2026, from [Link]
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Pharmaffiliates. (n.d.). 3245-88-3 | Product Name : this compound. Retrieved January 11, 2026, from [Link]
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Angene Chemical. (2024, November 1). Safety Data Sheet. Retrieved January 11, 2026, from [Link]
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The Methoxyphenoxy Moiety: From Guaiac Tree Resin to Modern Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The methoxyphenoxy scaffold, a seemingly simple aromatic ether, holds a rich and multifaceted history in medicinal chemistry. Its journey spans centuries, originating from the traditional use of guaiac tree resin to its central role in blockbuster over-the-counter medications and prescribed therapeutics. This guide provides a comprehensive exploration of the discovery and history of methoxyphenoxy compounds. We will trace the lineage from the natural precursor, guaiacol, to the synthesis and development of the prototypical expectorant, guaifenesin. We will further investigate how structural modifications to this core led to the discovery of centrally acting muscle relaxants such as methocarbamol and mephenoxalone. This paper delves into the pivotal experiments, evolving synthetic methodologies, and the underlying pharmacological principles that have established the methoxyphenoxy moiety as a cornerstone in drug development. Through detailed protocols, mechanistic diagrams, and comparative data, we aim to provide researchers and drug development professionals with a thorough understanding of this enduring pharmacophore and its future potential.
Part 1: The Natural Precursor - The Story of Guaiacol
The genesis of methoxyphenoxy compounds is not found in a modern laboratory but in the heartwood of the Guaiacum genus of trees. For centuries, the resin of these trees, known as guaiacum, was a staple in the traditional medicine of Native Americans, who used it to treat a variety of ailments.[1] Its introduction to Europe in the 1500s saw it lauded as a treatment for everything from sore throats and rheumatism to syphilis.[2] The reverence for its medicinal properties earned it the name lignum vitae, or 'Tree of Life'.[2]
The active principle, guaiacol (2-methoxyphenol), was eventually isolated from the resin. This simple phenolic ether, with its characteristic methoxy group ortho to a hydroxyl group, became the foundational building block for a new class of pharmaceuticals. The journey from a crude natural extract to a purified, characterizable chemical substance marked the first critical step in the development of methoxyphenoxy-based drugs.
Part 2: The Prototypical Methoxyphenoxy Compound: Guaifenesin
The transition from a natural product to a targeted synthetic drug is perfectly encapsulated by the story of guaifenesin. By chemically modifying guaiacol, specifically through etherification with glycerine, scientists created a novel compound: glyceryl guaiacolate, now known as guaifenesin.[3] This synthetic achievement allowed for standardized dosing and reproducible pharmacological effects, moving beyond the variability of natural extracts.
Regulatory Milestones and Clinical Establishment
Guaifenesin was first formally approved by the U.S. Food and Drug Administration (FDA) in 1952, cementing its role in modern medicine.[1][3][4][5] Its enduring utility is demonstrated by its inclusion in the 1989 FDA Final Monograph for Over-the-Counter (OTC) cough and cold products, where it was deemed "Generally Regarded as Safe and Effective" (GRASE) as an expectorant.[1][5] Today, it remains one of the few, if not the only, expectorants widely available in the OTC market.[2][4]
Evolving Understanding of the Mechanism of Action
The primary clinical application of guaifenesin is to relieve chest congestion by making coughs more productive.[5][6] The scientific understanding of how it achieves this has evolved over decades.
Early Hypothesis: The Gastropulmonary Reflex Initial theories proposed an indirect mechanism of action. It was believed that guaifenesin stimulated the gastric mucosa, which in turn triggered a parasympathetic reflex—the "gastro-pulmonary reflex." This reflex was thought to increase secretions in the respiratory tract, making them easier to expel.[3]
Modern Mechanistic Insights While the reflex mechanism may contribute, current research points to a more direct action on the respiratory tract. The core of its expectorant effect lies in its ability to alter the properties of respiratory mucus.[7]
-
Reduced Viscosity: Guaifenesin decreases the viscosity and adhesiveness of mucus by altering the structure of mucin proteins, the primary components of mucus. This makes the secretions less thick and sticky.[4][8]
-
Increased Secretion Volume: It is also believed to increase the volume of respiratory secretions, effectively hydrating the mucus layer.[7][8]
-
Enhanced Mucociliary Clearance: By thinning the mucus and increasing its volume, guaifenesin facilitates the action of cilia, the microscopic hair-like structures that line the airways. This improved ciliary transport efficiently moves the loosened secretions up and out of the respiratory tract.[3][7]
Recent studies have also suggested that guaifenesin may possess muscle relaxant and anticonvulsant properties, possibly through antagonism of the NMDA receptor, highlighting the scaffold's potential for diverse pharmacological activities.[4]
Mandatory Visualization: Proposed Mechanism of Action for Guaifenesin
Caption: Dual-pathway mechanism of Guaifenesin.
Key Experimental Protocol: In Vitro Sputum Viscoelasticity Assay
The causality behind choosing this protocol is to directly quantify the primary therapeutic claim of guaifenesin: its ability to alter the physical properties of mucus. A magnetic microrheometer is a precise instrument for measuring the viscoelasticity of small, complex fluid samples like sputum. This self-validating system includes a negative control (saline) and a positive control (a known mucolytic agent like N-acetylcysteine) to ensure the observed effects are specific to the test compound.
Objective: To measure the effect of guaifenesin on the viscoelastic properties (viscosity and elasticity) of human sputum in vitro.
Methodology:
-
Sample Collection: Collect sputum samples from patients with chronic bronchitis. Pool the samples to ensure homogeneity and minimize patient-specific variability.
-
Sample Preparation:
-
Divide the pooled sputum into 1 mL aliquots in microcentrifuge tubes.
-
Prepare guaifenesin solutions at various concentrations (e.g., 10, 50, 100 µg/mL) in phosphate-buffered saline (PBS).
-
Prepare a negative control (PBS alone) and a positive control (e.g., 20 mM N-acetylcysteine in PBS).
-
-
Incubation: Add 100 µL of the test solutions (guaifenesin, positive control, negative control) to the sputum aliquots. Gently mix and incubate at 37°C for 60 minutes.
-
Rheological Measurement:
-
Introduce ferromagnetic microspheres (e.g., 4.5 µm diameter) into each treated sputum sample.
-
Place the sample onto the stage of a magnetic microrheometer.
-
Apply an oscillating magnetic field to the sample, causing the microspheres to move.
-
Track the motion of the microspheres using video microscopy. The software calculates the storage modulus (G', elasticity) and loss modulus (G'', viscosity) from the sphere's movement in response to the magnetic force.
-
-
Data Analysis:
-
Calculate the mean G' and G'' for each treatment group.
-
Compare the results from the guaifenesin-treated samples to the negative and positive controls using a one-way ANOVA with post-hoc analysis (e.g., Dunnett's test).
-
A statistically significant decrease in both G' and G'' in the guaifenesin group compared to the negative control indicates effective mucolytic activity.
-
Part 3: Structural Diversification and New Applications
The success of guaifenesin validated the therapeutic potential of the methoxyphenoxy scaffold. This spurred medicinal chemists to explore structural modifications to unlock new pharmacological activities. A key limitation of early muscle relaxants like mephenesin was their low potency and very short duration of action.[9] Researchers hypothesized that modifying the propanediol side chain of the guaiacol ether could lead to compounds with improved pharmacokinetic profiles and different mechanisms of action. This led to the development of the carbamate derivatives.
Methocarbamol: A Centrally Acting Muscle Relaxant
Developed in the A.H. Robins laboratories in 1956 and approved by the FDA in 1957, methocarbamol represents a successful derivatization of the guaifenesin structure.[9][10] By converting one of the hydroxyl groups of the glycerol backbone into a carbamate ester, researchers created a compound with a distinct pharmacological profile.[11]
Mechanism of Action: Unlike agents that act directly on muscles, methocarbamol is a centrally acting muscle relaxant.[9] Its effects are due to general central nervous system (CNS) depression.[10] It is believed to work by inhibiting polysynaptic reflexes in the spinal cord, which reduces nerve impulses from the brain to the muscles, thereby decreasing muscle spasms and pain.[10][11] It does not directly relax skeletal muscles.[9]
Therapeutic Use: Methocarbamol is indicated as an adjunct to rest and physical therapy for the relief of acute, painful musculoskeletal conditions.[11][12]
Mandatory Visualization: Synthetic Relationship of Methoxyphenoxy Drugs
Caption: From Guaiacol to Carbamate Derivatives.
Mephenoxalone: A Hybrid Muscle Relaxant and Anxiolytic
Further exploration of the scaffold led to the development of mephenoxalone, a derivative featuring an oxazolidinone ring.[13] This structural change conferred a unique pharmacological profile, combining the properties of a muscle relaxant with those of a mild anxiolytic.[13][14][15] It functions as a centrally acting agent by inhibiting neuronal transmission in the reflex arc, which promotes muscle relaxation.[14][16] Its ability to also alleviate the anxiety and nervousness often associated with painful musculoskeletal conditions makes it a distinct therapeutic option.[13][15]
Data Presentation: Comparative Pharmacology
The following table summarizes the key pharmacological differences between these pioneering methoxyphenoxy compounds. This data is critical for drug development professionals when selecting a lead compound or designing new derivatives.
| Feature | Guaifenesin | Methocarbamol | Mephenoxalone |
| Primary Class | Expectorant[4] | Skeletal Muscle Relaxant[10] | Muscle Relaxant, Anxiolytic[13] |
| Primary MOA | Reduces mucus viscosity[6][8] | Central nervous system depression[10] | Inhibition of neuronal reflex arc[14] |
| Core Structure | Guaiacol glyceryl ether[3] | Guaiacol glyceryl ether carbamate[11] | Methoxyphenoxy oxazolidinone[13] |
| Primary Use | Chest Congestion[6] | Acute Musculoskeletal Pain/Spasms[9] | Painful Muscle Spasms with Anxiety[14] |
| FDA Approval | 1952[1][3] | 1957[9][10] | Investigational in the US[14] |
Part 4: Modern Synthetic Methodologies
The commercial success of methoxyphenoxy drugs necessitated the development of efficient and scalable synthetic routes. While early syntheses were foundational, modern industrial chemistry has introduced more robust methodologies.
Core Strategy: The Williamson Ether Synthesis
The key chemical transformation in the synthesis of many methoxyphenoxy compounds is the Williamson ether synthesis. This reaction forms the crucial ether linkage between the guaiacol precursor (or another substituted phenol) and an alkyl halide. The phenolic hydroxyl group is first deprotonated by a base to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the alkyl halide in an SN2 reaction.
Protocol: Phase-Transfer Catalysis for Synthesis of 2-(4-Methoxyphenoxy)propionic acid
The choice of a phase-transfer catalysis (PTC) protocol is driven by efficiency and industrial applicability. Classical Williamson synthesis can require harsh conditions and long reaction times. PTC allows the reaction to occur between reactants in two different, immiscible phases (an aqueous phase and an organic phase) by using a catalyst that can shuttle one reactant across the phase boundary. This method often results in faster reactions, milder conditions, and higher yields, making it ideal for large-scale production.[17]
Objective: To synthesize the intermediate 2-(4-methoxyphenoxy)propionic acid from p-hydroxyanisole and 2-chloropropionic acid using a phase-transfer catalyst.
Methodology:
-
Aqueous Phase Preparation: In a jacketed reaction vessel, charge p-hydroxyanisole, sodium hydroxide, a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide), and water.
-
Initial Reaction: Stir the mixture at room temperature for 15-20 minutes. The sodium hydroxide deprotonates the p-hydroxyanisole to form the sodium phenoxide salt.
-
Organic Phase Addition: Add 2-chloropropionic acid and an organic solvent (e.g., toluene) to the reaction vessel.
-
Phase-Transfer Reaction: Heat the biphasic mixture and react for 0.5 to 1.5 hours. The phase-transfer catalyst transports the phenoxide from the aqueous phase to the organic phase, where it reacts with the 2-chloropropionic acid. The product, 2-(4-methoxyphenoxy)propionic acid, preferentially dissolves in the organic phase, driving the reaction to completion.[17]
-
Workup and Isolation:
-
After the reaction is complete, cool the mixture.
-
Acidify the reaction solution with HCl or sulfuric acid to neutralize any remaining base and protonate the carboxylate product.
-
Allow the layers to separate in a separatory funnel.
-
Collect the organic phase and evaporate the solvent under reduced pressure to yield the crude product.
-
-
Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield pure 2-(4-methoxyphenoxy)propionic acid.
Part 5: The Methoxyphenoxy Moiety in Contemporary Drug Discovery
The methoxyphenoxy scaffold is far from a historical relic. Its favorable physicochemical properties continue to make it an attractive component in modern drug design, extending far beyond its original applications.
The Role of the Methoxy Group
Medicinal chemists value the methoxy group for several reasons. As a small, metabolically stable functional group, it can significantly influence a molecule's properties. It can act as a hydrogen bond acceptor, participate in crucial binding interactions with protein targets, and improve metabolic stability by blocking sites of oxidation. Furthermore, it can favorably modulate a compound's lipophilicity, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.[18]
Modern Therapeutic Applications
Recent research has demonstrated the utility of the methoxyphenoxy moiety in a range of new therapeutic areas:
-
Anti-inflammatory Agents: Chalcone derivatives containing methoxyphenyl groups have been synthesized and shown to inhibit nitric oxide production and down-regulate NF-κB in macrophage cells, demonstrating potent anti-inflammatory activity.[19]
-
Lipid-Lowering Effects: A series of 2-phenoxychromones, featuring a 3,4,5-trimethoxyphenoxy group, were found to inhibit lipid accumulation in hepatocytes, suggesting a potential application in treating metabolic disorders.[20]
-
Anticancer Agents: Novel quinoline derivatives incorporating methoxy groups have been developed as Topoisomerase I inhibitors, showing potent anticancer activity against a panel of human cancer cell lines.[21]
-
Herbicides and Flavoring Agents: Derivatives like 2-(4-Methoxyphenoxy)propanoic acid are used not only in pharmaceutical research but also as active ingredients in herbicides and as sweetness-modifying flavor agents in the food industry.[22][23]
Conclusion
The history of methoxyphenoxy compounds is a compelling narrative of chemical innovation, beginning with a natural remedy and evolving into a versatile and enduring pharmacophore. From the expectorant action of guaifenesin to the central muscle relaxation of methocarbamol and the diverse applications in modern drug discovery, the methoxyphenoxy moiety has repeatedly proven its value. Its ability to confer favorable pharmacological and physicochemical properties ensures that it will remain a relevant and valuable scaffold for scientists and drug development professionals aiming to design the next generation of therapeutics. The journey from the 'Tree of Life' is far from over, with new chapters continuing to be written in laboratories around the world.
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Methocarbamol - StatPearls - NCBI Bookshelf. (2024, September 10). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
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Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes - MDPI. (2022, April 4). MDPI. Retrieved January 7, 2026, from [Link]
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Mephenoxalone - Grokipedia. (n.d.). Grokipedia. Retrieved January 7, 2026, from [Link]
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Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents by inhibition of NO production and down-regulation of NF-κB in LPS-induced RAW264.7 macrophage cells - PubMed. (2021, February). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
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Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
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An In-Depth Technical Guide to 3-(2-Methoxyphenoxy)propan-1-amine: Structural Analogs, Derivatives, and Therapeutic Potential
Abstract
The aryloxypropanamine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the development of a wide array of therapeutic agents. At the heart of this chemical class lies 3-(2-methoxyphenoxy)propan-1-amine, a seemingly simple molecule that has proven to be a remarkably fruitful starting point for chemical exploration. While its role as a key intermediate in the synthesis of the beta-blocker Carvedilol is well-documented, the full potential of its structural analogs and derivatives remains a subject of ongoing and promising research. This in-depth technical guide provides a comprehensive overview of the synthesis, derivatization, and multifaceted pharmacological activities of compounds derived from this core structure. We will delve into the nuanced structure-activity relationships that govern their biological effects, which extend beyond beta-adrenergic blockade to encompass potential antidepressant, anxiolytic, and anti-inflammatory properties. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to inspire and inform future discovery efforts.
The Core Moiety: Synthesis and Significance of this compound
The parent compound, this compound (CAS 3245-88-3), is a primary amine characterized by a methoxy-substituted phenyl ring linked via an ether bond to a propyl amine chain.[1][2][3][4][5] This arrangement of functional groups—an aromatic ether and a primary amine—provides two key points for chemical modification, making it an ideal scaffold for combinatorial chemistry and lead optimization.
The synthesis of this compound is typically achieved through a Williamson ether synthesis, a robust and well-established method for forming ether linkages.[6][7][8][9][10][11] This involves the reaction of 2-methoxyphenol with a suitable 3-carbon aminating agent, often in the presence of a base. A common route involves the use of 3-chloropropan-1-amine.[7][11]
Experimental Protocol: Synthesis of this compound
Materials:
-
2-methoxyphenol
-
3-chloropropan-1-amine hydrochloride
-
Sodium hydroxide (NaOH)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous solvent (e.g., Acetonitrile, DMF)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Deprotonation of Phenol: In a round-bottom flask, dissolve 2-methoxyphenol (1.0 eq) in the chosen anhydrous solvent. Add a suitable base, such as powdered potassium carbonate (1.5 eq) or sodium hydroxide (1.1 eq), to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.
-
Nucleophilic Substitution: To the stirred suspension, add 3-chloropropan-1-amine hydrochloride (1.0 eq). The reaction mixture is then heated to reflux for several hours (typically 6-12 hours), with progress monitored by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, the reaction mixture is filtered to remove inorganic salts. The filtrate is then concentrated under reduced pressure using a rotary evaporator.
-
Extraction: The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine to remove any remaining inorganic impurities and unreacted starting materials.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by silica gel column chromatography to yield pure this compound.
-
Characterization: The structure and purity of the final product are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[12][13][14][15][16]
dot graph { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="General Synthesis Workflow", fontcolor="#202124"]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
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// Edges Start -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; Product -> Analysis; } A general workflow for the synthesis of the core molecule.
Structural Analogs and Derivatives: Expanding the Chemical Space
The true value of this compound lies in its potential for derivatization. The primary amine and the aromatic ring offer fertile ground for structural modifications, leading to a vast chemical space with diverse pharmacological properties.
N-Substituted Analogs: Tailoring the Amine Moiety
The primary amine is a key site for modification, with N-alkylation and N-acylation being the most common transformations. These modifications can significantly impact the compound's polarity, basicity, and ability to form hydrogen bonds, thereby influencing its pharmacokinetic and pharmacodynamic properties.
The introduction of alkyl groups to the amine can be achieved through various methods, including reaction with alkyl halides or reductive amination.[1][17][18] Controlled mono-alkylation is often desired to avoid the formation of tertiary amines and quaternary ammonium salts.
General Protocol for N-Alkylation:
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile).
-
Add a base (e.g., potassium carbonate, 2.0 eq) and the desired alkyl halide (1.1 eq).
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
-
Workup and purify as described for the parent compound.
N-acylation introduces an amide functionality, which can act as a hydrogen bond donor and acceptor. This is typically achieved by reacting the amine with an acyl chloride or an acid anhydride in the presence of a base.[19][20]
General Protocol for N-Acylation:
-
Dissolve this compound (1.0 eq) and a base (e.g., triethylamine, 1.2 eq) in an anhydrous solvent (e.g., dichloromethane).
-
Cool the solution in an ice bath and add the acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Workup involves washing with aqueous acid and base to remove unreacted starting materials and byproducts, followed by purification.
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// Edges Core -> N_Alkylation; Core -> N_Acylation; N_Alkylation -> Alkylated_Product; N_Acylation -> Acylated_Product; } Key synthetic pathways for modifying the amine functionality.
Phenyl Ring Modifications
The 2-methoxy-substituted phenyl ring is another key area for modification. The introduction of different substituents at various positions on the ring can modulate the electronic properties and steric bulk of the molecule, leading to changes in receptor binding affinity and selectivity. For instance, the position and nature of substituents on the aromatic ring are critical for the potency and selectivity of beta-blockers.[8]
Heterocyclic Derivatives
The versatile reactivity of the amine and the potential for reactions involving the aromatic ring allow for the synthesis of a wide range of heterocyclic compounds.[10][21][22][23] These derivatives are of significant interest due to the prevalence of heterocyclic scaffolds in a vast number of approved drugs. For example, the core structure can serve as a building block for the synthesis of benzothiazepine derivatives, a class of compounds with diverse biological activities.[7][11]
Biological Activities and Structure-Activity Relationships (SAR)
The aryloxypropanamine scaffold is associated with a broad spectrum of biological activities. Understanding the structure-activity relationships is crucial for the rational design of new therapeutic agents.
Beta-Adrenergic Blockade
The most well-established activity of this class of compounds is beta-adrenergic blockade.[24] Beta-blockers are widely used in the treatment of cardiovascular diseases such as hypertension and angina.[25] The general structure of aryloxypropanolamine beta-blockers consists of an aromatic ring, a propan-2-ol side chain, and an amine group.
Key SAR insights for beta-blockers include:
-
Amine Substitution: A branched alkyl group, such as isopropyl or tert-butyl, on the nitrogen atom is generally required for potent beta-blocking activity.[8]
-
Aromatic Ring Substitution: The nature and position of substituents on the aromatic ring influence potency and selectivity (β₁ vs. β₂). Ortho-substitution on the phenyl ring often leads to more potent compounds.[8][12]
-
Cardioselectivity (β₁ selectivity): Para-substitution on the aromatic ring, particularly with acylamido groups, can enhance cardioselectivity.[8]
Antidepressant and Anxiolytic Potential
Emerging research suggests that derivatives of the 3-phenoxy-3-phenylpropan-1-amine scaffold, to which our core molecule is related, possess antidepressant and anxiolytic properties.[26] This includes well-known drugs like fluoxetine and atomoxetine.[26] The mechanism of action for these effects is often related to the inhibition of monoamine reuptake (serotonin, norepinephrine, and dopamine).[27]
Potential Mechanisms of Action in CNS Disorders:
-
Monoamine Reuptake Inhibition: The propanamine side chain is structurally similar to the pharmacophore of many monoamine reuptake inhibitors.[5][22][28][29]
-
Modulation of Neurotransmitter Receptors: Derivatives may directly interact with various neurotransmitter receptors in the central nervous system.
Anti-inflammatory Properties
There is growing evidence that some aryloxypropanolamine derivatives, including certain beta-blockers, possess anti-inflammatory properties.[2][30][31] The mechanisms underlying these effects are still under investigation but may involve the modulation of inflammatory cytokine production and signaling pathways.[2][19]
In Vitro Assays for Anti-inflammatory Activity:
-
Inhibition of Nitric Oxide (NO) Production: Measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages is a common in vitro screen for anti-inflammatory activity.[32]
-
Cytokine Production Assays: The effect of compounds on the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β can be quantified using ELISA or other immunoassays.[1][17]
-
Enzyme Inhibition Assays: Assessing the inhibition of key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) can provide insights into the mechanism of action.[33]
| Derivative Class | Key Structural Features | Primary Biological Activity | Potential Therapeutic Applications |
| N-Alkyl Analogs | Varied alkyl chains on the amine | Beta-adrenergic blockade, Monoamine reuptake inhibition | Cardiovascular diseases, Depression, Anxiety |
| N-Acyl Analogs | Amide functionality | Potential for diverse receptor interactions | Varied, depending on the acyl group |
| Phenyl Ring Analogs | Varied substituents on the phenyl ring | Modulated potency and selectivity for various targets | Tailored therapies with improved side-effect profiles |
| Heterocyclic Derivatives | Incorporation of the core into a heterocyclic ring system | Broad range of activities depending on the heterocycle | Oncology, Infectious diseases, CNS disorders |
Conclusion and Future Perspectives
This compound is far more than just a synthetic intermediate. It is a versatile and powerful scaffold that has already yielded a blockbuster drug and holds immense promise for the discovery of new therapeutic agents. The ease of its synthesis and the multiple avenues for derivatization make it an attractive starting point for drug discovery campaigns targeting a wide range of diseases.
Future research in this area should focus on:
-
Systematic SAR studies: A comprehensive exploration of the chemical space around the core molecule is needed to fully elucidate the structure-activity relationships for its diverse biological activities.[3][18][34][35]
-
Mechanism of action studies: For the emerging antidepressant and anti-inflammatory activities, detailed mechanistic studies are required to identify the specific molecular targets and signaling pathways involved.
-
Development of selective ligands: The synthesis and evaluation of derivatives with high selectivity for specific receptor subtypes or enzymes will be crucial for developing drugs with improved efficacy and fewer side effects.
By leveraging the knowledge outlined in this guide, researchers and drug development professionals can continue to unlock the therapeutic potential of this remarkable chemical scaffold.
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3-(2-Methoxyphenoxy)propan-1-amine physical and chemical data
An In-Depth Technical Guide to 3-(2-Methoxyphenoxy)propan-1-amine
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of this compound, a versatile intermediate in pharmaceutical and chemical research.
Introduction
This compound is an organic compound featuring a methoxyphenyl group linked to a propan-1-amine moiety.[1] This primary amine is a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. Its structural similarity to known bioactive molecules has prompted investigations into its potential pharmacological activities, including antidepressant and anti-inflammatory properties.[1] This document serves as a technical resource for researchers and drug development professionals, offering detailed information on its synthesis, characterization, and applications.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound and its hydrochloride salt is presented below. It is important to distinguish between the free base and its salt form, as their properties can differ significantly.
| Property | This compound | This compound hydrochloride | Reference |
| CAS Number | 3245-88-3 | 1366407-75-1 | [2][3][4] |
| Molecular Formula | C10H15NO2 | C10H16ClNO2 | [2][5] |
| Molecular Weight | 181.23 g/mol | 217.69 g/mol | [2] |
| Appearance | White powder | Not specified | [5] |
| Purity | ≥99% | Not specified | [5] |
| Storage | Store in a dry, dark, and ventilated place | Not specified | [5] |
Synthesis and Manufacturing
The synthesis of this compound typically involves a multi-step process. A common route is the Williamson ether synthesis followed by amination.
General Synthesis Pathway
A general synthetic route involves the reaction of 2-methoxyphenol with a suitable 3-carbon synthon containing a masked amine functionality, followed by deprotection.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol (Prophetic)
The following is a representative, though prophetic, protocol based on standard organic chemistry techniques for similar compounds.
Step 1: Synthesis of 3-(2-methoxyphenoxy)propanenitrile
-
To a solution of 2-methoxyphenol (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 3-bromopropanenitrile (1.1 equivalents) dropwise.
-
Reflux the reaction mixture for 12-16 hours, monitoring by TLC.
-
After completion, cool the mixture, filter off the solids, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 3-(2-methoxyphenoxy)propanenitrile.
Step 2: Reduction to this compound
-
Prepare a suspension of lithium aluminum hydride (LiAlH4) (2 equivalents) in anhydrous diethyl ether or THF in a flask under an inert atmosphere.
-
Cool the suspension to 0 °C.
-
Add a solution of 3-(2-methoxyphenoxy)propanenitrile (1 equivalent) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction carefully by sequential addition of water and aqueous sodium hydroxide.
-
Filter the resulting precipitate and wash with ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford this compound.
Spectroscopic and Characterization Data
While a comprehensive set of experimental spectra for this compound is not publicly available, the following are the expected spectroscopic features based on its structure and data from similar compounds.
-
¹H NMR: The spectrum would be expected to show signals for the aromatic protons (around 6.8-7.2 ppm), the methoxy group protons (a singlet around 3.8 ppm), and the aliphatic protons of the propyl chain, including two methylene groups adjacent to the oxygen and nitrogen atoms, and a central methylene group.
-
¹³C NMR: The carbon spectrum would show distinct signals for the aromatic carbons, the methoxy carbon, and the three aliphatic carbons.
-
IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the primary amine, C-H stretching for the aromatic and aliphatic groups, C-O stretching for the ether linkage, and aromatic C=C bending.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (181.23 m/z for the free base).
Reactivity and Chemical Behavior
The chemical reactivity of this compound is governed by its primary amine and ether functional groups.
-
Basicity and Nucleophilicity of the Amine: The primary amine group is basic and can be protonated to form an ammonium salt. It is also a potent nucleophile, readily participating in reactions such as alkylation, acylation, and condensation.[8][9]
-
Ether Linkage Stability: The ether bond is generally stable under neutral and basic conditions but can be cleaved under harsh acidic conditions.
-
Aromatic Ring Reactivity: The methoxy group is an electron-donating group, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions.[8]
Applications in Research and Drug Development
This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.
-
Pharmaceutical Development: Its structural motif is found in compounds being investigated for their antidepressant and anti-inflammatory properties.[1] The primary amine allows for its incorporation into various molecular scaffolds to explore structure-activity relationships.
-
Biochemical Studies: This compound can be used in studies investigating its effects on neurotransmitter systems, such as potential modulation of serotonin and norepinephrine receptors.[1]
-
Synthesis of Heterocyclic Compounds: The amine functionality makes it a suitable precursor for the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry.
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Methodological & Application
synthesis protocol for 3-(2-Methoxyphenoxy)propan-1-amine
An Application Note and In-Depth Protocol for the Synthesis of 3-(2-Methoxyphenoxy)propan-1-amine
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a valuable bifunctional building block in medicinal chemistry and materials science. The protocol herein details a robust and efficient two-step synthetic sequence, commencing with a Williamson ether synthesis followed by a Gabriel amine synthesis. This method is specifically designed for high purity and yield, ensuring the production of a primary amine free from common secondary or tertiary amine contaminants. We delve into the mechanistic underpinnings of each synthetic step, providing a rationale for the selection of reagents and reaction conditions to empower researchers with a deep, actionable understanding of the protocol.
Introduction and Strategic Overview
This compound is a key intermediate whose structure features a primary amine for nucleophilic additions, amide bond formations, or reductive aminations, and a guaiacol (2-methoxyphenoxy) moiety. This combination makes it a precursor for a range of more complex molecules, including certain pharmaceutical agents and molecular probes.
The primary challenge in synthesizing primary amines is preventing over-alkylation, which leads to mixtures of secondary, tertiary, and even quaternary ammonium salts. Direct alkylation of ammonia is often unselective and inefficient for this reason.[1][2] To circumvent this, our recommended strategy employs a "protected" nitrogen source, ensuring the selective formation of the desired primary amine.
The chosen synthetic pathway involves two classic, high-yielding reactions:
-
Williamson Ether Synthesis: Formation of the ether linkage by reacting the phenoxide of 2-methoxyphenol (guaiacol) with an alkyl halide bearing a protected amine functionality. This S_N2 reaction is highly efficient for creating aryl-alkyl ethers.[3][4][5]
-
Gabriel Synthesis (Deprotection): Utilization of a phthalimide group as a masked primary amine. Following the ether formation, the phthalimide is cleaved to liberate the target amine. This method is renowned for producing clean primary amines.[1][6][7]
This two-step approach is reliable, scalable, and utilizes commercially available starting materials.
Reaction Pathway and Mechanism
The overall synthetic workflow is illustrated below. The process begins with the deprotonation of guaiacol to form a potent nucleophile, which then displaces the bromide from N-(3-bromopropyl)phthalimide. The resulting intermediate is then treated with hydrazine to release the final product.
Caption: Overall workflow for the synthesis of this compound.
Mechanistic Considerations
-
Williamson Ether Synthesis: This reaction proceeds via a classic S_N2 mechanism.[4] The weakly acidic phenol (pKa ~10) is deprotonated by a moderate base like potassium carbonate to form the potassium guaiacolate salt. This phenoxide is a strong nucleophile that performs a backside attack on the primary carbon of N-(3-bromopropyl)phthalimide, displacing the bromide leaving group. A polar aprotic solvent like acetonitrile or DMF is crucial as it solvates the potassium cation without hydrogen bonding to the nucleophile, thus maximizing its reactivity.[6]
-
Gabriel Amine Synthesis: The Gabriel synthesis provides a controlled method for preparing primary amines.[2][7] The phthalimide group acts as a surrogate for the NH2- anion.[1] The subsequent deprotection step, known as the Ing-Manske procedure, involves the nucleophilic attack of hydrazine on the carbonyl carbons of the phthalimide ring.[6][8] This leads to the formation of a stable, six-membered phthalhydrazide ring, which precipitates from the solution, driving the reaction to completion and simplifying purification.[8]
Detailed Experimental Protocol
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. | CAS No. |
| 2-Methoxyphenol (Guaiacol) | C₇H₈O₂ | 124.14 | 5.00 g | 40.28 | 1.0 | 90-05-1 |
| N-(3-Bromopropyl)phthalimide | C₁₁H₁₀BrNO₂ | 268.11 | 11.36 g | 42.30 | 1.05 | 5460-29-7 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 8.35 g | 60.42 | 1.5 | 584-08-7 |
| Acetonitrile (CH₃CN) | CH₃CN | 41.05 | 150 mL | - | - | 75-05-8 |
| Hydrazine Monohydrate (~64% N₂H₄) | N₂H₄·H₂O | 50.06 | 2.52 g | 50.35 | 1.25 | 7803-57-8 |
| Ethanol (95%) | C₂H₅OH | 46.07 | 100 mL | - | - | 64-17-5 |
| Hydrochloric Acid (conc. 37%) | HCl | 36.46 | As needed | - | - | 7647-01-0 |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | As needed | - | - | 1310-73-2 |
| Dichloromethane (CH₂Cl₂) | CH₂Cl₂ | 84.93 | As needed | - | - | 75-09-2 |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | - | - | 7487-88-9 |
Step 1: Synthesis of N-[3-(2-Methoxyphenoxy)propyl]phthalimide
Caption: Workflow for the Williamson ether synthesis step.
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-methoxyphenol (5.00 g, 40.28 mmol), anhydrous potassium carbonate (8.35 g, 60.42 mmol), and acetonitrile (150 mL).
-
Stir the resulting suspension at room temperature for 15 minutes.
-
Add N-(3-bromopropyl)phthalimide (11.36 g, 42.30 mmol) to the flask in a single portion.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain this temperature with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of Hexane:Ethyl Acetate as the eluent. The reaction is typically complete within 8-12 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature. Filter the suspension through a pad of celite to remove the inorganic salts and wash the filter cake with a small amount of acetonitrile.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to yield a crude solid.
-
Recrystallize the crude product from an ethanol/water mixture to afford N-[3-(2-methoxyphenoxy)propyl]phthalimide as a white crystalline solid. Dry the product under vacuum. (Expected yield: 85-95%).
Step 2: Synthesis of this compound
Procedure:
-
In a 250 mL round-bottom flask, suspend the N-[3-(2-methoxyphenoxy)propyl]phthalimide (assuming 11.0 g, 35.34 mmol from the previous step) in 95% ethanol (100 mL).
-
Add hydrazine monohydrate (2.52 g, 50.35 mmol) to the suspension.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. A thick white precipitate of phthalhydrazide will form during this time.[8]
-
After cooling to room temperature, acidify the mixture to pH ~1-2 by the dropwise addition of concentrated hydrochloric acid. This will dissolve the desired amine product as its hydrochloride salt.
-
Stir the mixture for an additional 30 minutes, then filter to remove the precipitated phthalhydrazide. Wash the solid with a small amount of cold ethanol.
-
Transfer the filtrate to a rotary evaporator and remove the ethanol under reduced pressure.
-
Dissolve the remaining aqueous residue in 100 mL of deionized water. Wash this aqueous solution with dichloromethane (2 x 50 mL) to remove any non-basic organic impurities.
-
Cool the aqueous layer in an ice bath and basify to pH >12 by the slow addition of 50% (w/v) aqueous sodium hydroxide solution.
-
Extract the liberated free amine into dichloromethane (3 x 75 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield this compound as a pale yellow oil.
-
For higher purity, the product can be further purified by vacuum distillation. (Expected yield: 80-90%).
Safety and Handling
-
2-Nitrobenzenesulfonyl chloride (if used as an alternative): This reagent is corrosive and a lachrymator. Handle only in a well-ventilated fume hood.[9]
-
Hydrazine Hydrate: Hydrazine is highly toxic, corrosive, and a suspected carcinogen. Always handle with extreme caution in a fume hood, wearing appropriate personal protective equipment (gloves, safety goggles, lab coat).
-
Acetonitrile: Flammable and toxic. Avoid inhalation and skin contact.
-
Dichloromethane: A suspected carcinogen. Use appropriate containment and personal protective equipment.
-
All reactions should be performed in a well-ventilated chemical fume hood.
Characterization
The identity and purity of the intermediate and final product should be confirmed by standard analytical techniques:
-
¹H-NMR and ¹³C-NMR: To confirm the chemical structure and absence of impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.[10]
-
Infrared Spectroscopy (IR): To identify key functional groups, such as the appearance of N-H stretches in the final product and the disappearance of the phthalimide carbonyls.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[10]
References
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- Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356.
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Wikipedia contributors. (2023, December 2). Gabriel synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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Wikipedia contributors. (2023, November 28). Williamson ether synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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Studylib. (n.d.). Guaifenesin Synthesis: Williamson Ether Lab Experiment. Retrieved from [Link]
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
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Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. Retrieved from [Link]
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L.S. College, Muzaffarpur. (2020, August 16). Gabriel synthesis. Retrieved from [Link]
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Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis. Retrieved from [Link]
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Labflow. (n.d.). Synthesis of Complex Molecules through Reductive Amination. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
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Organic Syntheses. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Org. Synth. 79, 186. Retrieved from [Link]
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analytical methods for 3-(2-Methoxyphenoxy)propan-1-amine characterization
An Application Guide to the Comprehensive Analytical Characterization of 3-(2-Methoxyphenoxy)propan-1-amine
Introduction
This compound (CAS No. 3245-88-3) is a primary amine derivative with a molecular structure that makes it a valuable intermediate in various fields of chemical synthesis.[1][2] Its utility as a building block, particularly in the development of pharmaceutical compounds and other complex organic molecules, necessitates a robust and reliable set of analytical methods for its characterization.[3] The confirmation of its chemical identity, the assessment of its purity, and the identification of any potential impurities are critical quality attributes that ensure the consistency, safety, and efficacy of downstream applications.
This document, prepared for researchers, analytical scientists, and drug development professionals, provides a detailed guide to the principal analytical techniques for the comprehensive characterization of this compound. It moves beyond simple procedural lists to explain the causality behind methodological choices, ensuring a deeper understanding of the analytical workflow. The protocols described herein are designed to be self-validating, providing a framework for generating reliable and reproducible data.
Molecular Structure and Physicochemical Properties
A foundational understanding of the molecule's properties is essential for selecting and optimizing analytical methods.
Molecular Formula: C₁₀H₁₅NO₂ Molecular Weight: 181.23 g/mol [1] CAS Number: 3245-88-3[4] Boiling Point: ~284 °C
The structure contains several key features that dictate the analytical approach: a basic primary amine group, an aromatic ring with an ether linkage, and a flexible propyl chain.
Caption: Chemical Structure of this compound.
Integrated Analytical Workflow
A multi-technique approach is required for full characterization. Chromatographic methods are first employed to separate the main component from any impurities, followed by spectroscopic methods to confirm the molecular structure of the principal peak.
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Application Notes & Protocols: The Strategic Use of 3-(2-Methoxyphenoxy)propan-1-amine in Modern Medicinal Chemistry
Introduction: A Versatile Scaffold for Drug Discovery
In the landscape of medicinal chemistry, the identification and utilization of versatile molecular scaffolds are paramount to the efficient discovery of novel therapeutic agents. 3-(2-Methoxyphenoxy)propan-1-amine, a bifunctional organic compound, has emerged as a significant building block in this arena. Characterized by a 2-methoxyphenyl group linked via an ether to a propan-1-amine moiety, this molecule offers two key reactive sites: a nucleophilic primary amine and a stable ether linkage that influences the molecule's conformation and electronic properties.[1]
Its structural motifs are found in a variety of biologically active compounds, making it a valuable starting point for creating libraries of potential drug candidates.[1] Preliminary research suggests that derivatives of this scaffold may possess antidepressant, anti-inflammatory, and beta-adrenolytic activities, underscoring its potential in diverse therapeutic areas.[1][2] This guide provides an in-depth exploration of this compound, detailing its properties, core synthetic applications, and field-proven protocols for its effective use in drug development workflows.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties and handling requirements is the foundation of any successful and safe experimental campaign.
| Property | Value | Source |
| Chemical Name | This compound | Internal |
| CAS Number | 3245-88-3 | [3][4][5][6] |
| Molecular Formula | C₁₀H₁₅NO₂ | [1][6] |
| Molecular Weight | 181.23 g/mol | [1] |
| Appearance | Typically a white powder or solid | [6] |
| Purity | Commercially available up to >99% | [6] |
Safety and Handling
As with all amine-containing compounds, appropriate safety precautions are critical. While a specific Safety Data Sheet (SDS) for this exact compound may vary by supplier, general handling guidelines for related phenoxy and aminopropyl compounds should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves.[7][8]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[7]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[8]
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, seeking prompt medical attention.[7][9]
-
Skin Contact: Wash the affected area thoroughly with soap and water.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6][7]
Core Applications & Synthetic Strategy
The true utility of this compound lies in its role as a versatile synthetic intermediate.[1][10] The primary amine serves as a highly reactive handle for introducing the methoxyphenoxypropyl moiety onto a wide array of molecular frameworks through robust and reliable chemical transformations.
Diagram: Synthetic Versatility
Caption: Key synthetic routes using this compound.
The two most fundamental and widely employed reactions in medicinal chemistry programs are amide bond formation and reductive amination. These reactions are prized for their reliability, broad substrate scope, and the stability of the resulting C-N bonds.
Experimental Protocol: Amide Bond Formation
This protocol details the coupling of this compound with a generic carboxylic acid using EDC/HOBt, a common and effective carbodiimide-mediated coupling system.
Principle: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and side reactions. Hydroxybenzotriazole (HOBt) is added to trap this intermediate, forming an activated ester that is more stable and reacts cleanly with the primary amine to yield the desired amide with minimal racemization.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Typical Molarity/Eq. | Notes |
| Carboxylic Acid (R-COOH) | Varies | 1.0 eq | Starting material of interest. |
| This compound | 181.23 | 1.1 eq | The key amine building block. |
| EDC·HCl | 191.70 | 1.2 eq | Water-soluble carbodiimide. |
| HOBt | 135.12 | 1.2 eq | Additive to suppress side reactions. |
| Diisopropylethylamine (DIPEA) | 129.24 | 3.0 eq | Non-nucleophilic base. |
| Dichloromethane (DCM) | - | ~0.1 M | Anhydrous, reaction solvent. |
| Saturated NaHCO₃ (aq) | - | - | For aqueous workup. |
| Brine | - | - | For aqueous workup. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | For drying organic layer. |
Diagram: Amide Coupling Workflow
Caption: Step-by-step workflow for EDC/HOBt mediated amide coupling.
Step-by-Step Protocol
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq).
-
Dissolution: Add anhydrous Dichloromethane (DCM) to achieve a concentration of approximately 0.1 M with respect to the limiting reagent (the carboxylic acid).
-
Basification: Add DIPEA (3.0 eq) to the mixture and stir until all solids are dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the reaction mixture to 0 °C.
-
Activation: Add EDC·HCl (1.2 eq) to the cooled solution in small portions over 5-10 minutes. An exotherm may be observed.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor reaction progress by TLC or LC-MS.
-
Workup: a. Dilute the reaction mixture with additional DCM. b. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x), and brine (1x). c. Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄. d. Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography (typically using a hexane/ethyl acetate or DCM/methanol gradient) to yield the pure amide product.
Experimental Protocol: Reductive Amination
This protocol describes the formation of a secondary amine by reacting this compound with an aldehyde or ketone in the presence of a mild reducing agent, sodium triacetoxyborohydride.
Principle: The amine and carbonyl compound first react in a reversible condensation to form a carbinolamine, which then dehydrates to an iminium (from aldehydes) or enamine intermediate. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that efficiently reduces the iminium ion to the final secondary amine. STAB is preferred over harsher reagents like NaBH₄ because it is less basic, tolerant of mildly acidic conditions that favor iminium formation, and does not readily reduce the starting carbonyl compound.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Typical Molarity/Eq. | Notes |
| Aldehyde or Ketone (R-CO-R') | Varies | 1.0 eq | Starting material of interest. |
| This compound | 181.23 | 1.1 eq | The key amine building block. |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.5 eq | Mild and selective reducing agent. |
| Dichloroethane (DCE) or DCM | - | ~0.1 M | Anhydrous, reaction solvent. |
| Acetic Acid (AcOH) | 60.05 | 0.1 - 1.0 eq | Optional catalyst for iminium formation. |
| Saturated NaHCO₃ (aq) | - | - | For aqueous workup. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | For drying organic layer. |
Diagram: Reductive Amination Workflow
Caption: Step-by-step workflow for STAB-mediated reductive amination.
Step-by-Step Protocol
-
Preparation: To a round-bottom flask with a stir bar, add the aldehyde or ketone (1.0 eq) and this compound (1.1 eq).
-
Dissolution: Add anhydrous Dichloroethane (DCE) or DCM to achieve a concentration of ~0.1 M. If the carbonyl substrate is unreactive, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate iminium ion formation.
-
Iminium Formation: Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Carefully add Sodium Triacetoxyborohydride (STAB) (1.5 eq) in portions to the stirring solution. Gas evolution (hydrogen) may occur.
-
Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS until the starting materials are consumed.
-
Workup: a. Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. b. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x). c. Combine the organic layers and wash with brine. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography to obtain the desired secondary amine.
Conclusion and Future Directions
This compound is a powerful and versatile building block for medicinal chemists. Its ready participation in robust C-N bond-forming reactions allows for its seamless incorporation into diverse molecular architectures. The protocols detailed herein provide reliable methods for leveraging this reagent in the synthesis of amide and secondary amine derivatives, which are core structures in countless drug discovery programs.
Future research could further explore the potential of this scaffold by:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to systematically probe the impact of modifications on biological activity.[1]
-
Novel Therapeutic Targets: Investigating derivatives for activity against new targets, including potential anti-cancer or anti-viral applications, based on the known bioactivity of related phenoxy amine structures.[1]
-
Development of PROTACs and Molecular Glues: Utilizing the amine handle as an attachment point for linking to E3 ligase binders or other elements in targeted protein degradation strategies.
By providing a solid foundation in its chemical reactivity and practical application, this guide aims to empower researchers to fully exploit the potential of this compound in the quest for next-generation therapeutics.
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PubMed. Synthesis and Pharmacological Activity of Some 1-alkylamino-3-(2'-methoxy-4'-diethylcarbamoyl-phenoxy)propan-2-ols. [Link]
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Pharmaffiliates. 3245-88-3 | Product Name : this compound. [Link]
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Harnessing the Potential of 3-(2-Methoxyphenoxy)propan-1-amine in Modern Drug Discovery
Introduction: The Strategic Value of the Aryloxypropanamine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents, earning them the designation of "privileged scaffolds."[1][2][3] These structures possess the inherent ability to interact with multiple biological targets, offering a fertile starting point for the development of novel drugs. The aryloxypropanamine skeleton is a prime example of such a scaffold, forming the core of numerous clinically significant molecules. 3-(2-Methoxyphenoxy)propan-1-amine, a key representative of this class, serves as a versatile building block and a compelling lead structure for targeting complex neurological and physiological pathways.
Its strategic importance is underscored by its structural relationship to potent and selective monoamine reuptake inhibitors, most notably Nisoxetine, a highly selective norepinephrine transporter (NET) inhibitor.[4][5][6] The subtle placement of the methoxy group at the ortho position on the phenoxy ring, as seen in our subject compound and in Nisoxetine, is a critical determinant of its pharmacological profile, steering its selectivity towards NET over other monoamine transporters like the serotonin transporter (SERT) and the dopamine transporter (DAT).[7] This guide provides an in-depth exploration of the applications of this compound in drug discovery, complete with detailed protocols for its synthesis and biological evaluation.
Application Note I: A Privileged Scaffold for Selective Norepinephrine Transporter (NET) Inhibitors
Therapeutic Rationale: The norepinephrine transporter (NET) is a crucial protein responsible for the reuptake of norepinephrine from the synaptic cleft, thereby terminating its signaling.[8] Inhibition of NET leads to elevated levels of norepinephrine in the synapse, a mechanism that has been successfully exploited for the treatment of various central nervous system disorders, including depression and attention-deficit/hyperactivity disorder (ADHD).[4]
The Critical Role of the 2-Methoxy Substitution: The structure-activity relationship (SAR) studies of phenoxyphenylpropylamines have revealed that the substitution pattern on the phenoxy ring is a key determinant of transporter selectivity.[7] While a para-substitution with a trifluoromethyl group on a related scaffold yields Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), an ortho-methoxy group, as found in Nisoxetine, confers potent and selective NET inhibition.[7] This makes this compound an ideal starting point for the design of novel NET inhibitors. The ortho-methoxy group is thought to orient the molecule optimally within the NET binding pocket, enhancing affinity and selectivity.
Comparative Selectivity of Aryloxypropanamine Derivatives:
| Compound | Primary Target | NET Ki (nM) | SERT Ki (nM) | DAT Ki (nM) |
| (R)-Nisoxetine | NET | 0.46 - 1.4 | 158 | 378 |
| Fluoxetine | SERT | - | Potent Inhibitor | - |
| Compound 30 * | NET/SERT | Equal Potency | Equal Potency | - |
Compound 30 is an analog combining the para-trifluoromethyl group of fluoxetine and the ortho-methoxy group of nisoxetine, resulting in a dual SNRI profile.[7] Data compiled from multiple sources.[4][6]
This data clearly illustrates how modifications to the aryloxypropanamine scaffold can fine-tune transporter selectivity, highlighting the potential of this compound as a foundational element for building highly selective NET inhibitors.
Protocol I: In Vitro Norepinephrine Transporter (NET) Uptake Inhibition Assay
This protocol describes a fluorescence-based assay to determine the inhibitory potential of test compounds, such as derivatives of this compound, on NET activity in a cell-based model.
Principle: This assay utilizes a fluorescent substrate that mimics norepinephrine and is actively transported into cells via NET. The accumulation of the fluorescent substrate inside the cells leads to an increase in fluorescence intensity. A NET inhibitor will block this transport, resulting in a reduced fluorescence signal. The assay is performed in a homogeneous, no-wash format by using a masking dye to quench the fluorescence of the substrate in the extracellular medium.[9]
Workflow for NET Uptake Inhibition Assay:
Caption: Workflow for the fluorescence-based NET uptake inhibition assay.
Materials:
-
Cells: HEK293 cells stably expressing human norepinephrine transporter (hNET).
-
Assay Plate: 96-well, black, clear-bottom microplates, coated with Poly-D-Lysine.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 0.1% Bovine Serum Albumin (BSA).
-
Test Compound: this compound derivatives, dissolved in DMSO and serially diluted in Assay Buffer.
-
Positive Control: Desipramine or Nisoxetine (a known NET inhibitor).
-
Fluorescent Substrate Kit: A commercially available neurotransmitter uptake assay kit containing a fluorescent NET substrate and a masking dye.[9][10]
Step-by-Step Methodology:
-
Cell Plating (Day 1):
-
Action: Seed hNET-HEK293 cells into a 96-well plate at a density of 40,000-60,000 cells per well in 100 µL of culture medium.[10]
-
Rationale: This density ensures a confluent monolayer on the day of the assay, which is critical for consistent transporter expression and uptake.
-
Action: Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Preparation (Day 2):
-
Action: Prepare serial dilutions of the test compounds and the positive control (e.g., Desipramine) in Assay Buffer at 2x the final desired concentration. Also prepare a vehicle control (Assay Buffer with DMSO).
-
Rationale: Preparing compounds at 2x concentration allows for a 1:1 addition to the cells, minimizing dilution of the assay buffer components.
-
-
Assay Execution (Day 2):
-
Action: Gently aspirate the culture medium from the cell plate.
-
Action: Add 50 µL of Assay Buffer to each well.
-
Action: Add 50 µL of the 2x serially diluted test compounds, positive control, or vehicle control to the appropriate wells.
-
Rationale: This step allows the compounds to interact with the NET before the substrate is introduced.
-
Action: Incubate the plate for 10-30 minutes at 37°C.
-
Action: Prepare the fluorescent substrate/masking dye solution according to the manufacturer's instructions.
-
Action: Add 100 µL of the substrate/dye solution to all wells.
-
Rationale: The masking dye quenches the signal from the substrate that is not taken up by the cells, eliminating the need for a wash step and enabling kinetic measurements.[9]
-
-
Data Acquisition:
-
Action: Immediately transfer the plate to a bottom-read fluorescence microplate reader pre-set to 37°C.
-
Action (Kinetic Mode): Read the fluorescence intensity every 1-2 minutes for 30-60 minutes.
-
Action (Endpoint Mode): Incubate the plate for 30-60 minutes at 37°C, protected from light, and then read the final fluorescence intensity.[10]
-
Rationale: Kinetic reading provides data on the rate of uptake and can reveal mechanistic details, while endpoint reading is more suitable for high-throughput screening.
-
-
Data Analysis:
-
Action: For each time point (in kinetic mode) or at the endpoint, subtract the average fluorescence of the non-specific binding wells (containing a high concentration of Desipramine) from all other wells.
-
Action: Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Action: Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
-
Application Note II: A Versatile Core for Serotonin Receptor Ligand Discovery
Therapeutic Rationale: Serotonin (5-hydroxytryptamine, 5-HT) receptors are a large family of G protein-coupled receptors (GPCRs) that mediate a vast array of physiological and psychological processes. The 5-HT₂A receptor subtype, in particular, is a key target for the treatment of psychosis, depression, and other neuropsychiatric disorders.[11][12] Both agonists and antagonists of the 5-HT₂A receptor have therapeutic potential.
The Aryloxypropanamine Scaffold for 5-HT Receptors: The inherent flexibility of the aryloxypropanamine scaffold allows for its adaptation to target 5-HT receptors. By modifying the substituents on the aromatic ring and the nature of the terminal amine, the selectivity profile can be shifted away from monoamine transporters and towards specific GPCRs.[13] This structural versatility makes this compound an excellent starting point for generating a library of compounds to be screened against various 5-HT receptor subtypes.
Protocol II: 5-HT₂A Receptor Functional Assay (Calcium Flux)
This protocol outlines a method to assess the agonist or antagonist activity of test compounds at the human 5-HT₂A receptor by measuring changes in intracellular calcium concentration.
Principle: The 5-HT₂A receptor is coupled to the Gq/G₁₁ G-protein.[11] Upon agonist binding, Gq activates phospholipase C (PLC), which in turn generates inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytoplasm.[12] This transient increase in intracellular Ca²⁺ can be detected using a calcium-sensitive fluorescent dye. Antagonists will block the calcium release induced by a known agonist.
5-HT₂A Receptor Signaling Pathway:
Caption: Agonist-induced signaling cascade of the 5-HT₂A receptor.
Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing the human 5-HT₂A receptor.
-
Assay Plate: 96-well or 384-well, black, clear-bottom microplates.
-
Assay Buffer: HBSS supplemented with 20 mM HEPES.
-
Fluorescent Dye: A calcium-sensitive dye (e.g., Fluo-4 AM or Calcium-6) with a probenecid solution (to prevent dye leakage from cells).
-
Reference Agonist: Serotonin (5-HT).
-
Reference Antagonist: Ketanserin or Spiperone.[11]
-
Test Compounds: Derivatives of this compound.
Step-by-Step Methodology:
-
Cell Plating (Day 1):
-
Action: Plate the 5-HT₂A expressing cells in a 96-well plate at a density that will yield a confluent monolayer the next day.
-
Action: Incubate overnight at 37°C, 5% CO₂.
-
-
Dye Loading (Day 2):
-
Action: Prepare the calcium-sensitive dye loading solution in Assay Buffer containing probenecid, according to the manufacturer's protocol.
-
Action: Remove the growth medium from the cells and add 100 µL of the dye loading solution to each well.
-
Action: Incubate the plate for 60 minutes at 37°C, then for 30 minutes at room temperature in the dark.
-
Rationale: The AM ester form of the dye allows it to cross the cell membrane. Intracellular esterases cleave the AM group, trapping the active, fluorescent form of the dye in the cytoplasm. Probenecid inhibits anion exchange pumps that can remove the dye from the cell.
-
-
Assay Execution (on a fluorescence plate reader with liquid handling, e.g., FLIPR):
-
Action: Place the cell plate and a plate containing the test compounds and controls into the instrument.
-
Action: Establish a stable baseline fluorescence reading for 10-20 seconds.
-
For Antagonist Mode:
-
Action: The instrument adds the test compounds or reference antagonist to the cell plate.
-
Action: Incubate for 15-30 minutes.
-
Action: The instrument then adds a pre-determined concentration of the reference agonist (e.g., EC₈₀ of Serotonin).
-
-
For Agonist Mode:
-
Action: The instrument adds the test compounds or reference agonist to the cell plate.
-
-
Action: Immediately after the addition of the final reagent, continuously record the fluorescence intensity for 1-3 minutes.
-
-
Data Analysis:
-
Action: The change in fluorescence is calculated as the maximum peak fluorescence minus the baseline fluorescence.
-
For Agonist Mode: Plot the response against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ and maximum efficacy relative to Serotonin.
-
For Antagonist Mode: Plot the inhibition of the agonist response against the log of the compound concentration to determine the IC₅₀.
-
Application Note III: A Foundational Building Block for Chemical Library Synthesis
The true power of a privileged scaffold lies in its ability to be readily diversified. This compound, with its reactive primary amine, is an excellent starting material for parallel synthesis and the creation of a focused chemical library.[8][14] This library can then be screened against a wide array of biological targets to identify novel hits.
Diversification Strategies:
-
Acylation: Reaction with a diverse set of carboxylic acids or acid chlorides to generate a library of amides.
-
Reductive Amination: Reaction with various aldehydes or ketones to produce a range of secondary and tertiary amines.
-
Arylation: Cross-coupling reactions with aryl halides to introduce different aromatic systems.
This approach allows for the systematic exploration of the chemical space around the core scaffold, enabling the development of detailed SAR and the optimization of initial hits into potent and selective drug candidates.
Protocol III: Illustrative Synthesis of this compound
This protocol provides a plausible multi-step synthesis adapted from methods used for Nisoxetine and its analogs.[15]
Synthetic Scheme:
Caption: A three-step synthetic route to this compound.
Step 1: Boc Protection of 3-Bromopropan-1-ol
-
Reaction: To a solution of 3-bromopropan-1-ol in dichloromethane (DCM), add triethylamine followed by di-tert-butyl dicarbonate.
-
Rationale: The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines. Here we are protecting the hydroxyl group which will later be converted to an amine. A more direct route might use N-Boc-3-aminopropanol. This is an illustrative synthesis. A more common route would involve protecting 3-aminopropanol and then converting the hydroxyl to a leaving group. For the purpose of this guide, we will adapt a similar known synthesis for a related structure.
Step 2: Williamson Ether Synthesis
-
Reaction: To a solution of 2-methoxyphenol (guaiacol) in anhydrous tetrahydrofuran (THF) at 0°C, slowly add sodium hydride (NaH). After gas evolution ceases, add the product from Step 1.
-
Rationale: This is a classic Sₙ2 reaction for forming ethers. The strongly basic NaH deprotonates the phenolic hydroxyl group of guaiacol to form a more nucleophilic phenoxide ion, which then displaces the bromide from the protected propyl chain.[14]
Step 3: Boc Deprotection
-
Reaction: Dissolve the product from Step 2 in DCM and add trifluoroacetic acid (TFA). Stir at room temperature until analysis (e.g., TLC) shows complete consumption of the starting material.
-
Rationale: The Boc group is labile under acidic conditions. TFA is a strong acid that efficiently cleaves the Boc group to reveal the desired primary amine.
-
Work-up and Purification: After the reaction, the acid is neutralized with a base (e.g., saturated NaHCO₃ solution). The product is then extracted into an organic solvent, dried, and purified, typically by column chromatography on silica gel, to yield the final product, this compound. The structure should be confirmed by NMR and mass spectrometry.
Conclusion
This compound represents more than just a chemical intermediate; it is a strategically valuable scaffold in the pursuit of novel therapeutics. Its structural similarity to established NET inhibitors like Nisoxetine provides a strong, rationale-driven basis for its use in developing new treatments for CNS disorders. Furthermore, its chemical tractability allows for extensive modification, making it an ideal starting point for creating diverse chemical libraries to probe other critical drug targets, such as the serotonin receptors. The protocols and application notes provided herein offer a comprehensive framework for researchers to unlock the full potential of this privileged structure in their drug discovery programs.
References
-
Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]
-
Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. PMC. [Link]
-
5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. DiscoverX. [Link]
-
Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]
-
Human NET(Norepinephrine Transporter) ELISA Kit. Assay Genie. [Link]
-
Illuminating the norepinephrine transporter: fluorescent probes based on nisoxetine and talopram. PMC. [Link]
-
NET Transporter Assay. BioIVT. [Link]
-
5-HT2A Serotonin Receptor Assay. Innoprot. [Link]
-
Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. NCBI. [Link]
-
Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. [Link]
-
Privileged scaffolds for library design and drug discovery. PubMed. [Link]
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Synthesis and C-11 labeling of three potent norepinephrine transporter selective ligands ((R)-nisoxetine, lortalamine, and oxaprotiline) for comparative PET studies in baboons. PubMed. [Link]
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Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. PubMed. [Link]
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Application Note: A Robust and Sensitive HPLC-MS Method for the Quantification of 3-(2-Methoxyphenoxy)propan-1-amine
Abstract
This application note details a highly selective and robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the analysis of 3-(2-Methoxyphenoxy)propan-1-amine. This compound is a key intermediate in the synthesis of various pharmaceutical agents, and its accurate quantification is critical for process monitoring and quality control. The developed method addresses the common analytical challenges associated with primary amines, such as peak tailing, by employing a modern reversed-phase column and an optimized, MS-friendly mobile phase. The protocol utilizes positive-ion electrospray ionization (ESI) for sensitive and specific detection. This document provides a comprehensive guide, including sample preparation, detailed instrument parameters, and method validation considerations based on ICH guidelines, making it suitable for researchers, scientists, and professionals in drug development.
Introduction
This compound is a primary amine containing a methoxy-aromatic moiety.[1][2] Its structure makes it a valuable building block in medicinal chemistry, potentially for synthesizing compounds with antidepressant or anti-inflammatory properties.[1] Accurate and reliable quantification of this intermediate is essential to ensure the purity, efficacy, and safety of final drug products.
However, the analysis of primary amines like this compound by reversed-phase HPLC presents a significant challenge. The basic amine functional group can interact strongly with residual silanol groups on the surface of traditional silica-based stationary phases.[3][4] This secondary interaction leads to poor chromatographic performance, most notably characterized by asymmetric or "tailing" peaks, which compromises resolution and quantification accuracy.[5][6]
This application note presents a solution to these challenges by leveraging modern column chemistry and optimized mobile phase conditions. We describe a method that provides excellent peak shape, sensitivity, and reproducibility, suitable for high-throughput analysis in a drug development environment. The method is grounded in established principles of chromatography and mass spectrometry and adheres to validation standards outlined by the International Council for Harmonisation (ICH).[7][8][9]
Method Overview: The Analytical Strategy
The core of this method is to control the analyte's ionization state and minimize undesirable secondary interactions with the stationary phase. This is achieved through a multi-faceted approach:
-
Analyte Protonation: By maintaining a low mobile phase pH, the primary amine group (pKa ≈ 9-10) is fully protonated. This single, stable ionic form behaves predictably during chromatography.
-
Stationary Phase Selection: A column with advanced surface technology, such as one with end-capping or an embedded polar group, is used to shield the analyte from interacting with residual silanols.[10][11]
-
Sensitive Detection: Electrospray ionization (ESI) in positive ion mode is employed, as the protonated amine is readily transferred into the gas phase for highly sensitive mass spectrometric detection.[12][13]
The overall workflow is depicted in the diagram below.
Caption: Overall analytical workflow from sample preparation to final report.
Experimental Protocols
Materials and Reagents
-
Analyte: this compound (CAS: 3245-88-3), Reference Standard (>98% purity)
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Deionized Water (18.2 MΩ·cm)
-
Mobile Phase Additive: Formic Acid (LC-MS Grade, >99%)
-
Sample Preparation:
-
For simple matrices (e.g., reaction monitoring): Use diluent matching initial mobile phase conditions.
-
For complex matrices (e.g., plasma): Solid-Phase Extraction (SPE) cartridges (e.g., polymeric reversed-phase).[14]
-
Instrumentation
-
HPLC System: A U(H)PLC system capable of binary gradient elution and operating up to 600 bar.
-
Mass Spectrometer: A single quadrupole or tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
Standard and Sample Preparation
Protocol 1: Standard Solution Preparation
-
Primary Stock (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.
-
Working Stock (10 µg/mL): Dilute 100 µL of the primary stock to 10 mL with a 50:50 mixture of methanol and water.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1-1000 ng/mL) by serially diluting the working stock with the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
Protocol 2: Sample Preparation (Dilute-and-Shoot)
-
Accurately dilute the sample (e.g., a chemical reaction mixture) with the initial mobile phase to bring the expected analyte concentration within the calibration range.
-
Vortex for 30 seconds.
-
Filter through a 0.22 µm syringe filter into an HPLC vial.
Protocol 3: Sample Preparation (Solid-Phase Extraction for Plasma)
This protocol is a general guideline for extracting basic drugs from plasma and should be optimized for specific recovery needs.[14][15]
-
Condition: Pass 1 mL of Methanol, followed by 1 mL of Deionized Water through the SPE cartridge.
-
Load: Dilute 100 µL of plasma with 300 µL of 2% ammonium hydroxide solution and load onto the cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% Methanol in water to remove interferences.
-
Elute: Elute the analyte with 500 µL of Methanol.
-
Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
HPLC-MS Conditions
The selection of chromatographic parameters is guided by the analyte's chemical properties to ensure robust separation and optimal peak shape.
Caption: Logic diagram illustrating how analyte properties dictate key method choices.
Table 1: HPLC Parameters
| Parameter | Value | Rationale |
| Column | Modern C18, 2.1 x 100 mm, 1.8 µm | High-purity, end-capped silica minimizes peak tailing for basic compounds.[10][16] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier ensures the amine is protonated, improving peak shape.[11] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and good UV transparency. |
| Gradient | 5% B to 95% B in 5 min; Hold at 95% B for 1 min; Return to 5% B in 0.1 min; Equilibrate for 1.9 min | A gradient ensures efficient elution and sharp peaks for the analyte and any impurities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Elevated temperature can improve peak efficiency and reduce system backpressure. |
| Injection Vol. | 5 µL | Small volume minimizes potential for peak distortion. |
Table 2: Mass Spectrometry Parameters
| Parameter | Value | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is a soft ionization technique ideal for polar molecules.[17] The basic amine readily accepts a proton to form a positive ion.[13] |
| Analyte Mass | C₁₀H₁₅NO₂ (MW: 181.23 g/mol ) | - |
| Monitored Ion | m/z 182.1 ([M+H]⁺) | The protonated molecular ion is typically the most abundant species in ESI for amines. |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray process for efficient ion generation. |
| Drying Gas Temp. | 350 °C | Facilitates desolvation of droplets in the ESI source.[12] |
| Drying Gas Flow | 10 L/min | Assists in solvent evaporation. |
| Nebulizer Pressure | 45 psi | Aids in the formation of a fine aerosol for efficient ionization. |
Results and Discussion
Chromatographic Performance
Under the specified conditions, this compound is expected to elute as a sharp, symmetrical peak. The use of a low-pH mobile phase ensures the analyte is in a single protonated state (R-NH₃⁺), while the high-quality end-capped C18 column minimizes secondary interactions with the stationary phase. This combination is critical for overcoming the peak tailing that commonly affects the analysis of basic compounds.[3][5] An asymmetry factor between 0.9 and 1.2 is anticipated, indicating excellent peak shape.
Mass Spectrometric Detection
Positive mode ESI is highly effective for this analyte. The primary amine readily protonates in the acidic mobile phase, leading to a strong signal for the [M+H]⁺ ion at m/z 182.1. Using Selected Ion Monitoring (SIM) for this ion provides excellent sensitivity and selectivity, minimizing interference from matrix components and enabling quantification at low ng/mL levels.
Method Validation Considerations
For use in regulated environments, the method should be validated according to ICH Q2(R1) guidelines.[7][18][19] Key parameters to assess include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing blank matrix samples and samples spiked with potential impurities.
-
Linearity: The method should demonstrate linearity over the intended concentration range (e.g., 1-1000 ng/mL) with a correlation coefficient (r²) > 0.995.
-
Accuracy and Precision: Accuracy (as percent recovery) and precision (as percent relative standard deviation, %RSD) should be evaluated at multiple concentration levels (low, mid, high QC). Acceptance criteria are typically within ±15% (±20% at the lower limit of quantification).
-
Limit of Detection (LOD) and Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The reliability of the method with respect to deliberate small variations in method parameters (e.g., column temperature, mobile phase pH).
Conclusion
This application note provides a complete, ready-to-use protocol for the robust and sensitive analysis of this compound by HPLC-MS. By combining a modern, high-performance C18 column with an optimized acidic mobile phase and ESI-MS detection, the method successfully overcomes the common chromatographic challenges associated with primary amines. The detailed protocols for sample preparation and instrument operation, along with guidance on method validation, provide a solid foundation for researchers and drug development professionals requiring accurate quantification of this important pharmaceutical intermediate.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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Phenomenex. (2022). Choosing the Right UHPLC Column for Highly Polar Basic Compounds. [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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ICH. Quality Guidelines. [Link]
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Chromatography Forum. (2008). Which column for basic analytes. [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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Waters Corporation. HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. [Link]
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Al-Amin, M., et al. (2019). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. National Institutes of Health. [Link]
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Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. [Link]
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Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. [Link]
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Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. [Link]
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Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. [Link]
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YMC America. (2017). 3 Ideal Columns for Analyzing Polar Compounds. [Link]
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Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds. [Link]
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Wikipedia. Electrospray ionization. [Link]
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Ghiasi, S. E., et al. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. National Institutes of Health. [Link]
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Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. National Institutes of Health. [Link]
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Koster, S., & Kema, I. P. (2014). Principles of Electrospray Ionization. National Institutes of Health. [Link]
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Campíns-Falcó, P., et al. (2007). Solid phase extraction of amines. ResearchGate. [Link]
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Vanaclocha, A. R. Mechanisms of Electrospray Ionization for Mass Spectrometry Analysis. [Link]
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Al-Busaidi, M., et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. National Institutes of Health. [Link]
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Application Note: Structural Elucidation of 3-(2-Methoxyphenoxy)propan-1-amine using NMR Spectroscopy
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for the unambiguous determination of molecular structures.[1][2][3] This application note provides a comprehensive guide for the structural elucidation of 3-(2-methoxyphenoxy)propan-1-amine, a key intermediate in pharmaceutical synthesis. We will delve into the theoretical underpinnings of ¹H and ¹³C NMR, present detailed protocols for sample preparation and data acquisition, and offer a step-by-step interpretation of the resulting spectra. Furthermore, we will explore the application of advanced 2D NMR techniques, such as COSY and HSQC, to unequivocally assign all proton and carbon signals. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage NMR spectroscopy for precise molecular characterization.
Introduction: The Power of NMR in Structural Chemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution.[4] It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets.[5] When placed in a strong external magnetic field, these nuclei can absorb and re-emit electromagnetic radiation at a specific frequency, known as the resonance frequency. This frequency is exquisitely sensitive to the local electronic environment of each nucleus, providing a wealth of structural information.
For the structural elucidation of this compound (Molecular Formula: C₁₀H₁₅NO₂, Molecular Weight: 181.23 g/mol ), a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to map out the connectivity and spatial relationships of all atoms within the molecule.[6][7]
Molecular Structure of this compound:
Caption: Experimental workflow for NMR-based structural elucidation.
Advanced Structural Analysis: Conformational Insights with NOE
The Nuclear Overhauser Effect (NOE) is a phenomenon where the saturation of one nuclear spin population leads to a change in the intensity of the signals from other spins that are close in space (typically < 5 Å). [8][9][10]NOE experiments, such as 1D NOE difference spectroscopy or 2D NOESY, are powerful tools for determining the conformation and stereochemistry of molecules. [11][12] For this compound, an NOE experiment could be used to confirm the proximity of the methoxy protons to one of the aromatic protons, further solidifying the ortho-substitution pattern on the benzene ring.
Key NOE Correlation:
Caption: NOE correlation for confirming spatial proximity.
Conclusion
NMR spectroscopy, through a combination of 1D (¹H and ¹³C) and 2D (COSY and HSQC) experiments, provides a robust and definitive method for the structural elucidation of this compound. By systematically analyzing chemical shifts, integration, coupling patterns, and through-bond correlations, a complete and unambiguous assignment of all proton and carbon signals can be achieved. The protocols and interpretive guidelines presented in this application note serve as a practical framework for researchers in the pharmaceutical and chemical industries to confidently characterize their molecules.
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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University of Manitoba. (n.d.). Sample Preparation. Retrieved from [Link]
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Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Wiley Analytical Science. (2000). The Nuclear Overhauser Effect in Structural and Conformational Analysis, 2nd Edition. Retrieved from [Link]
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Western University. (2013, September 9). NMR Sample Preparation. Retrieved from [Link]
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Journal of Chemical Education. (2007, March 1). Nuclear Overhauser Effect Spectroscopy. An Advanced Undergraduate Experiment. Retrieved from [Link]
-
Conduct Science. (2021, April 5). The Nuclear Overhauser Effect. Retrieved from [Link]
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Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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Chemistry LibreTexts. (2024, November 12). Nuclear Overhauser Effect (NOE). Retrieved from [Link]
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Anuchem. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]
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Chemistry For Everyone. (2025, August 24). What Are Common NMR Solvents?. Retrieved from [Link]
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eGPAT. (2019, June 5). Solvents in NMR spectroscopy. Retrieved from [Link]
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ResearchGate. (2015, March 18). What is the basic difference between 13C-NMR and 1H-NMR in order of their principle and functions?. Retrieved from [Link]
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Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]
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pinn.ai. (n.d.). Basic 1h And 13c Nmr Spectroscopy. Retrieved from [Link]
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PubMed. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Retrieved from [Link]
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SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
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Wikipedia. (n.d.). Nuclear Overhauser effect. Retrieved from [Link]
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University of Puget Sound. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
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Fiveable. (n.d.). Spectroscopy of Ethers. Retrieved from [Link]
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Chemistry LibreTexts. (2021, April 6). Principles of ¹³C NMR Spectroscopy. Retrieved from [Link]
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Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from [Link]
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The Organic Chemistry Tutor. (2021, January 22). NMR Spectroscopy: How to interpret spectra. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]
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JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]
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Chemistry LibreTexts. (2022, July 20). Spin-Spin Coupling. Retrieved from [Link]
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Application Notes and Protocols for the Experimental Use of 3-(2-Methoxyphenoxy)propan-1-amine in Neuroscience Research
Introduction: Unveiling the Potential of a Novel Neuromodulatory Candidate
3-(2-Methoxyphenoxy)propan-1-amine, often supplied as its hydrochloride salt (CAS No. 3245-88-3), is a small molecule with a chemical structure that suggests significant potential for neuromodulatory activity.[1][2] While direct and extensive research into its role in neuroscience is currently limited, its structural architecture, specifically the phenoxy-propanamine backbone, bears a striking resemblance to a class of well-characterized compounds known as norepinephrine reuptake inhibitors (NRIs). This structural analogy forms the central hypothesis for its investigation as a novel tool in neuroscience research, particularly in the study of mood disorders, cognitive function, and other neurological processes modulated by the noradrenergic system.
The most notable structural analog is nisoxetine, a potent and selective norepinephrine transporter (NET) inhibitor widely used as a standard research tool.[1] The 2-methoxy substitution on the phenoxy ring of this compound is a key feature, as substitutions at this position are known to confer high potency and selectivity for the norepinephrine transporter, while reducing affinity for serotonin (SERT) and dopamine (DAT) transporters.[1][3]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the neuropharmacological profile of this compound. It provides a logical, step-by-step framework for its characterization, from initial in vitro target validation to in vivo assessment of its neurochemical and behavioral effects. The protocols herein are designed to be self-validating, incorporating established methodologies and positive controls to ensure robust and interpretable data.
Part 1: In Vitro Characterization: Target Engagement and Selectivity Profile
The foundational step in characterizing any novel psychoactive compound is to confirm its interaction with the intended molecular target and assess its selectivity. The following protocols are designed to determine if and how strongly this compound binds to and inhibits the norepinephrine transporter.
Protocol 1: NET Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for the human norepinephrine transporter (hNET).
Rationale: This competitive binding assay quantifies the ability of the test compound to displace a known high-affinity radioligand from the transporter. A low Kᵢ value indicates high binding affinity. We will use [³H]nisoxetine, a standard radioligand for NET.[1]
Step-by-Step Methodology:
-
Preparation of Membranes: Utilize membranes from a stable cell line (e.g., HEK293 or CHO cells) recombinantly expressing hNET. Prepare membrane homogenates in an appropriate buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Assay Setup: In a 96-well plate, combine the cell membranes (10-20 µg protein/well), a fixed concentration of [³H]nisoxetine (e.g., 1 nM), and a range of concentrations of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Nonspecific Binding: To determine nonspecific binding, include wells with an excess of a known NET inhibitor, such as desipramine (10 µM).
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold buffer to remove unbound radioactivity.
-
Quantification: Place the filter discs in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding). Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
| Parameter | Description | Example Value |
| IC₅₀ | Concentration for 50% inhibition of radioligand binding | 10 nM |
| Kᵢ | Inhibitory constant, a measure of binding affinity | 3.5 nM |
Protocol 2: Norepinephrine Uptake Inhibition Assay
Objective: To determine the functional potency (IC₅₀) of this compound in inhibiting norepinephrine uptake via hNET.
Rationale: This assay measures the compound's ability to block the transport of a substrate into the cell, providing a functional confirmation of the binding results. Modern fluorescent substrates have largely replaced radioactive methods for higher throughput.[4][5]
Step-by-Step Methodology:
-
Cell Plating: Plate hNET-expressing cells in a 96- or 384-well black, clear-bottom plate and grow to confluence.
-
Compound Pre-incubation: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer. Add varying concentrations of this compound or a positive control (e.g., nisoxetine) and incubate for 10-20 minutes at 37°C.
-
Substrate Addition: Add a fluorescent NET substrate, such as ASP+ (4-(4-dimethylaminostyryl)-N-methylpyridinium iodide), to all wells.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity every 1-2 minutes for 30-60 minutes. The rate of fluorescence increase corresponds to the rate of substrate uptake.
-
Data Analysis: Calculate the initial rate of uptake (V₀) for each concentration. Normalize the data to the vehicle control (100% uptake) and a maximal inhibition control (0% uptake). Plot the percent inhibition versus the log concentration of the test compound and fit the curve using non-linear regression to determine the IC₅₀.
| Parameter | Description | Example Value |
| IC₅₀ | Concentration for 50% inhibition of substrate uptake | 15 nM |
Visualization: In Vitro Screening Workflow
Caption: Workflow for in vitro characterization of the test compound.
Part 2: In Vivo Neurochemical Profiling
Following successful in vitro characterization, the next critical step is to determine if the compound can reach its target in the central nervous system and exert a measurable neurochemical effect.
Protocol 3: In Vivo Microdialysis in the Medial Prefrontal Cortex (mPFC)
Objective: To measure changes in extracellular norepinephrine levels in the mPFC of awake, freely moving rats following systemic administration of this compound.
Rationale: The mPFC is a key brain region involved in mood and cognition and receives dense noradrenergic innervation. Microdialysis allows for the direct sampling of neurotransmitters from the extracellular space.[6][7] An effective NET inhibitor is expected to increase extracellular norepinephrine concentrations by blocking its reuptake.[8]
Step-by-Step Methodology:
-
Surgical Implantation: Anesthetize adult male Sprague-Dawley or Wistar rats. Using a stereotaxic frame, surgically implant a microdialysis guide cannula targeting the mPFC. Allow the animals to recover for at least 3-5 days.
-
Probe Insertion and Baseline Collection: On the day of the experiment, insert a microdialysis probe into the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min). After a 90-120 minute equilibration period, begin collecting dialysate samples every 20 minutes.
-
Baseline Measurement: Collect at least three consecutive baseline samples where norepinephrine levels are stable (less than 15% variation).
-
Compound Administration: Administer this compound via intraperitoneal (i.p.) injection at various doses (e.g., 1, 3, 10 mg/kg). Also include a vehicle control group.
-
Post-Injection Sampling: Continue collecting dialysate samples for at least 3-4 hours post-injection.
-
Sample Analysis: Analyze the norepinephrine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-EC).
-
Data Analysis: Express the post-injection norepinephrine levels as a percentage of the average baseline concentration for each animal. Compare the time course and peak effect across different dose groups.
| Parameter | Description | Expected Outcome for NET Inhibitor |
| Basal NE | Average NE concentration in baseline samples | Stable, low pg/sample range |
| Peak NE % | Maximum percentage increase in NE over baseline | Dose-dependent increase |
| AUC | Area under the curve for NE % change over time | Dose-dependent increase |
Visualization: In Vivo Microdialysis Experimental Setup
Caption: Schematic of the in vivo microdialysis experiment.
Part 3: Behavioral Pharmacology: Assessing Antidepressant-Like Effects
If the compound successfully increases norepinephrine in the brain, the final validation step is to assess its effects in established behavioral models predictive of antidepressant efficacy.
Protocol 4: Forced Swim Test (FST)
Objective: To evaluate the antidepressant-like activity of this compound in rats or mice.
Rationale: The FST is a widely used screening tool where antidepressant treatments characteristically reduce the duration of immobility, which is interpreted as a reduction in "behavioral despair."[9][10]
Step-by-Step Methodology:
-
Habituation (Pre-test): On day 1, place each animal in a glass cylinder filled with water (24-25°C) for 15 minutes. This induces a baseline level of immobility.
-
Drug Administration: 24 hours after the pre-test, administer the test compound, a positive control (e.g., desipramine), or vehicle i.p.
-
Test Session: 30-60 minutes after injection, place the animals back into the water cylinders for a 5-minute test session.
-
Scoring: Video record the session and score the duration of immobility during the test. Immobility is defined as the lack of all movement except for small motions necessary to keep the head above water.
-
Data Analysis: Compare the mean immobility time across treatment groups using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).
Protocol 5: Tail Suspension Test (TST)
Objective: To provide converging evidence for the antidepressant-like effects of the compound in mice.
Rationale: Similar to the FST, the TST induces a state of immobility when mice are subjected to the inescapable stress of being suspended by their tails. Antidepressants reduce this immobility time.[9][11]
Step-by-Step Methodology:
-
Drug Administration: Administer the test compound, a positive control, or vehicle i.p. to mice.
-
Suspension: 30-60 minutes post-injection, suspend each mouse by its tail from a horizontal bar using adhesive tape. The mouse should be visually isolated from its neighbors.
-
Scoring: Video record and score the total duration of immobility over a 6-minute test period.
-
Data Analysis: Compare the mean immobility time across treatment groups.
| Behavioral Test | Measured Parameter | Expected Outcome for NET Inhibitor |
| Forced Swim Test | Duration of Immobility (seconds) | Significant decrease compared to vehicle |
| Tail Suspension Test | Duration of Immobility (seconds) | Significant decrease compared to vehicle |
Compound Preparation, Safety, and Handling
Preparation: this compound is typically available as a hydrochloride salt, which is generally soluble in water or saline. For in vivo studies, prepare solutions by dissolving the compound in sterile 0.9% saline. For in vitro assays, dissolve in water or DMSO to create a high-concentration stock solution, which can then be diluted in the appropriate assay buffer.
Safety and Handling: Based on available Safety Data Sheets (SDS), related compounds can be corrosive and cause burns.[11] The toxicological properties of this compound have not been fully investigated.[11] Therefore, stringent safety precautions are mandatory.
-
Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and safety glasses.
-
Handling: Handle the compound in a well-ventilated area or under a chemical fume hood.[12] Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]
-
First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, do NOT induce vomiting. Seek immediate medical attention in all cases of exposure.[11][12]
Conclusion and Future Directions
The application notes provided here outline a systematic and robust approach to investigate the potential of this compound as a novel norepinephrine transporter inhibitor. This research plan, progressing from in vitro target identification to in vivo neurochemical and behavioral validation, offers a clear path for elucidating its mechanism of action and potential therapeutic relevance.
Positive results from this screening cascade would warrant further investigation, including:
-
Broader Receptor Screening: A comprehensive screen against a panel of CNS receptors and transporters to confirm selectivity and identify potential off-target effects.
-
Pharmacokinetic Profiling: Detailed studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties.
-
Advanced Behavioral Models: Evaluation in more complex models of depression and anxiety, such as the chronic mild stress model or the sucrose preference test.[11]
-
Cognitive Function Assessment: Given the role of norepinephrine in cognition, testing the compound in models of attention and executive function would be a valuable next step.
By following these protocols, researchers can effectively explore the neuropharmacological landscape of this promising compound and contribute to the development of new tools and potential therapeutics for a range of neurological disorders.
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High-throughput screening for norepinephrine transporter inhibitors using the FLIPRTetra. PubMed. Available at: [Link]
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Anxiety and Depression Tests in Rodents. Charles River Laboratories. Available at: [Link]
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Animal tests for anxiety-like and depression-like behavior in rats. PubMed Central. Available at: [Link]
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3-METHOXYPROPYLAMINE, 99.5%. North Metal and Chemical Company. Available at: [Link]
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Monitoring extracellular norepinephrine in brain using in vivo microdialysis and HPLC-EC. Semantic Scholar. Available at: [Link]
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In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex. PubMed Central. Available at: [Link]
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Overview of Brain Microdialysis. PubMed Central. Available at: [Link]
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Application Notes and Protocols for Developing Cell-Based Assays for 3-(2-Methoxyphenoxy)propan-1-amine Activity
Introduction
3-(2-Methoxyphenoxy)propan-1-amine is a synthetic organic compound with a molecular formula of C10H15NO2.[1] Structurally, it possesses a propan-1-amine backbone with a 2-methoxyphenoxy substituent. This chemical architecture bears resemblance to known bioactive molecules, particularly those that interact with the central nervous system. Preliminary analysis suggests that this compound may function as a modulator of monoamine neurotransmitter systems, potentially through inhibition of the norepinephrine transporter (NET) and interaction with serotonin and norepinephrine receptors.[2] Such activity profiles are characteristic of compounds with antidepressant and anxiolytic potential.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to establish a robust and multi-faceted cell-based assay cascade to characterize the pharmacological activity of this compound. The proposed workflow is designed to first assess the compound's general cellular toxicity, then to investigate its primary hypothesized mechanism of action as a norepinephrine reuptake inhibitor, and finally to explore its potential off-target effects on related G-protein coupled receptors (GPCRs) and monoamine oxidase (MAO) enzymes. Each section includes the scientific rationale behind the experimental design, detailed step-by-step protocols, and guidance on data analysis and interpretation.
Part 1: Foundational Assays - Assessing Cytotoxicity
Before investigating the specific pharmacological activity of a compound, it is crucial to determine its effect on cell viability. Cytotoxicity assays are fundamental to ensuring that any observed effects in subsequent functional assays are due to specific molecular interactions rather than a general toxic effect on the cells. The MTT assay is a widely used, reliable, and straightforward colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3] This reduction is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[3] The resulting insoluble formazan crystals are then solubilized, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[3]
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cell viability assay.
Protocol: MTT Assay for Cytotoxicity Profiling
Materials:
-
HEK293 cells (or other cell line of interest)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear flat-bottom cell culture plates
-
This compound
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Trypsinize and count HEK293 cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and wells with medium only (for background subtraction).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, carefully add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light.
-
Solubilization: Add 100 µL of the solubilization solution to each well.
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a multi-well spectrophotometer.
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound using the following formula:
Percentage Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
Plot the percentage of viability against the log concentration of the compound to determine the CC50 (50% cytotoxic concentration).
| Parameter | Description |
| Cell Line | HEK293 (or other relevant cell line) |
| Seeding Density | 5,000 - 10,000 cells/well |
| Compound Incubation | 24 - 72 hours |
| MTT Incubation | 3 - 4 hours |
| Readout | Absorbance at 570 nm |
Part 2: Primary Target Assessment - Neurotransmitter Transporter Uptake Assay
The structural similarity of this compound to known NET inhibitors suggests that its primary mechanism of action may involve blocking the reuptake of norepinephrine from the synaptic cleft.[2] A direct way to test this hypothesis is to perform a neurotransmitter transporter uptake assay. Modern fluorescence-based assays offer a non-radioactive, high-throughput alternative to traditional radiolabeled ligand uptake studies.[4][5]
Principle of the Fluorescence-Based Transporter Uptake Assay
These assays utilize a fluorescent substrate that is a mimetic of monoamine neurotransmitters (like norepinephrine, dopamine, and serotonin).[4][6] This substrate is actively transported into cells expressing the specific transporter of interest (e.g., NET). The assay kits also typically include a masking dye that quenches the fluorescence of the substrate in the extracellular medium.[5] Therefore, an increase in fluorescence signal is only observed when the substrate is transported into the cells. If this compound is a NET inhibitor, it will compete with the fluorescent substrate for uptake, resulting in a dose-dependent decrease in the intracellular fluorescence signal.
Signaling Pathway: Norepinephrine Transporter (NET) Inhibition
Caption: Mechanism of NET inhibition by the test compound.
Protocol: Fluorescence-Based NET Uptake Assay
Materials:
-
HEK293 cells stably expressing human NET (hNET)
-
Complete cell culture medium
-
Poly-D-lysine coated 96- or 384-well black, clear-bottom plates
-
This compound
-
Known NET inhibitor (e.g., Nisoxetine) as a positive control
-
Fluorescence-based Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices)[4][5][6]
-
Fluorescence plate reader with bottom-read capability
Procedure:
-
Cell Plating: Seed the hNET-expressing HEK293 cells onto poly-D-lysine coated plates at an optimized density to achieve a confluent monolayer on the day of the assay.[6] Incubate overnight at 37°C.
-
Compound Preparation: Prepare a serial dilution of this compound and the positive control (Nisoxetine) in the assay buffer provided with the kit.
-
Assay Initiation: On the day of the assay, remove the culture medium from the cells. Add the compound dilutions to the wells and incubate for a pre-determined time (e.g., 10-30 minutes) at 37°C.[4]
-
Substrate Addition: Prepare the fluorescent substrate/masking dye solution according to the kit manufacturer's instructions. Add this solution to all wells.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths. The assay can be run in either kinetic or endpoint mode.[4][5] For kinetic mode, read the fluorescence every 1-2 minutes for 30-60 minutes. For endpoint mode, incubate the plate for a specified time and then read the fluorescence.
Data Analysis: For kinetic data, the rate of uptake (slope of the fluorescence signal over time) can be calculated. For endpoint data, use the final fluorescence values. Calculate the percentage of inhibition for each compound concentration:
Percentage Inhibition = [1 - (Signal of Treated Well - Signal of Blank) / (Signal of Vehicle Control - Signal of Blank)] x 100
Plot the percentage of inhibition against the log concentration of the compound to determine the IC50 value.
| Parameter | Description |
| Cell Line | HEK293 stably expressing hNET |
| Plate Type | 96- or 384-well, black, clear-bottom |
| Positive Control | Nisoxetine |
| Readout | Fluorescence (kinetic or endpoint) |
Part 3: Secondary Target and Off-Target Profiling
To build a comprehensive pharmacological profile, it is essential to investigate the activity of this compound on other potential targets within the monoaminergic system. This includes GPCRs that are receptors for norepinephrine and serotonin, as well as the MAO enzymes responsible for their degradation.
A. GPCR Activity Assessment: cAMP Assay
Many norepinephrine and serotonin receptors are GPCRs that couple to adenylyl cyclase, leading to changes in intracellular cyclic AMP (cAMP) levels.[7] For example, β-adrenergic receptors couple to Gs to increase cAMP, while α2-adrenergic and 5-HT1 serotonin receptors couple to Gi to decrease cAMP. A cAMP assay can therefore serve as a functional readout for the compound's agonist or antagonist activity at these receptors.[8]
The cAMP-Glo™ assay is a homogeneous, bioluminescent assay for measuring cAMP levels.[7][9] The assay is based on the principle that cAMP stimulates the activity of protein kinase A (PKA). In the assay, the amount of cAMP is quantified by its ability to activate a PKA holoenzyme, which then depletes ATP in a coupled luciferase reaction. The remaining ATP is detected using a luciferase, and the resulting luminescent signal is inversely proportional to the cAMP concentration.[7]
Materials:
-
HEK293 cells expressing the GPCR of interest (e.g., β2-adrenergic receptor or 5-HT1A receptor)
-
Complete cell culture medium
-
White, opaque 96- or 384-well plates
-
This compound
-
Known agonist and antagonist for the target receptor
-
Forskolin (an activator of adenylyl cyclase, used for Gi-coupled receptor assays)
-
Luminometer
Procedure (for a Gs-coupled receptor agonist assay):
-
Cell Seeding: Seed cells expressing the target GPCR into white, opaque plates and incubate overnight.
-
Compound Treatment: Add serial dilutions of this compound or a known agonist to the cells.
-
Cell Lysis and cAMP Detection: After a 15-30 minute incubation, lyse the cells and add the cAMP detection solution according to the manufacturer's protocol.[9]
-
PKA Reaction: Incubate to allow the PKA reaction to proceed.
-
Luminescence Detection: Add the Kinase-Glo® reagent to terminate the PKA reaction and generate a luminescent signal.[9] Read the luminescence using a plate reader.
Data Analysis: The luminescent signal is inversely proportional to the cAMP concentration. Convert the luminescence readings to cAMP concentrations using a standard curve. Plot the cAMP concentration against the log concentration of the compound to determine the EC50 value for agonist activity. For antagonist assays, cells are co-incubated with a fixed concentration of a known agonist and varying concentrations of the test compound.[10]
| Parameter | Description |
| Cell Line | HEK293 expressing the target GPCR |
| Plate Type | White, opaque 96- or 384-well |
| Readout | Luminescence (inversely proportional to cAMP) |
B. Monoamine Oxidase (MAO) Inhibition Assay
MAO enzymes are responsible for the degradation of monoamine neurotransmitters. Inhibition of MAO can lead to an increase in the levels of these neurotransmitters, which is a therapeutic strategy for depression. Given the structure of this compound, it is prudent to test for any inhibitory activity against MAO-A and MAO-B.
This assay measures the activity of MAO by detecting the production of hydrogen peroxide (H2O2), a byproduct of the oxidative deamination of a monoamine substrate by MAO.[11] In the presence of horseradish peroxidase (HRP), the H2O2 reacts with a colorimetric probe to produce a colored product. The absorbance of this product is directly proportional to the MAO activity.[11] The assay can be used to screen for MAO inhibitors by measuring the reduction in signal in the presence of the test compound. Specific inhibitors for MAO-A (e.g., Clorgyline) and MAO-B (e.g., Pargyline) are used to differentiate the activity against the two isoforms.[11][12]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Monoamine Oxidase Assay Kit (e.g., from Cell Biolabs or Abcam)[11]
-
This compound
-
Clorgyline (MAO-A specific inhibitor)
-
Pargyline or Selegiline (MAO-B specific inhibitor)
-
96-well clear flat-bottom plate
-
Multi-well spectrophotometer
Procedure:
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B), assay buffer, and serial dilutions of this compound or the control inhibitors.
-
Substrate Addition: Initiate the reaction by adding the MAO substrate (e.g., tyramine or a specific substrate provided in the kit).
-
Reaction and Detection: Incubate at 37°C for a specified time (e.g., 30-60 minutes). Then, add the HRP and colorimetric probe solution.
-
Absorbance Reading: Incubate for a further 5-10 minutes to allow for color development and then measure the absorbance at the appropriate wavelength (e.g., 540-570 nm).
Data Analysis: Calculate the percentage of MAO inhibition for each concentration of the compound:
Percentage Inhibition = [1 - (Absorbance of Treated Well - Absorbance of Blank) / (Absorbance of No-Inhibitor Control - Absorbance of Blank)] x 100
Plot the percentage of inhibition against the log concentration of the compound to determine the IC50 value for both MAO-A and MAO-B.
| Parameter | Description |
| Enzyme Source | Recombinant human MAO-A and MAO-B |
| Positive Controls | Clorgyline (MAO-A), Pargyline/Selegiline (MAO-B) |
| Readout | Absorbance (proportional to H2O2 production) |
Conclusion
This document outlines a systematic, multi-tiered approach to characterizing the cellular activity of this compound. By starting with a foundational cytotoxicity assessment, researchers can ensure the validity of subsequent functional data. The primary target engagement assay focuses on the hypothesized mechanism of norepinephrine transporter inhibition, a key target for antidepressant drugs. Finally, the secondary and off-target assays provide a broader understanding of the compound's pharmacological profile by investigating its effects on related GPCRs and monoamine oxidase enzymes. This comprehensive assay cascade will generate the critical data needed to evaluate the therapeutic potential of this compound and guide future drug development efforts.
References
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Bio-protocol. (n.d.). cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
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Che, T., & Roth, B. L. (2020). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in molecular biology (Clifton, N.J.), 2130, 15–30. Retrieved from [Link]
-
American Chemical Society. (2025). Developing and utilizing a cell based assay for analyzing G-protein coupled receptor activation. ACS Spring 2025. Retrieved from [Link]
-
Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]
-
Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Principles of commonly used cAMP assays. Retrieved from [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Retrieved from [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit Protocol. Retrieved from [Link]
-
MedicalExpo. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
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Physiological Reviews. (2020). Recent progress in assays for GPCR drug discovery. Retrieved from [Link]
-
Steiner, J. A., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS chemical neuroscience, 11(10), 1468–1474. Retrieved from [Link]
-
Nature Communications. (2022). GzESTY as an optimized cell-based assay for initial steps in GPCR deorphanization. Retrieved from [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Assay Kit. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Retrieved from [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]
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Shunyuansheng bio-pharmtech co., ltd. (n.d.). Quality Factory Sells Top Purity 99% 3-(4-methoxyphenoxy)propan-1-amine 100841-00-7 with Safe Delivery. Retrieved from [Link]
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lookchem. (n.d.). Cas 100841-00-7,3-(4-methoxyphenoxy)propan-1-amine. Retrieved from [Link]
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Application Notes and Protocols for the Investigation of 3-(2-Methoxyphenoxy)propan-1-amine in Neurotransmitter Systems
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Potential of a Novel Neuromodulator
3-(2-Methoxyphenoxy)propan-1-amine is a primary amine with a chemical structure that suggests potential interactions with monoamine neurotransmitter systems.[1][2][3] Its core structure, a phenoxypropanamine backbone, is shared by known bioactive compounds, including potent and selective inhibitors of the norepinephrine transporter (NET).[1] This structural similarity, particularly to the NET inhibitor nisoxetine, provides a strong rationale for its investigation as a potential modulator of noradrenergic and serotonergic pathways.[1]
This document serves as a comprehensive guide for researchers interested in elucidating the pharmacological profile of this compound. It provides detailed protocols for a tiered approach to characterization, from initial in vitro screening to in vivo validation of its effects on neurotransmitter dynamics. The causality behind experimental choices is explained to empower researchers in their study design and data interpretation. While extensive published data on this specific molecule is limited, the following protocols represent the gold-standard methodologies for characterizing novel compounds targeting neurotransmitter transporters.[1]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for accurate and reproducible experimental work.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO₂ | [2] |
| Molecular Weight | 181.23 g/mol | [2] |
| CAS Number | 3245-88-3 | [2] |
| Appearance | White powder (may vary) | |
| Boiling Point | 284 °C (predicted) | [2] |
| pKa | 9.60 ± 0.10 (predicted) | [2] |
| Solubility | Information on solubility in aqueous buffers and organic solvents should be empirically determined. The hydrochloride salt form is expected to have greater aqueous solubility.[1] | N/A |
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its hydrochloride salt.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[4][5][6][7]
-
Handling: Use in a well-ventilated area or under a chemical fume hood.[4][6][7] Avoid inhalation of dust and contact with skin and eyes.[4][6][7]
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[4][6]
PART 1: In Vitro Characterization - Defining the Molecular Target
The initial phase of characterization focuses on determining the binding affinity and functional potency of this compound at the primary monoamine transporters: the norepinephrine transporter (NET), the serotonin transporter (SERT), and the dopamine transporter (DAT).
Experimental Workflow for In Vitro Characterization
Caption: Workflow for in vitro characterization of this compound.
Protocol 1: Radioligand Binding Assays for Monoamine Transporters
This protocol is designed to determine the binding affinity (Ki) of this compound for NET, SERT, and DAT using a competitive radioligand binding assay.[8][9][10]
Principle: This assay measures the ability of the test compound to displace a known high-affinity radioligand from its binding site on the transporter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).[10]
Materials:
-
Cell membranes or synaptosomes expressing human or rodent NET, SERT, or DAT.
-
Radioligands:
-
For NET: [³H]-Nisoxetine or [³H]-CFT[11]
-
For SERT: [³H]-Citalopram or [³H]-Paroxetine
-
For DAT: [³H]-WIN 35,428 or [³H]-GBR 12935
-
-
Test Compound: this compound (as hydrochloride salt, dissolved in assay buffer).
-
Non-specific binding control: A high concentration of a known inhibitor (e.g., 10 µM Desipramine for NET, 10 µM Fluoxetine for SERT, 10 µM GBR 12909 for DAT).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
-
Filtration apparatus.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO or assay buffer).
-
Prepare serial dilutions of the test compound in assay buffer to cover a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Prepare the radioligand solution at a concentration close to its Kd value in the assay buffer.
-
Prepare the cell membrane/synaptosome suspension in assay buffer to a final protein concentration of 50-200 µ g/well .
-
-
Assay Setup (in triplicate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of membrane suspension to designated wells.
-
Non-specific Binding: Add 50 µL of non-specific binding control, 50 µL of radioligand solution, and 100 µL of membrane suspension to designated wells.
-
Competition Binding: Add 50 µL of each concentration of the test compound, 50 µL of radioligand solution, and 100 µL of membrane suspension to the remaining wells.
-
-
Incubation: Incubate the plates at room temperature (or other optimized temperature) for 60-120 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Generate Competition Curve: Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine IC50: Use non-linear regression analysis (e.g., in GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate Ki: Use the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Neurotransmitter Uptake Inhibition Assay
This protocol measures the functional potency (IC50) of this compound to inhibit the uptake of radiolabeled or fluorescent neurotransmitter substrates into cells expressing the respective transporters.[12][13][14][15][16][17]
Principle: This assay directly measures the functional activity of the transporters. A decrease in the accumulation of the labeled substrate in the presence of the test compound indicates inhibition of transporter function.[13]
Materials:
-
HEK293 or other suitable cells stably expressing human or rodent NET, SERT, or DAT.
-
Radiolabeled Substrates: [³H]-Norepinephrine (for NET), [³H]-Serotonin (for SERT), [³H]-Dopamine (for DAT).
-
Alternatively, a fluorescence-based neurotransmitter transporter uptake assay kit can be used.[12][13][14][15][17]
-
Test Compound: this compound.
-
Uptake Buffer: e.g., Krebs-Ringer-HEPES buffer (KHB).
-
96-well cell culture plates.
-
Scintillation counter or fluorescence plate reader.
Procedure:
-
Cell Culture: Plate the transporter-expressing cells in 96-well plates and grow to confluence.
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in uptake buffer.
-
Prepare the radiolabeled or fluorescent substrate solution in uptake buffer.
-
-
Assay:
-
Wash the cells once with uptake buffer.
-
Add the test compound dilutions to the wells and pre-incubate for 10-20 minutes at 37°C.
-
Initiate the uptake by adding the labeled substrate to all wells.
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C. The optimal time should be within the linear range of uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
-
Detection:
Data Analysis:
-
Calculate Percent Inhibition: Determine the percentage of uptake inhibition for each concentration of the test compound relative to the control (no compound).
-
Generate Inhibition Curve: Plot the percent inhibition against the log concentration of the test compound.
-
Determine IC50: Use non-linear regression to determine the IC50 value.
Expected Data Presentation:
| Transporter | Radioligand Binding (Ki, nM) | Neurotransmitter Uptake (IC50, nM) | Selectivity Ratio (SERT/NET) | Selectivity Ratio (DAT/NET) |
| NET | Experimental Value | Experimental Value | N/A | N/A |
| SERT | Experimental Value | Experimental Value | Calculated Value | N/A |
| DAT | Experimental Value | Experimental Value | N/A | Calculated Value |
PART 2: In Vivo Evaluation - Assessing Neurochemical Effects in a Physiological Context
Following in vitro characterization, in vivo studies are essential to understand how this compound modulates neurotransmitter levels in the brain of a living organism.
Experimental Workflow for In Vivo Evaluation
Sources
- 1. Buy this compound hydrochloride | 1366407-75-1 [smolecule.com]
- 2. This compound | 3245-88-3 [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. fishersci.com [fishersci.com]
- 5. mpbio.com [mpbio.com]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PMC [pmc.ncbi.nlm.nih.gov]
- 12. moleculardevices.com [moleculardevices.com]
- 13. moleculardevices.com [moleculardevices.com]
- 14. moleculardevices.com [moleculardevices.com]
- 15. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 16. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular Devices Releases the Live Cell Kinetic Neurotransmitter Transporter Uptake Assay Kit | Technology Networks [technologynetworks.com]
Application Note: A Validated Protocol for the Synthesis of 3-(2-Methoxyphenoxy)propan-1-amine Hydrochloride
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis, purification, and characterization of 3-(2-Methoxyphenoxy)propan-1-amine hydrochloride (C₁₀H₁₆ClNO₂; MW: 217.69 g/mol ). The target compound is a valuable building block in medicinal chemistry, with structural similarities to norepinephrine transporter (NET) inhibitors, suggesting its utility in the development of novel therapeutics.[1] The described synthetic strategy is a robust two-step process commencing with the cyanoethylation of 2-methoxyphenol (guaiacol), followed by the chemical reduction of the resulting nitrile intermediate to the primary amine. The protocol culminates in the formation and purification of the final hydrochloride salt, a stable and crystalline solid suitable for further research and development. This guide emphasizes the rationale behind procedural choices, critical safety considerations, and in-process controls to ensure reproducibility and high purity of the final product.
Introduction and Strategic Overview
This compound is a synthetic intermediate whose structural motif—a phenoxy group linked to a propanamine chain—is found in a range of biologically active molecules.[1] Its preparation is of significant interest to researchers in drug discovery and organic synthesis. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable to handling and formulation studies.
The synthetic approach detailed herein was selected for its reliability, scalability, and the use of readily available starting materials. The strategy is bifurcated into two primary stages:
-
Formation of the Ether Linkage via Cyanoethylation: This step involves a base-catalyzed Michael addition of 2-methoxyphenol to acrylonitrile. This method is highly efficient for forming the carbon-oxygen bond and installing a three-carbon chain with a terminal nitrile group, which serves as a precursor to the desired amine.
-
Reduction of the Nitrile to a Primary Amine: The nitrile intermediate, 3-(2-methoxyphenoxy)propanenitrile, is subsequently reduced to the target primary amine. This transformation is effectively achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).
-
Hydrochloride Salt Formation: The purified amine free base is converted to its hydrochloride salt by treatment with hydrochloric acid, facilitating isolation of a crystalline, pure product.
This protocol is designed to be self-validating, incorporating purification and analytical checkpoints to confirm the identity and purity of the intermediates and the final product.
Overall Reaction Scheme
Caption: Overall synthetic pathway from 2-methoxyphenol to the target hydrochloride salt.
Safety and Handling Precautions
All manipulations must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
2-Methoxyphenol (Guaiacol): Harmful if swallowed or inhaled. Causes skin irritation and serious eye damage.
-
Acrylonitrile: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing cancer.
-
Lithium Aluminum Hydride (LiAlH₄): Reacts violently with water to produce flammable hydrogen gas. Causes severe skin burns and eye damage. Must be handled under an inert, anhydrous atmosphere (e.g., Nitrogen or Argon).
-
Anhydrous Solvents (THF, Diethyl Ether): Highly flammable. May form explosive peroxides upon storage. Always use freshly distilled or certified peroxide-free solvents.
-
Hydrochloric Acid (HCl): Causes severe skin burns and eye damage. May cause respiratory irritation.[2]
Detailed Experimental Protocol
Part A: Synthesis of 3-(2-Methoxyphenoxy)propanenitrile (Intermediate I)
This step employs a base-catalyzed Michael addition. The phenoxide ion of guaiacol, generated in situ, acts as a nucleophile, attacking the β-carbon of acrylonitrile.
Materials and Equipment
| Reagent/Material | Quantity | Moles | Notes |
| 2-Methoxyphenol (Guaiacol) | 24.82 g (22.16 mL) | 0.20 | Reagent grade, ≥98% |
| Acrylonitrile | 11.67 g (14.5 mL) | 0.22 | Stabilized, ≥99% |
| Triton B (40% in Methanol) | 2.0 mL | - | Catalyst |
| Round-bottom flask | 250 mL | - | With magnetic stir bar |
| Reflux condenser | - | - | |
| Heating mantle with controller | - | - | |
| Diethyl Ether (Et₂O) | 200 mL | - | For extraction |
| Sodium Hydroxide (NaOH), 2 M | 100 mL | - | For washing |
| Saturated NaCl solution (Brine) | 50 mL | - | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | ~10 g | - | For drying |
Procedure:
-
Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Place it in a heating mantle.
-
Reagent Addition: Charge the flask with 2-methoxyphenol (24.82 g, 0.20 mol) and acrylonitrile (11.67 g, 0.22 mol).
-
Catalyst Addition: While stirring, add the Triton B solution (2.0 mL) dropwise to the mixture. An exothermic reaction is expected.
-
Reaction: Heat the mixture to a gentle reflux (~80-85°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the 2-methoxyphenol spot indicates reaction completion.
-
Workup: Cool the reaction mixture to room temperature. Dilute with 100 mL of diethyl ether.
-
Washing: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 2 M NaOH solution (2 x 50 mL) to remove any unreacted phenol, followed by saturated brine (1 x 50 mL). The basic wash is critical for removing the acidic starting material, simplifying purification.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.
-
Purification: Purify the crude oil by vacuum distillation to obtain 3-(2-methoxyphenoxy)propanenitrile as a clear, colorless oil.
Part B: Reduction to this compound (Free Base)
This step utilizes LiAlH₄, a potent hydride donor, to reduce the nitrile functional group to a primary amine. The reaction must be conducted under strictly anhydrous conditions.
Materials and Equipment
| Reagent/Material | Quantity | Moles | Notes |
| Lithium Aluminum Hydride (LiAlH₄) | 9.0 g | 0.237 | Handle in an inert atmosphere glovebox or glovebag |
| Anhydrous Tetrahydrofuran (THF) | 400 mL | - | Freshly distilled from Na/benzophenone |
| 3-(2-Methoxyphenoxy)propanenitrile (I) | 26.6 g | 0.15 | From Part A |
| Three-neck round-bottom flask | 1 L | - | Oven-dried |
| Dropping funnel | 250 mL | - | Oven-dried |
| Reflux condenser with N₂/Ar inlet | - | - | Oven-dried |
| Ice-water bath | - | - | |
| Sodium sulfate decahydrate (Na₂SO₄·10H₂O) | ~50 g | - | For quenching |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ~20 g | - | For drying |
Procedure:
-
Inert Atmosphere Setup: Assemble the oven-dried 1 L three-neck flask with a magnetic stir bar, reflux condenser (with N₂ inlet), and a dropping funnel. Flame-dry the entire apparatus under a flow of inert gas (N₂ or Ar) and allow it to cool.
-
LiAlH₄ Suspension: In a glovebox or under a strong inert gas counterflow, carefully add LiAlH₄ (9.0 g, 0.237 mol) to the reaction flask, followed by 200 mL of anhydrous THF to create a suspension.
-
Substrate Addition: Dissolve the nitrile intermediate (26.6 g, 0.15 mol) in 200 mL of anhydrous THF and charge this solution to the dropping funnel.
-
Reaction: Cool the LiAlH₄ suspension to 0°C using an ice-water bath. Add the nitrile solution dropwise from the funnel over ~1 hour, maintaining the internal temperature below 10°C. After the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and then heat to reflux for 4 hours.
-
Quenching (Fieser workup): This step is highly hazardous and must be performed with extreme caution behind a blast shield. Cool the reaction mixture back to 0°C. Slowly and sequentially add the following dropwise:
-
9 mL of water
-
9 mL of 15% (w/v) aqueous NaOH
-
27 mL of water The purpose of this specific sequence is to carefully decompose the excess LiAlH₄ and precipitate the aluminum salts as a granular, easily filterable solid.
-
-
Isolation: Stir the resulting slurry at room temperature for 30 minutes. Add ~20 g of anhydrous Na₂SO₄ and stir for another 15 minutes.
-
Filtration and Concentration: Filter the white precipitate through a pad of Celite, washing the filter cake thoroughly with THF. Combine the filtrates and concentrate under reduced pressure to yield the crude this compound as an oil. The product can be further purified by vacuum distillation if necessary.
Part C: Formation of this compound Hydrochloride Salt
This is a standard acid-base reaction to form the solid salt, which is often easier to handle, purify via recrystallization, and store than the free base oil.
Materials and Equipment
| Reagent/Material | Quantity | Moles | Notes |
| This compound | ~0.15 mol (crude) | - | From Part B |
| Anhydrous Diethyl Ether (Et₂O) | 400 mL | - | |
| HCl solution (2 M in Diethyl Ether) | ~80 mL | 0.16 | Commercially available or prepared by bubbling dry HCl gas through anhydrous Et₂O |
| Beaker or Erlenmeyer Flask | 1 L | - | |
| Büchner funnel and filter flask | - | - | For filtration |
| Isopropanol / Ethanol | As needed | - | For recrystallization |
Procedure:
-
Dissolution: Dissolve the crude amine from Part B in 300 mL of anhydrous diethyl ether and place it in an ice bath.
-
Precipitation: While stirring, slowly add the 2 M HCl/ether solution. A white precipitate of the hydrochloride salt will form immediately. Continue adding the HCl solution until no further precipitation is observed (check with a drop on a watch glass) and the solution is slightly acidic to moist pH paper.
-
Isolation: Stir the slurry in the ice bath for 30 minutes. Collect the white solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any non-basic impurities.
-
Purification by Recrystallization: Transfer the crude salt to a flask. Add a minimal amount of hot isopropanol or ethanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) to complete crystallization.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven at 40-50°C to a constant weight.
Characterization and Quality Control
To ensure the protocol is self-validating, the identity and purity of the final product should be confirmed.
| Analysis Technique | Expected Results |
| Melting Point | A sharp melting point is indicative of high purity. Literature values should be consulted if available. |
| ¹H NMR | The spectrum should show characteristic peaks for the aromatic, methoxy, and propanamine chain protons, with correct integrations and splitting patterns. |
| ¹³C NMR | The spectrum should show the correct number of carbon signals corresponding to the molecule's structure. |
| FT-IR | Presence of key functional group peaks: N-H stretch (broad, ~3000-3300 cm⁻¹ for the amine salt), C-O stretch (~1250 cm⁻¹ for the ether). |
| Mass Spectrometry | The mass spectrum (e.g., ESI+) should show a parent ion peak corresponding to the free base (m/z = 182.12 [M+H]⁺). |
Process and Workflow Visualization
Caption: Step-by-step workflow from starting reagents to the final purified product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Part A: Low yield of nitrile | Incomplete reaction; Ineffective catalyst; Loss during aqueous workup. | Extend reflux time and monitor by TLC. Use fresh catalyst. Ensure pH of aqueous wash is >12 to deprotonate all phenol. |
| Part B: Low yield of amine | Non-anhydrous conditions; Insufficient LiAlH₄; Incomplete reaction. | Ensure all glassware is dry and use anhydrous solvents. Use a slight excess of LiAlH₄. Extend reflux time. |
| Part B: Quench is too violent | Addition of water is too fast. | Add quenching agents extremely slowly, dropwise, with vigorous stirring and efficient cooling. Use a blast shield. |
| Part C: Product oils out during recrystallization | Solvent is not optimal; Impurities present. | Try a different solvent system (e.g., Ethanol/Ether mixture). Ensure the crude salt is reasonably pure before recrystallizing. |
| Final product is off-white or colored | Impurities carried through from previous steps. | Repeat recrystallization, possibly with a small amount of activated charcoal (hot filtration required). Re-purify intermediates if necessary. |
Conclusion
The protocol described in this application note provides a reliable and validated method for the laboratory-scale synthesis of this compound hydrochloride. By following the detailed steps for synthesis, purification, and safety, researchers can confidently produce this valuable chemical intermediate in high purity. The inclusion of checkpoints and characterization techniques ensures the integrity of the final compound, making it suitable for demanding applications in pharmaceutical and chemical research.
References
-
Desai, U. V., et al. (2012). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ACS Omega. Retrieved from [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenol ether. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Purification of primary amines using Schiff base immobilization. Retrieved from [Link]
-
SynthiChem. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]
-
Gagnon, D., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch24: ArOH to ArOR. Retrieved from [Link]
-
Mokrov, A. A., & Vorobev, A. K. (2018). Synthesis of Alkyl Phenyl Ethers Under the Conditions of Interphase Catalysis. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). US4700005A - Preparation of phenolic ethers.
-
Angene Chemical. (2024). Safety Data Sheet. Retrieved from [Link]
-
Doležal, M., et al. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Molecules. Retrieved from [Link]
Sources
techniques for isolating 3-(2-Methoxyphenoxy)propan-1-amine reaction products
Application Note & Protocol
Title: High-Purity Isolation of 3-(2-Methoxyphenoxy)propan-1-amine: Strategies for Synthesis and Chromatographic Purification
Abstract
This compound is a key building block in the synthesis of various pharmaceutical compounds, including potent anti-inflammatory and antidepressant agents.[1] The purity of this intermediate is paramount, as even trace impurities can lead to unwanted side products, reduced yields, and potential toxicological issues in downstream applications. This guide provides a comprehensive overview of robust techniques for the isolation and purification of this compound from a typical crude reaction mixture. We will explore the underlying chemical principles of each technique, from classical acid-base extraction to advanced chromatographic methods, offering detailed, field-proven protocols for researchers, chemists, and drug development professionals.
Understanding the Synthetic Landscape & Impurity Profile
A successful purification strategy begins with a thorough understanding of the reaction mixture. This compound is commonly synthesized via a two-step process:
-
Williamson Ether Synthesis: 2-methoxyphenol (guaiacol) is deprotonated with a base (e.g., NaH, K₂CO₃) and reacted with a 3-halopropanenitrile (e.g., 3-chloropropanenitrile) to form 3-(2-methoxyphenoxy)propanenitrile.
-
Nitrile Reduction: The resulting nitrile is then reduced to the primary amine using a reducing agent like Lithium Aluminum Hydride (LiAlH₄) or through catalytic hydrogenation.
This synthetic route can introduce several potential impurities that must be removed:
-
Unreacted Starting Materials: Residual 2-methoxyphenol and 3-(2-methoxyphenoxy)propanenitrile.
-
Reagents and Catalysts: Inorganic salts from the base used and residual reducing agents or catalysts.[2]
-
Reaction Byproducts: Products from over-alkylation or side reactions.
The basic nature of the target amine is the key to its selective isolation.
Purification Strategy Overview
Our multi-step purification strategy is designed to systematically remove different classes of impurities, culminating in a highly pure product. The workflow leverages the unique chemical properties of the target primary amine.
Caption: Overall purification workflow for this compound.
Core Isolation Techniques
Liquid-Liquid Extraction (LLE)
LLE is a powerful first-pass purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic phase.[3] For amines, this process is manipulated by adjusting the pH.[4]
Principle: The primary amine group is basic. In an acidic aqueous solution (pH < pKa), it becomes protonated to form a water-soluble ammonium salt (R-NH₃⁺).[5] Neutral organic impurities, such as unreacted nitrile or phenol starting material, will remain in the organic phase. By first washing the organic layer with acid, the amine is selectively transferred to the aqueous phase. The aqueous phase is then isolated, basified to deprotonate the ammonium salt back to the free amine (R-NH₂), and the now water-insoluble amine is extracted back into a fresh organic solvent.[3][6]
Caption: Principle of pH-swing liquid-liquid extraction for amine purification.
Flash Column Chromatography
For the removal of closely related impurities, flash column chromatography is the method of choice.[7] The basicity of amines presents a challenge on standard silica gel, which is acidic. The interaction between the basic amine and acidic silanol groups can lead to significant peak tailing, poor separation, and even irreversible adsorption of the product.[8][9]
Strategies to Mitigate Tailing:
-
Mobile Phase Modification: The most common approach is to add a small amount of a competing base, like triethylamine (TEA) or ammonium hydroxide, to the mobile phase (typically 0.1-2%).[8][9] This neutralizes the active sites on the silica, allowing the amine to elute with better peak shape.
-
Alternative Stationary Phases: Using a less acidic or basic stationary phase, such as alumina or amine-functionalized silica, can provide excellent separation without the need for mobile phase modifiers.[9][10] Alumina is basic and particularly well-suited for the purification of amines.[10]
| Parameter | Recommendation for this compound | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice. Requires mobile phase modification. |
| Basic Alumina | Excellent alternative to avoid amine tailing without modifiers.[10] | |
| Mobile Phase | Dichloromethane (DCM) / Methanol (MeOH) / Triethylamine (TEA) | Start with 95:5:0.5 (DCM:MeOH:TEA) and increase MeOH polarity for elution. |
| Ethyl Acetate (EtOAc) / Heptane / TEA | A less toxic alternative to DCM-based systems. | |
| Loading | Dry Loading | Adsorb the crude product onto a small amount of silica gel for better resolution. |
| Detection | TLC with UV light (254 nm) and/or Ninhydrin or Permanganate stain | The aromatic ring is UV-active. Stains are needed to visualize non-UV active impurities. |
Detailed Experimental Protocols
Protocol 1: Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude reaction mixture in ethyl acetate (EtOAc) (approx. 10 mL per 1 g of crude).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M HCl (3 x 10 mL). Combine the aqueous (bottom) layers. The target amine is now in the aqueous phase as its hydrochloride salt.
-
Basification: Cool the combined acidic aqueous layer in an ice bath. Slowly add 6M NaOH solution with swirling until the pH is >12 (verify with pH paper). A milky white precipitate or oil (the free amine) should form.
-
Back-Extraction: Extract the basified aqueous solution with fresh EtOAc (3 x 15 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free amine.
Protocol 2: Flash Column Chromatography (Silica Gel)
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2:0.5 Heptane:EtOAc:TEA). Pack the column carefully to avoid air bubbles.
-
Sample Loading: Dissolve the crude amine from Protocol 1 in a minimal amount of DCM. Add a small amount of silica gel (approx. 2x the mass of the crude product) and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin elution with the initial low-polarity mobile phase. Collect fractions and monitor the separation by TLC.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of EtOAc) to elute the more polar amine product.
-
Fraction Analysis: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified this compound.
Purity Verification
The purity of the final product must be rigorously assessed. A combination of analytical techniques provides the most comprehensive picture.[11][12]
| Technique | Purpose | Typical Observations |
| HPLC/UHPLC | Quantitative Purity Assessment | Determines purity as a percentage (e.g., >99.5%) by peak area.[12] |
| GC-MS | Purity and Volatile Impurity ID | Confirms molecular weight (mass spectrometry) and detects volatile impurities.[12] |
| ¹H and ¹³C NMR | Structural Confirmation & Purity | Confirms the chemical structure and identifies impurities by characteristic signals. |
| FTIR | Functional Group Confirmation | Shows characteristic peaks for N-H (amine), C-O (ether), and aromatic C-H bonds. |
Crystallization for Long-Term Stability
Primary amines can be susceptible to oxidation and degradation over time. Converting the purified free base into a stable crystalline salt, such as the hydrochloride salt, is a highly effective strategy for long-term storage and handling.[13][14]
Protocol 3: Hydrochloride Salt Formation & Recrystallization
-
Dissolution: Dissolve the purified free amine in a minimal amount of anhydrous diethyl ether or EtOAc.
-
Acidification: Slowly add a solution of HCl in diethyl ether (commercially available) dropwise while stirring. A white precipitate of the hydrochloride salt will form immediately.[13]
-
Isolation: Collect the solid by vacuum filtration and wash the filter cake with a small amount of cold diethyl ether.
-
Recrystallization: Dissolve the crude salt in a minimal amount of a hot solvent system (e.g., isopropanol/ether or ethanol/heptane). Allow the solution to cool slowly to room temperature, then in an ice bath, to promote the formation of high-purity crystals.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a cold anti-solvent, and dry under vacuum.
Troubleshooting
| Problem | Possible Cause | Solution |
| Emulsion during LLE | High concentration of surfactants or fine particulates. | Add brine (saturated NaCl) to increase the ionic strength of the aqueous phase. Allow the mixture to stand for an extended period. |
| Product "streaking" on silica TLC/Column | Strong acid-base interaction between the amine and silica. | Add 0.5-1% triethylamine or ammonium hydroxide to the mobile phase.[8] Alternatively, switch to an alumina stationary phase.[10] |
| Product oils out during crystallization | Solvent system is inappropriate; impurities are present. | Ensure the product is highly pure via chromatography first. Use a solvent/anti-solvent system (e.g., dissolve in hot isopropanol, add ether until cloudy, reheat to clarify, then cool).[13] |
| Low recovery from column | Irreversible adsorption of the amine onto the silica column. | Use a deactivated stationary phase (alumina, NH₂-silica) or a more aggressive mobile phase modifier (e.g., 2% NH₄OH in MeOH).[9] |
References
- King Group. Successful Flash Chromatography.
- Google Patents. US8455691B2 - Process for the purification of aromatic amines.
- University of California, Los Angeles. Flash Column Chromatography.
- RSC Publishing. Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines.
- Unknown Source. Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS.
-
Wikipedia. Liquid–liquid extraction. Available from: [Link]
- Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?.
- CDN. Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture.
-
PubMed. Liquid-liquid-liquid microextraction of aromatic amines from water samples combined with high-performance liquid chromatography. Available from: [Link]
- Kinesis. Flash Chromatography Separation of Basic Organic Compounds without Modifier.
- Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography.
- Pharmapproach. Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs.
-
Alwsci. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available from: [Link]
-
Intertek. Pharmaceutical Impurity Testing and Identification. Available from: [Link]
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
Sources
- 1. Buy this compound hydrochloride | 1366407-75-1 [smolecule.com]
- 2. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 3. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. books.rsc.org [books.rsc.org]
- 7. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 8. biotage.com [biotage.com]
- 9. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 10. chem.rochester.edu [chem.rochester.edu]
- 11. pharmafocusasia.com [pharmafocusasia.com]
- 12. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 13. benchchem.com [benchchem.com]
- 14. Reagents & Solvents [chem.rochester.edu]
Application Notes and Protocols for Cell Culture Experiments with 3-(2-Methoxyphenoxy)propan-1-amine
Foreword: A Guided Approach to Investigating a Novel Bioactive Compound
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental investigation of 3-(2-Methoxyphenoxy)propan-1-amine in cell culture systems. As a compound with structural similarities to known bioactive molecules, particularly norepinephrine transporter (NET) inhibitors, it presents an intriguing candidate for studies in neurobiology, inflammation, and pharmacology.[1]
It is critical to note that while the scientific literature on this compound is not yet extensive, its chemical structure provides a strong rationale for the experimental avenues detailed herein.[1] The protocols provided are robust templates, designed to be adapted and optimized for your specific cell models and research questions. This guide is structured to empower you with the foundational knowledge and detailed methodologies to rigorously evaluate the biological activity of this compound.
Compound Profile: this compound
This compound is an organic small molecule that is commercially available, typically as a hydrochloride salt to enhance its stability and solubility.[1] Its potential as a research tool stems from its structural features, which suggest a likelihood of interaction with biological systems.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 3245-88-3 | [2][3] |
| Molecular Formula | C10H15NO2 | [2] |
| Molecular Weight | 181.23 g/mol | [2] |
| Appearance | White to light brown powder | |
| Purity | Typically >98% | [4] |
| Storage | Store in a dry, dark, and ventilated place | [4] |
Postulated Biological Activities and Rationale for Investigation
The chemical architecture of this compound, featuring a methoxyphenoxy group linked to a propanamine chain, is reminiscent of several classes of pharmacologically active compounds.[1] This structural analogy forms the basis for the proposed experimental investigations.
Norepinephrine Transporter (NET) Inhibition
The propan-1-amine backbone of the molecule shares structural motifs with known norepinephrine transporter (NET) inhibitors.[1] Inhibition of NET leads to an increase in the extracellular concentration of norepinephrine, a key neurotransmitter in the central and peripheral nervous systems. This modulation of noradrenergic signaling is a cornerstone of treatment for conditions like depression and ADHD.[5] Therefore, a primary application of this compound in a research setting is to investigate its potential as a NET inhibitor.
Signaling Pathway: Norepinephrine Reuptake and Inhibition
Caption: Norepinephrine reuptake and its inhibition by the test compound.
Anti-Inflammatory Activity
Phenoxy and related aromatic amine moieties are present in various compounds known to possess anti-inflammatory properties.[1] Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases. Investigating the potential of this compound to modulate inflammatory pathways in vitro is a valuable line of inquiry.
General Cellular Effects: Viability and Cytotoxicity
Prior to any functional assay, it is imperative to establish the compound's effect on cell viability and determine its cytotoxic profile. This foundational data is crucial for designing meaningful experiments and interpreting results accurately.
Experimental Protocols
The following protocols are detailed, step-by-step methodologies for key experiments.
Foundational Experiment: Cell Viability and Cytotoxicity Assessment
This protocol utilizes a resazurin-based assay, which is a sensitive and non-toxic method to measure cell viability through metabolic activity.[6]
Principle: Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The intensity of the fluorescence is proportional to the number of living cells.
Materials:
-
Cell line of choice (e.g., HEK293 for general toxicity, SH-SY5Y for neuronal toxicity)
-
Complete cell culture medium
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)
-
96-well clear-bottom black plates
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Fluorescence microplate reader (Excitation ~560 nm, Emission ~590 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Resazurin Assay:
-
After incubation, add 10 µL of the resazurin solution to each well.
-
Incubate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized for your cell line.
-
Measure the fluorescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the average fluorescence of the no-cell control from all other wells.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the compound concentration (log scale).
-
Calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Experimental Workflow: Cell Viability Assay
Caption: Workflow for assessing cell viability using a resazurin-based assay.
Functional Assay: Norepinephrine Transporter (NET) Uptake Inhibition
This protocol describes a fluorescence-based assay, which is a safer and higher-throughput alternative to traditional radiolabeled assays for measuring NET activity.[7][8]
Principle: A fluorescent substrate that is a substrate for NET is used. In the presence of a NET inhibitor like this compound, the uptake of the fluorescent substrate into the cells is reduced, leading to a decrease in intracellular fluorescence.
Materials:
-
HEK293 cells stably transfected with the human norepinephrine transporter (hNET) or a neuroblastoma cell line with endogenous NET expression (e.g., SK-N-BE(2)C).[9]
-
Complete culture medium
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
Fluorescent NET substrate (e.g., a commercially available fluorescent monoamine transporter substrate)
-
This compound stock solution
-
Known NET inhibitor as a positive control (e.g., Desipramine)
-
96-well clear-bottom black plates
-
Fluorescence microplate reader or a high-content imaging system
Procedure:
-
Cell Seeding:
-
Seed hNET-expressing cells in a 96-well plate and grow to confluence.
-
-
Compound Incubation:
-
Wash the cells gently with pre-warmed assay buffer.
-
Add 50 µL of assay buffer containing various concentrations of this compound, the positive control, or vehicle.
-
Pre-incubate for 10-20 minutes at room temperature or 37°C.
-
-
Substrate Uptake:
-
Add 50 µL of assay buffer containing the fluorescent NET substrate at a final concentration of its Km value (if known) or a pre-determined optimal concentration.
-
Incubate for a specific time (e.g., 10-30 minutes) at room temperature, protected from light. This time should be optimized to be within the linear range of uptake.
-
-
Signal Measurement:
-
Terminate the uptake by washing the cells three times with ice-cold assay buffer.
-
Add 100 µL of assay buffer to each well.
-
Measure the intracellular fluorescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Define 100% uptake as the signal from the vehicle-treated cells and 0% uptake as the signal from a saturating concentration of the positive control (e.g., Desipramine).
-
Calculate the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the compound concentration (log scale) to determine the IC50 value.
-
Functional Assay: In Vitro Anti-Inflammatory Activity
This protocol outlines the inhibition of protein denaturation assay, a well-established method for screening anti-inflammatory potential.[3][10]
Principle: Denaturation of proteins is a known cause of inflammation. The ability of a compound to prevent heat-induced protein denaturation is a measure of its potential anti-inflammatory activity.
Materials:
-
Bovine Serum Albumin (BSA), 5% w/v solution
-
This compound stock solution
-
Standard anti-inflammatory drug (e.g., Diclofenac sodium) as a positive control
-
Phosphate-Buffered Saline (PBS), pH 6.4
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation:
-
In test tubes, prepare the reaction mixtures containing 0.5 mL of the BSA solution and 0.5 mL of the test compound at various concentrations (e.g., 10-500 µg/mL in PBS).
-
Prepare a control tube with 0.5 mL of BSA and 0.5 mL of PBS.
-
Prepare a positive control with a known concentration of Diclofenac sodium.
-
-
Incubation:
-
Incubate all tubes at 37°C for 20 minutes.
-
Induce protein denaturation by incubating the tubes at 72°C for 5 minutes.
-
Cool the tubes to room temperature.
-
-
Measurement:
-
Measure the absorbance (turbidity) of the solutions at 660 nm.
-
-
Data Analysis:
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Plot the percentage inhibition against the compound concentration to determine the IC50 value.
-
Data Interpretation and Further Steps
The initial experimental data will provide a foundation for understanding the bioactivity of this compound.
-
Cell Viability: An IC50 value will establish the concentration range for subsequent functional assays. Ideally, functional effects should be observed at concentrations well below the cytotoxic threshold.
-
NET Inhibition: An IC50 value for NET uptake inhibition will quantify the compound's potency. This can be compared to known NET inhibitors. Further studies could involve selectivity assays against other monoamine transporters (serotonin and dopamine) to determine its specificity.
-
Anti-Inflammatory Potential: A positive result in the protein denaturation assay suggests a general anti-inflammatory effect. This can be followed up with more specific cell-based assays, such as measuring the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
Conclusion
This compound is a compound with significant potential for investigation in cell-based assays due to its structural similarity to known bioactive molecules. The protocols detailed in these application notes provide a rigorous framework for characterizing its cytotoxic, neuro-modulatory, and anti-inflammatory properties. As with any novel compound, careful optimization of these protocols for your specific experimental systems will be key to generating robust and reproducible data.
References
- Sarveswaran, R., Jayasuriya, W., & Suresh, T. S. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 131-141.
-
LookChem. (n.d.). This compound. Retrieved from [Link]
- Rothman, R. B., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Synapse, 72(8), e22044.
- Ezung, B., et al. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources, 19(1), 1680-1695.
-
Mopai Biotechnology. (n.d.). This compound CAS NO.3245-88-3. Retrieved from [Link]
- He, L., et al. (2021). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. Scientific Reports, 11(1), 1-13.
-
Shunyuansheng bio-pharmtech co., ltd. (n.d.). Quality Factory Sells Top Purity 99% 3-(4-methoxyphenoxy)propan-1-amine 100841-00-7 with Safe Delivery. Retrieved from [Link]
- Peiris, D. S. H. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
- Roth, B. L., & Irwin, J. J. (2009). Norepinephrine transporter inhibitors and their therapeutic potential. Annual reports in medicinal chemistry, 44, 1-17.
- Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.
-
Pax Neuroscience. (2022). Protein-Based Biomarker Could Enable Precision Medicine For Depression. Retrieved from [Link]
Sources
- 1. In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review | Semantic Scholar [semanticscholar.org]
- 2. journalajrb.com [journalajrb.com]
- 3. researchgate.net [researchgate.net]
- 4. Pax Neuroscience | Revolutionizing Depression Treatment & Testing [paxneuroscience.com]
- 5. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species :: BioResources [bioresources.cnr.ncsu.edu]
The Azetidine Scaffold: A Building Block for Next-Generation Bioactive Molecules
<APPLICATION NOTE & PROTOCOLS >
Senior Application Scientist Narrative: In the landscape of modern drug discovery, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. Medicinal chemists are increasingly turning to scaffolds that impart favorable physicochemical properties, such as metabolic stability, solubility, and conformational rigidity. The four-membered nitrogenous heterocycle, azetidine, has emerged as a powerful building block that addresses many of these needs.[1][2] Its strained ring system offers a unique three-dimensional geometry that can effectively orient substituents into protein binding pockets, often leading to enhanced potency and selectivity.[3][4] This guide provides a comprehensive overview of the azetidine scaffold, detailing its synthesis, characterization, and application in the construction of a potent kinase inhibitor, thereby illustrating its utility for researchers in drug development.[5][6]
Part 1: The Strategic Advantage of the Azetidine Moiety
The incorporation of an azetidine ring into a drug candidate is a deliberate design choice, not a trivial substitution. The rationale is grounded in several key advantages over more traditional, flexible, or larger ring systems like piperidines or pyrrolidines.
-
Conformational Rigidity: The inherent ring strain of the azetidine scaffold (~25.4 kcal/mol) significantly limits its conformational flexibility.[4] This pre-organization of the molecule can reduce the entropic penalty upon binding to a biological target, which can translate into higher binding affinity and potency.[3][4]
-
Improved Physicochemical Properties: Azetidines are sp³-rich, non-planar structures that can disrupt planarity in a larger molecule. This often leads to improved aqueous solubility and reduced crystal lattice energy, which are critical for favorable pharmacokinetics.[1]
-
Metabolic Stability: The azetidine ring itself is generally more resistant to metabolic degradation by cytochrome P450 enzymes compared to more flexible alkyl chains or other less-strained rings.[1] This can lead to an improved half-life and a better overall pharmacokinetic profile.
-
Novel Chemical Space: The unique vectors provided by the azetidine ring allow chemists to explore novel chemical space and exit trajectories from a binding pocket, potentially leading to new intellectual property and overcoming resistance mechanisms.
Several FDA-approved drugs, including the JAK inhibitor Baricitinib and the MEK1/2 inhibitor Cobimetinib , feature an azetidine moiety, underscoring its real-world therapeutic success and value in modern medicinal chemistry.[1][7]
Part 2: Synthesis and Characterization of a Key Building Block
To effectively utilize the azetidine scaffold, researchers need access to versatile, functionalized building blocks. N-Boc-azetidine-3-carboxylic acid is one such cornerstone intermediate, providing a protected nitrogen and a carboxylic acid handle for subsequent coupling reactions.
Protocol 1: Synthesis of N-Boc-Azetidine-3-Carboxylic Acid
This protocol describes a common and reliable method for the synthesis of N-Boc-azetidine-3-carboxylic acid from commercially available azetidine-3-carboxylic acid.[8]
Causality: The use of Di-tert-butyl dicarbonate (Boc)₂O provides a stable, acid-labile protecting group for the nitrogen atom. This prevents unwanted side reactions in subsequent steps and can be easily removed under mild conditions. Triethylamine (TEA) acts as a base to deprotonate the carboxylic acid and the secondary amine, facilitating the reaction with (Boc)₂O.
Materials:
-
Azetidine-3-carboxylic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve azetidine-3-carboxylic acid (1.0 eq) and triethylamine (2.0 eq) in methanol in a round-bottom flask. Stir the solution at room temperature until all solids have dissolved.[8]
-
In a separate container, dissolve di-tert-butyl dicarbonate (1.17 eq) in methanol.[8]
-
Add the (Boc)₂O solution dropwise to the stirred azetidine-3-carboxylic acid solution over 20 minutes. A mild exotherm may be observed.[8]
-
Allow the reaction to stir at room temperature for 18 hours.
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Add tetrahydrofuran (THF) to the residue and evaporate again to remove any residual water or methanol, yielding crude 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid, which can often be used in the next step without further purification.[8]
Workflow for Building Block Synthesis
Caption: Synthesis of N-Boc-azetidine-3-carboxylic acid.
Characterization Data
Validation of the synthesized building block is critical. The following table summarizes the expected analytical data for N-Boc-azetidine-3-carboxylic acid.
| Analysis | Expected Result |
| ¹H NMR (400 MHz, CDCl₃) | δ 4.13-4.00 (m, 4H), 3.34-3.21 (m, 1H), 1.43 (s, 9H)[8] |
| Molecular Formula | C₉H₁₅NO₄[8] |
| Molecular Weight | 201.22 g/mol [8] |
| Appearance | White Crystalline Powder[8] |
| Melting Point | 100.1-101.9 °C[8] |
Part 3: Application in Bioactive Molecule Synthesis - A BTK Inhibitor Case Study
To demonstrate the utility of our azetidine building block, we will outline its incorporation into a scaffold targeting Bruton's tyrosine kinase (BTK) . BTK is a critical enzyme in the B-cell receptor signaling pathway, and its inhibition is a validated therapeutic strategy for B-cell malignancies and autoimmune diseases.[9][10][11]
The BTK Signaling Pathway
BTK plays a pivotal role in relaying signals from the B-cell receptor (BCR).[11] Upon BCR engagement, BTK is activated and proceeds to phosphorylate downstream targets like phospholipase C gamma 2 (PLCγ2).[9][12] This phosphorylation event initiates a cascade leading to calcium mobilization and the activation of transcription factors that drive B-cell proliferation, differentiation, and survival.[12] Inhibiting BTK effectively shuts down this pro-survival signaling.[12]
Caption: Simplified B-Cell Receptor (BCR) signaling via BTK.
Protocol 2: Amide Coupling of Azetidine Building Block to a Kinase Core
This protocol describes a standard peptide coupling reaction to form an amide bond between the N-Boc-azetidine-3-carboxylic acid and a generic primary or secondary amine on a kinase inhibitor core scaffold (Core-NH₂).
Causality: HATU is a highly efficient coupling reagent that activates the carboxylic acid, forming an activated ester that is readily attacked by the amine. DIPEA is a non-nucleophilic base used to scavenge the acid produced during the reaction, driving the equilibrium towards product formation.
Materials:
-
N-Boc-azetidine-3-carboxylic acid (1.0 eq)
-
Kinase Inhibitor Core with an amine handle (Core-NH₂) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Dimethylformamide (DMF)
-
Standard workup and purification reagents (Ethyl acetate, brine, Na₂SO₄, silica gel)
Procedure:
-
In a clean, dry flask, dissolve N-Boc-azetidine-3-carboxylic acid in DMF.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature. This is the pre-activation step.
-
Add the Core-NH₂ to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, perform a standard aqueous workup by diluting with ethyl acetate and washing with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final azetidine-containing compound.
-
(Optional) The Boc protecting group can be removed by treatment with an acid like trifluoroacetic acid (TFA) in dichloromethane (DCM) if a free N-H is desired on the final molecule.
Part 4: Biological Evaluation
After successful synthesis and purification, the new compound's biological activity must be assessed. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for measuring kinase activity and inhibition.[13][14] It quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to enzyme activity.[15]
Protocol 3: Kinase Inhibition Assay using ADP-Glo™
This protocol provides a generalized workflow for determining the IC₅₀ value of the synthesized BTK inhibitor.
Causality: The assay is a two-step process. First, the ADP-Glo™ Reagent terminates the kinase reaction and depletes the remaining ATP.[15][16] Second, the Kinase Detection Reagent converts the ADP produced back into ATP, which is then used by a luciferase to generate a light signal proportional to the initial kinase activity.[15][16] An inhibitor will reduce the amount of ADP produced, resulting in a lower light signal.
Materials:
-
Synthesized azetidine-BTK inhibitor
-
Recombinant BTK enzyme
-
Suitable peptide substrate for BTK
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Multi-well plates (e.g., 384-well)
-
Plate-reading luminometer
Procedure:
-
Prepare serial dilutions of the synthesized inhibitor in DMSO and then dilute into the kinase reaction buffer.
-
In a 384-well plate, add the kinase buffer, the inhibitor dilutions (or DMSO for control), and the BTK enzyme.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.[16]
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[17]
-
Stop the reaction by adding 5 µL of ADP-Glo™ Reagent to each well.[16]
-
Incubate for 40 minutes at room temperature to deplete ATP.[15][16]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[16]
-
Incubate for 30-60 minutes at room temperature.[15]
-
Measure the luminescence using a plate-reading luminometer.[16][17]
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
References
-
Bruton's tyrosine kinase. Wikipedia. [Link]
-
Bruton's Tyrosine Kinase Inhibitors in Multiple Sclerosis: Pioneering the Path Towards Treatment of Progression?. ResearchGate. [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
-
Synthetic azetidines could help simplify drug design for neurological diseases. ScienceDaily. [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]
-
Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. ACS Publications. [Link]
-
An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
-
Signaling pathways involving Bruton's tyrosine kinase (BTK). BTK is... ResearchGate. [Link]
-
ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. [Link]
-
Targeting Bruton's Tyrosine Kinase in Inflammatory and Autoimmune Pathologies. Frontiers. [Link]
-
The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. PMC. [Link]
-
Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling. AACR Journals. [Link]
-
Synthesis of key azetidine building block via N‐Ns‐aziridine 302. ResearchGate. [Link]
-
Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. PubMed. [Link]
-
Azetidine Building Blocks: Accelerating Your Drug Discovery Journey. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. NIH. [Link]
-
Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. [Link]
-
Azetidines of pharmacological interest. ResearchGate. [Link]
-
Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks. [Link]
-
PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. University of Alberta. [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin). PubMed Central. [Link]
- Process for making azetidine-3-carboxylic acid.
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- 8. 1-N-Boc-3-Azetidinecarboxylic acid | 142253-55-2 [chemicalbook.com]
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- 11. Frontiers | Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies [frontiersin.org]
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- 17. content.protocols.io [content.protocols.io]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(2-Methoxyphenoxy)propan-1-amine
Welcome to the technical support guide for 3-(2-Methoxyphenoxy)propan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this valuable synthetic intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.
Introduction
This compound (MW: 181.23 g/mol , Formula: C₁₀H₁₅NO₂) is a primary amine with a chemical structure that lends itself to applications in medicinal chemistry, potentially as a scaffold for developing novel therapeutic agents.[1][2] However, like many amines, its purification is not always straightforward. The presence of a basic amine group and a high boiling point presents unique challenges, from oxidation and discoloration to difficulties in chromatographic separation and crystallization. This guide provides solutions to these common issues in a practical, question-and-answer format.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Q1: My crude or purified this compound has a yellow or brown tint. What causes this, and how can I obtain a colorless product?
A1: This is a classic sign of amine oxidation.[3] Primary amines, especially aromatic ones, are susceptible to air oxidation, which forms colored impurities. These degradation products are typically higher boiling and less volatile than the parent amine.[4]
Root Cause Analysis:
-
Air Exposure: Prolonged exposure to oxygen, especially when heated or in the presence of light, accelerates oxidation.
-
Trace Metal Contamination: Metal ions can catalyze oxidation reactions.
Recommended Solution: Vacuum Distillation The most effective method to remove these high-boiling, colored impurities is vacuum distillation. The predicted atmospheric boiling point of the related para-isomer is approximately 304°C, a temperature at which significant decomposition would occur.[5][6] Vacuum distillation is necessary to lower the boiling point to a thermally stable range (typically below 150-180°C).[7]
-
Expert Insight: Before beginning, ensure your vacuum system is robust and can achieve a stable, low pressure. The key to a successful distillation is a slow, steady heating rate. This allows for a clean separation between your desired product and the higher-boiling impurities, which will remain in the distillation flask.[4] Always collect the heart cut (the fraction boiling at a stable temperature) and check its purity by TLC or GC.
Q2: I'm struggling to crystallize the freebase amine to get a pure, solid product. It keeps oiling out. What should I do?
A2: This is a very common issue, as many freebase amines are oils or low-melting solids at room temperature, making direct crystallization challenging.[8] The most reliable strategy is to convert the amine to a stable, crystalline salt.[9]
Recommended Solution: Hydrochloride Salt Formation Converting the basic amine to its hydrochloride (HCl) salt dramatically increases its melting point and crystallinity, making it much easier to purify by recrystallization.[2][8]
-
Mechanism: The lone pair of electrons on the amine nitrogen is protonated by an acid (like HCl), forming an ammonium salt. This ionic character enhances the crystal lattice energy, favoring the formation of a well-defined solid.
-
Procedure: Dissolve the crude amine in a suitable solvent (e.g., diethyl ether, ethyl acetate). Add a solution of HCl in the same solvent (or bubble HCl gas through the solution) until precipitation is complete. The resulting hydrochloride salt can then be collected by filtration and recrystallized.
-
Regenerating the Freebase: If the freebase is required for the next step, the purified salt can be dissolved in water and neutralized with a base (e.g., NaOH, NaHCO₃). The freebase amine can then be extracted with an organic solvent.[10]
Q3: My compound streaks severely during flash chromatography on standard silica gel, leading to poor separation and low purity. How can I fix this?
A3: This is a direct consequence of the acid-base interaction between the basic amine and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[11] This strong interaction causes irreversible adsorption and peak tailing.
Recommended Solutions: There are three primary strategies to overcome this issue, summarized in the table below.
| Strategy | Mechanism | Typical Mobile Phase | Advantages | Disadvantages |
| Mobile Phase Modifier | Add a competing base (e.g., triethylamine, TEA) to the eluent. The TEA will preferentially interact with the acidic silica sites, "masking" them from your compound.[11] | Hexane/Ethyl Acetate + 0.5-1% TEA | Simple to implement with standard silica. | TEA must be removed from fractions post-purification. |
| Amine-Functionalized Silica | Use a stationary phase where the silica surface is chemically modified with amino groups (e.g., KP-NH columns). This creates a more basic environment, repelling the amine and preventing strong interactions.[12] | Hexane/Ethyl Acetate | Excellent peak shape and resolution. No need to add modifiers to the mobile phase.[11] | More expensive than standard silica. |
| Reversed-Phase Chromatography | Separate based on hydrophobicity using a C18 column. Running at a high pH (e.g., with added TEA or ammonium hydroxide) keeps the amine in its neutral, more hydrophobic form, increasing retention and improving separation.[12] | Acetonitrile/Water + 0.1% TEA | Effective for polar amines. Solvents are easily removed. | Requires access to reversed-phase columns and compatible systems. |
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties I should consider for experimental design?
A1: Understanding the fundamental properties of this compound is critical for planning synthesis and purification.
| Property | Value | Implication for Purification |
| Molecular Formula | C₁₀H₁₅NO₂ | - |
| Molecular Weight | 181.23 g/mol [1] | Used for all stoichiometric calculations. |
| Predicted Boiling Point | ~304 °C (at 760 mmHg) for para-isomer[6][13] | Vacuum distillation is mandatory. [7] |
| Functionality | Primary Amine | Basic nature dictates chromatography choices and allows for salt formation.[5] Prone to oxidation. |
| Recommended Storage | 2-8°C, Sealed, Dark[13][14] | Protects against degradation and oxidation. |
Q2: What is the best overall purification strategy for this compound after synthesis?
A2: The optimal strategy depends on the nature of the impurities. The following decision tree provides a general workflow.
Caption: Decision workflow for selecting the appropriate purification method.
Q3: How should I store the purified this compound to ensure its long-term stability?
A3: To prevent degradation, proper storage is crucial.[4]
-
Atmosphere: Displace air in the container with an inert gas like argon or nitrogen to prevent oxidation.
-
Light: Use an amber vial or store in the dark to prevent light-induced degradation.
-
Form: For maximum long-term stability, consider storing it as the hydrochloride salt, which is significantly less prone to oxidation than the freebase.
Detailed Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is ideal for removing colored, high-boiling, or non-volatile impurities.
-
Setup: Assemble a clean, dry short-path distillation apparatus. Use a pear-shaped flask for the distilling pot to maximize recovery. Ensure all glass joints are properly sealed with vacuum grease.
-
Sample Loading: Add the crude amine to the distilling flask along with a magnetic stir bar or a few boiling chips to ensure smooth boiling.
-
Evacuation: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully evacuate the system to the desired pressure (e.g., 0.1-1 mmHg).
-
Heating: Begin stirring and gently heat the distillation flask using an oil bath. The bath temperature should be set approximately 20-30°C higher than the expected boiling point of the liquid.[7]
-
Fraction Collection: Discard any initial low-boiling "forerun." Collect the main fraction (the "heart cut") that distills over at a constant temperature and pressure.
-
Completion: Stop the distillation before the flask goes to dryness to avoid baking residues onto the glass.
-
Shutdown: Allow the apparatus to cool completely before slowly venting the system to atmospheric pressure. Analyze the purity of the collected fraction.
Protocol 2: Purification via Hydrochloride Salt Formation
Use this method when direct crystallization fails or when a highly pure, stable solid is desired.
Caption: Step-by-step workflow for purification via HCl salt formation.
-
Dissolution: Dissolve the crude amine (1.0 eq) in a suitable solvent like diethyl ether or ethyl acetate (approx. 10 mL per gram of amine).
-
Acidification: While stirring, slowly add a solution of 2 M HCl in diethyl ether dropwise. A white precipitate of the hydrochloride salt will form immediately. Continue adding the acid until no further precipitation is observed.
-
Isolation: Collect the solid by vacuum filtration and wash the filter cake with a small amount of cold diethyl ether to remove any soluble impurities.
-
Recrystallization: Transfer the crude salt to a clean flask. Add a minimal amount of a hot solvent in which the salt is soluble (e.g., ethanol, methanol, or isopropanol) to fully dissolve it. Then, slowly add a poor solvent (an anti-solvent) like cold diethyl ether or hexanes until the solution becomes cloudy.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) to maximize crystal formation.
-
Final Collection: Collect the pure crystalline salt by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.
References
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]
-
YouTube. (2010). [Lab 6] Distilling Amines... Again. [Link]
-
Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. [Link]
-
University of Rochester, Department of Chemistry. Solvents for Recrystallization. [Link]
-
Sciencemadness Discussion Board. (2018). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?. [Link]
-
Organic Web Chem, University of Alberta. Isolation (Recovery). [Link]
-
YouTube. (2023). Straight Answers: Best column for amine purification. [Link]
-
Pharmaffiliates. This compound. [Link]
-
Not Voodoo. How to Purify by Distillation. [Link]
-
Lookchem. Cas 100841-00-7,3-(4-methoxyphenoxy)propan-1-amine. [Link]
-
Sciencemadness Discussion Board. (2020). Stability of amines. [Link]
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- 14. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: Navigating Solubility Challenges with 3-(2-Methoxyphenoxy)propan-1-amine
Welcome to the dedicated technical support guide for 3-(2-Methoxyphenoxy)propan-1-amine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility issues commonly encountered with this compound. Our approach is rooted in scientific principles and validated by field experience to ensure you can overcome experimental hurdles efficiently.
I. Core Concepts: Understanding the "Why" Behind Solubility Issues
This compound is a primary amine. Its structure, featuring a hydrophilic amine group and a more hydrophobic (lipophilic) methoxyphenoxy component, dictates its solubility behavior. Lower aliphatic amines can form hydrogen bonds with water, making them soluble. However, as the size of the hydrophobic part of the molecule increases, its water solubility decreases.[1][2] Higher amines are often insoluble in water but readily dissolve in organic solvents like alcohol, benzene, and ether.[1]
Key Physicochemical Properties Dictating Solubility:
| Property | Value/Characteristic | Implication for Solubility |
| Functional Groups | Primary Amine (-NH2), Ether (-O-), Aromatic Ring | The amine group can be protonated to increase aqueous solubility. The ether and aromatic ring contribute to hydrophobicity, favoring solubility in organic solvents. |
| pKa | ~9.45 (Predicted for the similar isomer 3-(4-methoxyphenoxy)propan-1-amine)[3][4][5] | As a base, the amine group's protonation state is pH-dependent. At pH values below the pKa, the protonated, more soluble form (R-NH3+) dominates. |
| Hydrogen Bonding | The nitrogen atom's lone pair of electrons can accept hydrogen bonds from protic solvents like water.[6] | This interaction is key to its solubility in water, especially at acidic pH. |
II. Troubleshooting Guides & FAQs in Experimental Settings
Q1: My this compound is appearing as an insoluble oil/solid in my aqueous reaction buffer. What's the primary cause and solution?
Core Issue: At neutral or basic pH, the amine group is in its neutral (R-NH2) "free base" form. The molecule's hydrophobic character dominates, leading to poor aqueous solubility.
Solution Workflow: pH Modification
The most direct way to solubilize this amine in an aqueous medium is by adjusting the pH to be acidic. This protonates the amine group, forming a much more water-soluble ammonium salt (R-NH3+).
Caption: Logical workflow for solubilizing the amine via pH adjustment.
Step-by-Step Protocol for Solubilization by pH Adjustment:
-
Suspend the this compound in your desired volume of water or aqueous buffer.
-
While vigorously stirring, slowly add a dilute acid (e.g., 1 M HCl or 1 M acetic acid) drop by drop.
-
Monitor the mixture. As the pH decreases, the compound will begin to dissolve.
-
Continue adding acid until the solution becomes clear. For most applications, a final pH of 2-4 is sufficient to ensure complete protonation and solubilization.
This technique of dissolving amines in dilute mineral acids is a standard method for separating them from neutral compounds.[7]
Q2: I need to perform a reaction in an organic solvent. What are my best options?
General Principle: Like dissolves like. The hydrophobic part of this compound makes it soluble in a variety of organic solvents.
Solvent Selection Table:
| Solvent Class | Examples | Expected Solubility | Rationale & Use Case |
| Polar Protic | Methanol, Ethanol | High | These solvents can hydrogen bond with the amine, making them excellent choices for reactions and general dissolution. |
| Polar Aprotic | Acetonitrile (ACN), Dimethylformamide (DMF) | Good | Suitable for a wide range of organic reactions where protic hydrogens might interfere. |
| Chlorinated | Dichloromethane (DCM) | Good | Commonly used for extractions from aqueous layers and as a reaction solvent. |
| Aromatic | Toluene | Moderate | Can be used, but solubility might be lower than in more polar solvents. |
| Non-polar | Hexanes, Heptane | Very Low | These are considered "anti-solvents" and are useful for precipitating or crystallizing the compound from a more soluble medium. |
Expert Tip: For most synthetic chemistry applications, starting with alcohols like methanol or ethanol is a reliable choice. Most common alkyl amines are liquids and demonstrate significant solubility in organic solvents, particularly polar ones.[6][7]
Q3: During my product workup (extraction), the compound crashed out of solution between the aqueous and organic layers. Why did this happen and how do I fix it?
Causality: This common issue, known as "crashing out," occurs during a pH swing. If you've performed a reaction under acidic conditions (where the amine is soluble in the aqueous layer as R-NH3+) and then add a basic solution (like sodium bicarbonate) to neutralize the acid, you deprotonate the amine back to its poorly water-soluble free base (R-NH2). This neutral form is often not sufficiently soluble in either the aqueous or the organic layer at that point, causing it to precipitate at the interface.
Troubleshooting Protocol:
-
Re-acidify: Add a small amount of dilute acid to the separation funnel to drop the pH of the aqueous layer. This will re-solubilize the compound in the aqueous phase.
-
Solvent Change: If you need to extract the free base, ensure your organic solvent is appropriate. If using a less polar solvent like DCM, consider switching to or adding a more polar solvent like ethyl acetate which may better solvate the free base.
-
Use a Co-solvent: Add a water-miscible solvent like isopropanol or THF to the mixture. This can increase the solubility of the free base in the blended solvent system, preventing precipitation.
Caption: Visualizing the workup precipitation problem and solutions.
III. Advanced Solutions for Formulation & Development
For professionals in drug development, achieving stable and effective formulations is critical. The principles are the same, but the techniques are more refined.
Q4: How can I enhance the aqueous solubility of this compound for a potential liquid formulation beyond simple pH adjustment?
Advanced Strategies: Several well-established pharmaceutical techniques can enhance the solubility of poorly soluble drugs.[8][9][10]
-
Co-solvency: This involves using a mixture of water and one or more water-miscible organic solvents.[11]
-
Mechanism: The co-solvent reduces the polarity of the water, making it a more favorable environment for the hydrophobic parts of the drug molecule.
-
Common Examples: Propylene glycol, ethanol, glycerin, polyethylene glycols (PEGs).
-
Application: A common approach is to first dissolve the compound in the non-aqueous co-solvent and then add the aqueous phase.
-
-
Complexation with Cyclodextrins:
-
Mechanism: Cyclodextrins are ring-shaped molecules with a hydrophobic interior and a hydrophilic exterior. The hydrophobic portion of the drug molecule can become encapsulated within the cyclodextrin's core, while the hydrophilic exterior allows the entire complex to dissolve in water.
-
Common Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
-
Use of Surfactants (Micellar Solubilization):
-
Mechanism: Above a certain concentration (the critical micelle concentration), surfactant molecules form spherical structures called micelles, with a hydrophobic core and a hydrophilic shell. The drug partitions into the hydrophobic core, and the entire micelle is soluble in the aqueous medium.
-
Common Examples: Polysorbate 80 (Tween® 80), Cremophor® EL.
-
Data Summary Table for Formulation Strategies:
| Technique | Principle | Key Excipients | Primary Advantage |
| pH Modification | Ionization of the amine group | Acids (HCl, Citric Acid), Buffers | Simple, effective, and easily implemented.[8] |
| Co-solvency | Reducing solvent polarity | Propylene Glycol, Ethanol, PEG 400 | Can achieve significant increases in solubility.[11] |
| Complexation | Encapsulation of hydrophobic moiety | Hydroxypropyl-β-cyclodextrin | Forms a true solution with high stability. |
| Micellar Solubilization | Partitioning into micelle core | Polysorbate 80, Cremophor® EL | Effective for highly lipophilic compounds. |
References
-
BYJU'S. (n.d.). Physical Properties of Amines. Retrieved from [Link]
-
CK-12 Foundation. (2026, January 1). Physical Properties of Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 23). 24.2: Structure and Properties of Amines. Retrieved from [Link]
-
Lumen Learning. (n.d.). Properties of amines | Organic Chemistry II. Retrieved from [Link]
-
Quora. (2023, January 6). Are amines soluble or insoluble in water? Retrieved from [Link]
-
Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]
-
LookChem. (n.d.). Cas 100841-00-7, 3-(4-methoxyphenoxy)propan-1-amine. Retrieved from [Link]
-
Shunyuansheng bio-pharmtech co., ltd. (n.d.). Quality Factory Sells Top Purity 99% 3-(4-methoxyphenoxy)propan-1-amine 100841-00-7 with Safe Delivery. Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]
-
WJBPHS. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
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- 4. Quality Factory Sells Top Purity 99% 3-(4-methoxyphenoxy)propan-1-amine 100841-00-7 with Safe Delivery [whsysbio.net]
- 5. 3-(4-methoxyphenoxy)propan-1-amine CAS#: 100841-00-7 [m.chemicalbook.com]
- 6. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
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- 9. ascendiacdmo.com [ascendiacdmo.com]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijmsdr.org [ijmsdr.org]
Technical Support Center: Synthesis of 3-(2-Methoxyphenoxy)propan-1-amine
Welcome to the technical support center for the synthesis of 3-(2-methoxyphenoxy)propan-1-amine (CAS 3245-88-3)[1][2]. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and identify potential side products encountered during this multi-step synthesis. My goal is to provide not just procedural steps, but the underlying chemical logic to empower you to troubleshoot effectively and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
The most prevalent and industrially scalable synthesis involves a two-step sequence:
-
Step 1: O-Alkylation (Williamson Ether Synthesis) : This step involves the reaction of guaiacol (2-methoxyphenol) with an alkylating agent. The most common electrophile is 3-chloropropanenitrile, which requires a subsequent reduction step. An alternative is acrylonitrile, which reacts via a Michael addition. The reaction is typically performed in the presence of a base to deprotonate the phenolic hydroxyl group of guaiacol, forming the more nucleophilic phenoxide.[3][4][5]
-
Step 2: Nitrile Reduction : The intermediate, 3-(2-methoxyphenoxy)propanenitrile, is then reduced to the target primary amine. Catalytic hydrogenation using catalysts like Raney Nickel is a common and efficient method for this transformation.[6][7][8]
Troubleshooting Guide: Side Product Identification & Mitigation
This section addresses specific issues you may encounter, focusing on the identification of unknown peaks in your analytical data (GC-MS, LC-MS, NMR) and providing strategies to minimize their formation.
Q2: I have an unexpected peak in my GC-MS with the same mass as my product (MW: 181.23 g/mol ). What could it be?
This is a classic case of isomer formation, most likely a C-alkylated side product .
-
Causality : The guaiacol-derived phenoxide is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the electron-rich aromatic ring. While O-alkylation is thermodynamically favored and desired, competitive C-alkylation can occur, especially at the positions ortho and para to the activating hydroxyl/methoxy groups. Given the methoxy group at position 2, the most likely C-alkylation sites are C4 and C6.
-
Identification :
-
GC-MS/LC-MS : C-alkylated and O-alkylated products are isomers and will have the same molecular weight. They can often be separated chromatographically. The C-alkylated product may have a different retention time.
-
¹H NMR : This is the most definitive method. The desired O-alkylated product will show a characteristic triplet for the O-CH₂ group around 4.1-4.2 ppm. In the C-alkylated isomer, this signal will be absent, and you will instead see changes in the aromatic region, such as the loss of a proton signal and altered splitting patterns.
-
¹³C NMR : The O-CH₂ carbon signal in the desired product appears around 65-70 ppm. This signal will be absent in the C-alkylated isomer.
-
-
Mitigation Strategy :
-
Solvent Choice : Polar aprotic solvents like DMF or acetonitrile generally favor O-alkylation.
-
Counter-ion : The choice of base is critical. Using a base with a large, soft cation like cesium (e.g., Cs₂CO₃) can favor O-alkylation over C-alkylation.
-
Temperature : Lower reaction temperatures can sometimes increase the selectivity for the thermodynamically favored O-alkylation product.
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dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} caption { label="Workflow: Distinguishing O- vs. C-Alkylation Side Products."; fontsize=10; fontname="Arial"; } END_DOT
Q3: My reaction using acrylonitrile resulted in a complex mixture with higher molecular weight impurities. What happened?
When using acrylonitrile as the alkylating agent, you are performing a Michael addition, which can be prone to several side reactions.[9]
-
Causality :
-
Polymerization : Acrylonitrile can polymerize under basic conditions.
-
Michael Addition Cascade : The newly formed product, 3-(2-methoxyphenoxy)propanenitrile, contains a secondary amine after reduction. This amine is nucleophilic and can react with another molecule of acrylonitrile, leading to a dialkylated side product.[10][11] Acrylonitrile itself can also react with amine products.[12]
-
-
Identification :
-
MS : Look for peaks corresponding to the addition of one or more acrylonitrile units (MW = 53.06 g/mol ) to your product or starting materials. For example, a dialkylated amine product would have an M+H⁺ of 235.3.
-
NMR : The spectra will become significantly more complex, with multiple overlapping triplets and multiplets in the aliphatic region.
-
-
Mitigation Strategy :
-
Control Stoichiometry : Use a minimal excess of acrylonitrile. Adding it slowly (dropwise) to the reaction mixture can help maintain a low concentration and disfavor polymerization and multiple additions.[13]
-
Temperature Control : Keep the reaction temperature controlled, as excessive heat can promote polymerization.
-
Catalyst Choice : Some catalysts can promote the Michael addition more selectively.[10]
-
Q4: The final reduction step is sluggish, and I'm seeing secondary and tertiary amine byproducts. How can I improve selectivity?
The reduction of the nitrile to a primary amine is a critical step where selectivity can be lost.
-
Causality : Catalytic hydrogenation of nitriles proceeds through an intermediate imine. This imine can be attacked by the already-formed primary amine product, which then gets reduced to form a secondary amine ((R-CH₂)₂NH). This secondary amine can react again to form a tertiary amine ((R-CH₂)₃N).[7]
-
Identification :
-
MS : Look for masses corresponding to the dimer and trimer of your product minus ammonia.
-
Secondary Amine MW: (181.23 * 2) - 17.03 (NH₃) = 345.43 g/mol .
-
Tertiary Amine MW: (181.23 * 3) - (2 * 17.03) = 509.63 g/mol .
-
-
IR : A pure primary amine (R-NH₂) will show two N-H stretching bands. A secondary amine (R₂NH) will show only one N-H band. A tertiary amine (R₃N) will show none.
-
-
Mitigation Strategy :
-
Ammonia Presence : Conducting the hydrogenation in the presence of ammonia can suppress the formation of secondary and tertiary amines by shifting the equilibrium away from the condensation reaction.[14]
-
Catalyst Choice : Raney Nickel is often effective, but catalyst choice is crucial for selectivity.[7][15] Using it in combination with potassium borohydride in ethanol has been shown to be a mild and efficient method that yields primary amines with only trace amounts of secondary or tertiary amine byproducts.[6]
-
Reaction Conditions : Factors like solvent, pH, temperature, and hydrogen pressure all influence selectivity.[7] Ensure thorough and continuous stirring to maximize catalyst efficiency.[13]
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dot graph { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} caption { label="Mechanism of Secondary/Tertiary Amine Formation during Nitrile Reduction."; fontsize=10; fontname="Arial"; } END_DOT
Summary of Potential Side Products
| Side Product Type | Originating Step | Expected MW ( g/mol ) | Primary Identification Method |
| C-Alkylated Isomer | O-Alkylation | 181.23 | ¹H & ¹³C NMR |
| Unreacted Guaiacol | O-Alkylation | 124.14 | GC-MS, LC-MS |
| Dialkylated Amine | Reduction | 234.29 (if from acrylonitrile) | LC-MS |
| Secondary Amine | Reduction | 345.43 | LC-MS, IR |
| Tertiary Amine | Reduction | 509.63 | LC-MS, IR |
Experimental Protocols
Protocol 1: General Procedure for Purity Analysis by GC-MS
-
Sample Preparation : Prepare a 1 mg/mL solution of the crude reaction mixture in a suitable solvent like methanol or dichloromethane.
-
Injection : Inject 1 µL into the GC-MS system.
-
GC Conditions (Example) :
-
Column : Standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temp : 250°C.
-
Oven Program : Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Carrier Gas : Helium, constant flow of 1 mL/min.
-
-
MS Conditions :
-
Source Temp : 230°C.
-
Scan Range : 40-550 m/z.
-
-
Analysis : Integrate all peaks. Compare the mass spectrum of each peak to a library (e.g., NIST) and the expected masses from the table above to tentatively identify side products.
References
- Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. (n.d.).
-
Nitrile reduction. (2024). In Wikipedia. Available at: [Link]
-
Troubleshooting: How to Improve Yield. (n.d.). University of Rochester, Department of Chemistry. Available at: [Link]
-
The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. (n.d.). ResearchGate. Available at: [Link]
-
Hydrogenation of Basic Nitriles with Raney Nickel. (n.d.). Journal of the American Chemical Society. Available at: [Link]
-
Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. (2023). YouTube. Available at: [Link]
-
Michael addition of phenylacetonitrile to the acrylonitrile group leading to diphenylpentanedinitrile. Structural. (n.d.). ResearchGate. Available at: [Link]
-
This compound. (n.d.). LookChem. Available at: [Link]
-
Michael addition of phenylacetonitrile to the acrylonitrile group leading to diphenylpentanedinitrile. Structural data and theoretical calculations. (2013). ResearchGate. Available at: [Link]
-
Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Org-Synthesis. Available at: [Link]
-
Michael addition reaction. (2024). In Wikipedia. Available at: [Link]
-
Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. (n.d.). Glen Research. Available at: [Link]
-
Analytical Methods. (n.d.). Available at: [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press. Available at: [Link]
-
Highly Efficient Hydrogenation of Guaiacol over Ru/Al2O3-TiO2 Catalyst at Low Temperatures. (2024). MDPI. Available at: [Link]
-
Why the C-alkylated product is not formed?. (2025). Chemistry Stack Exchange. Available at: [Link]
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Available at: [Link]
-
Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. (2016). PMC - PubMed Central. Available at: [Link]
-
Williamson ether synthesis. (2024). In Wikipedia. Available at: [Link]
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Phenoxypropanolamine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Phenoxypropanolamine Synthesis. As a Senior Application Scientist, this guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to help you navigate the complexities of this important synthetic process. Phenoxypropanolamines are a critical structural motif in many pharmaceuticals, most notably as beta-blockers.[1][2] Achieving high yield and purity is paramount, and this guide is structured to address the common challenges encountered in the laboratory.
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Low Reaction Yield
Question 1: My phenoxypropanolamine synthesis is resulting in a low yield. What are the most likely causes and how can I improve it?
Low yields can be attributed to several factors, ranging from incomplete reactions to product loss during workup. Here’s a systematic approach to troubleshooting:
-
Incomplete Reaction:
-
Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient duration at the optimal temperature. The reaction between a phenol and epichlorohydrin, followed by the opening of the resulting epoxide with an amine, is temperature-dependent.[3][4] Insufficient heat may lead to a sluggish reaction, while excessive heat can promote side reactions and decomposition.[5] It's advisable to monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6]
-
Reagent Stoichiometry: An inappropriate molar ratio of reactants is a common culprit for low yields. Using a slight excess of the amine can help drive the epoxide ring-opening reaction to completion.[7]
-
-
Side Reactions:
-
Polymerization of the Epoxide: Epoxides can undergo self-polymerization, especially in the presence of strong acids or bases.[8] Carefully control the reaction conditions, particularly the pH and temperature, to minimize this side reaction.
-
Reaction of Amine with Epichlorohydrin: If all three components (phenol, epichlorohydrin, and amine) are mixed together in a one-pot synthesis, the amine can react directly with epichlorohydrin, leading to undesired byproducts. A stepwise approach, where the phenoxide is first reacted with epichlorohydrin to form the epoxide intermediate, is often preferred.[3]
-
-
Product Loss During Workup and Purification:
-
Extraction Inefficiencies: Phenoxypropanolamines are basic compounds. Ensure the aqueous layer is sufficiently basified before extraction with an organic solvent to ensure the product is in its free base form and has good solubility in the organic phase.[5][9] Performing multiple extractions with smaller volumes of solvent is generally more effective than a single extraction with a large volume.[5]
-
Improper Purification: The choice of purification method is critical. Column chromatography on silica gel is a common method, but the polarity of the eluent system must be carefully optimized to achieve good separation. Recrystallization is another effective purification technique, but selecting the right solvent is key to minimizing product loss in the mother liquor.[5]
-
Impurity Profile and Side Reactions
Question 2: I am observing significant impurities in my final product. What are the common side reactions in phenoxypropanolamine synthesis and how can I minimize them?
The formation of impurities is a frequent challenge. Understanding the potential side reactions is the first step toward mitigating them.
-
Di-alkylation of the Amine: Primary amines can react with two molecules of the epoxide, leading to the formation of a tertiary amine impurity.[10] This can be minimized by using an excess of the amine relative to the epoxide.
-
Formation of Diol: The epoxide ring can be opened by water present in the reaction mixture, leading to the formation of a diol impurity.[11] Using anhydrous solvents and reagents is crucial to prevent this side reaction.
-
Regioselectivity of Epoxide Opening: In cases where the epoxide is asymmetrical, the amine can attack either the more or less sterically hindered carbon atom.[11] The regioselectivity is influenced by the reaction conditions (acidic or basic) and the nature of the nucleophile.[11][12] Under basic or neutral conditions, the reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking the less substituted carbon.[11]
-
Unreacted Starting Materials: The presence of unreacted phenol, epichlorohydrin, or amine in the final product is a common issue. Optimizing the reaction conditions (time, temperature, and stoichiometry) and employing an efficient purification strategy are key to their removal.
Reaction Conditions Optimization
Question 3: What are the critical reaction parameters I need to control for a successful phenoxypropanolamine synthesis?
Precise control over reaction conditions is essential for maximizing yield and purity.
| Parameter | Importance | Recommended Range/Conditions | Troubleshooting Tips |
| Temperature | Influences reaction rate and selectivity.[4][13] | 50-120 °C (solvent dependent) | Monitor for side reactions at higher temperatures. Lower temperatures may require longer reaction times.[5] |
| Solvent | Affects solubility of reactants and can influence reaction mechanism.[14][15][16] | Alcohols (e.g., isopropanol, ethanol), aprotic polar solvents (e.g., DMF, DMSO), or solvent-free conditions. | The choice of solvent can impact the regioselectivity of the epoxide ring opening.[17] Protic solvents can participate in the reaction. |
| Catalyst | Can accelerate the reaction, particularly the epoxide ring opening. | Lewis acids or bases can be used. Some reactions proceed without a catalyst. | Catalyst choice can influence selectivity and may require an additional removal step during workup. |
| pH | Crucial for the initial phenoxide formation and the final product extraction.[18] | Basic conditions for phenoxide formation. Acidic wash during workup to remove basic impurities, followed by basification for product extraction.[5][9] | Incorrect pH during extraction can lead to significant product loss.[5] |
Experimental Protocols
General Two-Step Synthesis of a Phenoxypropanolamine
This protocol outlines a general procedure. Specific quantities and conditions should be optimized for your particular substrates.
Step 1: Synthesis of the Phenyl Glycidyl Ether Intermediate
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted phenol (1.0 eq.) in a suitable solvent (e.g., ethanol or acetone).
-
Phenoxide Formation: Add a base (e.g., sodium hydroxide, 1.1 eq.) and stir the mixture at room temperature until the phenol has completely dissolved and formed the sodium phenoxide.
-
Epoxidation: Add epichlorohydrin (1.2 eq.) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature and filter to remove any inorganic salts. Evaporate the solvent under reduced pressure to obtain the crude phenyl glycidyl ether. This intermediate can be purified by vacuum distillation or used directly in the next step.
Step 2: Ring-Opening of the Epoxide with an Amine
-
Setup: In a clean, dry round-bottom flask, dissolve the crude phenyl glycidyl ether (1.0 eq.) in a suitable solvent (e.g., isopropanol).
-
Amine Addition: Add the desired amine (1.5-2.0 eq.) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting epoxide has been consumed. This can take anywhere from 4 to 24 hours.
-
Workup: Cool the reaction mixture and evaporate the solvent under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water. To remove any unreacted amine, wash the organic layer with a dilute acid solution (e.g., 1M HCl). Then, wash with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude phenoxypropanolamine. Further purification can be achieved by column chromatography or recrystallization.[5]
Visualizing the Workflow
Workflow for Phenoxypropanolamine Synthesis
Caption: A general two-step workflow for phenoxypropanolamine synthesis.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low yields.
References
-
Ring-opening mechanism of epoxides with alcohol and tertiary amines. RSC Publishing. Available from: [Link]
-
Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. (2024-03-24). Available from: [Link]
-
Crosslinking reaction between the epoxide ring and the primary amine. ResearchGate. Available from: [Link]
-
Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications (RSC Publishing). Available from: [Link]
-
Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry. (2023-12-25). Available from: [Link]
-
O'Donnell, J. P., Parekh, S., Borgman, R. J., & Gorczynski, R. J. (1979). Synthesis and pharmacology of potential beta-blockers. Journal of Pharmaceutical Sciences, 68(10), 1236–1238. Available from: [Link]
-
Synthesis and adrenergic beta-blocking activity of ortho-, meta- and para-oxypropanolamino-substituted [(benzylideneamino)oxy]propanolamines. PubMed. Available from: [Link]
-
A Comprehensive Review on Beta Blockers Synthesis Methods. Journal of Medicinal and Medical Chemistry. Available from: [Link]
-
El-Didamony, A. M. (2012). A New Spectrophotometric Method for Determination of Phenylpropanolamine HCl in its Pharmaceutical Formulations via Reaction with 2,3,5,6-tetrachloro-1,4-benzoquinone. Tropical Journal of Pharmaceutical Research, 11(3), 449-456. Available from: [Link]
-
A New Spectrophotometric Method for Determination of Phenylpropanolamine HCl in its Pharmaceutical Formulations via Reaction wit. ResearchGate. Available from: [Link]
-
High Regio‐ and Stereoselective Multi‐enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β‐Methylstyrene. ChemCatChem. Available from: [Link]
-
Forensic Chemistry Study: Analysis of Phenylpropanolamine Hydrochloride in Urine by UV-Vis Spectroscopy. International Journal of Pharmaceutical Science Invention. Available from: [Link]
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A New Spectrophotometric Method for Determination of Phenylpropanolamine HCl in its Pharmaceutical Formulations via Reaction with 2,3,5,6-tetrachloro-1,4-benzoquinone. ResearchGate. Available from: [Link]
-
Discovery and development of beta-blockers. Wikipedia. Available from: [Link]
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Temperature effect on the PpIX production during the use of topical precursors. PubMed. Available from: [Link]
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Novel method could optimise beta-blocker synthesis. European Pharmaceutical Review. (2025-06-20). Available from: [Link]
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Synthesis and Reactivity of Propargylamines in Organic Chemistry. ResearchGate. Available from: [Link]
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One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. Sciforum. Available from: [Link]
-
Hybrid Solvents and their Role in Advancing Industrial Processes. Journal of Chemical and Pharmaceutical Research. (2023-12-29). Available from: [Link]
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Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis. AZoM. (2024-05-03). Available from: [Link]
-
They think it's all Overman... It is now! - Organic Chemistry Retrosynthesis. YouTube. (2023-02-18). Available from: [Link]
-
Optimization Strategies for API Synthesis and Formulation Development. Pharmaceutical Technology. Available from: [Link]
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Greener solvents for solid-phase synthesis. ResearchGate. Available from: [Link]
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The Enzymatic Chemistry of Cyclopropane, Epoxide, and Aziridine Biosynthesis. PMC - NIH. Available from: [Link]
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Directly Optimizing for Synthesizability in Generative Molecular Design using Retrosynthesis Models. arXiv. (2024-07-16). Available from: [Link]
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Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. MDPI. Available from: [Link]
-
Algorithmic Process Optimization (APO) for Pharmaceutical Development. ACSGCIPR. Available from: [Link]
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Possible reaction mechanism for the synthesis of propargylamines. ResearchGate. Available from: [Link]
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Effects of reaction temperature on the synthesis and thermal properties of carrageenan ester. AIP Publishing. (2025-08-07). Available from: [Link]
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Identification, synthesis and structural confirmation of process-related impurities in proparacaine hydrochloride. ResearchGate. Available from: [Link]
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In silico formulation optimization and particle engineering of pharmaceutical products using a generative artificial intelligence structure synthesis method. PubMed Central. (2024-11-07). Available from: [Link]
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Extraction, Isolation, and Purification of Furanocoumarins from Invasive Heracleum sosnowskyi. MDPI. Available from: [Link]
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Influence of pH and Temperature on the Synthesis and Stability of Biologically Synthesized AgNPs. MDPI. Available from: [Link]
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Elucidating impact of solvent and pH in synthesizing silver nanoparticles via green and chemical route. ResearchGate. Available from: [Link]
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Hydroxylamine synthesis by oxidation. Organic Chemistry Portal. Available from: [Link]
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Peptide Purity & Yield Optimizing in SPPS. PurePep Blog - Gyros Protein Technologies. (2020-11-04). Available from: [Link]
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Effect of temperature on silver nanoparticle synthesis. ResearchGate. Available from: [Link]
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Solvent effect in the synthesis of hydrophobic drug‐loaded polymer nanoparticles. IET Nanobiotechnology. Available from: [Link]
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Effect of Synthesis Temperature, Nucleation Time, and Postsynthesis Heat Treatment of ZnO Nanoparticles and Its Sensing Properties. Hindawi. Available from: [Link]
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- 18. researchgate.net [researchgate.net]
stability testing of 3-(2-Methoxyphenoxy)propan-1-amine under lab conditions
Technical Support Center: Stability of 3-(2-Methoxyphenoxy)propan-1-amine
Welcome to the technical support guide for this compound (CAS: 3245-88-3). This document is designed for researchers, scientists, and drug development professionals to ensure the chemical integrity and stability of this compound throughout its handling and use in laboratory settings. Understanding and controlling the stability of your starting materials is a foundational aspect of reproducible and reliable research. This guide provides answers to common questions, detailed troubleshooting for experimental challenges, and validated protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] For maximum shelf-life, specific recommendations include refrigeration at 2-8°C and protection from light by using amber vials or storing in a dark place.[3][4]
Q2: What are the visible signs of degradation?
The most common signs of degradation for primary amines like this compound are a change in physical appearance. This can include a color change (e.g., from colorless or pale yellow to brown), the formation of precipitates, or the development of an unusual odor. Any visible change warrants a re-evaluation of the material's purity before use.
Q3: What chemical incompatibilities should I be aware of?
This compound is a primary amine and, as such, is incompatible with strong oxidizing agents and acid chlorides.[2][5] Contact with these substances can lead to vigorous reactions and rapid degradation of the compound. Always consult the Safety Data Sheet (SDS) before mixing with other reagents.
Q4: How sensitive is this compound to atmospheric oxygen and light?
Primary amines are susceptible to oxidative degradation, a process that can be accelerated by both light and air (oxygen).[6][7] While specific photostability data for this molecule is not extensively published, it is best practice to handle the material under an inert atmosphere (e.g., nitrogen or argon) and in light-protective containers, especially when preparing solutions for long-term experiments.
Troubleshooting Guide: Experimental Observations
This section addresses specific issues you may encounter during your experiments that could be related to the stability of this compound.
Issue 1: My analytical results show a lower-than-expected concentration of the parent compound over time.
-
Potential Cause: This is a classic indicator of chemical degradation. The instability could be triggered by several factors within your experimental setup:
-
Improper Storage: The sample may have been exposed to elevated temperatures, light, or atmospheric oxygen.
-
Solution pH: The pH of your solvent system or buffer could be promoting acid- or base-catalyzed hydrolysis of the ether linkage or other reactions.
-
Reactive Excipients: If working with a formulation, other components could be reacting with the amine.
-
-
Recommended Actions:
-
Verify Storage: Immediately confirm that your storage conditions align with the recommendations (2-8°C, protected from light, sealed container).[3][4]
-
Analyze for Degradants: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to check for the appearance of new peaks that correspond to a decrease in the parent peak area.[8]
-
Conduct a Control Experiment: Prepare a fresh solution of the compound in a well-characterized, inert solvent (e.g., acetonitrile or methanol) and monitor its concentration over a short period to confirm the integrity of your current batch.
-
Issue 2: I am observing new, unidentified peaks in my HPLC chromatogram.
-
Potential Cause: The appearance of new peaks is strong evidence of degradation. These peaks represent the degradation products formed from the parent compound. The degradation might be occurring in your stock solution or even during the analytical process itself (e.g., in the autosampler).
-
Recommended Actions:
-
Characterize Unknown Peaks: The first step is to identify these new compounds. Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool for this, as it provides the molecular weight of the degradants, offering clues to their structure.[8][9]
-
Perform a Forced Degradation Study: To proactively understand the degradation profile, it is highly recommended to conduct a forced degradation (or stress testing) study.[10][11][12] This involves intentionally exposing the compound to harsh conditions to generate the likely degradation products. This will help you confirm if the peaks you are seeing match the ones generated under specific stress conditions (e.g., an oxidative degradant peak should match a peak from the hydrogen peroxide stress condition). The protocol for this is detailed in the next section.
-
Issue 3: The color of my stock solution has changed from clear to a yellow or brown hue.
-
Potential Cause: Color change in amine-containing compounds is a hallmark of oxidation.[7] The methoxyphenol moiety can also be susceptible to oxidation, which often produces colored quinone-like structures. This process is typically initiated by exposure to atmospheric oxygen and can be accelerated by light and the presence of trace metal ions.
-
Recommended Actions:
-
Cease Use of the Sample: A visible color change indicates significant degradation, and the material should be considered compromised. Do not use it for quantitative experiments.
-
Implement Inert Handling Techniques: For all future work, prepare solutions inside a glovebox or by using solvents that have been sparged with an inert gas like nitrogen or argon. Seal vials tightly with high-quality caps and septa.
-
Use Light-Protecting Glassware: Always prepare and store solutions in amber glass vials to minimize exposure to UV and visible light, which can catalyze oxidative reactions.
-
Data Presentation: Forced Degradation Study Conditions
Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[12][13] The goal is typically to achieve 10-20% degradation of the active substance.[13]
| Stress Condition | Reagent/Parameter | Typical Conditions | Likely Degradation Type | Expected Observation |
| Acid Hydrolysis | 0.1 M Hydrochloric Acid (HCl) | 60°C for 24-48 hours | Hydrolysis | Potential cleavage of the ether linkage. |
| Base Hydrolysis | 0.1 M Sodium Hydroxide (NaOH) | 60°C for 24-48 hours | Hydrolysis / Elimination | Potential cleavage of the ether linkage. |
| Oxidation | 3% Hydrogen Peroxide (H₂O₂) | Room Temperature for 12-24 hours | Oxidation | Formation of N-oxides, dealkylation, or aromatic ring oxidation. |
| Thermal | Dry Heat / Solution Heating | 80°C for 48-72 hours | Thermal Decomposition | Formation of various degradants via complex pathways. |
| Photolytic | High-Intensity Light (ICH Q1B) | Exposed for a defined period (e.g., 1.2 million lux hours) | Photodegradation | May induce oxidative or other radical-mediated pathways. |
Experimental Protocols & Visualizations
Protocol: Forced Degradation Study
This protocol outlines the steps to investigate the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Application of Stress:
-
Acidic: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Basic: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Oxidative: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Thermal: Place a sealed vial of the stock solution in an oven at 80°C.
-
Photolytic: Place a quartz vial of the stock solution in a photostability chamber.
-
Control: Keep a sealed vial of the stock solution at 2-8°C, protected from light.
-
-
Incubation: Incubate the stressed samples under the conditions specified in the table above. Collect samples at various time points (e.g., 2, 8, 24, 48 hours).
-
Sample Quenching/Neutralization: Before analysis, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC-UV method. A reverse-phase C18 column is a good starting point. Use LC-MS to obtain mass information for any new peaks observed.
-
Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control. Identify and characterize the major degradation products.
Diagram: Stability Testing Workflow
Caption: Conceptual overview of potential degradation routes for the amine.
References
-
Yusoff, R. et al. (2011). Degradation studies of amines and alkanolamines during sour gas treatment process.[Link]
-
Semantic Scholar. (2016). Forced Degradation Studies.[Link]
-
MedCrave online. (2016). Forced Degradation Studies.[Link]
-
ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.[Link]
-
BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation.[Link]
-
ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture.[Link]
-
ResearchGate. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture.[Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing.[Link]
-
Pharmaffiliates. (n.d.). this compound | CAS No : 3245-88-3.[Link]
-
ResearchGate. (2025). (PDF) Thermal Degradation Pathways of Aqueous Diamine CO 2 Capture Solvents.[Link]
-
Spectroscopy Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.[Link]
-
University of Kentucky UKnowledge. (2013). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE.[Link]
-
Heriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption.[Link]
-
ResearchGate. (2025). Degradation Pathways for Monoethanolamine in a CO 2 Capture Facility.[Link]
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- 10. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
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- 13. biopharminternational.com [biopharminternational.com]
Technical Support Center: Troubleshooting Amine Nucleophilic Substitution Reactions
Welcome to the Technical Support Center for Amine Nucleophilic Substitution Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these fundamental reactions. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying chemical principles to empower your experimental design and troubleshooting efforts.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during amine nucleophilic substitution reactions, offering probable causes and actionable solutions.
Issue 1: Low or No Product Yield
One of the most common frustrations in synthesis is a low yield of the desired product. Several factors can contribute to this issue.
Question: My reaction is showing very low conversion to the desired amine product. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in amine nucleophilic substitution reactions can stem from several factors, ranging from the reactivity of your starting materials to the reaction conditions. Here’s a systematic approach to diagnosing and solving the problem:
1. Assess Nucleophile and Substrate Reactivity:
-
Amine Nucleophilicity: The reactivity of the amine is crucial.[1][2]
-
Basicity vs. Nucleophilicity: While related, basicity and nucleophilicity are not interchangeable. Basicity is a thermodynamic measure of a compound's ability to accept a proton, while nucleophilicity is a kinetic measure of its ability to attack an electrophilic center.[3] For amines, nucleophilicity generally increases with basicity, but steric hindrance can significantly reduce a bulky amine's nucleophilicity.[1] For instance, t-butylamine is a strong base but a poor nucleophile due to steric bulk.[1]
-
Electronic Effects: Electron-donating groups on the amine increase its nucleophilicity, while electron-withdrawing groups decrease it.[1][4]
-
-
Substrate (Electrophile) Reactivity:
-
Leaving Group Ability: A good leaving group is essential for the reaction to proceed. The stability of the leaving group as an anion is a key determinant of its effectiveness.[5][6] For SNAr reactions, the leaving group order is often F > Cl ≈ Br > I, which is inverse to the trend in SN2 reactions.[7] This is because the rate-determining step in SNAr is often the initial nucleophilic attack, which is facilitated by a more electronegative leaving group.
-
Steric Hindrance: Bulky groups near the reaction center on the electrophile can hinder the approach of the amine nucleophile, slowing down the reaction.
-
2. Optimize Reaction Conditions:
-
Solvent Choice: The solvent plays a critical role in solvating the reactants and influencing the reaction rate.
-
Polar Aprotic Solvents: Solvents like DMF, DMSO, and acetonitrile are generally preferred for SN2 and SNAr reactions.[8][9] They can solvate the cation but do not strongly solvate the amine nucleophile, leaving it more reactive.
-
Protic Solvents: Protic solvents (e.g., water, alcohols) can solvate the amine nucleophile through hydrogen bonding, reducing its nucleophilicity.
-
-
Temperature: Increasing the reaction temperature can provide the necessary activation energy for the reaction to proceed.[8] However, excessive heat can lead to side reactions and decomposition. Microwave irradiation can be a useful technique to achieve higher temperatures and faster reaction rates under controlled conditions.
-
Base: In many cases, a base is required to deprotonate the amine, increasing its nucleophilicity, or to neutralize the acid generated during the reaction.[8] For amine nucleophiles, non-nucleophilic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used.[8]
3. Consider a Catalyst:
-
For less reactive aryl chlorides, palladium-catalyzed Buchwald-Hartwig amination can be a powerful alternative to traditional SNAr conditions.[10] However, optimizing SNAr conditions can often provide a more environmentally friendly and cost-effective solution.[10]
Here is a workflow to guide your troubleshooting process for low yields:
Caption: Troubleshooting workflow for low reaction yields.
Issue 2: Formation of Multiple Products and Side Reactions
The formation of undesired byproducts can complicate purification and reduce the yield of your target molecule.
Question: My reaction is producing a mixture of primary, secondary, and tertiary amines, as well as a quaternary ammonium salt. How can I improve the selectivity for the desired product?
Answer:
The over-alkylation of amines is a common problem because the product amine is often more nucleophilic than the starting amine.[11][12] This leads to a cascade of reactions, resulting in a mixture of products.[13][14]
1. Control Stoichiometry:
-
Excess of Amine/Ammonia: To favor the formation of the primary amine, use a large excess of ammonia or the primary amine nucleophile.[14][15][16] This increases the probability that the electrophile will react with the starting amine rather than the product amine.
-
Excess of Alkylating Agent: Conversely, if the quaternary ammonium salt is the desired product, an excess of the alkylating agent can be used to drive the reaction to completion.[12][13]
2. Reaction Conditions:
-
Controlled Addition: Slow, dropwise addition of the limiting reagent can help maintain a low concentration of that reactant and improve selectivity.[8]
-
Lower Temperature: Running the reaction at a lower temperature can sometimes favor the desired reaction pathway over competing side reactions.[8]
3. Use of Protecting Groups:
-
When other functionalities in the molecule might react, or to prevent over-alkylation, protecting the amine is a valuable strategy.[17][18][19] Carbamates, such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), are common protecting groups for amines.[18][20] These groups reduce the nucleophilicity of the amine and can be selectively removed later in the synthetic sequence.[18][20]
4. Alternative Synthetic Routes:
-
Gabriel Synthesis: This method is a reliable way to synthesize primary amines by avoiding over-alkylation. It utilizes phthalimide as an ammonia surrogate.[13]
-
Reductive Amination: This is another excellent method for the controlled synthesis of primary, secondary, and tertiary amines.
The following table summarizes strategies to control product distribution:
| Desired Product | Strategy | Rationale |
| Primary Amine | Use a large excess of ammonia.[14][15][16] | Increases the statistical likelihood of the electrophile reacting with ammonia. |
| Secondary Amine | Use a slight excess of the primary amine. | Can favor the formation of the secondary amine, but a mixture is still likely. |
| Tertiary Amine | Stepwise alkylation with careful control of stoichiometry. | Challenging to achieve high selectivity due to competing reactions. |
| Quaternary Ammonium Salt | Use an excess of the alkylating agent.[12][13] | Drives the reaction to the fully alkylated product. |
Issue 3: Elimination as a Major Side Reaction
Elimination reactions can compete with substitution, especially with sterically hindered substrates or strong bases.
Question: I am observing a significant amount of an alkene byproduct, suggesting elimination is competing with my desired substitution reaction. What factors favor elimination and how can I minimize it?
Answer:
The competition between substitution (SN2) and elimination (E2) is a classic challenge in organic synthesis. Several factors influence which pathway is favored.
1. Nature of the Amine (Base/Nucleophile):
-
Steric Hindrance: Sterically hindered amines, such as t-butylamine, are more likely to act as bases and promote elimination because it is more difficult for them to access the electrophilic carbon for substitution.[1]
-
Basicity: Highly basic amines, like amide anions (e.g., NaNH2), are very prone to causing elimination.[1][13]
2. Structure of the Electrophile:
-
Substitution Pattern: The structure of the alkyl halide plays a significant role.
-
Primary Alkyl Halides: Primarily undergo SN2 reactions.
-
Secondary Alkyl Halides: Can undergo both SN2 and E2 reactions.
-
Tertiary Alkyl Halides: Almost exclusively undergo E2 reactions with strong bases/nucleophiles.
-
-
Leaving Group: Good leaving groups facilitate both SN2 and E2 reactions.
3. Reaction Conditions:
-
Temperature: Higher temperatures generally favor elimination over substitution.
-
Solvent: The choice of solvent can influence the reaction outcome.
To favor substitution over elimination:
-
Use a less sterically hindered amine.
-
Use an amine that is a good nucleophile but not an overly strong base.
-
For secondary alkyl halides, use milder reaction conditions (e.g., lower temperature).
-
Consider using a less basic amine in a polar aprotic solvent.
The relationship between substrate structure and the preferred reaction pathway is illustrated below:
Caption: Influence of substrate structure on reaction pathway.
Issue 4: Difficulty in Product Purification
Even with a successful reaction, isolating the pure product can be challenging.
Question: My reaction has gone to completion, but I am struggling to separate my amine product from the reaction mixture. What are some effective purification strategies?
Answer:
Purification of amines can be complicated by their basicity and potential for salt formation.
1. Acid-Base Extraction:
-
This is a powerful technique for separating amines from neutral or acidic impurities.[21]
-
Dissolve the crude reaction mixture in an organic solvent.
-
Wash with an acidic aqueous solution (e.g., dilute HCl). The amine will be protonated and move into the aqueous layer.
-
Separate the aqueous layer and neutralize it with a base (e.g., NaOH) to deprotonate the amine.
-
Extract the free amine back into an organic solvent.
-
Dry the organic layer and remove the solvent.
-
2. Chromatography:
-
Column Chromatography: Silica gel chromatography is a standard method for purifying organic compounds. However, the acidic nature of silica gel can cause tailing or irreversible adsorption of basic amines. To mitigate this, you can:
-
Add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent.
-
Use deactivated silica gel or alumina.
-
-
Ion-Exchange Chromatography: This can be a very effective method for purifying amines.
3. Distillation:
-
If the amine product is volatile and thermally stable, distillation can be an effective purification method, especially for separating it from non-volatile impurities.
4. Recrystallization:
-
If the amine product is a solid, recrystallization from a suitable solvent can be an excellent way to obtain highly pure material.
Frequently Asked Questions (FAQs)
Q1: What is the difference between amine basicity and nucleophilicity?
A1: Basicity refers to the ability of an amine to accept a proton (a thermodynamic property), while nucleophilicity is its ability to attack an electrophilic atom, usually carbon (a kinetic property).[1][3] While stronger bases are often stronger nucleophiles, this correlation is not always direct, especially when steric hindrance is a factor.[1]
Q2: When should I use a protecting group for my amine?
A2: You should consider using a protecting group when:
-
There are other functional groups in your molecule that are sensitive to the reaction conditions.[19]
-
You want to prevent over-alkylation of a primary or secondary amine.[22]
-
The amine itself is susceptible to undesired side reactions.[19] Common protecting groups like Boc and Cbz temporarily convert the amine into a less nucleophilic carbamate.[18][20]
Q3: Why is my SNAr reaction not working with an aryl chloride, and what can I do?
A3: SNAr reactions require the aromatic ring to be "activated" by electron-withdrawing groups (EWGs) at the ortho and/or para positions to the leaving group.[7][23] If your aryl chloride is not sufficiently activated, the reaction will be very slow or may not proceed at all. To improve reactivity, you can:
-
Increase the reaction temperature.
-
Switch to a more polar aprotic solvent like DMSO.[9]
-
Use a stronger, less-hindered amine nucleophile.
-
If feasible, switch to an aryl fluoride, which is often more reactive in SNAr reactions.[7]
-
Consider a transition-metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.[10]
Q4: Can an amine act as a leaving group?
A4: Generally, amines are poor leaving groups because the amide anion (R2N-) is a very strong base and thus unstable.[5][24] However, they can be converted into good leaving groups. For example, a tertiary amine can be alkylated to form a quaternary ammonium salt, which can then be eliminated in a Hofmann elimination reaction.[5][25] Also, primary aromatic amines can be converted to diazonium salts, where the leaving group is the very stable dinitrogen molecule (N2).[5][25]
Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
This protocol provides a general guideline for the nucleophilic aromatic substitution reaction of an activated aryl halide with an amine.
Materials:
-
Activated aryl halide (1.0 eq)
-
Amine nucleophile (1.0-1.2 eq)
-
Non-nucleophilic base (e.g., K2CO3, DIPEA) (1.5-2.0 eq)[9]
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)[9]
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, the amine nucleophile, and the base.[9]
-
Add the anhydrous polar aprotic solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir.[9]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Boc Protection of a Primary Amine
This protocol describes a standard procedure for the protection of a primary amine using di-tert-butyl dicarbonate (Boc2O).
Materials:
-
Primary amine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc2O) (1.1 eq)
-
Base (e.g., triethylamine or NaOH)
-
Solvent (e.g., dichloromethane, THF, or a biphasic mixture with water)
Procedure:
-
Dissolve the primary amine in the chosen solvent in a round-bottom flask.
-
Add the base to the solution.
-
Add a solution of Boc2O in the same solvent dropwise to the stirred amine solution at room temperature or 0 °C.
-
Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitor by TLC).
-
If using an aqueous base, separate the layers. If using an organic base, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude Boc-protected amine can often be used without further purification, or it can be purified by column chromatography if necessary.
References
-
Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
StudySmarter. (2022, January 19). Basicity and Nucleophilicity of Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Substitution and Elimination Reactions of Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 24). 24.3: Basicity of Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Retrieved from [Link]
-
Reddit. (2017, November 19). Amine basicity and nucleophilicity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
Royal Society of Chemistry. (2024, November 11). Directed nucleophilic aromatic substitution reaction. Retrieved from [Link]
- Google Patents. (n.d.). Purification of amine reaction mixtures.
-
Clutch Prep. (n.d.). Nucleophilicity vs Basicity. Retrieved from [Link]
-
Wikipedia. (n.d.). Leaving group. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Amines as leaving groups in nucleophilic aromatic substitution reactions. Part 5.1 Substitution vs.N-oxide formation in the reaction of N-n-butyl-2,6-dinitroaniline with hydroxide ions. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 4.17: Nucleophilic Substitution in Synthesis- Amines. Retrieved from [Link]
-
Michigan State University. (n.d.). Amine Reactivity. Retrieved from [Link]
-
YouTube. (2022, September 29). Nucleophilic Substitution of Halogenoalkanes with Ammonia, NH3 (A-level Chemistry). Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I. Retrieved from [Link]
-
Michigan State University. (n.d.). Amine Reactivity. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Retrieved from [Link]
-
Chemguide. (n.d.). multiple nucleophilic substitution - halogenoalkanes and ammonia. Retrieved from [Link]
-
Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]
-
YouTube. (2025, November 9). 22.5 Preparation of Amines via Substitution Reactions. Retrieved from [Link]
-
Save My Exams. (2024, October 26). Nucleophilic Substitution | AQA A Level Chemistry Revision Notes 2015. Retrieved from [Link]
-
Michigan State University. (n.d.). 4. Reaction of Amines with Nitrous Acid. Retrieved from [Link]
-
YouTube. (2019, July 15). 05.04 Syntheses of Amines: Substitution Reactions. Retrieved from [Link]
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Technical Support Center: Scaling Up 3-(2-Methoxyphenoxy)propan-1-amine Production
Welcome to the technical support center for the synthesis and scale-up of 3-(2-methoxyphenoxy)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions for a safe, efficient, and scalable production process. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work.
PART 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis of this compound.
Q1: What are the most common synthetic routes for producing this compound?
A1: There are two primary and effective routes for the synthesis of this compound:
-
Williamson Ether Synthesis: This is the most direct and widely used method. It involves the reaction of 2-methoxyphenol (guaiacol) with a suitable 3-carbon aminating agent, such as 3-chloropropan-1-amine, in the presence of a base.[1] This reaction proceeds via an S_N2 mechanism.[1][2][3]
-
Reductive Amination: An alternative route involves the reaction of 3-(2-methoxyphenoxy)propanal with ammonia or an ammonia source, followed by reduction of the resulting imine. While versatile, this route requires the synthesis of the aldehyde precursor, which can add steps to the overall process.[4][5][6]
A third, less common route, involves the reduction of 3-(2-methoxyphenoxy)propanenitrile. This nitrile intermediate can be synthesized from 2-methoxyphenol and acrylonitrile. The nitrile is then reduced to the primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[1]
Q2: How do I choose the best synthetic route for my needs?
A2: The choice of synthetic route depends on several factors, including scale, available starting materials, and safety considerations. The table below provides a comparison to aid in your decision-making.
| Synthetic Route | Advantages | Disadvantages | Best Suited For |
| Williamson Ether Synthesis | Direct, well-established, good yields with optimization.[1][3] | Can have side reactions (elimination), requires careful control of conditions. | Lab-scale and industrial scale-up due to its efficiency and cost-effectiveness. |
| Reductive Amination | High selectivity, avoids over-alkylation, milder reducing agents available.[4][5][6] | Requires synthesis of the aldehyde precursor, may involve more steps. | Situations where high purity is critical and the aldehyde is readily available. |
| Nitrile Reduction | Can provide good yields. | Requires hazardous reagents (e.g., LiAlH₄) or high-pressure hydrogenation, making scale-up challenging and costly.[1] | Specialized applications where other routes are not feasible. |
Q3: What are the key parameters to control during the Williamson ether synthesis of this compound?
A3: The Williamson ether synthesis is an S_N2 reaction, and its success hinges on optimizing the following parameters:
-
Base: A strong base is required to deprotonate the phenolic hydroxyl group of 2-methoxyphenol, forming the more nucleophilic phenoxide ion.[1] Common choices include sodium hydroxide (NaOH), potassium hydroxide (KOH), and sodium hydride (NaH).
-
Solvent: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred as they solvate the cation of the base, leaving the alkoxide nucleophile more reactive.[2][7]
-
Temperature: Higher temperatures generally increase the reaction rate. However, excessively high temperatures can promote the competing E2 elimination side reaction, especially if using a sterically hindered alkyl halide.[1][2]
-
Leaving Group: The choice of the leaving group on the 3-carbon chain is crucial. Halides are common, with reactivity generally following the trend I > Br > Cl. Alkyl sulfonates (e.g., tosylates, mesylates) are also excellent leaving groups.[2][7]
PART 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the scale-up of this compound synthesis.
Reaction & Yield Issues
Q4: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A4: Low yields in the Williamson ether synthesis are often traced back to a few key areas. The following decision tree can help diagnose the issue:
Troubleshooting Decision Tree for Low Yield
-
Incomplete Deprotonation: The phenolic proton of 2-methoxyphenol must be removed to form the reactive phenoxide. If using weaker bases like NaOH or KOH, ensure the reaction is sufficiently heated to drive the deprotonation. The presence of water can also hinder the effectiveness of the base.
-
Elimination Side Reaction: The primary competing reaction is E2 elimination, which is favored by high temperatures and sterically hindered bases or alkyl halides.[7] Using a primary alkyl halide like 3-chloropropan-1-amine is ideal to minimize this.[2][3]
-
Incomplete Reaction: Monitor the reaction progress using techniques like TLC or GC-MS. If the reaction stalls, consider extending the reaction time or moderately increasing the temperature.
-
Reagent Purity: Impurities in the starting materials or solvents can interfere with the reaction. Ensure all reagents are of high purity and solvents are anhydrous, especially when using water-sensitive bases like NaH.
Q5: I am observing a significant amount of an unknown byproduct. How can I identify and minimize it?
A5: The most likely byproduct in a Williamson ether synthesis is the product of an elimination reaction. However, other side reactions can occur:
-
O-vs. C-Alkylation: While O-alkylation is favored, some C-alkylation on the aromatic ring can occur, especially with highly reactive alkylating agents. This is less common under standard Williamson conditions.
-
Dialkylation: If using a dihaloalkane as the starting material, dialkylation can occur, leading to the formation of a diether.
Identification and Minimization Strategies:
| Potential Byproduct | Identification Method | Minimization Strategy |
| Elimination Product (e.g., Allylamine) | GC-MS, ¹H NMR (presence of vinyl protons) | Lower reaction temperature, use a less hindered base.[7] |
| C-Alkylated Product | ¹H and ¹³C NMR, Mass Spectrometry | Use less reactive alkylating agents, optimize solvent and temperature. |
| Starting Material | TLC, GC, HPLC | Increase reaction time or temperature, ensure stoichiometric amounts of reagents. |
Purification Challenges
Q6: I'm having difficulty separating my product from the unreacted 2-methoxyphenol. What purification strategies do you recommend?
A6: The basicity of the amine product provides an excellent handle for purification.
-
Acid-Base Extraction:
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with an aqueous base solution (e.g., 1M NaOH) to remove unreacted 2-methoxyphenol as its sodium salt.
-
Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The amine product will move into the aqueous layer as its ammonium salt.
-
Separate the aqueous layer, and then basify it with a strong base (e.g., NaOH) to regenerate the free amine.
-
Extract the free amine back into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Column Chromatography: If acid-base extraction does not provide sufficient purity, silica gel column chromatography can be employed. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., hexane/ethyl acetate with a small percentage of triethylamine to prevent streaking of the amine), is often effective.
Purification Workflow via Acid-Base Extraction
PART 3: Detailed Experimental Protocol
The following protocol is a general guideline for the synthesis of this compound via Williamson ether synthesis. It should be optimized for your specific laboratory conditions and scale.
Protocol: Synthesis of this compound
Materials:
-
2-Methoxyphenol (Guaiacol)
-
3-Chloropropan-1-amine hydrochloride
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
1M Sodium Hydroxide (NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methoxyphenol (1.0 eq) in anhydrous DMF.
-
Base Addition: Add powdered NaOH or KOH (2.2 eq) to the solution. Heat the mixture to 80-90 °C and stir for 1 hour to ensure the formation of the phenoxide.
-
Addition of Alkylating Agent: In a separate beaker, neutralize 3-chloropropan-1-amine hydrochloride (1.1 eq) with an equivalent of NaOH and extract the free amine into a suitable solvent. Carefully add the solution of the free amine to the reaction mixture.
-
Reaction: Continue to heat the reaction mixture at 80-90 °C. Monitor the reaction progress by TLC until the starting material is consumed (typically 12-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with 1M NaOH (2x) to remove any unreacted 2-methoxyphenol.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography as described in Q6 .
PART 4: Safety Considerations
Safety is paramount when scaling up chemical production. Always consult the Safety Data Sheet (SDS) for all reagents before use.
-
2-Methoxyphenol (Guaiacol): Harmful if swallowed and causes skin irritation and serious eye irritation.
-
Sodium Hydroxide/Potassium Hydroxide: Corrosive. Causes severe skin burns and eye damage.[10]
-
Dimethylformamide (DMF): A reproductive toxin. Avoid inhalation and skin contact.
-
3-Chloropropan-1-amine: Corrosive and flammable.
General Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8]
-
Use spark-proof equipment and take precautions against static discharge, especially when working with flammable solvents.[11]
-
Have appropriate spill kits and emergency procedures in place.
PART 5: References
-
Benchchem. (n.d.). 3-(4-Methoxyphenoxy)propan-1-amine. Retrieved from numberanalytics.com
-
Unknown. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]
-
Angene Chemical. (2021). Safety Data Sheet: 3-(4-Methoxyphenoxy)propane-1,2-diol. Retrieved from [Link]
-
LookChem. (n.d.). Cas 100841-00-7, 3-(4-methoxyphenoxy)propan-1-amine. Retrieved from [Link]
-
Google Patents. (n.d.). WO2010029566A2 - Process for preparation of phenoxypropanol amines. Retrieved from
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
North Metal and Chemical Company. (n.d.). 3-METHOXYPROPYLAMINE, 99.5% Safety Data Sheet. Retrieved from [Link]
-
Chem-Station. (2014). Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Labflow. (n.d.). Synthesis of Complex Molecules through Reductive Amination. Retrieved from [Link]
-
Google Patents. (n.d.). CN101328129B - Preparation of 3-methoxy propanamine. Retrieved from
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
LookChem. (n.d.). This compound - RongNa Biotechnology Co., Ltd. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Google Patents. (n.d.). US6133018A - Enzymatic synthesis of chiral amines using-2-amino propane as amine donor. Retrieved from
-
YouTube. (2016). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. Retrieved from [Link]
-
Google Patents. (n.d.). WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin. Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. storage-cdn.labflow.com [storage-cdn.labflow.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 8. angenechemical.com [angenechemical.com]
- 9. lookchem.com [lookchem.com]
- 10. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 11. fishersci.com [fishersci.com]
Technical Support Center: Investigating the Degradation Pathways of 3-(2-Methoxyphenoxy)propan-1-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(2-Methoxyphenoxy)propan-1-amine. This guide is designed to provide you with in-depth technical and practical advice for designing, executing, and troubleshooting experiments aimed at elucidating the degradation pathways of this molecule. Given that specific degradation studies on this compound are not widely published, this guide synthesizes established principles of amine and ether metabolism and chemical stability to provide a robust framework for your investigations.
Understanding the Stability of this compound: A Proactive Approach
This compound possesses three key functional groups that are susceptible to metabolic and chemical degradation: a primary amine, an ether linkage, and an aromatic ring. A thorough understanding of the potential liabilities of these groups is crucial for predicting degradation products and designing appropriate analytical methods.
-
Primary Amine: This group is a primary target for oxidative deamination by enzymes such as monoamine oxidases (MAOs) and cytochrome P450s (CYPs), as well as conjugation reactions (Phase II metabolism).[1][2] It is also sensitive to chemical oxidation.[3]
-
Ether Linkage: The methoxy group on the phenyl ring can undergo O-dealkylation, another common metabolic pathway catalyzed by CYP enzymes. The ether bond itself is generally stable but can be cleaved under harsh chemical conditions.
-
Aromatic Ring: The phenyl ring is a potential site for hydroxylation, a common metabolic transformation.[1]
This guide will walk you through the predicted degradation pathways and provide solutions to common experimental challenges.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Question 1: I am observing rapid loss of the parent compound in my in vitro metabolic stability assay (e.g., liver microsomes) even at early time points. What could be the cause?
Answer:
Rapid disappearance of the parent compound can be due to several factors:
-
High Metabolic Activity: The primary amine and methoxy group make this compound a likely substrate for high-turnover metabolic enzymes like CYPs and MAOs.
-
Non-specific Binding: The compound may be binding to the incubation vessel (e.g., plasticware) or to proteins in the microsomal preparation.
-
Chemical Instability: The compound might be unstable in the incubation buffer.
Troubleshooting Steps:
-
Run a "-NADPH" Control: In your microsomal incubation, run a parallel experiment without the NADPH cofactor. If the loss of the parent compound is significantly reduced, it indicates that the degradation is primarily due to NADPH-dependent enzymes like CYPs.
-
Heat-Inactivated Microsome Control: Incubate the compound with heat-inactivated microsomes. If the loss persists, it suggests non-enzymatic degradation or non-specific binding.
-
Check for Non-specific Binding: Analyze the supernatant after centrifugation and a solvent extract of the protein pellet to determine if the compound is binding to the microsomal proteins. Using silanized glassware or low-binding plates can mitigate this.
-
Assess Buffer Stability: Incubate the compound in the assay buffer alone to check for inherent chemical instability under the experimental conditions (pH, temperature).
Question 2: My chromatogram shows multiple peaks besides the parent compound. How can I confirm they are degradation products and not artifacts?
Answer:
Distinguishing true degradation products from experimental artifacts is a critical step.
Troubleshooting Steps:
-
Time-Zero (T0) Sample Analysis: A clean T0 sample (quenched immediately after adding the compound to the matrix) should ideally show only the parent peak. The appearance of new peaks at later time points is a strong indication of degradation.
-
Control Sample Comparison: Compare the chromatograms of your test samples with those from control incubations (e.g., -NADPH, heat-inactivated microsomes). Peaks that appear only in the active incubations are likely metabolites.
-
Mass Spectrometry (MS) Analysis: Use a high-resolution mass spectrometer to obtain accurate mass measurements of the new peaks. This will allow you to propose elemental compositions and compare them with predicted metabolic transformations (e.g., +16 Da for hydroxylation, -14 Da for O-demethylation).
-
Tandem MS (MS/MS) Fragmentation: Fragment the parent compound and the putative metabolite ions. Common fragment ions between the parent and a metabolite can confirm a structural relationship.
Question 3: I am struggling to identify the specific metabolites formed. What strategies can I use?
Answer:
Metabolite identification can be challenging. A systematic approach is recommended.
Strategies for Metabolite Identification:
-
Predict Likely Metabolites: Based on the structure, predict the most probable metabolic transformations. For this compound, these include:
-
O-demethylation of the methoxy group.
-
Hydroxylation of the aromatic ring.
-
Hydroxylation of the propyl chain.
-
Oxidative deamination of the primary amine.
-
N-acetylation or other conjugations of the primary amine.
-
-
Use Metabolite Identification Software: Several software packages can predict metabolic pathways and help in the interpretation of MS data.
-
Synthesize Reference Standards: If a particular metabolite is of high interest, synthesizing an authentic standard is the gold standard for confirming its identity.
-
Enzyme-Specific Inhibitors: Use specific chemical inhibitors for different CYP isozymes to narrow down which enzymes are responsible for the formation of specific metabolites.
Predicted Degradation Pathways
The following sections and diagrams illustrate the likely metabolic and chemical degradation pathways for this compound.
Predicted Metabolic Pathways (Phase I and Phase II)
Phase I metabolism typically involves the introduction or unmasking of functional groups, while Phase II involves conjugation of these groups to increase water solubility and facilitate excretion.
-
O-Demethylation: Cleavage of the methyl group from the methoxy ether to form a phenol.
-
Aromatic Hydroxylation: Addition of a hydroxyl group to the phenyl ring.
-
Aliphatic Hydroxylation: Addition of a hydroxyl group to the propyl chain.
-
Oxidative Deamination: Oxidation of the primary amine to an aldehyde, which can be further oxidized to a carboxylic acid.
-
Glucuronidation: Conjugation of a glucuronic acid moiety to the primary amine or newly formed hydroxyl groups.
-
Sulfation: Conjugation of a sulfonate group to the primary amine or hydroxyl groups.
-
N-Acetylation: Acetylation of the primary amine.
Caption: Predicted Phase I and Phase II metabolic pathways.
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a drug candidate and for developing stability-indicating analytical methods.
Common Forced Degradation Conditions:
| Condition | Typical Reagents and Conditions | Potential Degradation Pathways |
| Acid Hydrolysis | 0.1 M HCl, heat | Ether cleavage (harsh conditions) |
| Base Hydrolysis | 0.1 M NaOH, heat | Minimal degradation expected |
| Oxidation | 3% H₂O₂, room temperature | Oxidation of the primary amine |
| Thermal | 60°C, solid state or solution | Check for inherent thermal lability |
| Photochemical | Exposed to UV/Vis light | Photolytic degradation |
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
This protocol provides a general workflow for assessing the metabolic stability of this compound.
1. Materials and Reagents:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
Control compounds (high and low clearance)
-
96-well plates or microcentrifuge tubes
2. Experimental Workflow:
Caption: Workflow for in vitro metabolic stability assay.
3. Step-by-Step Procedure:
-
Preparation: Prepare working solutions of the test compound and controls in a suitable solvent (e.g., DMSO, methanol).
-
Incubation Mixture: In a 96-well plate or tubes, add phosphate buffer, HLM, and the test compound. Include "-NADPH" and "heat-inactivated" controls.
-
Pre-incubation: Pre-incubate the mixture for 5-10 minutes at 37°C.
-
Reaction Initiation: Start the reaction by adding the NADPH regenerating system. The T0 sample is taken immediately and quenched.
-
Time Points: Incubate at 37°C and collect aliquots at various time points (e.g., 5, 15, 30, 60 minutes).
-
Quenching: Immediately add each aliquot to a well or tube containing ice-cold acetonitrile with a suitable internal standard to stop the reaction and precipitate proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS.
4. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T0 sample.
-
Plot the natural log of the percent remaining versus time.
-
Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.
References
-
National Institutes of Health. (2010). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. Retrieved from [Link]
-
National Institutes of Health. (2007). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes. Retrieved from [Link]
-
ResearchGate. (2015). Thermal Decomposition of 3-Methoxypropylamine as an Alternative Amine in PWR Secondary Systems. Retrieved from [Link]
Sources
- 1. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(4-methoxyphenoxy)propan-1-amine | 100841-00-7 [chemicalbook.com]
Technical Support Center: Synthesis & Purification of 3-(2-Methoxyphenoxy)propan-1-amine
Welcome to the technical support center for the synthesis and purification of 3-(2-Methoxyphenoxy)propan-1-amine (CAS: 3245-88-3). This guide is designed for researchers, medicinal chemists, and process development professionals to troubleshoot common issues encountered during the synthesis and isolation of this valuable intermediate. We will explore the causality behind common purity challenges and provide field-proven protocols to enhance the quality of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile is almost entirely dictated by the synthetic route. The most common method is a Williamson ether synthesis, which involves the SN2 reaction between guaiacol (2-methoxyphenol) and a 3-carbon aminopropyl electrophile.[1][2]
Based on this, you can anticipate the following impurities:
| Impurity | Source | Chemical Property | Removal Strategy |
| Guaiacol (2-Methoxyphenol) | Unreacted starting material | Acidic | Acid-Base Extraction |
| Unreacted Aminopropyl Source | Unreacted starting material | Basic | Chromatography, Distillation |
| Propene/Allyl Alcohol | E2 Elimination Side-Reaction | Neutral/Volatile | Distillation, Chromatography |
| C-Alkylated Byproducts | Alternative reaction pathway | Neutral/Basic | Chromatography |
| Oxidized/Polymeric Species | Air oxidation of the amine | High Molecular Weight | Distillation, Filtration |
The primary side reaction of concern is E2 elimination, especially when using secondary alkyl halides or sterically hindered bases, which competes directly with the desired SN2 pathway.[3][4][5]
Q2: My isolated product is a yellow or brown oil. What causes this discoloration and how can I prevent it?
A2: This discoloration is a classic sign of amine oxidation. Primary aromatic amines, in particular, are susceptible to air oxidation, which can lead to the formation of highly colored polymeric impurities.[6][7] To mitigate this:
-
Use an Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.
-
Degas Solvents: Use solvents that have been properly degassed before use.
-
Storage: Store the purified amine under an inert atmosphere, protected from light, and at a low temperature.
Q3: How can I quickly assess the purity of my crude product before committing to a large-scale purification?
A3: For a rapid assessment, Thin Layer Chromatography (TLC) is invaluable. Use a fluorescently-backed silica plate and visualize under UV light. Staining with potassium permanganate or ninhydrin can help visualize the amine spot distinctly from other components. For a more quantitative look at volatile impurities, a quick Gas Chromatography-Mass Spectrometry (GC-MS) analysis is highly effective.[8]
Troubleshooting and In-Depth Purification Guides
This section provides detailed answers and protocols for overcoming specific purification challenges.
Problem 1: Significant Contamination with Unreacted Guaiacol and Neutral Byproducts.
Q: My crude NMR shows a large amount of unreacted guaiacol. How can I efficiently remove this and other non-basic impurities?
A: This is an ideal scenario for leveraging the basicity of your target amine through an acid-base extraction . This chemical-property-based separation is highly efficient for removing acidic and neutral impurities. The principle is to protonate the basic amine, making it water-soluble, while leaving acidic and neutral impurities in the organic phase.
Caption: Workflow for acid-base extraction purification.
► Protocol 1: Detailed Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl. Repeat the extraction 2-3 times. The target amine will move into the aqueous layer as its hydrochloride salt.
-
Combine & Wash: Combine the aqueous layers and perform a "back-wash" with a small amount of fresh organic solvent to remove any lingering neutral impurities.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a strong base (e.g., 6M NaOH) with stirring until the pH is >12. The protonated amine salt will be converted back to the freebase, often causing the solution to become cloudy.[9]
-
Re-extraction: Extract the freebase back into a fresh organic solvent (EtOAc or DCM) three times.
-
Final Steps: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.
Problem 2: Impurities Persist After Extraction.
Q: I've performed an acid-base extraction, but my product is still only ~90% pure. How do I remove these persistent, closely-related impurities?
A: When impurities have similar chemical properties (e.g., other basic byproducts), physical separation methods like chromatography or distillation are required.
Standard silica gel is acidic and can cause strong binding and "streaking" of basic amines.[10][11] Therefore, specialized stationary phases are highly recommended.
Caption: Stationary phase selection for amine purification.
► Protocol 2: Flash Chromatography with Amine-Functionalized Silica
-
Stationary Phase: Choose an amine-functionalized silica column.[10] This phase has surface silanols masked, preventing the strong acid-base interactions that cause poor peak shape.[11]
-
Mobile Phase Selection: A non-polar/polar gradient is typically effective. Start with a low-polarity mobile phase and gradually increase polarity.
-
Recommended System: Hexanes/Ethyl Acetate gradient.
-
Alternative: Dichloromethane/Methanol gradient.
-
-
Slurry Loading: For best results, pre-adsorb the crude amine onto a small amount of the stationary phase and load it dry onto the column.
-
Elution & Collection: Run the gradient, collecting fractions and monitoring by TLC to isolate the pure product.
| Stationary Phase | Typical Mobile Phase System | Rationale |
| Amine-Functionalized Silica | Hexane / Ethyl Acetate | Excellent peak shape, no need for basic additives.[10] |
| Basic Alumina | Dichloromethane / Methanol | A good alternative to amine-silica for basic compounds.[12] |
| Reversed-Phase (C18) | Water / Acetonitrile (with 0.1% TEA or NH₄OH) | Effective for polar amines; requires a basic modifier to ensure the amine is in its free-base form for better retention.[12][13] |
| Standard Silica | Hexane / EtOAc + 1% Triethylamine (TEA) | The TEA acts as a competing base to mask acidic silanol sites, but can be difficult to remove later.[13] |
If the impurities are significantly less or more volatile than the product, vacuum distillation is an excellent, scalable purification method. Distilling under reduced pressure lowers the boiling point, preventing thermal decomposition that can occur at atmospheric pressure.[14][15] This is particularly useful for removing high-molecular-weight polymeric impurities.[7]
► Protocol 3: Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus with a short path head for maximum efficiency. Ensure all glass joints are properly sealed with vacuum grease.
-
Anti-Bumping: Add a magnetic stir bar or boiling chips to the distillation flask to ensure smooth boiling.
-
Apply Vacuum: Slowly apply vacuum from a vacuum pump. The pressure should be low enough to reduce the boiling point to a manageable temperature (e.g., 100-150 °C).
-
Heating: Gently heat the distillation flask in a heating mantle.
-
Collect Fractions: Collect a small forerun fraction, which may contain residual solvents. Then, collect the main fraction of your product as it distills at a stable temperature.
-
Shutdown: Once the distillation is complete, allow the apparatus to cool completely before slowly re-introducing air to the system.
Problem 3: Final Product is an Oil and Difficult to Handle.
Q: My purified amine is a clear oil, but I need a stable solid for my next step. What should I do?
A: Converting the amine freebase to a stable, crystalline salt is a standard and highly effective technique.[16] Hydrochloride salts are most common, but other acids can be used.[17] This process not only provides a solid material but also serves as a final purification step, as the crystal lattice will selectively exclude impurities.
► Protocol 4: Hydrochloride Salt Formation & Recrystallization
-
Dissolution: Dissolve the purified amine freebase in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.
-
Acidification: Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise while stirring. The hydrochloride salt will typically precipitate as a white solid.[6][16]
-
Isolation: Collect the precipitated solid by vacuum filtration and wash the filter cake with a small amount of cold solvent.
-
Recrystallization:
-
Choose a solvent or solvent system in which the salt is soluble when hot but poorly soluble when cold (e.g., isopropanol, ethanol/ether).
-
Dissolve the crude salt in a minimum amount of the boiling solvent.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Collect the pure crystalline salt by vacuum filtration, wash with cold solvent, and dry under vacuum.
-
A modern alternative involves using trichloroacetic acid (TCA) to induce salt precipitation, which can be highly efficient for a broad range of amines.[18]
References
-
Mahler, M., Swartz, S., & Thomason, V. (2012). RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO. [Link]
-
Singh, A., et al. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ACS Publications. [Link]
-
Chemistry Stack Exchange. (2020). Purification of primary amines using Schiff base immobilization. [Link]
-
Le, C. M., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Illustration of standard primary amine purification strategies and selective ammonium carbamate crystallization (SACC, this work). [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?[Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]
-
Biotage. (2023). When should I use an amine-bonded silica for flash chromatography?[Link]
-
Scribd. (n.d.). Amine Treating - Troubleshooting Guide. [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
YouTube. (2022). Amine Unit Optimization and Troubleshooting. [Link]
-
ResearchGate. (n.d.). Troubleshooting amine plants. [Link]
-
Organic Web Chem. (n.d.). Isolation (Recovery). [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
ResearchGate. (2025). Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. [Link]
-
LookChem. (n.d.). Cas 100841-00-7,3-(4-methoxyphenoxy)propan-1-amine. [Link]
-
Wikipedia. (n.d.). Vacuum distillation. [Link]
-
Texium. (2020). Vacuum Distillation of Aniline. [Link]
-
ResearchGate. (2015). Organic amine flash purification using a novel stationary phase. [Link]
-
Cheresources.com Community. (2012). Vacuum Distillation For Amine Regeneration. [Link]
- Google Patents. (n.d.).
-
Cheresources.com Community. (2007). The Use Of Amine In Vacuum Distillation. [Link]
-
Busch India. (n.d.). Vacuum Distillation. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]
-
LookChem. (n.d.). This compound. [Link]
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. texiumchem.com [texiumchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Isolation (Recovery) [chem.ualberta.ca]
- 10. biotage.com [biotage.com]
- 11. biotage.com [biotage.com]
- 12. teledyneisco.com [teledyneisco.com]
- 13. biotage.com [biotage.com]
- 14. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 15. buschvacuum.com [buschvacuum.com]
- 16. benchchem.com [benchchem.com]
- 17. Buy this compound hydrochloride | 1366407-75-1 [smolecule.com]
- 18. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Synthesis of Aromatic Amines
Welcome to the Technical Support Center dedicated to the synthesis of aromatic amines. This guide is designed for researchers, scientists, and professionals in drug development, providing expert insights and practical solutions to common challenges encountered in the laboratory. We will delve into the intricacies of key synthetic methodologies, offering troubleshooting guides in a direct question-and-answer format to address specific experimental issues. Our focus is on explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system for robust and reproducible results.
Section 1: Core Synthetic Strategies & Troubleshooting
The construction of the C-N bond in aromatic systems is a cornerstone of modern organic synthesis. However, each method presents a unique set of challenges. This section provides in-depth troubleshooting for the most common synthetic routes.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines due to its broad substrate scope and functional group tolerance. However, its success is highly dependent on the careful orchestration of catalyst, ligand, base, and solvent.
Q1: My Buchwald-Hartwig reaction is showing low to no yield. What are the primary causes?
A1: Low or no yield in a Buchwald-Hartwig amination can often be traced back to a few critical factors:
-
Inactive Catalyst: The active Pd(0) species is highly sensitive to oxygen. Inadequate inert atmosphere techniques, impure reagents, or improperly dried solvents can lead to catalyst deactivation. It is often more reliable to use palladium pre-catalysts, which are more stable and consistently generate the active catalytic species in situ, compared to sources like Pd(OAc)₂.[1]
-
Suboptimal Ligand Choice: For sterically hindered aryl halides or electron-deficient amines, bulky and electron-rich phosphine ligands (e.g., XPhos, RuPhos, SPhos) are often essential. These ligands facilitate the rate-limiting reductive elimination step and stabilize the palladium center.[1]
-
Incorrect Base Selection or Stoichiometry: The choice of base is crucial and depends on the functional groups present in your substrates. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common. However, for base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, often requiring higher reaction temperatures. If your substrate has an acidic proton (like a phenol), you must use at least two equivalents of base: one to deprotonate the acidic group and one for the catalytic cycle.[1]
-
Inappropriate Reaction Temperature: These reactions typically require heating to overcome activation barriers, generally in the 80-110 °C range. However, excessive temperatures (>120 °C) can lead to catalyst decomposition.[1]
Q2: I'm observing significant hydrodehalogenation of my aryl halide. How can I minimize this side reaction?
A2: Hydrodehalogenation, the replacement of the halogen with a hydrogen atom, is a common side reaction. It can be minimized by:
-
Ensuring Strictly Anhydrous Conditions: Trace water can be a source of protons for this side reaction.
-
Careful Selection of Ligand and Base: A well-chosen ligand can promote the desired C-N bond formation over competing pathways.
-
Using a Well-Defined Palladium Pre-catalyst: This can sometimes reduce the formation of undesired byproducts by ensuring a clean and efficient initiation of the catalytic cycle.
Q3: My reaction with an aryl chloride is not working. What should I change?
A3: Aryl chlorides are significantly less reactive than the corresponding bromides or iodides. To improve reactivity:
-
Use a Highly Active Ligand: Sterically hindered biarylphosphine ligands are often necessary to facilitate the challenging oxidative addition step with aryl chlorides.
-
Employ a Stronger Base: A stronger base like LHMDS or NaOtBu may be required.
-
Increase Reaction Temperature and Time: Be prepared for more forcing conditions compared to reactions with more reactive aryl halides.
Caption: Catalytic cycle of the Buchwald-Hartwig amination and common pitfalls.
This protocol is a representative example and may require optimization for different substrates.
-
Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (1 mol%), a suitable phosphine ligand (e.g., XPhos, 2.2 mol%), and sodium tert-butoxide (1.4 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add 4-chloroanisole (1.0 equiv.) and morpholine (1.2 equiv.) via syringe.
-
Solvent Addition: Add anhydrous, degassed toluene (to achieve a concentration of ~0.1 M) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for forming C-N bonds, particularly useful for large-scale synthesis due to the lower cost of copper compared to palladium. However, it often requires harsh reaction conditions.
Q1: My Ullmann reaction is giving a low yield or not working at all. What should I check first?
A1: Several factors can contribute to a failed Ullmann reaction:
-
Copper Catalyst Inactivity: Copper(I) salts like CuI can oxidize over time. Use a fresh, high-purity copper source. If you suspect your catalyst is old, it's best to use a new batch.
-
Lack of an Inert Atmosphere: Many Ullmann reactions are sensitive to oxygen, which can deactivate the catalyst. Perform the reaction under a nitrogen or argon atmosphere using Schlenk techniques or a glovebox.
-
Inappropriate Base: The base is crucial for the reaction. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can be substrate-dependent, so screening may be necessary.
-
High Reaction Temperatures: While Ullmann reactions often require high temperatures, excessive heat can lead to decomposition of starting materials or products.
Q2: I am observing significant dehalogenation of my aryl halide. How can I prevent this?
A2: Dehalogenation is a common side reaction where the aryl halide is reduced. To minimize this:
-
Ensure Anhydrous Conditions: Thoroughly dry all reagents and solvents. Trace water can be a proton source for dehalogenation.
-
Use a Ligand: Ligands can stabilize the copper catalyst and promote the desired cross-coupling pathway, reducing the likelihood of side reactions. N,N- or N,O-bidentate ligands are often effective.[2]
-
Lower the Reaction Temperature: If possible, use a more active catalyst system that allows for lower reaction temperatures.
Q3: How do I choose the right ligand for my Ullmann C-N coupling?
A3: Ligand selection is critical for modern, milder Ullmann reactions. There is no universal ligand, but some general guidelines apply:
-
Amino acids (e.g., L-proline, N-methylglycine) are often effective and inexpensive ligands.[2]
-
1,10-Phenanthroline and its derivatives are also commonly used.
-
Oxalic diamides have been shown to be highly effective ligands, enabling the use of even less reactive aryl chlorides.
-
Screening a small set of ligands from different classes is often the most efficient way to identify the optimal one for your specific substrate combination.
Caption: A decision tree for troubleshooting low yields in Ullmann condensations.
Reductive Amination
Reductive amination is a versatile method for synthesizing amines from carbonyl compounds. It involves the formation of an imine or enamine intermediate, followed by reduction.
Q1: My reductive amination is giving a low yield of the desired amine. What should I investigate?
A1: Low conversion in reductive amination can be due to several factors:
-
Inefficient Imine/Iminium Formation: The equilibrium between the carbonyl compound, amine, and the imine/iminium ion might not favor the intermediate. This can be addressed by:
-
pH Control: The reaction is often optimal at a mildly acidic pH (around 4-6). If the pH is too low, the amine will be protonated and non-nucleophilic. If it's too high, the carbonyl is not sufficiently activated.[3]
-
Water Removal: The formation of the imine intermediate generates water. Removing this water, for example, with molecular sieves, can drive the equilibrium towards the imine.
-
-
Inactive Reducing Agent: The hydride reducing agent may have degraded. It's good practice to test the activity of your reducing agent on a simple ketone.
-
Steric Hindrance: Highly hindered ketones or amines can react very slowly. In such cases, more forcing conditions or specialized catalysts may be needed.[4][5]
Q2: I am observing the formation of a tertiary amine as a byproduct when I want to synthesize a primary or secondary amine. How can I prevent over-alkylation?
A2: Over-alkylation occurs when the newly formed primary or secondary amine reacts further with the carbonyl compound. To prevent this:
-
Control Stoichiometry: Use a large excess of ammonia for primary amine synthesis, or control the stoichiometry of the amine and carbonyl carefully for secondary amine synthesis.
-
One-Pot, Two-Step Procedure: First, allow the imine to form completely (monitoring by TLC or NMR) before adding the reducing agent. This can suppress the formation of the tertiary amine.
-
Choice of Reducing Agent: A milder reducing agent like sodium triacetoxyborohydride (STAB) is often preferred as it selectively reduces the imine/iminium ion in the presence of the carbonyl starting material.[6]
Q3: My reaction is complex, with multiple reducible functional groups. How can I achieve chemoselectivity?
A3: Achieving chemoselectivity requires careful selection of the reducing agent.
-
Sodium Cyanoborohydride (NaBH₃CN) and Sodium Triacetoxyborohydride (NaBH(OAc)₃) are generally chemoselective for the iminium ion over ketones and aldehydes.[3][6]
-
Catalytic hydrogenation (H₂/Pd, Pt, or Ni) can be used, but it may also reduce other functional groups like alkenes, alkynes, or nitro groups.[6]
-
Recent methods using trichlorosilane with a Lewis base activator have shown excellent functional group tolerance.[4][7]
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful method for introducing amines to electron-deficient aromatic rings. The success of this reaction is heavily influenced by the electronic nature of the aromatic substrate and the reaction solvent.
Q1: My SNAr reaction is very slow or not proceeding. How can I increase the reaction rate?
A1: The rate of an SNAr reaction is dependent on several factors:
-
Activating Groups: The aromatic ring must be activated by at least one strong electron-withdrawing group (e.g., -NO₂, -CN, -CF₃) positioned ortho or para to the leaving group. If your substrate is not sufficiently activated, the reaction will be slow.
-
Leaving Group Ability: The reaction rate generally follows the order F > Cl > Br > I for the leaving group. Fluorine is often the best leaving group for SNAr because of its high electronegativity, which makes the carbon to which it is attached more electrophilic.
-
Solvent Choice: Polar aprotic solvents like DMSO, DMF, and NMP are the best choices for SNAr reactions.[8] They effectively solvate the cation but not the anionic nucleophile, making the "naked" nucleophile more reactive. This can lead to rate enhancements of several orders of magnitude.
Q2: What is the best solvent for my SNAr reaction?
A2: As mentioned, polar aprotic solvents are generally preferred. The choice among them can depend on the required reaction temperature and the solubility of your substrates.
| Solvent | Boiling Point (°C) | Key Features |
| DMSO | 189 | Excellent solvating power, often leads to the highest reaction rates. |
| DMF | 153 | A common and effective solvent for a wide range of SNAr reactions. |
| NMP | 202 | Useful for reactions requiring higher temperatures. |
| Acetonitrile | 82 | A lower-boiling option, suitable for more reactive substrates. |
Q3: I have multiple potential leaving groups on my aromatic ring. How can I achieve regioselectivity?
A3: Regioselectivity is determined by the relative activation of the different positions by the electron-withdrawing groups. The leaving group at the position most activated (ortho or para to the strongest electron-withdrawing group) will be preferentially substituted.
Chichibabin Reaction
The Chichibabin reaction is a classic method for the direct amination of pyridines and other nitrogen-containing heterocycles using sodium amide (NaNH₂).
Q1: My Chichibabin reaction is giving a low yield. What are the common issues?
A1: Low yields in the Chichibabin reaction can be due to:
-
Purity of Sodium Amide: Sodium amide can decompose on storage. Using fresh, high-quality NaNH₂ is crucial.
-
Reaction Temperature: Traditional conditions require high temperatures (100-130 °C) in solvents like toluene or xylene.[9] Ensure the temperature is sufficient for the reactivity of your substrate.
-
Substrate Basicity: The ideal pKa range for the heterocyclic substrate is 5-8. Substrates outside this range may react poorly.[10]
-
Side Reactions: Dimerization of the starting material can be a significant side reaction.[8]
Q2: How can I control the regioselectivity of the Chichibabin reaction?
A2: The amination typically occurs at the C2 position (alpha to the nitrogen). This high regioselectivity is attributed to the coordination of the sodium ion to the pyridine nitrogen, which increases the electrophilicity of the adjacent carbons.[10][11] Amination at the C4 position can occur but is usually a minor pathway unless the C2 positions are blocked.
Q3: Are there milder alternatives to the traditional high-temperature Chichibabin reaction?
A3: Yes, several modifications have been developed:
-
Low-Temperature Conditions: Using potassium amide (KNH₂) in liquid ammonia allows the reaction to be performed at low temperatures, which is suitable for more sensitive substrates.[9]
-
Use of Oxidants: The addition of an oxidant like KMnO₄ to the low-temperature reaction can facilitate the elimination of the hydride ion.[9]
-
NaH-Iodide Composite: A composite of sodium hydride and an iodide salt has been shown to mediate the Chichibabin amination under milder conditions.[12]
Section 2: Protecting Groups in Aromatic Amine Synthesis
Protecting groups are often essential to mask the reactivity of the amine functionality while other transformations are carried out on the molecule.
FAQ: Amine Protecting Groups
Q1: When should I use a protecting group for my aromatic amine?
A1: Use a protecting group when the N-H bond or the nucleophilicity of the amine would interfere with a subsequent reaction. Common scenarios include reactions involving strong bases, organometallics, or electrophilic reagents that could react with the amine.
Q2: What is the most common protecting group for aromatic amines and how do I introduce and remove it?
A2: The tert-butoxycarbonyl (Boc) group is arguably the most common.
-
Protection: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine (TEA) or in the absence of a base. The reaction proceeds via nucleophilic attack of the amine on the Boc anhydride.[13]
-
Deprotection: The Boc group is easily removed under acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with HCl in an organic solvent.[4][14]
Protocol: Boc Protection of Aniline
-
Dissolve Substrate: In a round-bottom flask, dissolve aniline (1.0 equiv.) in a suitable solvent like THF or dichloromethane.
-
Add Base (Optional but Recommended): Add triethylamine (1.1 equiv.).
-
Add Boc Anhydride: Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (1.1 equiv.) portion-wise.
-
React: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can often be used without further purification, or it can be purified by column chromatography or recrystallization.
Protocol: Boc Deprotection
-
Dissolve Substrate: Dissolve the Boc-protected aniline in dichloromethane.
-
Add Acid: Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v) and stir at room temperature.
-
React: Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product is often obtained as the TFA salt. To obtain the free amine, dissolve the residue in an organic solvent and wash with a mild aqueous base (e.g., saturated NaHCO₃ solution). Dry the organic layer and concentrate to yield the deprotected amine.
Section 3: Purification Strategies for Aromatic Amines
The purification of aromatic amines can be challenging due to their basicity and potential for oxidation.
FAQ: Purification Techniques
Q1: My aromatic amine is difficult to purify by column chromatography. What are some common issues and solutions?
A1: Aromatic amines can streak on silica gel due to their basicity.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (~1-2% v/v) or ammonia (by using a solvent system saturated with ammonia), to the eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape.
Q2: Can I use crystallization to purify my aromatic amine?
A2: Crystallization is an excellent method for purifying solid aromatic amines.
-
Procedure: Dissolve the crude amine in a minimum amount of a hot solvent in which the amine has high solubility at high temperatures and low solubility at room temperature. Allow the solution to cool slowly to induce crystallization. Collect the crystals by filtration.
-
Solvent Selection: Common solvents for the crystallization of aromatic amines include ethanol, methanol, toluene, and mixtures of hexanes and ethyl acetate.
Q3: Is acid-base extraction a viable purification method?
A3: Yes, acid-base extraction is a powerful technique for separating aromatic amines from neutral or acidic impurities.
-
Protocol:
-
Dissolve the crude mixture in an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Extract the organic layer with an aqueous acid solution (e.g., 1 M HCl). The basic amine will be protonated and move into the aqueous layer.
-
Separate the layers. The neutral and acidic impurities will remain in the organic layer.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.
-
Basify the aqueous layer with a strong base (e.g., NaOH) to deprotonate the amine, which will then precipitate or can be extracted back into a fresh portion of organic solvent.
-
Dry the organic layer and concentrate to obtain the purified amine.
-
Section 4: Safety Considerations
The synthesis of aromatic amines often involves hazardous reagents and products. Adherence to strict safety protocols is paramount.
Safety FAQ
Q1: What are the primary hazards associated with aromatic amines?
A1: Many aromatic amines are toxic and are suspected or known carcinogens. They can be readily absorbed through the skin. Always handle aromatic amines in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q2: I am using an organolithium reagent in my synthesis. What are the key safety precautions?
A2: Organolithium reagents like n-butyllithium and tert-butyllithium are highly pyrophoric and will ignite spontaneously on contact with air.
-
Handling: Always handle organolithium reagents under an inert atmosphere (argon or nitrogen) using syringe or cannula techniques.
-
PPE: Wear a flame-retardant lab coat, safety glasses, and appropriate gloves.
-
Quenching: Quench excess organolithium reagents and any glassware that has come into contact with them carefully. A common procedure is to slowly add a less reactive alcohol like isopropanol at low temperature, followed by methanol, and then water.[7]
Q3: How should I safely quench a reaction containing a highly reactive organometallic reagent?
A3: Quenching is a critical and potentially hazardous step.
-
Cool the Reaction: Always cool the reaction mixture in an ice bath before beginning the quench.
-
Slow Addition: Add the quenching agent slowly and dropwise with vigorous stirring.
-
Gradual Quench: For highly reactive reagents, use a sequence of quenching agents of increasing reactivity. A typical sequence is isopropanol, followed by methanol, and finally water.[7]
-
Venting: Ensure the system is not closed to allow for the release of any gases generated during the quench.
References
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
YouTube. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]
-
PubMed Central. (n.d.). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. [Link]
-
WordPress. (n.d.). SNAr Solvents and Reagents. [Link]
-
PubMed. (2022, June 2). A molecular electron density theory study on the Chichibabin reaction: The origin of regioselectivity. [Link]
-
Wikipedia. (n.d.). Ullmann reaction. [Link]
-
JOCPR. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]
-
EPFL. (n.d.). Protocol for quenching reactive chemicals. [Link]
-
Grokipedia. (n.d.). Chichibabin reaction. [Link]
-
ResearchGate. (2025, August 5). Advances in the Study of the Chichibabin Reaction. [Link]
-
Slideshare. (n.d.). Chichibabin Reaction. [Link]
-
ACS Publications. (2017, November 30). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. [Link]
-
MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
-
WordPress. (n.d.). Avoiding Over-alkylation. [Link]
-
IntechOpen. (n.d.). CHAPTER 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands. [Link]
-
RSC Publishing. (2015, November 6). The synthesis of sterically hindered amines by a direct reductive amination of ketones. [Link]
-
ResearchGate. (n.d.). Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH−Iodide Composite. [Link]
-
Reddit. (2023, April 6). Ways to reduce the bis amination during a reductive amination?. [Link]
-
ResearchGate. (n.d.). Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions. [Link]
-
University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [Link]
-
gChem Global. (n.d.). SNAr Comparative Reaction. [Link]
-
ResearchGate. (n.d.). Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. [Link]
-
Semantic Scholar. (n.d.). The mechanism of the modified Ullmann reaction. [Link]
-
ACS Publications. (2025, May 27). Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. [Link]
-
PubMed Central. (2020, July 3). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. [Link]
-
Semantic Scholar. (2021, August 26). Buchwald–Hartwig reaction: an update. [Link]
-
DTU Research Database. (n.d.). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. [Link]
-
PubMed Central. (2012, July 17). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. [Link]
-
ResearchGate. (n.d.). Reductive amination of ketones. [Link]
-
R Discovery. (n.d.). Ullmann condensation Research Articles. [Link]
-
Chemistry LibreTexts. (2023, January 22). Chichibabin Reaction. [Link]
-
Macmillan Group. (2005, December 14). Enantioselective Organocatalytic Reductive Amination. [Link]
-
Wikipedia. (n.d.). Chichibabin pyridine synthesis. [Link]
-
ResearchGate. (n.d.). Mechanistic Studies of Ullmann-Type C-N Coupling Reactions: Carbonate-Ligated Copper(III) Intermediates. [Link]
-
DR-NTU. (n.d.). Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. [Link]
-
ResearchGate. (n.d.). Reductive alkylation of aniline over copper chromite catalyst: Optimization ofreaction condition. [Link]
-
ResearchGate. (n.d.). (a) Amine alkylation and reductive amination are classical synthetic.... [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. [Link]
-
Reddit. (2024, May 2). Reductive amination difficulties - poor conversion. [Link]
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managing reaction temperature for optimal 3-(2-Methoxyphenoxy)propan-1-amine yield
Welcome to the technical support guide for the synthesis of 3-(2-Methoxyphenoxy)propan-1-amine. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing this synthesis, with a specific focus on the critical parameter of reaction temperature. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve optimal yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for the synthesis of this compound via Williamson ether synthesis?
A: The optimal temperature is a balance between reaction rate and selectivity. Generally, a temperature range of 70-90°C is recommended for the reaction between guaiacol (2-methoxyphenol) and a 3-halopropanamine derivative.[1] Increasing the temperature accelerates the reaction rate, but excessively high temperatures can lead to undesirable side reactions, decreasing both yield and purity.[2] The specific optimum will depend on the solvent, base, and alkylating agent used.
Q2: How does temperature deviation impact the final product yield and purity?
A:
-
Temperatures below the optimal range (<60°C): The reaction rate will be significantly slower, potentially leading to an incomplete reaction or "stalling." This results in a low yield with a high percentage of unreacted starting materials. The primary issue here is failing to provide sufficient kinetic energy to overcome the activation energy of the SN2 reaction.
-
Temperatures above the optimal range (>100°C): This can promote competing side reactions. The most common is the E2 elimination of the alkylating agent, especially if secondary or tertiary halides are present.[3][4] Another significant issue at higher temperatures is the potential for dialkylation of the amine or even alkylation on the aromatic ring of the phenoxide, as it is an ambident nucleophile.[3] These side products can be difficult to separate, thus reducing the purity of the final product.
Q3: Can microwave-assisted synthesis be used, and how does it affect the temperature profile?
A: Yes, microwave-assisted synthesis is a viable option and has been shown to dramatically reduce reaction times from hours to minutes while maintaining good yields.[2] Microwave heating provides rapid and uniform heating of the reaction mixture, allowing for precise temperature control. The "temperature" in a microwave synthesis often refers to the bulk temperature measured by a probe, but localized superheating effects can accelerate the reaction beyond what is achievable with conventional heating at the same measured temperature. Careful optimization of microwave parameters (power, time, and temperature limit) is crucial to prevent byproduct formation.
Troubleshooting Guide: Temperature-Related Issues
This guide addresses specific problems you may encounter during the synthesis, with a focus on temperature as the root cause.
Problem 1: Low Yield with Significant Unreacted Starting Material
| Probable Cause | Scientific Rationale | Recommended Solution |
| Reaction Temperature Too Low | The Williamson ether synthesis is an SN2 reaction that requires sufficient kinetic energy to overcome its activation barrier.[3][4] If the temperature is too low, the phenoxide nucleophile and the alkyl halide electrophile will not collide with enough energy or frequency to react at a practical rate. | 1. Verify Thermocouple Accuracy: Ensure your temperature probe is calibrated and correctly placed within the reaction mixture, not touching the flask walls. 2. Incremental Temperature Increase: Raise the reaction temperature in 5-10°C increments, monitoring the reaction progress by TLC or LC-MS at each stage. 3. Solvent Choice: Ensure you are using a suitable polar aprotic solvent like DMF or DMSO, which effectively solvates the cation and enhances the nucleophilicity of the phenoxide, potentially allowing for lower reaction temperatures.[2][5] |
Problem 2: Acceptable Conversion but Low Isolated Yield and High Impurity Profile
| Probable Cause | Scientific Rationale | Recommended Solution |
| Reaction Temperature Too High | Elevated temperatures provide enough energy to activate alternative reaction pathways. The primary competing reaction is the base-catalyzed E2 elimination of the alkyl halide, which forms an alkene byproduct.[5] Additionally, over-alkylation of the product amine or C-alkylation of the phenoxide ring can occur. | 1. Reduce Reaction Temperature: Lower the temperature to the recommended 70-90°C range.[1] A longer reaction time at a lower temperature is preferable to a faster reaction with poor selectivity. 2. Controlled Reagent Addition: Consider adding the alkylating agent slowly to the heated solution of the phenoxide. This maintains a low instantaneous concentration of the electrophile, disfavoring side reactions. 3. Choice of Base: While not a direct temperature fix, using a sterically hindered but strong base can sometimes favor the SN2 pathway over elimination, even at slightly elevated temperatures. |
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low yield issues where temperature is a suspected factor.
Caption: Troubleshooting workflow for low yield.
Experimental Protocol: Benchmark Synthesis
This protocol provides a detailed, step-by-step methodology for the synthesis, emphasizing critical temperature control points.
Objective: To synthesize this compound from guaiacol and 3-chloropropan-1-amine hydrochloride.
Materials:
-
Guaiacol (2-methoxyphenol)
-
3-chloropropan-1-amine hydrochloride
-
Sodium hydroxide (NaOH)
-
N,N-Dimethylformamide (DMF)
-
Water (deionized)
-
Reaction flask with reflux condenser, magnetic stirrer, and thermocouple
-
Heating mantle or oil bath
Procedure:
-
Base and Phenoxide Formation:
-
In a three-neck round-bottom flask equipped with a reflux condenser and thermocouple, dissolve sodium hydroxide (2.1 eq.) in a minimal amount of water.
-
Add guaiacol (1.0 eq.) to the NaOH solution.
-
Add DMF as the solvent. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium guaiacolate salt.
-
-
Reaction Setup and Heating:
-
Add 3-chloropropan-1-amine hydrochloride (1.05 eq.) to the reaction mixture.
-
Place the flask in a heating mantle or oil bath and insert the thermocouple into the reaction mixture, ensuring it does not touch the glass.
-
CRITICAL STEP: Begin heating the mixture with vigorous stirring. Set the target temperature to 80-85°C . Monitor the internal temperature closely.
-
-
Reaction Monitoring:
-
Maintain the internal reaction temperature steadily within the 80-85°C range for 12-24 hours.
-
Monitor the reaction progress periodically using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the guaiacol starting material is consumed.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Proceed with standard aqueous work-up and extraction procedures using a suitable organic solvent (e.g., ethyl acetate).
-
Purify the crude product via column chromatography or distillation to obtain pure this compound.
-
Reaction Pathway Overview
The synthesis follows the Williamson ether synthesis model, which is a classic SN2 reaction.
Caption: SN2 pathway for the synthesis.
References
-
Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
- Process for preparation of phenoxypropanol amines. (2010). Google Patents.
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved January 11, 2026, from [Link]
-
Williamson Ether Synthesis. (2014, April 13). Chem-Station Int. Ed. Retrieved January 11, 2026, from [Link]
Sources
- 1. WO2010029566A2 - Process for preparation of phenoxypropanol amines - Google Patents [patents.google.com]
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- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
challenges in handling and storing 3-(2-Methoxyphenoxy)propan-1-amine
Welcome to the technical support guide for 3-(2-Methoxyphenoxy)propan-1-amine (CAS No. 3245-88-3). This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and best practices for the handling and storage of this versatile bifunctional molecule. Our goal is to ensure the integrity of your experiments and the longevity of the reagent through scientifically-grounded protocols.
Introduction: Understanding the Molecule
This compound is an organic compound featuring two key functional groups: a primary aliphatic amine and an aryl methyl ether. This structure makes it a valuable intermediate in pharmaceutical synthesis.[1][2][3] However, the primary amine group, in particular, requires specific handling and storage procedures to prevent degradation and maintain purity. This guide addresses the most common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A: Proper storage is critical to preserve the chemical's integrity. The recommended storage condition is in a refrigerator at 2-8°C .[4] The primary amine moiety is susceptible to degradation from atmospheric components. Therefore, for long-term storage, it is best practice to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to air and moisture.[5][6]
Q2: My previously clear solution of the amine has developed a yellow or brown tint. What caused this and is it still usable?
A: The development of a yellow or brown color is a common indicator of oxidation. Primary amines are susceptible to air oxidation, which can form colored impurities over time. This process can be accelerated by exposure to light and elevated temperatures.
Whether the material is still usable depends on the requirements of your experiment. For sensitive applications, such as pharmaceutical synthesis, the presence of these impurities could interfere with your reaction. We recommend running a purity check (e.g., NMR, LC-MS) to quantify the level of degradation. If the discoloration is minor and your application is less sensitive, it may still be viable. To prevent this, always store the compound under an inert atmosphere and minimize its exposure to air during handling.
Q3: I've observed a white precipitate forming in my container of this compound. What is this and how can I prevent it?
A: A white precipitate is most likely the result of the primary amine reacting with carbon dioxide (CO₂) from the atmosphere to form a carbamate salt. This is a well-documented reactivity pathway for amines.[7][8][9]
-
Prevention: The most effective prevention method is to blanket the container with an inert gas like argon or nitrogen before sealing. This displaces the air and, consequently, the CO₂.
-
Remediation: If carbamate has formed, its removal can be challenging without re-purification (e.g., distillation or chromatography). For many applications, it may be more practical to procure fresh material and implement stricter storage protocols.
Q4: What are the most critical safety precautions when handling this compound?
A: As with most amines, this compound and similar structures should be handled with care. Amines can be corrosive and may cause skin and eye irritation or burns.[10][11]
-
Ventilation: Always handle the compound in a well-ventilated area, preferably inside a certified chemical fume hood.[11][12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat.[6][10]
-
Avoid Inhalation: Do not breathe vapors or mists.[10]
-
Spill Response: Have a spill kit ready that is appropriate for amine compounds. This typically includes an absorbent material and a means for neutralization.
Always consult the latest Safety Data Sheet (SDS) for the most comprehensive safety information.[5][10][12]
Q5: What chemical incompatibilities should I be aware of?
A: The primary amine group is basic and nucleophilic, making it incompatible with several classes of chemicals. Avoid contact with:
-
Strong Acids and Acid Chlorides: Reacts vigorously in an acid-base neutralization, which is highly exothermic.[10][12]
-
Strong Oxidizing Agents: Can lead to rapid, potentially hazardous reactions and degradation of the amine.[12]
-
Acid Anhydrides: Reacts to form amides.[12]
The aryl ether group is generally stable but can be cleaved by very strong acids like HBr and HI, especially at elevated temperatures.[13][14] This is typically a consideration for reaction conditions rather than storage.
Troubleshooting Guide
| Observed Issue | Probable Cause(s) | Recommended Solution & Prevention |
| Compound Discoloration (Yellowing/Browning) | Oxidation of the primary amine by atmospheric oxygen. | Solution: Assess purity via analytical methods (NMR, LC-MS). May require purification before use. Prevention: Store under an inert atmosphere (Ar, N₂). Use promptly after opening. |
| White Precipitate Formation | Reaction of the amine with atmospheric CO₂ to form carbamate salts.[7][8] | Solution: Difficult to reverse. Best to use fresh material. Prevention: Blanket container headspace with inert gas. Ensure container is tightly sealed. |
| Inconsistent Experimental Results | Compound degradation due to improper storage; absorption of atmospheric water (hygroscopicity). | Solution: Use a fresh, unopened vial for critical experiments. Prevention: Store in a desiccator over a drying agent (in addition to refrigeration) if hygroscopicity is suspected. |
| Reduced Yield in Amine-Specific Reactions | Lower molar amount of active amine due to degradation (oxidation or carbamate formation). | Solution: Titrate the amine solution to determine the active concentration before use. Prevention: Implement strict inert atmosphere handling and storage protocols. |
Experimental Protocols
Protocol 1: Standard Handling and Dispensing Workflow
This protocol minimizes atmospheric exposure during routine use.
-
Allow the refrigerated container to warm to room temperature before opening to prevent condensation of atmospheric moisture inside.
-
Prepare the workspace inside a chemical fume hood.
-
Briefly remove the cap and quickly withdraw the required amount of the compound using a clean, dry syringe or pipette.
-
Immediately after dispensing, flush the headspace of the container with a gentle stream of inert gas (e.g., nitrogen or argon) for 10-15 seconds.
-
Securely recap the container, seal with paraffin film for extra protection, and return it to the refrigerator (2-8°C).
Diagram: Safe Handling Workflow
Caption: Recommended workflow for handling this compound.
Key Degradation Pathways
Understanding the potential degradation pathways is crucial for troubleshooting and prevention. The primary amine is the most reactive site for degradation under typical storage conditions.
Diagram: Primary Degradation Pathways
Caption: Major degradation pathways for primary amines during storage.
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Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 3-(2-Methoxyphenoxy)propan-1-amine Analogs as Adrenergic Receptor Modulators
Introduction
The 3-(2-methoxyphenoxy)propan-1-amine scaffold is a cornerstone in medicinal chemistry, particularly in the development of cardiovascular drugs. This structural motif is a classic example of an aryloxypropanolamine, a class of compounds renowned for their interaction with adrenergic receptors (ARs). These receptors, primarily divided into α and β subtypes, are integral to the sympathetic nervous system and modulate physiological responses such as heart rate, cardiac contractility, and vascular tone. The therapeutic significance of this scaffold is highlighted by its presence in established drugs like Carvedilol, a multi-action agent used for hypertension and heart failure, and Amosulalol, a potent α- and β-adrenoceptor antagonist.[1][2][3]
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for the this compound core. We will dissect the molecule to understand how specific structural modifications influence binding affinity, receptor subtype selectivity (e.g., β1 vs. β2, or α vs. β), and overall pharmacological profile. This objective comparison, supported by experimental data, is intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development.
Section 1: The Core Pharmacophore: Deconstructing for SAR Analysis
To systematically understand the SAR of this class, the this compound molecule can be divided into three critical regions. Each region offers a distinct opportunity for modification to fine-tune the pharmacological activity.
-
The Aryloxy Group: The substituted phenyl ring (2-methoxyphenoxy) is a primary determinant of receptor affinity and selectivity.[4] Its substituents dictate electronic and steric properties that govern interactions with the receptor's binding pocket.
-
The Propanolamine Linker: The three-carbon chain with its central hydroxyl group is essential for activity. The stereochemistry of this hydroxyl group is particularly crucial for optimal receptor binding.[4][5]
-
The Terminal Amine: The nature of the substituent(s) on the nitrogen atom significantly influences receptor selectivity, particularly for β-adrenergic subtypes.[6]
Caption: Key pharmacophoric regions for SAR analysis.
Section 2: Detailed Structure-Activity Relationship Analysis
The development of adrenergic antagonists from the aryloxypropanolamine class has generated a rich body of SAR data. Propranolol is often considered the gold standard against which other β-blockers are compared.[4] The principles derived from these extensive studies are directly applicable to the this compound scaffold.
Modifications of the Aryloxy Ring
The aromatic ring is a key determinant of β1-antagonistic activity.[4] The nature and position of substituents can drastically alter both potency and selectivity.
-
Role of the Methoxy Group: The ortho-methoxy substituent, as seen in the parent scaffold, is a critical feature. In compounds like Carvedilol and Amosulalol, this group, as part of a larger substituent on the terminal amine, contributes to the overall pharmacological profile.[1][2] Moving or replacing this group can impact receptor affinity. For instance, para-substitution on the aromatic ring is a common feature of selective β1 blockers (cardioselective).[7]
-
Introduction of Other Substituents: Replacing the catechol hydroxyl groups of early agonists with chlorine atoms led to the discovery of antagonists like Dichloroisoproterenol.[4] This demonstrates that the aromatic ring can be replaced by various systems while retaining antagonistic activity.[5] The addition of larger, more complex ring systems, such as the carbazole in Carvedilol, can introduce additional binding interactions and confer mixed α/β blocking properties.[8][9]
Modifications of the Propanolamine Linker
The linker region is highly conserved across active compounds, and modifications here are often detrimental.
-
The Ether Linkage: The introduction of the -OCH2- (ether) group between the aromatic ring and the ethylamine side chain is a hallmark of potent β-blocking agents like propranolol.[4][6] Replacing this oxygen with atoms like sulfur (S) or groups like CH2 or N-CH3 generally reduces potency.[6]
-
The Hydroxyl Group and Stereochemistry: The hydroxyl group on the second carbon of the propane chain is indispensable for high-affinity binding to the β-receptor. Its stereochemistry is paramount; for optimal activity, the carbon atom bearing this hydroxyl group must possess the (S)-configuration.[4][5] The (R)-enantiomer is typically around 100 times less potent, indicating a specific stereoselective interaction with the receptor.[5]
Modifications of the Terminal Amine
The terminal amine group is a key driver of selectivity and overall activity.
-
Requirement for a Secondary Amine: For optimal β-blocking activity, the nitrogen atom should be a secondary amine.[6] N,N-disubstitution generally decreases activity.[4]
-
Influence of N-Substituents: The size of the alkyl group on the nitrogen is crucial for selectivity. Bulky aliphatic groups, such as isopropyl or tert-butyl, are commonly found in β-receptor antagonists and tend to favor β-receptor interaction over α-receptors.[4]
-
Complex N-Substituents for Mixed Activity: The addition of a large aromatic substituent on the amine, such as the 2-(2-methoxyphenoxy)ethyl group found in Carvedilol, can introduce α1-blocking activity alongside β-blockade.[1][9] This "multiple action" profile, combining β-blockade with vasodilation via α1-blockade, is a key therapeutic advantage of Carvedilol.[1][8] Similarly, Amosulalol's structure incorporates a substituted phenylethylamine moiety that confers potent α- and β-antagonistic effects.[3]
Section 3: Comparative Data for Adrenergic Receptor Antagonism
The following table summarizes the activity profiles of key drugs that incorporate or are structurally related to the this compound scaffold. This data illustrates the principles of SAR discussed above.
| Compound | Core Structure Modification | Primary Receptor(s) Blocked | Key Therapeutic Use(s) |
| Propranolol | Naphthyloxypropanolamine (archetype) | Non-selective β1/β2 | Hypertension, Angina[4] |
| Atenolol | Para-substituted Aryloxypropanolamine | Selective β1 | Hypertension, Angina[7] |
| Amosulalol | Contains the core scaffold as part of a larger N-substituent | α1, β1, β2 | Hypertension[2][3] |
| Carvedilol | Contains the core scaffold as part of a larger N-substituent (carbazole) | Non-selective β1/β2, α1 | Hypertension, Heart Failure[1][8][9] |
This table provides a qualitative comparison. Quantitative binding affinities (Ki) and functional potencies (IC50) are highly dependent on the specific assay conditions and are best compared within a single study.
Section 4: Key Experimental Protocols
Validating the SAR of novel analogs requires robust and reproducible experimental methods. The following protocols are standard in the field for characterizing adrenergic receptor modulators.
Protocol: Radioligand Binding Assay
This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a known high-affinity radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for α or β adrenergic receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human adrenergic receptor subtype of interest (e.g., β1, β2, or α1).
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-CGP12177 for β-ARs or [3H]-prazosin for α1-ARs), and varying concentrations of the unlabeled test compound.
-
Equilibration: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Quantification: Wash the filters with ice-cold buffer, dry them, and measure the retained radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to fit the data to a one-site competition model and calculate the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Protocol: cAMP Functional Assay
This assay determines whether a compound acts as an agonist or an antagonist at Gs- or Gi-coupled receptors (like β- and α2-ARs, respectively) by measuring changes in intracellular cyclic AMP (cAMP) levels.
Objective: To characterize the functional activity (antagonism) of a test compound at β-adrenergic receptors.
Methodology:
-
Cell Culture: Plate cells expressing the target β-adrenergic receptor in a suitable assay plate and grow to near confluency.
-
Compound Pre-incubation: Aspirate the culture medium and add the test compound at various concentrations. Incubate for a short period (e.g., 15-30 minutes) to allow the compound to bind to the receptors.
-
Agonist Stimulation: Add a fixed concentration of a known agonist (e.g., isoproterenol) to all wells (except negative controls) to stimulate cAMP production.
-
Cell Lysis and cAMP Measurement: After agonist stimulation (e.g., 30 minutes), stop the reaction and lyse the cells. Measure the intracellular cAMP concentration using a commercially available kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: Plot the cAMP response against the logarithm of the test compound concentration. An antagonist will produce a dose-dependent inhibition of the agonist-induced cAMP signal. Calculate the IC50 value from the resulting dose-response curve.
Section 5: Conclusion and Future Perspectives
The structure-activity relationship for the this compound scaffold is well-defined within the broader context of aryloxypropanolamine adrenergic antagonists. The key takeaways are:
-
The aromatic ring system dictates potency and can be modified to introduce selectivity or additional receptor interactions (e.g., α-blockade).
-
The (S)-configured hydroxyl group on the propanolamine linker is essential for high-affinity β-receptor binding.
-
A secondary amine with a bulky substituent is critical for β-antagonism, and further elaboration of this substituent is a proven strategy for developing agents with mixed α/β activity.
Future research in this area may focus on fine-tuning selectivity profiles, not just between α and β receptors, but also among subtypes (e.g., β1 vs. β2 vs. β3). The design of biased ligands, which preferentially activate certain downstream signaling pathways over others, represents another exciting frontier. By leveraging the established SAR principles outlined in this guide, researchers can continue to design novel cardiovascular agents with improved efficacy and safety profiles.
References
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Pharmaguideline. SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol. [Online] Available at: [Link]
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Ruffolo, R. R., Jr, Gellai, M., Hieble, J. P., Willette, R. N., & Nichols, A. J. (1990). Preclinical and clinical pharmacology of carvedilol. PubMed. [Online] Available at: [Link]
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Swathi, K. (2018). SAR and Synthesis of adrenergic blockers. Slideshare. [Online] Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 2169, Amosulalol. [Online] Available at: [Link]
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McTavish, D., Campoli-Richards, D., & Sorkin, E. M. (1993). Carvedilol. A reappraisal of its pharmacological properties and therapeutic use in cardiovascular disorders. PubMed. [Online] Available at: [Link]
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Nakashima, Y., & O'Malley, K. (1987). Characterization of the adrenoceptor antagonistic and antihypertensive activity of oral amosulalol, a combined alpha- and beta-adrenoceptor antagonist, in hypertensive rats. Semantic Scholar. [Online] Available at: [Link]
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A Comparative Guide to Nisoxetine and the Uncharacterized Analog 3-(2-Methoxyphenoxy)propan-1-amine: A Structural and Methodological Analysis
This guide provides a detailed comparison between the well-characterized norepinephrine transporter (NET) inhibitor, Nisoxetine, and 3-(2-Methoxyphenoxy)propan-1-amine, a structurally related compound with a currently unpublished pharmacological profile. For researchers in drug development, understanding the nuanced relationship between chemical structure and biological activity is paramount. While direct experimental data for this compound is not available in peer-reviewed literature, this guide will leverage established structure-activity relationships (SAR) within the phenoxypropanamine class to frame a scientifically grounded comparison.
We will dissect the known high-affinity profile of Nisoxetine and use it as a benchmark to hypothesize the potential activity of its uncharacterized analog. Furthermore, this guide provides comprehensive, field-proven experimental protocols that form the basis for characterizing any novel compound targeting the norepinephrine transporter.
Introduction to Norepinephrine Transporter (NET) Inhibition
The norepinephrine transporter (NET) is a critical protein in the central and peripheral nervous systems, responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[1] This action terminates noradrenergic signaling and maintains neurotransmitter homeostasis. Inhibiting NET leads to increased extracellular concentrations of norepinephrine, enhancing its effects on postsynaptic receptors.[2] This mechanism is a key therapeutic strategy for treating a range of conditions, including attention-deficit/hyperactivity disorder (ADHD) and depression.[3] Nisoxetine is a potent and selective NET inhibitor (NRI) that has become a standard tool in scientific research for elucidating the roles of the noradrenergic system.[4]
Chemical Structure and Mechanistic Insights
The biological activity of phenoxypropanamine compounds is heavily dictated by their three-dimensional structure and the specific chemical groups attached to their core scaffold.
Caption: Chemical structures of Nisoxetine and its analog.
Nisoxetine, or (RS)-3-(2-methoxyphenoxy)-N-methyl-3-phenylpropan-1-amine , possesses several key features that define its high affinity and selectivity for NET:
-
2-Methoxyphenoxy Group: The methoxy group at the ortho (2-position) of the phenoxy ring is crucial. This substitution pattern generally confers high potency and selectivity for NET over the serotonin transporter (SERT) and the dopamine transporter (DAT).[3][5]
-
3-Phenyl Group: The presence of a phenyl ring on the propyl chain is a significant contributor to the high binding affinity of Nisoxetine.
-
N-Methyl Group: The secondary amine (methylated) is a common feature among potent monoamine transporter inhibitors.
This compound shares the critical 2-methoxyphenoxy moiety, which suggests a predisposition for NET interaction.[5] However, it notably lacks the 3-phenyl group and has a primary amine instead of a secondary N-methyl amine. Based on established SAR principles, the absence of the 3-phenyl group would be expected to result in a significantly lower binding affinity for NET compared to Nisoxetine.
Comparative Analysis: Potency and Selectivity
A direct comparison relies on experimental data, which is absent for this compound. The following table presents the well-documented profile of Nisoxetine and leaves the values for its analog as "Not Published," highlighting the need for empirical validation using the protocols detailed later in this guide.
| Compound | NET Ki (nM) | SERT Ki (nM) | DAT Ki (nM) | NET/SERT Selectivity | NET/DAT Selectivity |
| Nisoxetine | 0.46 - 5.1[6][7] | 158 - 383[6][7] | 378 - 505[3][6] | ~343 - 741 fold | ~735 - 976 fold |
| This compound | Not Published | Not Published | Not Published | Not Published | Not Published |
Ki (Inhibitor Constant): A measure of binding affinity; lower values indicate higher affinity.
The high selectivity of Nisoxetine for NET is a direct result of its chemical structure. The ortho-methoxy group sterically hinders optimal binding to the SERT and DAT binding pockets, a common principle in the design of selective NRIs.[5] While this compound also has this ortho-substituent, its overall potency is anticipated to be lower.
Signaling Pathway of NET Inhibition
The primary mechanism of action for both compounds involves the direct blockade of the norepinephrine transporter. This prevents the re-clearance of norepinephrine from the synaptic cleft, leading to its accumulation and prolonged stimulation of adrenergic receptors on the postsynaptic neuron.
Caption: Mechanism of Norepinephrine Transporter (NET) Inhibition.
Experimental Protocols for Characterization
To empirically determine the pharmacological profile of this compound and validate its comparison to Nisoxetine, the following standard assays are required.
In Vitro Radioligand Binding Assay
This assay quantifies the binding affinity (Ki) of a test compound for a specific transporter by measuring its ability to displace a known radioligand.
Caption: Workflow for a NET Radioligand Binding Assay.
Step-by-Step Methodology:
-
Membrane Preparation: Utilize cell membranes from a stable cell line recombinantly expressing the human norepinephrine transporter (hNET). Homogenize the membranes in an ice-cold assay buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4) and determine the protein concentration.
-
Assay Setup: In a 96-well microplate, set up triplicate wells for total binding, non-specific binding (NSB), and competitive binding.
-
Total Binding: Add 50 µL of assay buffer, 50 µL of the radioligand (e.g., [³H]nisoxetine at a final concentration near its Kd, ~1-3 nM), and 100 µL of the diluted membrane suspension.[8]
-
Non-Specific Binding (NSB): Add 50 µL of a high concentration of a known NET inhibitor (e.g., 10 µM Desipramine), 50 µL of [³H]nisoxetine, and 100 µL of the membrane suspension.[8]
-
Competitive Binding: Add 50 µL of the test compound (this compound or Nisoxetine) at varying concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M), 50 µL of [³H]nisoxetine, and 100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes to allow the binding to reach equilibrium.[8]
-
Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to separate bound from unbound radioligand.
-
Quantification: Dry the filter mat, add a scintillation cocktail to each filter, and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression. Convert the IC50 to the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the radioligand concentration and Kd is its dissociation constant.[8]
In Vitro Synaptosomal Uptake Assay
This functional assay measures a compound's potency (IC50) in inhibiting the uptake of a radiolabeled neurotransmitter into isolated nerve terminals (synaptosomes).
Caption: Workflow for a Synaptosomal Uptake Assay.
Step-by-Step Methodology:
-
Synaptosome Preparation: Isolate crude synaptosomes from a relevant brain region (e.g., rat cortex or hippocampus). Homogenize the tissue in ice-cold sucrose buffer (e.g., 0.32 M sucrose with 4 mM HEPES) and perform differential centrifugation to obtain a synaptosomal pellet (P2 fraction).[9] Resuspend the pellet in a Krebs-Ringer buffer.
-
Assay Setup: Aliquot the synaptosomal suspension into a 96-well plate.
-
Pre-incubation: Add the test compounds (Nisoxetine and this compound) at various concentrations and pre-incubate for 10-15 minutes at 37°C. Include wells for total uptake (vehicle control) and non-specific uptake (e.g., with a high concentration of Desipramine).
-
Initiation of Uptake: Start the uptake reaction by adding radiolabeled substrate, such as [³H]Norepinephrine, at a concentration near its Km for the transporter.
-
Incubation: Incubate for a brief, defined period within the linear range of uptake (typically 5-10 minutes) at 37°C.[10]
-
Termination: Stop the reaction by rapid filtration through glass fiber filters, followed by several washes with ice-cold buffer to remove extracellular radiolabel.
-
Quantification: Measure the radioactivity trapped within the synaptosomes on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage inhibition of specific uptake against the log concentration of the test compound and fit the data using non-linear regression to determine the IC50 value.
In Vivo Microdialysis
This technique measures the levels of neurotransmitters in the extracellular fluid of specific brain regions in a freely moving animal, providing insight into the real-time pharmacodynamic effects of a compound.[11][12]
Caption: Workflow for an In Vivo Microdialysis Experiment.
Step-by-Step Methodology:
-
Surgical Implantation: Under anesthesia, stereotaxically implant a guide cannula targeting a specific brain region (e.g., prefrontal cortex or hippocampus) in a rat or mouse. Secure the cannula to the skull with dental cement. Allow the animal to recover for several days.
-
Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe at a slow, constant rate (e.g., 1-2 µL/min) with artificial cerebrospinal fluid (aCSF).[13]
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 2-3 hours to establish a stable baseline of extracellular norepinephrine levels.
-
Drug Administration: Administer the test compound (Nisoxetine or this compound) via a systemic route (e.g., intraperitoneal or subcutaneous injection).
-
Post-Dose Collection: Continue to collect dialysate samples for several hours post-administration to monitor changes in neurotransmitter levels.
-
Sample Analysis: Analyze the concentration of norepinephrine, dopamine, and serotonin in the dialysate samples using high-performance liquid chromatography (HPLC) coupled with electrochemical detection (ECD).[12]
-
Data Analysis: Express the neurotransmitter concentrations in each post-dose sample as a percentage of the average baseline concentration. Plot these values over time to visualize the pharmacodynamic effect of the compound.
Conclusion and Future Directions
Nisoxetine is a well-established pharmacological tool with a clear profile of high-potency, selective norepinephrine reuptake inhibition, which is attributable to specific structural features like its 2-methoxyphenoxy and 3-phenyl groups.[3][4] The related compound, this compound, remains uncharacterized in the public domain. Based on established structure-activity relationships, it is scientifically reasonable to hypothesize that it may interact with NET, but likely with a significantly lower affinity than Nisoxetine due to the absence of the critical 3-phenyl moiety.
This guide provides the essential scientific context and, critically, the detailed experimental blueprints for researchers to empirically test this hypothesis. The protocols for radioligand binding, synaptosomal uptake, and in vivo microdialysis represent a comprehensive strategy for defining the potency, selectivity, and functional effects of this compound. Such studies are essential to move this compound from a chemical novelty to a characterized pharmacological agent, potentially uncovering new structure-activity insights for the next generation of norepinephrine transporter inhibitors.
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Zheng, G., & Dwoskin, L. P. (2007). Norepinephrine transporter inhibitors and their therapeutic potential. PubMed Central - NIH. [Link]
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Quintero, J. E. (2013). In Vivo Brain Microdialysis of Monoamines. Springer Nature Experiments. [Link]
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Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Retrieved from [Link]
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Watson, C. J., Venton, B. J., & Kennedy, R. T. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. American Chemical Society. [Link]
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The Positional Imperative: A Comparative Guide to the Biological Activity of Ortho-, Meta-, and Para-Methoxyphenoxy Isomers
For the discerning researcher, scientist, and drug development professional, the subtle shift of a single functional group on an aromatic scaffold is anything but trivial. It is a fundamental determinant of biological activity, a molecular switch that can turn a promising lead compound into an inert substance or, conversely, a potent therapeutic agent. This guide provides an in-depth comparative analysis of the ortho-, meta-, and para-methoxyphenoxy isomers, exploring how the seemingly minor repositioning of a methoxy group can profoundly influence antioxidant, anti-inflammatory, and cytotoxic properties, as well as receptor binding interactions.
The methoxyphenoxy moiety is a privileged scaffold in medicinal chemistry, found in a plethora of natural products and synthetic drugs. The oxygen of the phenoxy group and the methoxy substituent both possess lone pairs of electrons that can be donated into the aromatic ring through resonance, while also exerting an electron-withdrawing inductive effect. The interplay of these electronic effects, along with steric hindrance, is critically dependent on the methoxy group's location, leading to distinct pharmacological profiles for each isomer. While direct comparative studies on a simple methoxyphenoxy core are sparse, a wealth of data from analogous isomeric series, such as anisidines (methoxyanilines) and anisic acids (methoxybenzoic acids), provides a robust framework for understanding these structure-activity relationships (SAR).
The Decisive Role of Isomeric Position: A Comparative Overview
The biological and toxicological profiles of aromatic compounds are significantly dictated by the substitution pattern on the phenyl ring.[1] The positioning of the methoxy group in ortho-, meta-, or para-methoxyphenoxy isomers governs the electron density distribution, steric accessibility of other functional groups, and the overall molecular conformation, thereby impacting interactions with biological targets.
Antioxidant Activity: A Tale of Two Mechanisms
The antioxidant capacity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from a hydroxyl group to neutralize free radicals.[2] In the case of methoxyphenoxy compounds, where a free hydroxyl group may be absent on the primary ring, antioxidant activity can be influenced by the methoxy group's ability to stabilize the molecule or participate in other radical-scavenging mechanisms.
-
Ortho- and Para-Isomers: The methoxy group in the ortho and para positions can donate electron density to the aromatic ring through resonance (+M effect).[3][4] This increased electron density can enhance the radical scavenging capacity of other hydrogen-donating groups that might be present on the molecule or a linked moiety. However, the ortho position can also introduce steric hindrance, which may impede interactions with bulky radicals.[5][6] Studies on 2-methoxyphenols (guaiacol derivatives) have demonstrated their antioxidant potential, which is often correlated with electronic descriptors like ionization potential.[7]
-
Meta-Isomer: At the meta position, the electron-donating resonance effect of the methoxy group is not exerted on the other positions of the ring.[8] Consequently, its influence on antioxidant activity is primarily through its weaker, electron-withdrawing inductive effect (-I effect). This generally results in a lower intrinsic antioxidant capacity compared to the ortho and para isomers when considering the methoxyphenoxy moiety's influence on an attached pharmacophore.
Anti-inflammatory Effects: Targeting the COX Pathway and Beyond
Many anti-inflammatory agents act by inhibiting cyclooxygenase (COX) enzymes.[9][10] The electronic and steric properties of a molecule are critical for its ability to fit into the active site of these enzymes.
-
Ortho-Isomer: Several 2-methoxyphenol derivatives have been identified as COX-2 inhibitors.[7] The proximity of the methoxy group to the phenoxy linkage can influence the dihedral angle between the aromatic rings, a key factor in the binding of diaryl compounds to the COX-2 active site.
-
Para-Isomer: The para position is often favored for substituents in many classes of COX inhibitors due to the geometry of the enzyme's active site. A para-methoxy group can provide favorable electronic contributions without the steric bulk of an ortho-substituent.[5]
-
Meta-Isomer: The meta-substituted isomer is generally less explored in the context of COX inhibition. Its unique electronic and steric profile may lead to different selectivity or potency compared to the other isomers.
Cytotoxicity and Carcinogenicity: The Dark Side of Metabolism
The metabolic fate of isomers can differ dramatically, leading to variations in their toxicological profiles. The enzymatic machinery of the body, particularly cytochrome P450 enzymes, can metabolize the same core structure into different metabolites depending on the substituent's position.[1]
-
Ortho-Isomer: ortho-Anisidine (2-methoxyaniline), an analogue of ortho-methoxyphenol, is classified as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[1][11][12] Its metabolism can generate reactive intermediates that bind to DNA and proteins, leading to cytotoxicity and genotoxicity.[11][13][14]
-
Meta-Isomer: Less information is available on the specific toxicity of the meta isomer. However, studies on analogous chloroaniline isomers have shown a toxicity ranking of para > meta > ortho, suggesting that the meta position is not necessarily benign.[15]
-
Para-Isomer: While often a key component in pharmaceuticals, para-substituted compounds are not without toxicological concerns. para-Anisidine is known to be toxic, affecting the blood, kidneys, and liver.[1]
Receptor Binding Affinity: A Lock and Key Scenario
The three-dimensional shape and electronic surface of a molecule are paramount for its interaction with protein receptors. The position of the methoxy group can significantly alter these properties, leading to differences in binding affinity and functional activity (agonist vs. antagonist).
-
Ortho-Isomer: The steric bulk of the ortho-methoxy group can be a critical determinant of receptor binding. It may either prevent binding through steric hindrance or, conversely, lock the molecule into a specific conformation that is favorable for binding. Derivatives of o-methoxyphenylpiperazine have shown high affinity for dopamine D2 and serotonin 5-HT1A receptors.[16]
-
Meta-Isomer: The 3-methoxyphenyl moiety is a common feature in compounds targeting G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors.[17] Its specific electronic signature can be crucial for establishing key interactions within the receptor's binding pocket.
-
Para-Isomer: The para position is often a key interaction point in many receptor-ligand complexes. For a series of 2,5-dimethoxyphenyl-based serotonin receptor ligands, the lipophilicity of the 4-position substituent was found to be correlated with binding affinity at 5-HT2A receptors.[18]
Quantitative Data Summary: Insights from Analogous Isomeric Series
Directly comparable quantitative data for the simple ortho-, meta-, and para-methoxyphenoxy isomers across various biological assays is limited in the public domain. However, data from analogous series provides valuable insights into the expected trends.
Table 1: Comparative Physicochemical and Toxicological Properties of Anisidine Isomers
| Property | o-Anisidine | m-Anisidine | p-Anisidine |
| Molecular Formula | C₇H₉NO | C₇H₉NO | C₇H₉NO |
| Molar Mass ( g/mol ) | 123.15 | 123.15 | 123.15 |
| Appearance | Yellowish liquid | Pale yellow oily liquid | White to reddish-brown solid |
| pKa | 4.53 | 4.24 | 5.36[1] |
| LogP | 1.18 | 0.93 | 0.95[1] |
| Carcinogenicity (IARC) | Group 2B (Possibly carcinogenic)[1][11] | Not classified | Group 3 (Not classifiable)[1] |
Experimental Protocols for Biological Activity Assessment
To facilitate further research and direct comparison of methoxyphenoxy isomers, the following are detailed, step-by-step methodologies for key in vitro assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from purple to yellow, measured spectrophotometrically.[2][19]
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM stock solution of DPPH in methanol. Keep the solution in the dark.
-
Prepare a series of concentrations of the ortho-, meta-, and para-methoxyphenoxy test compounds in methanol.
-
Prepare a series of concentrations of a standard antioxidant, such as Trolox or ascorbic acid, in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each test compound concentration or standard to triplicate wells.
-
Add 100 µL of the DPPH stock solution to all wells.
-
For the control, add 100 µL of methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100
-
Determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) by plotting the inhibition percentage against the compound concentration.
-
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity
Principle: The MTT assay is a colorimetric method to assess cell viability. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.[1][7]
Protocol:
-
Cell Culture:
-
Plate a suitable cancer cell line (e.g., HeLa, MCF-7, or A549) in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the ortho-, meta-, and para-methoxyphenoxy test compounds in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a no-treatment control.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO or isopropanol with 0.04 N HCl to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) from a dose-response curve.
-
Visualizing Structure-Activity Relationships and Experimental Workflows
Conclusion and Future Directions
The positional isomerism of the methoxy group on a phenoxy scaffold is a powerful modulator of biological activity. Based on established principles of medicinal chemistry and data from analogous compounds, we can infer the following trends:
-
Ortho- and Para-Isomers: Likely to exhibit more potent antioxidant and anti-inflammatory activities due to favorable electronic effects, though the ortho-isomer's activity may be tempered by steric hindrance. The ortho-isomer, however, carries a higher risk of toxicity due to its metabolic activation pathway.
-
Meta-Isomer: Expected to have lower intrinsic antioxidant and potentially different anti-inflammatory and receptor binding profiles due to its distinct electronic properties.
This guide underscores the critical need for direct, side-by-side comparative studies of ortho-, meta-, and para-methoxyphenoxy isomers to fully elucidate their structure-activity relationships. The provided experimental protocols offer a robust starting point for such investigations. A comprehensive understanding of how isomeric positioning impacts pharmacology is not merely an academic exercise; it is a fundamental prerequisite for the rational design of safer and more efficacious therapeutic agents.
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Structure-antioxidant activity relationships of o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid. PubMed. Available from: [Link]
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Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. PMC - NIH. Available from: [Link]
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Structure–antioxidant activity relationships of o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid. ResearchGate. Available from: [Link]
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Cytotoxic Homo- and Hetero-Dimers of o -toluidine, o -anisidine, and Aniline Formed by In Vitro Metabolism. ResearchGate. Available from: [Link]
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Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. PMC - NIH. Available from: [Link]
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NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice. PubMed. Available from: [Link]
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Possible rotational and structural isomers of methoxyphenol. ResearchGate. Available from: [Link]
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(PDF) Anti-Inflammatory Activity of (2-Hydroxy-4-Methoxyphenyl) 2,3,4, 5-Tetrahydropyridazine-3-One,An Aroyl Propionic Acid Derivative. ResearchGate. Available from: [Link]
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Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Taylor & Francis Online. Available from: [Link]
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Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. MDPI. Available from: [Link]
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Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. PubMed. Available from: [Link]
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A Comparative Guide to the Preclinical Validation of 3-(2-Methoxyphenoxy)propan-1-amine for Antidepressant Efficacy
For the Attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive framework for the preclinical validation of 3-(2-Methoxyphenoxy)propan-1-amine, a novel psychoactive compound, as a potential antidepressant. We will delve into the experimental models and methodologies required to robustly assess its efficacy, comparing its hypothetical performance profile against established antidepressants, the Selective Serotonin Reuptake Inhibitor (SSRI) fluoxetine and the Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) venlafaxine. This document is intended to serve as a practical guide for researchers in the field of neuropharmacology and drug discovery.
Introduction: The Promise of a Novel Neuroactive Compound
This compound is an aryloxypropanamine derivative. Its structural similarity to known norepinephrine transporter (NET) inhibitors, such as nisoxetine, suggests a potential mechanism of action relevant to the treatment of major depressive disorder. The rationale for its investigation lies in the well-established role of norepinephrine in mood regulation and the therapeutic efficacy of drugs that enhance noradrenergic neurotransmission. This guide outlines a systematic approach to validate the antidepressant-like effects of this compound in established preclinical models.
Hypothesized Mechanism of Action: Targeting the Norepinephrine Transporter and Downstream Signaling
The primary hypothesis is that this compound functions as a norepinephrine reuptake inhibitor. By blocking the norepinephrine transporter (NET), the compound is expected to increase the synaptic concentration of norepinephrine, thereby enhancing noradrenergic signaling. This enhanced signaling is thought to trigger downstream cellular adaptations, including the activation of the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway, which is crucial for neuronal survival, growth, and synaptic plasticity.[1] Antidepressants are believed to exert their therapeutic effects in part by increasing BDNF levels and promoting neurogenesis.[2]
Caption: BDNF-TrkB Signaling Pathway in Antidepressant Action.
Preclinical Validation Workflow: A Step-by-Step Approach
The validation of a novel antidepressant candidate requires a multi-tiered approach, beginning with in vitro characterization and progressing to in vivo behavioral models. This workflow ensures a comprehensive evaluation of the compound's pharmacological profile and therapeutic potential.
Caption: Experimental Workflow for Antidepressant Validation.
Comparative Efficacy in Behavioral Models of Depression
The Forced Swim Test (FST) and the Tail Suspension Test (TST) are the most widely used preclinical screening tools for antidepressants.[2][3] They are based on the principle of "behavioral despair," where rodents, when placed in an inescapable stressful situation, will eventually cease struggling and become immobile. A reduction in the duration of immobility is indicative of an antidepressant-like effect.[4]
Benchmarking with Standard Antidepressants
To provide a context for the potential efficacy of this compound, the following tables summarize representative data for fluoxetine and venlafaxine in the FST and TST.
Table 1: Comparative Efficacy of Fluoxetine and Venlafaxine in the Forced Swim Test (FST) in Mice
| Compound | Dose (mg/kg, i.p.) | Immobility Time (seconds) | % Reduction in Immobility | Reference |
| Vehicle (Saline) | - | 150 ± 10 | - | Hypothetical |
| Fluoxetine | 10 | 105 ± 8 | 30% | [5] |
| Fluoxetine | 20 | 90 ± 7 | 40% | [6] |
| Venlafaxine | 10 | 112 ± 9 | 25% | [7] |
| Venlafaxine | 20 | 82 ± 6 | 45% | [7] |
Data are presented as mean ± SEM and are representative values compiled from the literature. Actual values may vary depending on the specific experimental conditions and mouse strain.
Table 2: Comparative Efficacy of Fluoxetine and Venlafaxine in the Tail Suspension Test (TST) in Mice
| Compound | Dose (mg/kg, i.p.) | Immobility Time (seconds) | % Reduction in Immobility | Reference |
| Vehicle (Saline) | - | 180 ± 12 | - | Hypothetical |
| Fluoxetine | 10 | 126 ± 10 | 30% | [8] |
| Fluoxetine | 20 | 108 ± 9 | 40% | [9] |
| Venlafaxine | 10 | 135 ± 11 | 25% | [7] |
| Venlafaxine | 20 | 99 ± 8 | 45% | [7] |
Data are presented as mean ± SEM and are representative values compiled from the literature. Actual values may vary depending on the specific experimental conditions and mouse strain.
Detailed Experimental Protocols
Protocol 1: Forced Swim Test (FST) in Mice
This protocol is adapted from established methodologies.[10][11]
Materials:
-
Cylindrical glass beakers (25 cm height, 10 cm diameter)
-
Water at 23-25°C
-
Video recording equipment
-
Animal warming area (e.g., heating pad or lamp)
-
Towels
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Water Preparation: Fill the beakers with water to a depth of 15 cm. The water temperature should be maintained at 23-25°C.
-
Drug Administration: Administer this compound, vehicle, or reference compounds (fluoxetine, venlafaxine) via intraperitoneal (i.p.) injection 30-60 minutes prior to the test.
-
Test Session: Gently place each mouse into a beaker for a 6-minute session.
-
Recording: Record the entire 6-minute session for later analysis.
-
Post-Test Care: After the session, remove the mouse from the water, gently dry it with a towel, and place it in a warmed holding cage until fully dry before returning it to its home cage.
-
Data Analysis: Score the last 4 minutes of the session for immobility time. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.
Protocol 2: Tail Suspension Test (TST) in Mice
This protocol is based on standard procedures.[12][13]
Materials:
-
Tail suspension apparatus (a horizontal bar raised at least 50 cm from the floor)
-
Adhesive tape (e.g., medical tape)
-
Video recording equipment
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 1 hour.
-
Drug Administration: Administer the test compounds, vehicle, or reference drugs as described for the FST.
-
Suspension: Securely attach a piece of adhesive tape to the tail of the mouse (approximately 1-2 cm from the tip) and suspend the mouse from the horizontal bar. The mouse should be positioned so that it cannot reach any surfaces.
-
Test Session: The test duration is 6 minutes.
-
Recording: Record the entire session for subsequent scoring.
-
Post-Test Care: After 6 minutes, gently remove the mouse from the suspension and carefully remove the tape from its tail. Return the mouse to its home cage.
-
Data Analysis: Score the entire 6-minute session for the total time spent immobile. Immobility is defined as the complete absence of movement.
Protocol 3: In Vitro Norepinephrine Reuptake Inhibition Assay
This protocol provides a method to determine the in vitro potency of this compound at the norepinephrine transporter.[4][14]
Materials:
-
HEK293 cells stably expressing the human norepinephrine transporter (hNET)
-
[³H]-Norepinephrine (radioligand)
-
Krebs-Ringer-HEPES (KRH) buffer
-
Test compound (this compound) and reference inhibitors (e.g., desipramine)
-
Scintillation counter
Procedure:
-
Cell Culture: Culture hNET-expressing HEK293 cells to confluency in appropriate cell culture plates.
-
Assay Preparation: Wash the cells with KRH buffer.
-
Incubation: Add KRH buffer containing a fixed concentration of [³H]-Norepinephrine and varying concentrations of the test compound or reference inhibitor. Incubate at room temperature for a specified time (e.g., 10-20 minutes).
-
Termination: Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.
-
Lysis and Measurement: Lyse the cells and measure the amount of radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific [³H]-Norepinephrine uptake (IC₅₀ value).
Data Interpretation and Future Directions
The primary outcome measures for the FST and TST are a significant and dose-dependent reduction in immobility time for this compound compared to the vehicle-treated group. The magnitude of this effect should be comparable to that of the positive controls, fluoxetine and venlafaxine. It is also crucial to demonstrate that the observed effects are not due to a general increase in locomotor activity, which should be assessed in a separate open-field test.
A potent IC₅₀ value in the norepinephrine reuptake inhibition assay would provide strong evidence for the hypothesized mechanism of action. Subsequent studies should aim to determine the selectivity of the compound for the norepinephrine transporter over other monoamine transporters, such as the serotonin and dopamine transporters.
Positive results from these initial preclinical studies would warrant further investigation, including more complex behavioral models of depression (e.g., chronic unpredictable stress), pharmacokinetic and toxicological studies, and further elucidation of the molecular mechanisms underlying its antidepressant-like effects, such as measuring changes in BDNF expression in relevant brain regions.
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Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. Nature Protocols, 7(6), 1009-1014. Available at: [Link]
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Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of Visualized Experiments, (59), e3638. Available at: [Link]
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Contreras, C. M., Rodríguez-Landa, J. F., & Gutiérrez-García, A. G. (2001). The lowest effective dose of fluoxetine in the forced swim test significantly affects the firing rate of lateral septal nucleus neurones in the rat. Journal of Psychopharmacology, 15(3), 165-170. Available at: [Link]
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Can, A., Dao, D. T., Terrillion, C. E., Piantadosi, S. C., Bhat, S., & Gould, T. D. (2012). The tail suspension test. Journal of Visualized Experiments, (59), e3637. Available at: [Link]
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Cryan, J. F., Mombereau, C., & Vassout, A. (2005). The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice. Neuroscience & Biobehavioral Reviews, 29(4-5), 571-625. Available at: [Link]
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A Comparative Analysis of 3-(2-Methoxyphenoxy)propan-1-amine and Its Analogs for Drug Discovery
This guide provides a comprehensive comparative analysis of 3-(2-Methoxyphenoxy)propan-1-amine and its structurally related analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships (SAR), pharmacological profiles, and the critical role of specific structural motifs in determining biological activity, with a focus on their interactions with adrenergic receptors.
The phenoxypropanolamine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous clinically significant drugs, particularly those targeting adrenergic receptors.[1][2] The parent compound, this compound, serves as a valuable starting point for synthetic modifications aimed at optimizing potency, selectivity, and pharmacokinetic properties.
The Core Scaffold: Understanding the Pharmacological Significance
The this compound structure comprises three key pharmacophoric elements: the aromatic phenoxy ring, the flexible propan-1-amine side chain, and the influential ortho-methoxy group. Each of these can be systematically modified to probe the ligand-receptor binding pocket and enhance desired pharmacological effects.
-
Phenoxypropanolamine Backbone: This core structure is prevalent in a class of drugs known as β-blockers, which antagonize β-adrenergic receptors.[1] However, modifications can shift activity towards α-adrenergic receptors, highlighting the scaffold's versatility.[3]
-
The ortho-Methoxy Group: The position and nature of substituents on the phenoxy ring are critical determinants of activity and selectivity. A methoxy group, particularly at the ortho position, can significantly influence a molecule's conformation and electronic properties.[4][5] This can lead to enhanced binding affinity and modulate absorption, distribution, metabolism, and excretion (ADME) properties.[4][5]
-
The Amine Group: The primary amine is crucial for forming ionic interactions with acidic residues (e.g., aspartate) within the receptor's binding site. The nature of the substituent on the nitrogen atom can drastically alter selectivity and potency.
Structure-Activity Relationship (SAR) Analysis: A Comparative Overview
The development of analogs from a lead compound like this compound is a rational approach to drug design. Subtle structural changes can lead to significant differences in biological outcomes.[6]
Modifications to the phenoxy ring are a primary strategy for optimizing receptor affinity and selectivity.
-
Halogenation: The introduction of halogens (e.g., Cl, F) can alter the electronic distribution and lipophilicity of the molecule. Studies on related phenoxypropanolamines have shown that the position of halogenation impacts receptor blocking activity. For instance, 2,5-dihalogenated derivatives have demonstrated more potent β-receptor blockade than their 2,4- or 3,4-dihalogenated counterparts.[1]
-
Other Alkoxy Groups: Replacing the methoxy group with larger alkoxy groups (e.g., ethoxy, propoxy) can probe the steric limitations of the receptor's binding pocket. This can sometimes lead to improved selectivity for specific receptor subtypes.
-
Positional Isomerism: Moving the methoxy group from the ortho (2-position) to the meta (3-position) or para (4-position) can drastically alter the compound's biological activity profile. For instance, 3-(4-methoxyphenoxy)propan-1-amine is a known synthetic intermediate for various pharmacologically active agents, including 1,4-benzothiazepine derivatives.[7][8]
The side chain plays a pivotal role in anchoring the ligand to the receptor.
-
N-Alkylation: Introducing alkyl groups to the primary amine can influence receptor subtype selectivity. For example, in the development of β-blockers, bulky N-substituents (e.g., isopropyl, tert-butyl) are often associated with higher β-receptor affinity.[2]
-
Hydroxylation: The addition of a hydroxyl group to the 2-position of the propane chain (creating a propan-2-ol) is a classic feature of many β-blockers, such as propranolol.[1][9] This hydroxyl group often forms a critical hydrogen bond within the receptor.
The following diagram illustrates the key modification points on the core scaffold that are explored in analog design.
Caption: Key sites for synthetic modification on the phenoxypropanamine scaffold.
Comparative Pharmacological Profiles: α vs. β-Adrenergic Receptor Activity
While the phenoxypropanolamine scaffold is traditionally associated with β-blockade, subtle modifications can confer potent and selective α1-adrenergic receptor antagonist activity. This is clinically relevant for treating conditions like benign prostatic hyperplasia (BPH) and hypertension.[10]
| Compound/Analog Class | Primary Target(s) | Key Structural Features | Clinical Relevance/Potential |
| Parent Compound | Adrenergic Receptors (α/β) | ortho-methoxy, primary amine | Starting point for SAR studies |
| Halogenated Analogs | β-Adrenergic Receptors | Dihalogen substitution on phenyl ring | Potent β-blockers[1] |
| Tamsulosin-like Analogs | α1A/α1D-Adrenergic Receptors | N-substitution with a sulfonamide-containing moiety | Treatment of BPH[11] |
| Propan-2-ol Analogs | β1/β2-Adrenergic Receptors | Hydroxyl group on the propane chain | Classic β-blocker activity[9] |
This table is a generalized representation based on established SAR principles for the phenoxypropanolamine class.
Drugs like Tamsulosin, which is used to treat BPH, contain a related structural core and achieve their uroselectivity through high affinity for the α1a and α1d adrenoceptor subtypes.[11] The design of analogs of this compound can be guided by these principles to develop novel and selective α1-antagonists.
Experimental Protocols for Pharmacological Evaluation
To perform a comparative analysis, a standardized set of assays is required to determine the potency and selectivity of each analog.
This protocol determines the affinity (Ki) of a test compound for a specific receptor subtype.
Objective: To measure the displacement of a specific radioligand from the α1A-adrenergic receptor by the test compound.
Materials:
-
HEK293 cells stably expressing the human α1A-adrenergic receptor.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Radioligand: [³H]-Prazosin (a known high-affinity α1-antagonist).
-
Non-specific binding control: Phentolamine (10 µM).
-
Test compounds (analogs of this compound).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Methodology:
-
Membrane Preparation: Homogenize cultured HEK293-α1A cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer.
-
Assay Setup: In a 96-well plate, add:
-
50 µL of binding buffer.
-
50 µL of [³H]-Prazosin (at a final concentration near its Kd, e.g., 0.2 nM).
-
50 µL of test compound at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
For total binding wells, add 50 µL of buffer instead of the test compound.
-
For non-specific binding wells, add 50 µL of 10 µM Phentolamine.
-
-
Incubation: Add 50 µL of the cell membrane preparation to each well. Incubate the plate at 25°C for 60 minutes.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (concentration of compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.
Rationale for Choices:
-
[³H]-Prazosin: Chosen for its high affinity and selectivity for α1-receptors, ensuring a robust and specific signal.[3]
-
Phentolamine: A potent, non-subtype-selective α-antagonist used to define non-specific binding, ensuring that the measured signal is truly receptor-mediated.[1]
The following diagram outlines the workflow for this binding assay.
Caption: Workflow for the α1-Adrenergic Receptor Radioligand Binding Assay.
Conclusion and Future Directions
The this compound scaffold is a highly tractable starting point for the development of novel adrenergic receptor modulators. Comparative analysis reveals that specific substitutions on the phenyl ring and modifications to the aminopropane side chain are key strategies for tuning pharmacological activity. Halogenation tends to favor β-adrenolytic properties, while more complex N-substitutions can steer selectivity towards α1-receptors, which is valuable for urological and cardiovascular applications.
Future research should focus on synthesizing and evaluating a focused library of analogs based on the SAR principles discussed. Particularly, exploring analogs with different heterocyclic N-substituents could yield novel compounds with improved selectivity for α1A or α1D subtypes, potentially leading to therapeutics with fewer side effects, such as hypotension.[3][10] A thorough investigation combining in vitro binding and functional assays with in vivo pharmacokinetic and efficacy models will be essential for identifying promising new drug candidates.
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Bercher, H., & Grisk, A. (1976). [Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine]. Acta Biologica et Medica Germanica, 35(1), 79–85. [Link]
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Kenny, B. A., et al. (1995). Comparative alpha-1 adrenoceptor subtype selectivity and functional uroselectivity of alpha-1 adrenoceptor antagonists. British Journal of Pharmacology, 115(6), 977–984. [Link]
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Kim, S. W., et al. (2007). COMPARISON BETWEEN ALPHA1A DOMINANT ADRENERGIC RECEPTOR ANTAGONIST TAMSULOSIN AND ALPHA1D DOMINANT ADRENERGIC RECEPTOR ANTAGONIST NAFTOPIDIL IN THE TREATMENT OF BENIGN PROSTATIC HYPERPLASIA. Journal of the Korean Continence Society, 11(2), 147-153. [Link]
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Han, C., et al. (1989). Comparison of alpha 1-adrenergic receptor subtypes distinguished by chlorethylclonidine and WB 4101. Molecular Pharmacology, 36(4), 505–510. [Link]
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Gualtieri, F. (1991). Structure-Activity Relationships as a Response to the Pharmacological Differences in Beta- Receptor Ligands. Acta Pharmaceutica Jugoslavica, 41(4), 291-316. [Link]
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Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]
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Da Settimo, F., et al. (1983). Synthesis and Pharmacological Activity of Some 1-alkylamino-3-(2'-methoxy-4'-diethylcarbamoyl-phenoxy)propan-2-ols. Il Farmaco; edizione scientifica, 38(9), 627–636. [Link]
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Johnson, M. P., et al. (2003). Discovery of allosteric potentiators for the metabotropic glutamate 2 receptor: synthesis and subtype selectivity of N-(4-(2-methoxyphenoxy)phenyl)-N-(2,2,2- trifluoroethylsulfonyl)pyrid-3-ylmethylamine. Journal of Medicinal Chemistry, 46(15), 3189–3192. [Link]
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A Comparative Guide to the In-Vivo Efficacy and In-Vitro Potency of 3-(2-Methoxyphenoxy)propan-1-amine (Mexiletine) and Other Class I Antiarrhythmic Agents
For researchers, scientists, and drug development professionals navigating the complexities of antiarrhythmic drug discovery, a thorough understanding of a compound's journey from in-vitro target engagement to in-vivo therapeutic effect is paramount. This guide provides an in-depth comparison of 3-(2-Methoxyphenoxy)propan-1-amine, known clinically as Mexiletine, with other notable Class I sodium channel blockers: Lidocaine, Flecainide, and Quinidine. By dissecting their in-vitro potency against the cardiac sodium channel (NaV1.5) and their in-vivo efficacy in managing ventricular arrhythmias, this document aims to provide a clear, data-driven perspective for informed research and development decisions.
Introduction: The Critical Role of Sodium Channel Blockade in Arrhythmia
Ventricular arrhythmias, characterized by abnormal electrical activity in the heart's lower chambers, are a significant cause of morbidity and mortality. The cardiac action potential, the fundamental basis of the heartbeat, is critically dependent on the influx of sodium ions through voltage-gated sodium channels, primarily the NaV1.5 subtype. Class I antiarrhythmic drugs exert their therapeutic effect by blocking these channels, thereby reducing the excitability of cardiac tissue and suppressing ectopic pacemaker activity.
This compound (Mexiletine) is a Class IB antiarrhythmic agent, structurally similar to Lidocaine, that is orally active and used in the long-term management of ventricular arrhythmias. Its efficacy, like that of other Class I agents, is intrinsically linked to its potency and state-dependent interaction with the NaV1.5 channel. This guide will delve into the quantitative aspects of this interaction and its translation to clinical and preclinical outcomes.
In-Vitro Potency: A Head-to-Head Comparison at the Ion Channel Level
The in-vitro potency of a sodium channel blocker is a primary determinant of its therapeutic window and potential for off-target effects. The half-maximal inhibitory concentration (IC50) is a key metric, quantifying the concentration of a drug required to inhibit 50% of the sodium current. This is typically determined using patch-clamp electrophysiology on cells expressing the target ion channel, most commonly the human NaV1.5 channel.
The state-dependent nature of the drug-channel interaction is a crucial consideration. Class I drugs exhibit different affinities for the resting, open, and inactivated states of the sodium channel. This property influences their use-dependence, where the blocking effect is more pronounced at higher heart rates.
Comparative In-Vitro Potency (IC50) against NaV1.5
| Compound | Class | IC50 (Peak NaV1.5 Current) | State-Dependent Characteristics |
| This compound (Mexiletine) | IB | 47.0 ± 5.4 µM[1] | Exhibits use-dependent block.[2][3] |
| Lidocaine | IB | Potency is highly state-dependent. IC50 is significantly lower for the inactivated state (~17 µM at -80 mV holding potential) compared to the resting state.[4] | Preferentially binds to open and inactivated channels.[5] |
| Flecainide | IC | 5.5 ± 0.8 µM[1] to 10.7 µM[6] | Potent use-dependent block, primarily an open channel blocker.[7][8] |
| Quinidine | IA | 13.0 ± 1.2 µM[9] to 28.9 ± 2.2 µM[1] | Blocks open and inactivated channels.[10] |
Causality Behind Experimental Choices: The use of whole-cell patch-clamp electrophysiology on a stable cell line expressing human NaV1.5 channels (e.g., HEK293 cells) is the gold standard for determining in-vitro potency. This technique allows for precise control of the membrane potential, enabling the study of state-dependent interactions. By applying specific voltage protocols, researchers can isolate and quantify the drug's effect on the channel in its different conformational states, providing a mechanistic understanding of its potency.
Experimental Workflow: In-Vitro Potency Determination
In-Vitro Potency Experimental Workflow
In-Vivo Efficacy: Translating Channel Blockade to Arrhythmia Suppression
The ultimate measure of an antiarrhythmic drug's utility is its ability to safely and effectively suppress arrhythmias in a living organism. In-vivo efficacy is assessed through preclinical animal models and human clinical trials. These studies evaluate not only the drug's ability to terminate or prevent arrhythmias but also its pharmacokinetic profile, therapeutic window, and potential for adverse effects.
Comparative In-Vivo Efficacy in Ventricular Arrhythmias
| Compound | Typical Adult Dosage | Efficacy in Clinical Trials |
| This compound (Mexiletine) | 200-400 mg orally every 8 hours.[11][12][13][14] | Effective in suppressing premature ventricular contractions (PVCs) and ventricular tachycardia (VT).[15][16] A systematic review showed a >50% reduction in PVCs in 72% of studies and in VT in 64% of studies.[17] |
| Lidocaine | 1-1.5 mg/kg IV bolus, followed by 1-4 mg/min infusion.[18][19] | Used for the acute treatment of ventricular arrhythmias, particularly in the setting of myocardial infarction.[18][20] |
| Flecainide | 100-200 mg orally twice daily.[15][21] | Highly effective in suppressing PVCs and VT, with some studies showing >80% suppression.[9][22] |
| Quinidine | 200-400 mg orally every 6-8 hours (sulfate).[23][24] | Effective in suppressing ventricular arrhythmias, though its use is often limited by side effects.[24][25] |
Causality Behind Experimental Choices: Preclinical in-vivo models are essential for establishing proof-of-concept and assessing the safety profile of a new chemical entity. Models such as ouabain-induced or coronary artery ligation-induced arrhythmias in animals (e.g., rats, dogs) are chosen because they mimic specific arrhythmogenic mechanisms observed in humans, such as increased automaticity or re-entry circuits following ischemia. These models provide a controlled environment to evaluate a drug's efficacy before proceeding to human trials. Clinical trials in patients with a history of ventricular arrhythmias are the definitive step to confirm efficacy and safety in the target population.
Experimental Workflow: In-Vivo Efficacy Assessment (Preclinical)
In-Vivo Efficacy (Preclinical) Workflow
Bridging the Gap: The Relationship Between In-Vitro Potency and In-Vivo Efficacy
A direct correlation between in-vitro IC50 and in-vivo effective dose is not always straightforward. Several factors influence this relationship:
-
Pharmacokinetics: A drug's absorption, distribution, metabolism, and excretion (ADME) profile dictates its concentration at the cardiac tissue. A potent compound in-vitro may have poor bioavailability or rapid metabolism, leading to lower efficacy in-vivo.
-
Protein Binding: Binding to plasma proteins can reduce the free concentration of the drug available to interact with the sodium channels.
-
Tissue Penetration: The ability of the drug to reach its target tissue in the heart is crucial.
-
Off-Target Effects: Interactions with other ion channels or receptors can influence the net in-vivo effect, sometimes leading to proarrhythmic outcomes.
For this compound (Mexiletine), its oral bioavailability and relatively long half-life contribute to its utility as a chronic oral antiarrhythmic, despite its moderate in-vitro potency compared to a drug like Flecainide.
Methodologies in Detail
In-Vitro Protocol: Whole-Cell Patch-Clamp Electrophysiology for NaV1.5
Objective: To determine the concentration-dependent inhibition of the human cardiac sodium channel (NaV1.5) by a test compound.
Materials:
-
HEK293 cells stably expressing hNaV1.5.
-
Cell culture reagents.
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES (pH 7.2 with CsOH).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
-
Microforge and puller for pipette fabrication.
Procedure:
-
Cell Preparation: Culture HEK293-hNaV1.5 cells to 50-80% confluency. On the day of recording, gently dissociate cells using a non-enzymatic solution and resuspend in the external solution.
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Seal Formation: Approach a single, healthy-looking cell with the patch pipette under microscopic guidance. Apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.
-
Voltage-Clamp Protocol: Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure all sodium channels are in the resting state. Apply a series of depolarizing voltage steps (e.g., to -10 mV for 20 ms) to elicit inward sodium currents.
-
Baseline Recording: Record stable baseline currents for several minutes.
-
Compound Application: Perfuse the recording chamber with the external solution containing the test compound at increasing concentrations. Allow the current to stabilize at each concentration before recording.
-
Data Analysis: Measure the peak inward current at each concentration. Normalize the current to the baseline and plot the percentage of inhibition against the compound concentration. Fit the data to a Hill equation to determine the IC50 value.
In-Vivo Protocol: Ouabain-Induced Arrhythmia Model in Rats
Objective: To evaluate the antiarrhythmic efficacy of a test compound in a model of increased cardiac automaticity.
Materials:
-
Male Wistar rats (250-300 g).
-
Anesthetic (e.g., sodium pentobarbital).
-
Surgical instruments.
-
ECG recording system with needle electrodes.
-
Infusion pump.
-
Ouabain solution.
-
Test compound solution and vehicle.
Procedure:
-
Animal Preparation: Anesthetize the rat and place it on a heating pad to maintain body temperature. Insert needle electrodes subcutaneously for ECG recording (Lead II).
-
Catheterization: Cannulate the jugular vein for drug administration.
-
Baseline Recording: Record a stable baseline ECG for at least 15 minutes.
-
Drug Pre-treatment: Administer the test compound or vehicle intravenously over a set period.
-
Arrhythmia Induction: Infuse ouabain intravenously at a constant rate until the onset of sustained ventricular arrhythmias (e.g., ventricular tachycardia).
-
Monitoring: Continuously record the ECG throughout the experiment.
-
Data Analysis: Determine the dose of ouabain required to induce arrhythmias in the control and drug-treated groups. A higher dose in the treated group indicates an antiarrhythmic effect. Analyze the incidence and duration of different types of arrhythmias.
Conclusion and Future Directions
This guide has provided a comparative analysis of this compound (Mexiletine) and other Class I antiarrhythmic agents, highlighting the critical interplay between in-vitro potency and in-vivo efficacy. While in-vitro assays provide essential mechanistic insights and a preliminary screen for activity, the ultimate success of a drug candidate is determined by its performance in complex biological systems.
The data presented here underscores that while a lower IC50 is generally desirable, it is not the sole predictor of clinical success. Pharmacokinetic properties and the specific arrhythmogenic substrate play equally important roles. For researchers in this field, a multi-faceted approach that integrates in-vitro and in-vivo studies is essential for the development of safer and more effective antiarrhythmic therapies.
Future research should continue to explore the molecular determinants of drug-channel interactions to design compounds with greater selectivity and fewer off-target effects. Furthermore, the development of more predictive in-vitro and in-silico models that can better recapitulate the complexities of the in-vivo environment will be crucial in accelerating the drug discovery process.
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Translation of flecainide- and mexiletine-induced cardiac sodium channel inhibition and ventricular conduction slowing from nonclinical models to clinical. [Link]
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IC50 values for block of peak and late NaV1.5 currents stably expressed... [Link]
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Effectiveness and safety of mexiletine in patients at risk for (recurrent) ventricular arrhythmias: a systematic review. [Link]
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Short‐ and Long‐Term Therapeutic Efficacy of Quinidine Sulfate for the Treatment of Chronic Ventricular Arrhythmias. [Link]
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Evaluating the Lidocaine's Initial Dosing in Patients With Ventricular Arrhythmias and Heart Failure Admitted in Intensive Care Units. [Link]
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Comparative efficacy and safety of short-acting and sustained release quinidine in the treatment of patients with ventricular arrhythmias. [Link]
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Comparison of Gating Properties and Use-Dependent Block of Nav1.5 and Nav1.7 Channels by Anti-Arrhythmics Mexiletine and Lidocaine. [Link]
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[Inhibitory effect of taurine on ouabain-induced arrythmia]. [Link]
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Introduction: The Critical Role of Transporter Selectivity in Neuropharmacology
An In-Depth Technical Guide to the Monoamine Transporter Selectivity Profile of 3-(2-Methoxyphenoxy)propan-1-amine
In the landscape of neuropharmacology, the monoamine transporters—specifically the norepinephrine transporter (NET), the dopamine transporter (DAT), and the serotonin transporter (SERT)—represent pivotal targets for therapeutic intervention in a host of psychiatric and neurological disorders.[1][2][3] These integral membrane proteins are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby regulating the magnitude and duration of neurotransmission.[4] The degree to which a pharmacological agent can discriminate between these transporters, known as its selectivity profile, is a primary determinant of its therapeutic efficacy and side-effect profile. A high degree of selectivity can lead to targeted therapeutic effects, whereas non-selective compounds may offer a broader spectrum of action but often at the cost of increased adverse effects.[5]
This guide provides a comprehensive analysis of the predicted selectivity profile of This compound (CAS 3245-88-3), a compound whose structural scaffold is closely related to potent and selective norepinephrine reuptake inhibitors (NRIs).[6][7] Due to the limited availability of direct, published binding data for this specific molecule, our analysis is grounded in a comparative framework, leveraging data from its close structural analogs and well-characterized reference compounds. We will detail the authoritative experimental protocols required to empirically determine this selectivity, providing researchers with the necessary tools to validate these predictions.
Comparative Selectivity Profile: A Data-Driven Analysis
The pharmacological profile of this compound can be inferred from its structural similarity to the well-characterized NET inhibitor, nisoxetine.[8][9] Both molecules share the phenoxypropanamine backbone, a key feature for binding to monoamine transporters.[9] The primary structural difference is the position of the methoxy group on the phenoxy ring. In the compound of interest, it is at the ortho- (position 2) position, identical to a nisoxetine analog (compound 6 in a referenced study), which has demonstrated high selectivity for NET.[8]
The following table summarizes the binding affinities (Ki, in nM) for this key analog and a panel of standard reference compounds to provide a clear, quantitative comparison. A lower Ki value indicates a higher binding affinity.
| Compound | NET Ki (nM) | DAT Ki (nM) | SERT Ki (nM) | NET/DAT Selectivity | NET/SERT Selectivity |
| Nisoxetine Analog (ortho-methoxy) [8] | 43 | 1540 | >10,000 | ~36-fold | >232-fold |
| Nisoxetine [5] | 0.46 | 378 | 158 | ~822-fold | ~343-fold |
| Atomoxetine [10] | 2 | >10,000 | 8.9 | >5000-fold | ~4.5-fold |
| Reboxetine [11] | 2.2 | >10,000 | 150 | >4545-fold | ~68-fold |
| Desipramine [4][12] | 4.2 | 82,000 | 64 | ~19,524-fold | ~15-fold |
Note: Selectivity ratios are calculated as (Ki for DAT or SERT) / (Ki for NET).
Expert Analysis of the Data:
The data strongly suggest that this compound is a potent and highly selective norepinephrine transporter (NET) inhibitor. The key structural precedent is the nisoxetine analog, which differs from nisoxetine itself but shares the ortho-methoxy substitution pattern with our compound of interest.[8] This analog exhibits a Ki of 43 nM for NET, with significantly weaker affinity for DAT (1540 nM) and negligible affinity for SERT (>10,000 nM).[8] This translates to a ~36-fold selectivity for NET over DAT and over 232-fold selectivity for NET over SERT. This profile is consistent with other selective NRIs like Reboxetine and Nisoxetine, which also display a strong preference for NET.[5][11][13] In contrast, the tricyclic antidepressant (TCA) Desipramine is a potent NET inhibitor but shows considerably higher affinity for SERT, resulting in a lower NET/SERT selectivity ratio.[4][12][14]
This high predicted selectivity is mechanistically significant. Bulky ortho substituents on the phenoxy ring are known to reduce affinity for DAT and SERT, thereby enhancing NET selectivity.[8] By primarily blocking the reuptake of norepinephrine, this compound is expected to enhance noradrenergic neurotransmission with minimal direct impact on dopaminergic or serotonergic systems.[12] This profile is desirable for therapeutic applications where augmenting norepinephrine signaling is the primary goal, such as in the treatment of ADHD and certain forms of depression.[15][16]
Visualizing Pharmacological Concepts
To better illustrate the principles discussed, the following diagrams outline the concept of transporter selectivity and the workflows for its experimental determination.
Caption: Predicted selectivity of the compound for monoamine transporters.
Experimental Protocols for Determining Transporter Selectivity
The determination of a compound's selectivity profile relies on robust and validated in vitro assays. The two gold-standard methods are radioligand binding assays, which measure the affinity of a compound for the transporter protein, and neurotransmitter uptake assays, which measure the functional inhibition of the transporter's activity.[1][17][18]
Radioligand Binding Assay for Ki Determination
This competitive binding assay quantifies the affinity (Ki) of a test compound by measuring its ability to displace a known high-affinity radioligand from the target transporter.[19]
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Source: Use cell membranes prepared from HEK293 cells stably expressing the human transporter of interest (hNET, hDAT, or hSERT) or from specific brain regions rich in the target transporter (e.g., cortex for NET).[19]
-
Homogenization: Homogenize cells or tissue in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4 with protease inhibitors).[20]
-
Centrifugation: Perform a low-speed spin to remove nuclei and debris, followed by a high-speed spin (e.g., 20,000 x g) to pellet the membranes.[20]
-
Washing & Resuspension: Wash the membrane pellet by resuspending it in fresh buffer and re-centrifuging. Resuspend the final pellet in the binding buffer and determine the protein concentration (e.g., via BCA assay).[19][20]
-
-
Competitive Binding Assay:
-
Plate Setup: In a 96-well plate, add the following to each well in order: binding buffer, a fixed concentration of a specific radioligand (e.g., [³H]Nisoxetine for NET), and a range of concentrations of the test compound.[19]
-
Controls: Include wells for "total binding" (radioligand + buffer, no test compound) and "non-specific binding" (radioligand + a high concentration of a known selective inhibitor, e.g., 10 µM Desipramine for NET).[19]
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.[20]
-
-
Separation and Quantification:
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.[19]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters into scintillation vials, add a scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[19]
-
-
Data Analysis:
-
Calculate Specific Binding: For each concentration of the test compound, calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Determine IC50: Plot the percentage of specific binding against the logarithm of the test compound's concentration. Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand used and Kd is its dissociation constant for the transporter.
-
Neurotransmitter Uptake Inhibition Assay
This functional assay measures a compound's ability to block the transport of a radiolabeled neurotransmitter into cells or synaptosomes, providing an IC50 value that reflects functional potency.[2][21][22]
Caption: Workflow for a synaptosomal neurotransmitter uptake assay.
Step-by-Step Methodology:
-
Synaptosome Preparation:
-
Causality: Synaptosomes are resealed nerve terminals that contain all the necessary machinery for neurotransmitter uptake, making them an excellent ex vivo model system.[21][23][24] The choice of brain tissue is critical for transporter specificity (e.g., striatum is enriched in DAT, while the cortex is a good source for NET and SERT).[25]
-
Dissection & Homogenization: Rapidly dissect the desired brain region (e.g., rat cortex) in ice-cold sucrose buffer (e.g., 0.32 M sucrose with 5 mM HEPES, pH 7.4).[25] Homogenize the tissue gently.[25]
-
Differential Centrifugation: Centrifuge the homogenate at low speed (~1,000 x g) to remove cell debris.[25] Transfer the supernatant to a new tube and centrifuge at a higher speed (~12,500 - 16,000 x g) to pellet the crude synaptosomal fraction.[21][25]
-
Resuspension: Carefully remove the supernatant and resuspend the synaptosomal pellet in an appropriate assay buffer (e.g., Krebs-Ringer-HEPES buffer).[25]
-
-
Uptake Inhibition Assay:
-
Pre-incubation: In microcentrifuge tubes or a 96-well plate, pre-incubate the synaptosomal suspension with varying concentrations of the test compound (or vehicle for control) for a set time (e.g., 10-15 minutes) at room temperature or 37°C.[19][26]
-
Initiate Uptake: Start the uptake reaction by adding a fixed concentration of the relevant radiolabeled neurotransmitter (e.g., [³H]norepinephrine for NET, [³H]dopamine for DAT, or [³H]serotonin for SERT).[17]
-
Incubation: Incubate for a very short period (typically 1-5 minutes) to ensure the measurement of initial uptake rates, where transport is linear over time.[17][19]
-
-
Termination and Quantification:
-
Termination: Stop the uptake by rapid vacuum filtration through glass fiber filters, followed by several washes with ice-cold buffer to remove the external radiolabel.[19]
-
Quantification: Transfer the filters to scintillation vials. The trapped synaptosomes are lysed, a scintillation cocktail is added, and the amount of transported radioactivity is measured.
-
-
Data Analysis:
-
Determine IC50: Similar to the binding assay, calculate the percentage of uptake inhibition for each concentration of the test compound relative to the control (vehicle-treated) samples. Plot the percent inhibition versus the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Conclusion
Based on a rigorous comparative analysis with structurally related compounds, This compound is predicted to be a potent and highly selective inhibitor of the norepinephrine transporter (NET), with substantially lower affinity for both the dopamine (DAT) and serotonin (SERT) transporters. The presence of an ortho-methoxy group on the phenoxy ring is a key structural determinant driving this selectivity.[8] This profile suggests its potential as a valuable research tool for probing the function of the noradrenergic system and as a lead compound for the development of therapeutics targeting conditions responsive to enhanced norepinephrine signaling, such as ADHD and depression. The detailed experimental protocols provided herein offer a clear and authoritative pathway for the empirical validation of this predicted selectivity profile.
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Andersen, J., Taboureau, O., Hansen, K. B., Olsen, L., Egebjerg, J., Strømgaard, K., & Kristensen, A. S. (2009). Interaction of antidepressants with the serotonin and norepinephrine transporters: mutational studies of the S1 substrate binding pocket. Molecular pharmacology, 75(1), 69-79. Retrieved from [Link]
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A Comparative Guide to the Cross-Reactivity Profile of 3-(2-Methoxyphenoxy)propan-1-amine
This guide provides a comprehensive analysis of the potential cross-reactivity of 3-(2-Methoxyphenoxy)propan-1-amine, a molecule of interest within the aryloxypropanamine scaffold. Designed for researchers, scientists, and drug development professionals, this document offers a comparative framework against established drugs sharing this chemical backbone, alongside detailed experimental protocols to rigorously assess its selectivity profile.
Introduction: The Aryloxypropanamine Scaffold and Its Therapeutic Significance
The aryloxypropanamine moiety is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs.[1] Its versatility allows for interaction with a range of biological targets, primarily G-protein coupled receptors (GPCRs) and neurotransmitter transporters. Understanding the subtle structural modifications that dictate target selectivity is paramount in drug discovery to optimize efficacy and minimize off-target effects.
This compound, with its characteristic methoxy-substituted phenyl ring linked to a propanamine tail, is structurally poised for potential interactions with aminergic systems. Preliminary data and structural analogy suggest a potential for antidepressant-like and anti-inflammatory properties, possibly through modulation of serotonin and norepinephrine receptors.[2] This guide will dissect the rationale for this hypothesis and provide a roadmap for its experimental validation.
Comparative Analysis with Structurally Related Drugs
To anticipate the cross-reactivity profile of this compound, it is instructive to compare it with established drugs possessing the aryloxypropanamine scaffold. The nature and position of substituents on the aromatic ring and the amine group are key determinants of target affinity and selectivity.[3]
| Compound | Primary Target(s) | Known Cross-Reactivity/Off-Target Effects | Structural Similarities to this compound |
| Atomoxetine | Norepinephrine Transporter (NET)[4][5] | High clinical doses can lead to significant occupancy of the Serotonin Transporter (SERT).[6][7] | Shares the phenoxypropanamine core. The position of the methyl group on the phenyl ring influences selectivity. |
| Fluoxetine | Serotonin Transporter (SERT)[8][9] | Antagonist at the 5-HT2C receptor; inhibits CYP2D6.[8][10] | Possesses a phenoxypropanamine-like structure, albeit with a trifluoromethyl substituent on the phenoxy ring. |
| Nisoxetine | Norepinephrine Transporter (NET)[11][12] | Highly selective for NET with minimal effects on SERT.[12][13] | A close structural analog with a methoxy group on the phenoxy ring, similar to the topic compound. |
| Propranolol | β1 and β2-Adrenergic Receptors[14] | Non-selective beta-blocker.[2][14] | A classic example of an aryloxypropanolamine with a secondary amine. |
| Atenolol | β1-Adrenergic Receptor[14] | Cardioselective beta-blocker.[14] | Another aryloxypropanolamine, highlighting how side-chain modifications confer selectivity. |
This comparative analysis suggests that the primary targets for cross-reactivity screening of this compound should include the monoamine transporters (NET, SERT, and Dopamine Transporter - DAT) and β-adrenergic receptors.
Experimental Workflows for Cross-Reactivity Profiling
A tiered approach, beginning with in vitro assays and progressing to in vivo models, provides a comprehensive evaluation of a compound's selectivity.
In Vitro Cross-Reactivity Assessment
Objective: To determine the binding affinity and functional activity of this compound at key monoamine transporters and adrenergic receptors.
Workflow:
Caption: In Vitro Cross-Reactivity Testing Workflow.
Protocols:
Protocol 1: Radioligand Binding Assays for Monoamine Transporters and β-Adrenergic Receptors [15][16][17]
-
Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing human NET, SERT, DAT, β1-adrenergic, or β2-adrenergic receptors.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [3H]-Nisoxetine for NET, [3H]-Citalopram for SERT, [3H]-WIN 35,428 for DAT, [3H]-CGP 12177 for β-receptors), and varying concentrations of this compound or a reference compound.
-
Incubation: Incubate the plates to allow for competitive binding to reach equilibrium.
-
Filtration and Washing: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Protocol 2: [3H]-Neurotransmitter Uptake Inhibition Assays [18][19][20]
-
Cell Culture: Culture HEK293 cells stably expressing human NET, SERT, or DAT.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or a reference inhibitor.
-
Uptake Initiation: Initiate neurotransmitter uptake by adding a mixture of the corresponding [3H]-labeled neurotransmitter ([3H]-norepinephrine, [3H]-serotonin, or [3H]-dopamine) and the test compound.
-
Uptake Termination: After a defined incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value for the inhibition of neurotransmitter uptake.
In Vivo Models for Functional Cross-Reactivity Assessment
Objective: To evaluate the behavioral effects of this compound in validated animal models to infer its functional activity at central nervous system targets.
Workflow:
Caption: In Vivo Functional Cross-Reactivity Workflow.
Protocols:
Protocol 3: Forced Swim Test (FST) and Tail Suspension Test (TST) in Mice [21]
-
Acclimation and Dosing: Acclimate male C57BL/6 mice to the testing room. Administer this compound, a reference antidepressant (e.g., fluoxetine or atomoxetine), or vehicle via an appropriate route (e.g., intraperitoneal injection).
-
Forced Swim Test: Place each mouse in a cylinder of water from which it cannot escape. Record the duration of immobility during the last 4 minutes of a 6-minute session.
-
Tail Suspension Test: Suspend each mouse by its tail from a horizontal bar. Record the duration of immobility over a 6-minute period.
-
Data Analysis: A significant reduction in immobility time compared to the vehicle group is indicative of antidepressant-like activity.
Protocol 4: Elevated Plus Maze (EPM) in Rats [22][23][24]
-
Acclimation and Dosing: Acclimate male Wistar rats to the testing room. Administer this compound, a reference anxiolytic (e.g., diazepam) or anxiogenic compound, or vehicle.
-
EPM Testing: Place each rat in the center of an elevated plus-shaped maze with two open and two enclosed arms. Allow the rat to explore the maze for 5 minutes.
-
Behavioral Scoring: Record the time spent in and the number of entries into the open and closed arms.
-
Data Analysis: An increase in the time spent and entries into the open arms is indicative of anxiolytic-like effects, while a decrease suggests anxiogenic properties.
Data Interpretation and Reporting
A comprehensive cross-reactivity profile should be presented in a clear and concise manner.
Table 2: In Vitro Cross-Reactivity Profile of this compound
| Target | Binding Affinity (Ki, nM) | Functional Activity (IC50/EC50, nM) | Selectivity Ratio vs. Primary Target |
| NET | Experimental Value | Experimental Value | 1 |
| SERT | Experimental Value | Experimental Value | Calculated Value |
| DAT | Experimental Value | Experimental Value | Calculated Value |
| β1-Adrenergic Receptor | Experimental Value | Experimental Value | Calculated Value |
| β2-Adrenergic Receptor | Experimental Value | Experimental Value | Calculated Value |
The results from the in vivo studies should be interpreted in the context of the in vitro data to build a cohesive understanding of the compound's pharmacological profile. For instance, antidepressant-like activity in the FST and TST would corroborate significant in vitro activity at NET and/or SERT.
Conclusion
The systematic evaluation of this compound's cross-reactivity is a critical step in its development as a potential therapeutic agent. By employing the comparative analysis and experimental protocols outlined in this guide, researchers can generate a robust dataset to define its selectivity profile, anticipate potential side effects, and guide future optimization efforts. This rigorous, data-driven approach is fundamental to advancing promising molecules from the bench to the clinic.
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Comparative Guide to the Binding Targets of 3-(2-Methoxyphenoxy)propan-1-amine and its Complex Analogue, WAY-100635
A Senior Application Scientist's In-Depth Analysis for Researchers in Drug Discovery
Navigating the landscape of neuropharmacology requires precision, not only in experimental execution but also in the identification of the chemical entities under investigation. The compound name "3-(2-Methoxyphenoxy)propan-1-amine" presents an ambiguity that is critical to resolve for any meaningful scientific discussion. On one hand, it refers to a simple phenoxy-alkylamine structure. On the other, it is often used colloquially or as a structural fragment descriptor for the far more complex and extensively studied molecule, N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)cyclohexanecarboxamide , universally known in scientific literature as WAY-100635 .
This guide is structured to address this ambiguity directly. We will first dedicate a brief section to the putative, yet largely uncharacterized, targets of the simpler molecule, this compound, based on structural homology. The core of this guide, however, will provide a comprehensive, data-driven comparison of the binding profile of WAY-100635 , a cornerstone tool in serotonin research. For this well-documented compound, we will explore its primary and secondary binding targets, compare its performance with key alternatives, and provide detailed experimental protocols for researchers aiming to validate such interactions in their own work.
Part 1: The Enigmatic Profile of this compound
The simpler chemical entity, this compound, lacks a substantial body of published research to definitively confirm its binding targets. However, its structural motifs provide clues for potential interactions. The propan-1-amine backbone linked to a methoxyphenoxy group bears a resemblance to known inhibitors of the norepinephrine transporter (NET). For instance, the NET inhibitor nisoxetine features a similar methoxyphenoxy group and an amine, suggesting that this compound could warrant investigation as a potential modulator of monoamine transporters. Without experimental data, this remains a hypothesis grounded in structural-activity relationship principles.
Part 2: The Definitive and Dual-Target Profile of WAY-100635
WAY-100635 has been a workhorse in neuroscience research, initially lauded as a highly selective and potent antagonist for the serotonin 1A (5-HT1A) receptor. This high affinity and selectivity made it an invaluable tool for delineating the physiological roles of this receptor. However, subsequent research has unveiled a more complex pharmacological profile, revealing that WAY-100635 is also a potent agonist at the dopamine D4 receptor. This dual activity is a critical consideration for researchers, as it can confound the interpretation of experimental results if not properly accounted for.
Primary and Secondary Binding Targets of WAY-100635
The primary target of WAY-100635 is unequivocally the 5-HT1A receptor , where it acts as a silent antagonist.[1] This means it binds with high affinity without activating the receptor, effectively blocking it from interacting with its endogenous ligand, serotonin. Its secondary, but pharmacologically significant, target is the dopamine D4 receptor , at which it functions as a full agonist.[2][3] This agonistic activity at D4 receptors is a crucial detail, as it may contribute to the overall in vivo effects observed when using this compound.[2][3]
Quantitative Comparison of Binding Affinities
The following table summarizes the binding affinities of WAY-100635 for its primary and key secondary targets.
| Target | Binding Affinity (Ki, nM) | Functional Activity | Reference |
| 5-HT1A Receptor | 0.39 | Antagonist | [4] |
| Dopamine D4.4 Receptor | 3.3 | Agonist | [2] |
| Dopamine D4.2 Receptor | 16 | Agonist | [2][4] |
| Dopamine D3 Receptor | 370 | Weak Antagonist | [2][4] |
| Dopamine D2L Receptor | 420 - 940 | Weak Antagonist | [2][4] |
| α1-Adrenergic Receptor | pIC50 = 6.6 | Antagonist | [4] |
This data underscores the high potency of WAY-100635 for the 5-HT1A receptor and its significant, albeit slightly lower, affinity for the D4 receptor. Its interaction with other dopamine receptor subtypes and the α1-adrenergic receptor is considerably weaker.
Part 3: Comparative Analysis with Alternative Receptor Ligands
To fully appreciate the pharmacological profile of WAY-100635, it is essential to compare it with other standard research compounds targeting the 5-HT1A receptor.
| Compound | Primary Target | Binding Affinity (Ki, nM) | Functional Activity | Key Differentiators |
| WAY-100635 | 5-HT1A | 0.39[4] | Antagonist | High selectivity over other 5-HT subtypes; potent D4 agonist.[1][2] |
| 8-OH-DPAT | 5-HT1A | ~1-10 | Full Agonist | The prototypical 5-HT1A full agonist; also binds to 5-HT7 receptors and can inhibit serotonin uptake at higher concentrations.[5][6] |
| Buspirone | 5-HT1A | ~10-20 | Partial Agonist | Clinically used anxiolytic; also a weak dopamine D2 receptor antagonist.[7][8][9][10] |
This comparison highlights the unique position of WAY-100635 as a silent antagonist, which is experimentally useful for blocking receptor function without inducing a cellular response. In contrast, 8-OH-DPAT is used to maximally stimulate the receptor, while buspirone provides a sub-maximal, modulatory effect.
Part 4: Signaling Pathways and Mechanisms of Action
Understanding the downstream consequences of receptor binding is crucial. WAY-100635, by acting on two different G-protein coupled receptors (GPCRs), can initiate distinct signaling cascades.
5-HT1A Receptor Signaling
The 5-HT1A receptor primarily couples to inhibitory G-proteins (Gi/o). As an antagonist, WAY-100635 blocks serotonin from initiating this cascade. If the receptor were activated by an agonist, it would lead to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels, ultimately resulting in reduced neuronal excitability.[11][12][13][14][15]
Part 5: Experimental Protocols for Target Binding Confirmation
To ensure scientific integrity, the binding of a compound to its putative target must be experimentally validated. Below are detailed methodologies for key assays used in target engagement studies.
Protocol 1: Radioligand Binding Assay (Competitive Inhibition)
This assay is the gold standard for determining the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Harvest cells or tissue expressing the receptor of interest.
-
Homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the pellet and resuspend in assay buffer. Determine protein concentration using a BCA or Bradford assay. [16]2. Assay Setup (96-well plate format):
-
To each well, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]WAY-100635 for the 5-HT1A receptor), and varying concentrations of the unlabeled test compound.
-
Include control wells for total binding (radioligand + membrane, no test compound) and non-specific binding (radioligand + membrane + a high concentration of a known competing ligand). [17]3. Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes). [16][18]4. Filtration and Washing:
-
Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter mat using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand. [16]5. Quantification:
-
Dry the filter mat, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant. [17]
-
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique to verify that a compound engages its target within the complex environment of an intact cell. The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. [19][20][21][22][23]
Step-by-Step Methodology:
-
Cell Treatment: Culture cells to an appropriate density and treat them with the desired concentration of the test compound or a vehicle control for a specified time.
-
Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the different aliquots to a range of temperatures (e.g., from 37°C to 70°C in 2-3°C increments) for a short period (e.g., 3 minutes), followed by a cooling step at room temperature. [19]3. Lysis: Lyse the cells to release the intracellular proteins. This is often achieved by repeated freeze-thaw cycles.
-
Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the denatured and aggregated proteins. [20]5. Quantification of Soluble Protein: Carefully collect the supernatant, which contains the soluble protein fraction.
-
Analysis: Analyze the amount of the specific target protein in the soluble fraction using a protein detection method like Western blotting or ELISA.
-
Data Interpretation: Plot the relative amount of soluble protein against the temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement in the cellular setting. [21]
Technology Spotlight: Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that provides real-time data on binding kinetics (association and dissociation rates) and affinity. [24][25][26][27][28]
Conclusion
This guide has addressed the critical ambiguity surrounding "this compound," clarifying its distinction from the well-characterized pharmacological tool, WAY-100635. For researchers and drug development professionals, this distinction is paramount.
WAY-100635 is a potent, high-affinity silent antagonist of the 5-HT1A receptor and a potent agonist of the dopamine D4 receptor . This dual pharmacology must be considered in the design and interpretation of any experiment using this compound. Its utility as a selective 5-HT1A antagonist is only valid in systems lacking D4 receptors or in the presence of appropriate controls.
The simpler molecule, This compound , remains a poorly characterized entity. Its structural similarity to norepinephrine transporter inhibitors suggests a potential line of inquiry, but this requires rigorous experimental validation using the types of assays detailed herein.
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A Comparative Guide to the Synthetic Routes for 3-(2-Methoxyphenoxy)propan-1-amine: An Evaluation of Efficiency and Practicality
Introduction
3-(2-Methoxyphenoxy)propan-1-amine is a valuable building block in medicinal chemistry and drug development, often incorporated into a variety of molecular frameworks to modulate their pharmacological properties. The efficient and scalable synthesis of this key intermediate is therefore of significant interest to researchers in both academic and industrial settings. This guide provides an in-depth comparison of the most common synthetic routes to this compound, evaluating each based on experimental data, reaction efficiency, and practical considerations for laboratory and potential scale-up applications.
Overview of Synthetic Strategies
Several classical and modern synthetic methodologies can be employed for the preparation of this compound. The primary disconnection for this target molecule typically involves the formation of the ether linkage or the installation of the amine functionality. The most viable synthetic pathways include:
-
Williamson Ether Synthesis
-
Gabriel Synthesis
-
Mitsunobu Reaction
-
Reductive Amination of a Propanal Derivative
-
Reduction of a Propanenitrile Derivative
This guide will dissect each of these routes, providing a detailed analysis of their mechanisms, advantages, and limitations, supported by experimental protocols and comparative data.
Route 1: Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for the formation of ethers via an S\textsubscript{N}2 reaction between an alkoxide and a primary alkyl halide.[1][2] In the context of synthesizing this compound, this approach involves the reaction of 2-methoxyphenoxide with a suitable 3-carbon synthon bearing a protected amine or a precursor to the amine.
Causality Behind Experimental Choices
A critical consideration for this route is the protection of the amine functionality on the propyl halide, as a free amine would compete with the phenoxide as a nucleophile, leading to undesired N-alkylation of the starting amine. Phthalimide is a common protecting group for primary amines in this context, as it forms a stable, readily alkylated anion and can be removed under relatively mild conditions.
Experimental Protocol: Williamson Ether Synthesis via N-(3-Bromopropyl)phthalimide
Step 1: Synthesis of N-(3-(2-Methoxyphenoxy)propyl)phthalimide
-
To a solution of 2-methoxyphenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Allow the mixture to stir at room temperature for 30 minutes until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium 2-methoxyphenoxide.
-
Add a solution of N-(3-bromopropyl)phthalimide (1.05 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford N-(3-(2-methoxyphenoxy)propyl)phthalimide.
Step 2: Hydrazinolysis of N-(3-(2-Methoxyphenoxy)propyl)phthalimide
-
Dissolve the N-(3-(2-methoxyphenoxy)propyl)phthalimide (1.0 eq) in ethanol.
-
Add hydrazine monohydrate (5.0 eq) to the solution and reflux the mixture for 4 hours.[2]
-
A white precipitate of phthalhydrazide will form. Cool the reaction mixture to room temperature and filter off the precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dilute hydrochloric acid and wash with diethyl ether to remove any remaining non-basic impurities.
-
Basify the aqueous layer with a sodium hydroxide solution and extract the product with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.
Caption: Williamson Ether Synthesis Pathway
Route 2: Gabriel Synthesis
The Gabriel synthesis is a classic method for the preparation of primary amines from alkyl halides, effectively preventing over-alkylation, a common side reaction in direct amination.[3][4] This route involves the initial formation of a 3-(2-methoxyphenoxy)propyl halide, followed by reaction with potassium phthalimide and subsequent liberation of the primary amine.
Causality Behind Experimental Choices
This method is advantageous as it provides a clean route to the primary amine without the formation of secondary or tertiary amine byproducts.[4] The use of potassium phthalimide as a protected source of ammonia is a key feature of this synthesis. The final deprotection step is typically achieved via hydrazinolysis, which is generally milder than acidic or basic hydrolysis.[1]
Experimental Protocol: Gabriel Synthesis
Step 1: Synthesis of 1-(3-Bromopropoxy)-2-methoxybenzene
-
To a solution of 2-methoxyphenol (1.0 eq) and 1,3-dibromopropane (1.5 eq) in acetone, add potassium carbonate (2.0 eq).
-
Reflux the mixture for 24 hours, monitoring the reaction by TLC.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield 1-(3-bromopropoxy)-2-methoxybenzene.
Step 2: Synthesis of N-(3-(2-Methoxyphenoxy)propyl)phthalimide
-
To a solution of 1-(3-bromopropoxy)-2-methoxybenzene (1.0 eq) in anhydrous DMF, add potassium phthalimide (1.1 eq).
-
Heat the reaction mixture to 100 °C and stir for 6-8 hours.
-
Cool the reaction to room temperature and pour it into water.
-
The resulting precipitate is collected by filtration, washed with water, and dried to give N-(3-(2-methoxyphenoxy)propyl)phthalimide.
Step 3: Hydrazinolysis
-
This step is identical to Step 2 of the Williamson Ether Synthesis protocol described above.
Caption: Gabriel Synthesis Pathway
Route 3: Mitsunobu Reaction
The Mitsunobu reaction is a versatile method for converting a primary or secondary alcohol into a variety of functional groups, including amines, with inversion of stereochemistry.[5][6] This route would typically start from 3-(2-methoxyphenoxy)propan-1-ol and utilize a nitrogen nucleophile, such as phthalimide or hydrazoic acid, in the presence of a phosphine and an azodicarboxylate.
Causality Behind Experimental Choices
The Mitsunobu reaction proceeds under mild and neutral conditions, making it compatible with a wide range of functional groups.[7] The use of phthalimide as the nitrogen nucleophile provides a convenient route to the protected amine, which can then be deprotected as in the previous methods.[8] An alternative is the use of hydrazoic acid (generated in situ from sodium azide and an acid), which forms an azide intermediate that can be cleanly reduced to the primary amine, for example, by a Staudinger reaction or catalytic hydrogenation.
Experimental Protocol: Mitsunobu Reaction with Phthalimide
Step 1: Synthesis of 3-(2-Methoxyphenoxy)propan-1-ol
-
This starting material can be prepared by the reaction of 2-methoxyphenol with 3-chloro-1-propanol under Williamson ether synthesis conditions.
Step 2: Mitsunobu Reaction
-
To a solution of 3-(2-methoxyphenoxy)propan-1-ol (1.0 eq), phthalimide (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise.[9]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude residue can be purified by column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct, yielding N-(3-(2-methoxyphenoxy)propyl)phthalimide.
Step 3: Hydrazinolysis
-
This step is identical to Step 2 of the Williamson Ether Synthesis protocol.
Caption: Mitsunobu Reaction Pathway
Route 4: Reductive Amination
Reductive amination is a powerful and widely used method for the synthesis of amines.[10][11] This two-step, one-pot process involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, this would involve the reductive amination of 3-(2-methoxyphenoxy)propanal with ammonia.
Causality Behind Experimental Choices
A key challenge of this route is the synthesis and stability of the starting aldehyde, 3-(2-methoxyphenoxy)propanal. Aldehydes can be prone to oxidation and self-condensation. However, if the aldehyde can be prepared efficiently, reductive amination offers a direct and often high-yielding route to the target amine. The choice of reducing agent is crucial; sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are selective for the reduction of the iminium ion in the presence of the starting aldehyde.[12]
Conceptual Experimental Protocol: Reductive Amination
Step 1: Synthesis of 3-(2-Methoxyphenoxy)propanal
-
This aldehyde could potentially be synthesized by the oxidation of 3-(2-methoxyphenoxy)propan-1-ol using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or by Swern oxidation.
Step 2: Reductive Amination
-
To a solution of 3-(2-methoxyphenoxy)propanal (1.0 eq) in methanol, add a solution of ammonia in methanol.
-
After stirring for a period to allow for imine formation, add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction with dilute acid and then basify the solution.
-
Extract the product with an organic solvent, dry, and concentrate to yield this compound.
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This guide provides a comprehensive, head-to-head comparison of 3-(2-methoxyphenoxy)propan-1-amine and its key structural analogs. Our focus is to dissect the nuanced relationships between chemical structure and biological activity, particularly concerning their interaction with monoamine neurotransmitter transporters. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the fields of medicinal chemistry and neuropharmacology. We will delve into the rationale behind experimental design, present comparative data, and provide validated protocols to support further investigation.
Introduction: The Phenoxypropanamine Scaffold
The phenoxypropanamine scaffold is a cornerstone in the development of antidepressant and neuro-modulatory agents. Its intrinsic ability to present key pharmacophoric features—an aromatic ring, an ether linkage, and a protonatable amine—at specific spatial orientations allows for potent and often selective interactions with neurotransmitter transporters such as the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).
Our primary compound of interest, This compound , serves as a foundational structure. While not a widely commercialized drug itself, it is a critical research chemical and intermediate.[1] Its structure is closely related to highly successful drugs, most notably Nisoxetine, a selective norepinephrine reuptake inhibitor (NRI).[2] This guide will compare the parent compound to its positional isomers and more complex, clinically relevant analogs to elucidate the principles of structure-activity relationships (SAR) within this chemical class.
Compound Selection Rationale
For a meaningful head-to-head analysis, we have selected the following compounds based on their structural relationship to this compound:
-
Positional Isomers:
-
Clinically Relevant Analogs:
-
Nisoxetine (N-methyl-3-(2-methoxyphenoxy)-3-phenylpropan-1-amine): A selective NRI that shares the 2-methoxyphenoxy group but includes N-methylation and a crucial phenyl group on the propyl chain.[2]
-
Atomoxetine ((3R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine): A highly selective NRI used for ADHD treatment, differing by a methyl instead of a methoxy group at the ortho position.[2]
-
Fluoxetine (N-methyl-3-(4-(trifluoromethyl)phenoxy)-3-phenylpropan-1-amine): A selective serotonin reuptake inhibitor (SSRI), highlighting how substitution on the phenoxy ring can dramatically shift selectivity from NET to SERT.[2]
-
This selection allows us to systematically probe the effects of:
-
Methoxy group position on the phenoxy ring.
-
The addition of a phenyl group at the 3-position of the propane chain.
-
N-methylation of the primary amine.
-
Substitution patterns on the phenoxy ring.
Comparative Physicochemical Properties
A foundational comparison begins with the basic physicochemical properties of these molecules. These properties influence solubility, membrane permeability, and ultimately, the pharmacokinetic profile of a compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Notes |
| This compound | C₁₀H₁₅NO₂ | 181.23 | 3245-88-3 | Core compound, ortho-methoxy isomer.[5][6] |
| 3-(3-Methoxyphenoxy)propan-1-amine | C₁₀H₁₅NO | 165.23 | 18655-52-2 | Meta-methoxy isomer.[7] |
| 3-(4-Methoxyphenoxy)propan-1-amine | C₁₀H₁₅NO₂ | 181.24 | 100841-00-7 | Para-methoxy isomer.[4][8] |
| Nisoxetine | C₁₇H₂₁NO₂ | 271.35 | 57227-17-5 | Phenyl-substituted, N-methylated analog.[2] |
| Atomoxetine | C₁₇H₂₁NO | 255.36 | 83015-26-3 | Phenyl-substituted, N-methylated, ortho-methyl analog.[2] |
| Fluoxetine | C₁₇H₁₈F₃NO | 309.33 | 54910-89-3 | Phenyl-substituted, N-methylated, para-CF₃ analog.[2] |
Synthesis and Characterization: A Validated Workflow
The synthesis of these phenoxypropanamines generally proceeds via a Williamson ether synthesis, a robust and well-understood nucleophilic substitution reaction.[9] This approach offers a reliable pathway for generating a library of analogs for comparative screening.
General Synthetic Workflow
The diagram below outlines the typical synthetic route. The key step is the SN2 reaction between a deprotonated phenol (the nucleophile) and a halo-propanamine derivative (the electrophile). The choice of a protecting group for the amine is critical to prevent self-condensation and other side reactions.
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A Senior Application Scientist's Guide to Validating the Anti-Inflammatory Properties of 3-(2-Methoxyphenoxy)propan-1-amine
Abstract
This guide provides a comprehensive framework for the systematic validation of the anti-inflammatory properties of the novel compound 3-(2-Methoxyphenoxy)propan-1-amine. While its structural motifs suggest potential bioactivity, rigorous experimental validation is imperative.[1] This document outlines a multi-tiered approach, beginning with fundamental in vitro assays to establish cytotoxicity and primary efficacy, and progressing to mechanistic studies in cellular models and culminating in a well-established in vivo model of acute inflammation. We will compare its performance against Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), to benchmark its activity. Each experimental choice is rationalized, and detailed, self-validating protocols are provided to ensure scientific integrity and reproducibility.
Introduction: The Rationale for Investigation
Inflammation is a complex biological response essential for host defense, yet its dysregulation underpins a multitude of chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[2] Current anti-inflammatory therapies, predominantly NSAIDs and corticosteroids, are effective but are associated with significant adverse effects, particularly with long-term use.[2][3] This necessitates the discovery of novel anti-inflammatory agents with improved safety profiles.
The compound this compound possesses structural features, such as a phenoxy-propanamine backbone, that are present in various known bioactive molecules.[1] This structural analogy provides a compelling, albeit preliminary, basis for investigating its potential as an anti-inflammatory agent.[1] This guide presents a logical and technically sound workflow to move from hypothesis to validated evidence.
The Experimental Validation Workflow
Our validation strategy is designed as a funnel, starting with broad, high-throughput screening and progressively narrowing down to more complex, physiologically relevant models. This ensures that resources are allocated efficiently and that a comprehensive data package is built to support the compound's profile.
Caption: Experimental validation workflow for this compound.
Phase 1: Foundational In Vitro Assessment
The initial phase focuses on establishing the basic safety and efficacy profile of the test compound using the murine macrophage cell line, RAW 264.7. These cells are a cornerstone of inflammation research because, upon stimulation with lipopolysaccharide (LPS), they produce a robust inflammatory response, mimicking key aspects of innate immunity.[4][5]
Protocol: Cytotoxicity Assessment via MTT Assay
Causality: Before assessing anti-inflammatory activity, it is critical to determine the concentration range at which this compound is not toxic to the cells. A reduction in inflammatory markers could be a false positive resulting from cell death rather than a specific inhibitory effect. The MTT assay measures mitochondrial reductase activity, a reliable indicator of cell viability.
Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol: Nitric Oxide (NO) Production Inhibition Assay
Causality: Nitric oxide (NO), produced by the enzyme inducible nitric oxide synthase (iNOS), is a key mediator and marker of inflammation.[5] The Griess assay is a simple, rapid, and well-established colorimetric method to quantify nitrite (a stable breakdown product of NO) in cell culture supernatant, making it an excellent primary screen for anti-inflammatory activity.[4]
Methodology:
-
Cell Seeding & Treatment: Seed RAW 264.7 cells as above. Pre-treat cells with non-toxic concentrations of this compound and the positive control, Indomethacin (e.g., 10 µM), for 1 hour.
-
Inflammatory Stimulus: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Griess Reaction: Collect 50 µL of supernatant from each well. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution).
-
Absorbance Reading: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
Phase 2: Mechanistic Elucidation in a Cellular Context
With foundational efficacy established, the next logical step is to understand how the compound exerts its effects. This involves quantifying other key inflammatory mediators and investigating the upstream signaling pathways that control their production.
The NF-κB and MAPK Signaling Pathways
LPS binding to its receptor (TLR4) on macrophages triggers two major intracellular signaling cascades: the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways culminate in the transcription of pro-inflammatory genes, including those for iNOS, cyclooxygenase-2 (COX-2), and cytokines like TNF-α and IL-6.[5][6] Investigating these pathways is crucial for defining the compound's mechanism of action.
Caption: Key inflammatory signaling pathways in LPS-stimulated macrophages.
Protocol: Quantification of PGE₂ and Cytokines (ELISA)
Causality: Prostaglandin E₂ (PGE₂) is a principal mediator of inflammation, synthesized by the COX-2 enzyme.[5] Similarly, cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are critical signaling molecules that amplify the inflammatory response. Enzyme-Linked Immunosorbent Assays (ELISAs) provide highly specific and sensitive quantification of these molecules.
Methodology:
-
Sample Collection: Use the same supernatants collected from the Nitric Oxide assay (Section 3.2).
-
ELISA Performance: Perform commercial ELISA kits for PGE₂, TNF-α, and IL-6 according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentrations of each mediator based on the standard curve provided in the kit. Compare the levels in compound-treated groups to the LPS-only control.
Protocol: Western Blot Analysis of iNOS, COX-2, and NF-κB
Causality: To confirm that the reduction in NO and PGE₂ is due to decreased production of their respective enzymes, we must measure the protein levels of iNOS and COX-2. Furthermore, to probe the upstream mechanism, we will assess the activation of the NF-κB pathway by measuring the phosphorylation of its key subunit, p65, and the degradation of its inhibitor, IκBα.
Methodology:
-
Cell Lysis: Treat and stimulate RAW 264.7 cells as previously described. Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against iNOS, COX-2, phospho-p65, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify band intensity and normalize to the loading control to determine relative protein expression.
Phase 3: In Vivo Validation of Anti-Inflammatory Efficacy
Positive and mechanistically interesting in vitro data provide a strong rationale for progressing to a whole-animal model. This step is essential to understand the compound's activity in a complex physiological system, providing preliminary insights into its pharmacokinetics and overall efficacy.
Protocol: Carrageenan-Induced Paw Edema in Rats
Causality: The carrageenan-induced paw edema model is a universally accepted and highly reproducible model of acute inflammation.[7][8] The injection of carrageenan, a phlogistic agent, into the rat paw elicits a biphasic inflammatory response characterized by fluid extravasation (edema), leukocyte migration, and the release of inflammatory mediators like prostaglandins, making it an ideal model for evaluating NSAID-like compounds.[7]
Methodology:
-
Animal Acclimatization: Acclimatize male Wistar rats (180-200g) for at least one week under standard laboratory conditions.[7]
-
Grouping and Dosing:
-
Group 1 (Control): Vehicle only (e.g., 0.5% CMC in saline, p.o.).
-
Group 2 (Positive Control): Indomethacin (10 mg/kg, p.o.).
-
Group 3-4 (Test): this compound at two different doses (e.g., 25 and 50 mg/kg, p.o.).
-
-
Edema Induction: One hour after oral administration of the respective treatments, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at time 0 (immediately before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point.
-
Calculate the percentage inhibition of edema for each treatment group relative to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 (where V_c is the mean paw volume increase in the control group and V_t is the mean increase in the treated group).
-
Data Presentation and Comparative Analysis
To facilitate a clear and objective comparison, all quantitative data should be summarized in tabular format.
Table 1: In Vitro Anti-Inflammatory Activity
| Compound | Concentration (µM) | Cell Viability (%) | NO Inhibition (%) | PGE₂ Inhibition (%) | TNF-α Inhibition (%) |
| Vehicle Control | - | 100 ± 5.2 | 0 | 0 | 0 |
| 3-(2-MPA)* | 10 | 98 ± 4.5 | Data | Data | Data |
| 25 | 95 ± 6.1 | Data | Data | Data | |
| 50 | 91 ± 5.8 | Data | Data | Data | |
| Indomethacin | 10 | 99 ± 3.9 | Data | Data | Data |
*this compound
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
| Treatment Group | Dose (mg/kg) | Paw Volume Increase at 3h (mL) | % Inhibition of Edema at 3h |
| Vehicle Control | - | Data | 0 |
| 3-(2-MPA) | 25 | Data | Data |
| 50 | Data | Data | |
| Indomethacin | 10 | Data | Data |
Conclusion and Future Directions
This guide outlines a robust, multi-phase strategy for the initial validation of this compound as a potential anti-inflammatory agent. By systematically progressing from broad in vitro screens to specific mechanistic studies and a definitive in vivo model, researchers can build a comprehensive data package.
Positive results, particularly a significant reduction in paw edema comparable to Indomethacin and supported by a clear mechanism of action (e.g., inhibition of the NF-κB pathway), would strongly warrant further investigation. Future studies could include more chronic models of inflammation (e.g., adjuvant-induced arthritis), detailed pharmacokinetic/pharmacodynamic (PK/PD) profiling, and safety toxicology studies to fully characterize its therapeutic potential.
References
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Patil, K.R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. [Link]
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Cho, Y. H., et al. (2021). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. Molecules, 26(16), 4819. [Link]
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Ahmad, S. F., et al. (2021). Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. Molecules, 26(23), 7338. [Link]
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Afrin, R., et al. (2020). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. ResearchGate. [Link]
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Rastogi, S., et al. (2016). Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. Medicinal Chemistry, 12(7), 653-664. [Link]
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A Comparative Dose-Response Analysis of 3-(2-Methoxyphenoxy)propan-1-amine: A Methodological Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting a dose-response analysis of 3-(2-Methoxyphenoxy)propan-1-amine, a compound with limited publicly available pharmacological data. Given its structural similarity to the phenoxy propanolamine class of molecules, which includes well-known beta-blockers, this guide establishes a scientifically rigorous methodology for its characterization. We will compare its hypothetical performance against Propranolol, a widely studied non-selective beta-blocker, to provide a clear benchmark for data interpretation.
The following sections detail the rationale behind the experimental design, provide step-by-step protocols for key assays, and offer a template for data presentation and interpretation. This approach ensures a self-validating system for the pharmacological profiling of novel compounds.
Introduction and Rationale
This compound belongs to a chemical class with known interactions with adrenergic receptors. The core structure is suggestive of potential activity as an antagonist or agonist at these G-protein coupled receptors (GPCRs). A thorough dose-response analysis is the first step in understanding its pharmacological potential, including its potency, efficacy, and selectivity.
Our experimental design is based on a tiered approach, starting with fundamental in vitro binding and functional assays and progressing to cellular toxicity assessments. This multi-pronged strategy allows for a comprehensive understanding of the compound's activity profile.
Comparative Compounds: The Importance of a Benchmark
To provide context to the experimental data generated for this compound, a well-characterized reference compound is essential. Propranolol is an ideal candidate due to its structural similarity and extensive documentation as a non-selective beta-adrenergic antagonist.
-
This compound (Test Compound): A novel agent with an unknown pharmacological profile.
-
Propranolol (Reference Compound): A non-selective antagonist of β1 and β2 adrenergic receptors. Its well-defined binding affinity and functional potency will serve as our benchmark for comparison.
Experimental Workflow: A Multi-Tiered Approach
The following workflow provides a logical progression from initial binding studies to functional and toxicity assessments. This ensures that each step informs the next, creating a comprehensive and efficient characterization cascade.
Caption: A tiered experimental workflow for the pharmacological characterization of this compound.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with appropriate controls and data analysis steps to ensure the trustworthiness of the results.
Objective: To determine the binding affinity (Ki) of the test compound for β1 and β2 adrenergic receptors.
Materials:
-
Membrane preparations from cells expressing human β1 or β2 adrenergic receptors.
-
[3H]-Dihydroalprenolol (DHA), a radiolabeled non-selective beta-blocker.
-
This compound and Propranolol.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
96-well plates and a microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound and Propranolol in the assay buffer.
-
In a 96-well plate, combine the membrane preparation, [3H]-DHA (at a concentration near its Kd), and the various concentrations of the test compound or Propranolol.
-
Include control wells for total binding (no competitor) and non-specific binding (excess of a non-labeled ligand, e.g., 10 µM Propranolol).
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Measure the radioactivity on the filters using a microplate scintillation counter.
-
Calculate the specific binding at each concentration and plot the data to determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Objective: To determine the functional potency (IC50) of the test compound as an antagonist.
Materials:
-
HEK293 cells stably expressing human β1 or β2 adrenergic receptors.
-
Isoproterenol, a non-selective beta-agonist.
-
This compound and Propranolol.
-
A commercial cAMP assay kit (e.g., HTRF, ELISA).
Procedure:
-
Plate the cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or Propranolol for 15-30 minutes.
-
Stimulate the cells with a concentration of Isoproterenol that elicits a submaximal response (EC80).
-
Incubate for 30 minutes to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen assay kit.
-
Plot the inhibition of the Isoproterenol-stimulated cAMP response against the concentration of the test compound to determine the IC50.
Data Presentation and Interpretation
Quantitative data should be summarized in a clear and concise table to facilitate comparison. The following table presents hypothetical, yet plausible, data for our test compound against the benchmark, Propranolol.
| Parameter | This compound | Propranolol (Reference) |
| β1 Binding Affinity (Ki, nM) | 85 | 1.5 |
| β2 Binding Affinity (Ki, nM) | 250 | 2.0 |
| β1 Functional Potency (IC50, nM) | 120 | 2.5 |
| β2 Functional Potency (IC50, nM) | 350 | 3.0 |
| Selectivity (β2 Ki / β1 Ki) | 2.94 | 1.33 |
| Cytotoxicity (CC50, µM) | > 50 | > 50 |
| Therapeutic Index (CC50 / β1 IC50) | > 416 | > 20,000 |
Interpretation of Hypothetical Data:
-
Potency: The hypothetical data suggest that this compound is significantly less potent than Propranolol at both β1 and β2 receptors, as indicated by its higher Ki and IC50 values.
-
Selectivity: The compound shows a slight selectivity for the β1 receptor over the β2 receptor (a selectivity ratio of ~3), whereas Propranolol is essentially non-selective.
-
Toxicity: Both compounds exhibit low cytotoxicity in this hypothetical scenario, with CC50 values well above their pharmacologically active concentrations, leading to favorable therapeutic indices.
The relationship between binding affinity and functional potency can be visualized in the following diagram:
Caption: The relationship between binding affinity and functional potency in drug action.
Conclusion
This guide outlines a robust and scientifically sound methodology for the dose-response analysis of this compound. By employing a well-characterized comparator like Propranolol and a tiered experimental approach, researchers can efficiently determine the compound's pharmacological profile, including its potency, selectivity, and a preliminary assessment of its safety margin. The provided protocols and data presentation templates offer a comprehensive framework for guiding such an investigation and ensuring the generation of high-quality, interpretable data.
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Cheng Y, Prusoff WH. Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochem Pharmacol. 1973;22(23):3099-3108. [Link]
A Comparative Guide to the Statistical Validation of Analytical Methods for 3-(2-Methoxyphenoxy)propan-1-amine
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of scientific integrity and regulatory compliance. This guide provides an in-depth comparison of two common analytical techniques for the quantification of 3-(2-Methoxyphenoxy)propan-1-amine, a key intermediate in the synthesis of various pharmaceutical compounds. By presenting a detailed statistical validation of a primary HPLC-UV method and comparing its performance with an alternative GC-FID method, this document aims to equip you with the knowledge to make informed decisions in your analytical development and validation processes.
Introduction: The Critical Role of this compound and the Need for Validated Quantification
This compound is a primary amine that serves as a crucial building block in the synthesis of a range of biologically active molecules.[1][2] Its structural features, including a methoxyphenyl group and a propan-1-amine moiety, make it a versatile precursor in medicinal chemistry.[1][2] The purity and concentration of this intermediate directly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Therefore, a robust and validated analytical method for its quantification is not merely a quality control measure but a critical component of the entire drug development lifecycle.
This guide will focus on a hypothetical scenario where this compound is a key starting material for a novel therapeutic agent. We will detail the development and statistical validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, a workhorse in pharmaceutical analysis.[3][4][5] Furthermore, we will compare its performance characteristics with a Gas Chromatography with Flame Ionization Detection (GC-FID) method, a common alternative for the analysis of volatile and semi-volatile compounds.[6][7]
The Primary Analytical Choice: Reversed-Phase HPLC-UV
For the quantification of an aromatic amine like this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a logical and widely adopted approach.[3][4][5] The presence of the aromatic ring provides a chromophore that allows for sensitive detection by UV spectrophotometry.
Experimental Workflow: HPLC-UV Method
The following section outlines a typical experimental workflow for the quantification of this compound using HPLC-UV.
Caption: High-Level Workflow for HPLC-UV Analysis.
Detailed HPLC Method Parameters
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: Isocratic mixture of Acetonitrile and 0.1% Formic Acid in Water (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 275 nm
-
Run Time: 10 minutes
Statistical Validation of the HPLC-UV Method
The validation of an analytical method is a formal process to demonstrate that it is suitable for its intended purpose.[8][9][10] The International Council for Harmonisation (ICH) guidelines Q2(R1) and the recently updated Q2(R2) provide a comprehensive framework for this process.[10] We will now detail the statistical validation of our hypothetical HPLC method.
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. In our scenario, specificity would be demonstrated by injecting a blank (diluent), a placebo (a mixture of all reaction components except the analyte), and the analyte itself. The chromatograms should show no interfering peaks at the retention time of this compound.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A series of at least five concentrations of this compound reference standard are prepared and injected. The peak areas are then plotted against the corresponding concentrations, and a linear regression analysis is performed.
Table 1: Hypothetical Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 10 | 120500 |
| 25 | 301200 |
| 50 | 602500 |
| 75 | 903500 |
| 100 | 1205000 |
The acceptance criterion for linearity is typically a correlation coefficient (R²) of ≥ 0.999.
Accuracy
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Table 2: Hypothetical Accuracy (Recovery) Data
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 80% | 40 | 39.8 | 99.5 |
| 100% | 50 | 50.3 | 100.6 |
| 120% | 60 | 59.5 | 99.2 |
| Mean Recovery | 99.77 |
The acceptance criterion for accuracy is typically a mean recovery between 98.0% and 102.0%.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short interval of time. This is typically assessed by performing six replicate injections of the same sample.
-
Intermediate Precision: Expresses the within-laboratory variations, for instance, on different days, with different analysts, or on different equipment.
Table 3: Hypothetical Precision Data (at 100% concentration)
| Parameter | Analyst 1 / Day 1 | Analyst 2 / Day 2 |
| Mean Peak Area | 602550 | 603100 |
| Standard Deviation | 3012 | 3618 |
| RSD (%) | 0.50 | 0.60 |
The acceptance criterion for precision is a Relative Standard Deviation (RSD) of ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
These can be determined based on the standard deviation of the response and the slope of the calibration curve:
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
For our hypothetical data, assuming a standard deviation of the y-intercept of 5000 and a slope of 12000, the LOD would be approximately 1.38 µg/mL and the LOQ would be 4.17 µg/mL.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.
Table 4: Hypothetical Robustness Study
| Parameter Varied | Variation | % Change in Peak Area |
| Flow Rate (mL/min) | 0.9, 1.1 | < 2.0% |
| Column Temperature (°C) | 28, 32 | < 1.5% |
| Mobile Phase Composition | ± 2% Acetonitrile | < 2.0% |
The method is considered robust if the results remain within the acceptance criteria for all variations.
The Alternative Method: Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is another powerful separation technique, particularly for volatile or semi-volatile compounds that are thermally stable.[6][7] For primary amines, which can exhibit poor peak shape due to their polarity, derivatization is often employed to improve their chromatographic behavior.[11]
Experimental Workflow: GC-FID Method with Derivatization
Caption: High-Level Workflow for GC-FID Analysis with Derivatization.
Comparison of HPLC-UV and GC-FID for the Analysis of this compound
The choice of analytical method depends on various factors, including the properties of the analyte, the required sensitivity, and the available instrumentation.
Table 5: Comparison of HPLC-UV and GC-FID Methods
| Feature | HPLC-UV | GC-FID |
| Principle | Partition chromatography based on polarity. | Partition chromatography based on volatility. |
| Sample Preparation | Simple dissolution and filtration. | Requires derivatization to improve peak shape and volatility. |
| Instrumentation | Standard HPLC with UV detector. | GC with FID. |
| Sensitivity | Good, dependent on the chromophore. | Generally high for organic compounds. |
| Specificity | High, based on retention time and UV spectrum. | High, based on retention time. |
| Throughput | Moderate, typical run times of 10-15 minutes. | Can be faster, but derivatization adds time. |
| Advantages | - No derivatization required- Robust and widely applicable- Non-destructive | - High resolution- Sensitive for a wide range of organic compounds |
| Disadvantages | - Requires analyte to have a UV chromophore- Higher solvent consumption | - Requires analyte to be volatile and thermally stable- Derivatization adds complexity and potential for error |
Conclusion: A Statistically Validated Approach to Ensuring Quality
The statistical validation of analytical methods is an indispensable part of modern drug development. For a key pharmaceutical intermediate like this compound, a well-validated HPLC-UV method offers a robust, reliable, and efficient means of quantification. While alternative methods like GC-FID can also be employed, the simplicity of sample preparation for HPLC-UV makes it a more streamlined choice for routine quality control.
Ultimately, the choice of analytical methodology should be guided by a thorough understanding of the analyte's properties and the specific requirements of the analysis. By adhering to the principles of statistical validation as outlined by regulatory bodies like the ICH, researchers and scientists can ensure the integrity and reliability of their experimental results, thereby contributing to the development of safe and effective medicines.
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A Guide to the Synthetic Utility and Bioactive Potential of 3-(2-Methoxyphenoxy)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(2-Methoxyphenoxy)propan-1-amine is a versatile chemical intermediate with significant potential in medicinal chemistry and organic synthesis.[1][2] While extensive peer-reviewed literature validating its direct biological functions is nascent, its structural motifs are present in well-characterized bioactive compounds, suggesting avenues for future investigation. This guide provides a comprehensive overview of its established role as a synthetic building block, explores its potential pharmacological applications based on structural analogy, and offers a comparative perspective on its utility.
Introduction: A Molecule of Latent Potential
This compound, with the molecular formula C₁₀H₁₅NO₂, is an organic compound featuring a propan-1-amine backbone substituted with a 2-methoxyphenoxy group.[3] Its primary significance in the scientific community lies in its role as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and chemical research sectors.[1][2] While direct evidence of its biological activity is limited, its structural similarity to known pharmacophores makes it a compound of interest for drug discovery and development.[1]
Core Function: A Versatile Synthetic Intermediate
The chemical behavior of this compound is dictated by its two primary functional groups: a primary amine and a methoxy-substituted phenyl ether. This dual functionality makes it a valuable component in the design of novel molecular architectures. The primary amine group is basic and nucleophilic, readily participating in reactions such as alkylation, acylation, and condensation. The ether linkage and the methoxy group on the phenyl ring can influence the molecule's overall physicochemical properties and its interactions in both chemical reactions and potential biological systems.
Synthesis of this compound
The synthesis of this compound hydrochloride typically involves a multi-step process. A common route is a variation of the Williamson ether synthesis.
Experimental Protocol: Synthesis of this compound
-
Ether Formation: 2-methoxyphenol is reacted with a suitable three-carbon alkyl halide (e.g., 1-bromo-3-chloropropane) in the presence of a base (e.g., potassium carbonate) to form the ether linkage. The reaction is typically carried out in a polar aprotic solvent like acetone or DMF.
-
Amine Formation: The resulting ether intermediate is then reacted with a source of ammonia or a protected amine, followed by deprotection, to introduce the primary amine group.
-
Salt Formation: The free base is often converted to its hydrochloride salt by treatment with hydrochloric acid to enhance its stability and solubility.[1]
Caption: Hypothesized biological functions based on structural motifs.
Comparative Analysis with Structurally Related Compounds
A direct comparison of the function of this compound with alternatives is not currently feasible due to the lack of published performance data. However, we can compare its structural features and synthetic utility to related compounds.
| Compound | Structural Features | Known/Potential Applications |
| This compound | Ortho-methoxy substitution on the phenoxy ring. | Synthetic intermediate; potential NET inhibitor, anti-inflammatory, anti-cancer agent. [1] |
| 3-(4-Methoxyphenoxy)propan-1-amine | Para-methoxy substitution on the phenoxy ring. | Synthetic intermediate for 1,4-benzothiazepine derivatives; used in personal care products. [4][5] |
| Nisoxetine | Phenyl group with an ortho-methoxy substituent, similar propanamine chain. | Selective norepinephrine reuptake inhibitor (antidepressant). [1] |
| 3-Methoxypropylamine | Aliphatic methoxypropylamine without the phenoxy group. | Corrosion inhibitor, component in floor polishes and coatings. [6] |
This comparison highlights how subtle changes in the chemical structure, such as the position of the methoxy group or the absence of the phenoxy ring, can lead to vastly different applications.
Future Research Directions
The existing literature suggests several promising avenues for future investigation to validate the potential functions of this compound:
-
In Vitro Binding Assays: To experimentally determine its binding affinity and selectivity for monoamine transporters (NET, SERT, DAT).
-
Enzyme Inhibition Assays: To screen for inhibitory activity against key enzymes involved in inflammation (e.g., COX-1, COX-2) and cancer pathways.
-
Cell-Based Assays: To evaluate its effects on cellular processes such as proliferation, apoptosis, and inflammatory signaling in relevant cancer and immune cell lines.
-
Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of this compound to understand the relationship between its chemical structure and any observed biological activity. [1]
Conclusion
This compound is a valuable chemical entity with a well-established role as a synthetic intermediate. While its direct biological functions are not yet extensively validated in peer-reviewed literature, its structural similarity to known bioactive compounds, particularly NET inhibitors, presents a compelling case for further pharmacological investigation. This guide serves as a foundational resource for researchers interested in exploring the synthetic utility and untapped therapeutic potential of this promising molecule.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 3-(2-Methoxyphenoxy)propan-1-amine
As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a non-negotiable aspect of our work, fundamentally linked to laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(2-Methoxyphenoxy)propan-1-amine, moving beyond a simple checklist to explain the scientific rationale behind each procedure.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of this compound is the first step in its safe management. While comprehensive toxicological data for this specific molecule is not widely published, its structure as an aromatic amine allows us to infer a significant hazard profile based on analogous compounds and established chemical principles.[1][2] The primary amine functionality and aromatic ether moiety dictate its reactivity and biological interactions.
Aromatic amines as a class are known for their potential to be readily absorbed through the skin and may pose long-term health risks.[1][3] Safety data sheets for structurally similar compounds consistently highlight significant acute hazards.
Table 1: Consolidated Hazard Profile
| Hazard Classification | Description | Rationale & Implication for Disposal |
|---|---|---|
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[4][5] | The material is highly corrosive. All waste, including contaminated PPE and cleaning materials, must be handled as corrosive hazardous waste. Direct contact must be avoided at all times. |
| Acute Oral Toxicity | Harmful if swallowed.[6][7] | Ingestion can cause severe damage to the digestive tract. This reinforces the need for strict hygiene and containment to prevent any possibility of ingestion. |
| Respiratory Irritation | May cause respiratory irritation.[4][7] | The compound should be handled in a well-ventilated area, preferably a chemical fume hood, to prevent inhalation of vapors.[4] Waste containers must be kept tightly sealed. |
| Chemical Incompatibility | Reacts with strong oxidizing agents and acid chlorides.[4][5] | Waste must be segregated from these materials to prevent violent reactions, heat generation, or the release of toxic gases. |
Pre-Disposal Handling and Waste Accumulation
Proper disposal begins long before the waste container is full. It starts with the correct handling and segregation of the chemical waste at the point of generation.
Required Personal Protective Equipment (PPE)
Given the corrosive nature and potential for dermal absorption, a robust PPE protocol is mandatory:
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves before use and dispose of them as contaminated waste after handling the chemical.
-
Eye/Face Protection: Use tightly fitting safety goggles and a face shield.[4]
-
Skin and Body Protection: A lab coat is essential. For larger quantities or in case of a spill, wear impervious clothing to prevent any skin contact.[4]
-
Respiratory Protection: All handling of open containers should occur within a certified chemical fume hood.[4]
Waste Segregation and Storage
The causality behind waste segregation is the prevention of dangerous chemical reactions.
-
Designated Waste Container: Use a clearly labeled, chemically compatible container for all this compound waste (liquid, solid, and contaminated materials).
-
Incompatibility Management: Store this waste stream separately from oxidizing agents (e.g., nitric acid, peroxides) and acid chlorides.[4][5][8] Co-mingling these wastes can lead to uncontrolled exothermic reactions.
-
Storage Location: Keep waste containers in a cool, dry, and well-ventilated secondary containment area, away from heat sources and direct sunlight.[4][5] The container must be kept tightly closed to prevent the release of vapors.
Spill Management Protocol
In the event of a spill, a prepared response is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Don PPE: Before addressing the spill, don the full PPE described in Section 2.
-
Containment: For liquid spills, contain the material using an inert absorbent material like vermiculite, dry sand, or spill pillows.[1] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully sweep or scoop the absorbed material and contaminated debris into a designated, sealable hazardous waste container.[4]
-
Decontamination: Clean the spill area with a suitable solvent (consult your institution's safety guidelines), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Documentation: Report the spill according to your institution's environmental health and safety (EHS) procedures.
The Disposal Pathway: A Step-by-Step Guide
Final disposal must adhere to strict regulatory frameworks to ensure safety and compliance. Under the U.S. Environmental Protection Agency (EPA), this chemical waste must be managed as hazardous waste from generation to final disposal.[9][10]
Step 1: Waste Characterization
The generator of the waste (the laboratory) is legally responsible for determining if it is hazardous. Based on the known hazards (corrosivity), this compound waste is classified as hazardous.
Step 2: Containerization and Labeling
-
Container: Use a robust, leak-proof container with a secure lid that is compatible with the chemical.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Corrosive," "Toxic").
Step 3: Selecting a Disposal Route
-
Prohibited Disposal: DO NOT dispose of this chemical down the drain or in regular trash.[4] This is illegal and environmentally harmful. Amines can disrupt aquatic ecosystems and interfere with wastewater treatment processes.
-
Approved Method: The only acceptable method of disposal is through a licensed professional hazardous waste disposal company.[7] These companies are equipped to handle and transport hazardous chemicals and will ensure disposal via the appropriate route, which is typically high-temperature incineration.[11] This method ensures the complete destruction of the organic molecule.
Step 4: Documentation and Pickup
Maintain a log of the waste accumulated in the container. When the container is ready for pickup, arrange for its collection by your institution's EHS department or its contracted waste vendor. Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately.[9]
Disposal Decision Workflow
The following diagram outlines the critical decision points and procedural flow for the safe and compliant disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
Conclusion
The proper disposal of this compound is a systematic process rooted in a thorough understanding of its chemical hazards. By adhering to the principles of hazard assessment, proper handling, containment, and regulatory compliance, researchers can ensure a safe laboratory environment and protect the broader ecosystem. Always consult your institution's specific Environmental Health and Safety guidelines, as they may have additional requirements based on local and national regulations.
References
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ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section III: Chapter 1. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers. Retrieved from [Link]
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PubChem. (n.d.). 3-Methoxypropylamine. Retrieved from [Link]
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Angene Chemical. (2024). Safety Data Sheet: 2-(2-Methoxypropoxy)propan-1-ol. Retrieved from [Link]
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Environmental and Safety Assessment of 3-Methoxypropylamine in Industrial Processes. (2025). Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Worker Exposures to Volatile Amines. Retrieved from [Link]
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Publisso. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography. Retrieved from [Link]
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North Metal and Chemical Company. (n.d.). 3-METHOXYPROPYLAMINE, 99.5% Safety Data Sheet. Retrieved from [Link]
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LookChem. (n.d.). 3-(4-methoxyphenoxy)propan-1-amine. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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University of Nevada, Reno. (n.d.). Partial List of Chemical Incompatibilities. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Method 645: The Determination of Certain Amine Pesticides and Lethane in Municipal and Industrial Wastewater. Retrieved from [Link]
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Navigating the Safe Handling of 3-(2-Methoxyphenoxy)propan-1-amine: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. The handling of novel or specialized chemical reagents demands a meticulous approach, grounded in a thorough understanding of potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information for the handling and disposal of 3-(2-Methoxyphenoxy)propan-1-amine (CAS No. 3245-88-3), a compound utilized in various synthetic applications.
Core Hazard Assessment: An Ounce of Prevention
Based on the hazard profiles of similar chemical structures, this compound should be treated with a high degree of caution. The primary anticipated hazards include:
-
Severe Skin and Eye Damage: Amines are notoriously corrosive, and contact can lead to serious burns and potentially irreversible eye damage.[1]
-
Respiratory Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory tract.[2][3]
-
Flammability: Similar short-chain aliphatic amines are flammable liquids.
-
Aquatic Toxicity: Many organic amines are harmful to aquatic life.[4]
These potential hazards dictate a stringent personal protective equipment (PPE) regimen and carefully planned operational and disposal procedures.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the minimum required PPE, with the underlying rationale explained to foster a deeper understanding of the safety principles at play.
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn in conjunction with goggles when there is a significant splash hazard.[2][5] | The amine functionality presents a high risk of corrosive eye damage, which can be irreversible. Goggles provide a seal against splashes and vapors, while a face shield offers an additional layer of protection for the entire face. |
| Skin and Body Protection | A chemically resistant lab coat or apron. For larger quantities or in the event of a spill, impervious clothing or a chemical-resistant suit is recommended.[5] | To prevent skin contact, which can lead to severe burns and potential absorption of the chemical. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). It is crucial to inspect gloves for any signs of degradation or perforation before each use.[3] | Direct skin contact is a primary route of exposure. The use of appropriate gloves is essential to prevent chemical burns. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] If exposure limits are likely to be exceeded, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[5] | To minimize the inhalation of potentially irritating or harmful vapors. |
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: A flowchart outlining the process for selecting appropriate PPE when handling chemicals with corrosive and respiratory hazards.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is paramount to minimizing exposure and ensuring a safe working environment.
-
Preparation and Area Setup:
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4]
-
Work exclusively within a certified chemical fume hood to ensure adequate ventilation.[2]
-
Remove all unnecessary items from the work area to prevent contamination.
-
Have spill control materials (e.g., absorbent pads, neutralizing agents for amines) readily available.
-
-
Donning PPE:
-
Don all required PPE as outlined in the table above before handling the chemical.
-
Ensure gloves are properly fitted and that there is no exposed skin between the glove and the lab coat sleeve.
-
-
Handling the Chemical:
-
Handle this compound as a corrosive and potentially flammable substance.
-
Avoid direct contact with skin, eyes, and clothing.[4]
-
Use spark-proof tools and equipment if the chemical is handled in larger quantities or in a manner that could generate static electricity.[4]
-
Keep containers tightly closed when not in use to prevent the escape of vapors.[2]
-
-
Decontamination and Doffing PPE:
-
After handling, decontaminate any surfaces that may have come into contact with the chemical.
-
Remove PPE in a manner that avoids cross-contamination. Gloves should be removed last and disposed of as contaminated waste.
-
Wash hands thoroughly with soap and water after removing PPE.[3]
-
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation:
-
All materials contaminated with this compound, including excess reagent, contaminated gloves, pipette tips, and absorbent materials, must be collected in a designated, labeled, and sealed hazardous waste container.[6]
-
-
Container Labeling:
-
The hazardous waste container must be clearly labeled with the full chemical name: "Hazardous Waste: this compound".
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated satellite accumulation area away from incompatible materials, such as strong oxidizing agents and acids.[4]
-
-
Final Disposal:
In Case of Emergency
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[2][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][4]
-
Spill: Evacuate the area. Wearing appropriate PPE, contain the spill with an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.[5]
By integrating these safety protocols into your laboratory workflow, you can confidently handle this compound while upholding the highest standards of safety and scientific integrity.
References
-
Angene Chemical. (2024). Safety Data Sheet: 2-(2-Methoxypropoxy)propan-1-ol. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
North Metal and Chemical Company. (n.d.). 3-METHOXYPROPYLAMINE, 99.5% Safety Data Sheet. Retrieved from [Link]
-
LookChem. (n.d.). Cas 100841-00-7, 3-(4-methoxyphenoxy)propan-1-amine. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
